(1,3-Benzodioxol-5-yloxy)acetic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-9(11)4-12-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPMDIAHFMBXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364155 | |
| Record name | (1,3-benzodioxol-5-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106690-33-9 | |
| Record name | (1,3-benzodioxol-5-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Scaffold in Modern Chemistry
An In-Depth Technical Guide to (1,3-Benzodioxol-5-yloxy)acetic acid: Properties, Synthesis, and Core Applications
This compound, also known as 3,4-methylenedioxyphenoxyacetic acid, is a key organic intermediate that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its structure is characterized by a 1,3-benzodioxole (or methylenedioxyphenyl) core linked to an acetic acid moiety via an ether bond. This arrangement provides two distinct points for chemical modification: the reactive carboxylic acid group, which is amenable to esterification and amidation, and the aromatic ring system, which can undergo further functionalization.
The 1,3-benzodioxole motif is a well-established pharmacophore found in numerous naturally occurring and synthetic bioactive molecules. This inherent bioactivity makes this compound a valuable starting material and building block for the synthesis of complex molecular architectures with potential therapeutic or agricultural applications.[1] This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, analytical characterization, and a discussion of its primary applications for researchers and drug development professionals.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-(1,3-Benzodioxol-5-yloxy)acetic acid, 3,4-Methylenedioxyphenoxyacetic acid, (Benzo[2][3]dioxol-5-yloxy)-acetic acid[4][5] |
| CAS Number | 106690-33-9[2][5] |
| Molecular Formula | C₉H₈O₅[2][5] |
| Molecular Weight | 196.16 g/mol [2][5] |
| Appearance | Solid[1][2] |
PART 1: Physicochemical Characteristics
While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its core physicochemical properties can be summarized from supplier data and computational predictions. It is crucial for researchers to verify these properties with a certificate of analysis for any specific batch.
Table 1: Summary of Physicochemical Properties
| Property | Value/Description | Source |
| Physical Form | Solid | [1][2] |
| Purity | Typically supplied at ≥95% or ≥98% | [1][2][5] |
| LogP (calculated) | 0.8787 - 0.99 | [2][5] |
| Topological Polar Surface Area (TPSA) | 64.99 Ų | [5] |
| Rotatable Bonds | 3 | [2][5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Melting Point | Not widely reported. Note: The structural isomer (1,3-Benzodioxol-5-yl)acetic acid (CAS 2861-28-1) has a reported melting point of 125-129 °C.[6] This value should not be used for the title compound but serves as a contextual reference. | |
| Solubility | Not widely reported. Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. |
PART 2: Synthesis and Manufacturing
The primary and most efficient route for synthesizing this compound is via the Williamson ether synthesis, starting from the readily available natural product Sesamol (1,3-Benzodioxol-5-ol). This method offers a straightforward and high-yielding pathway to the target molecule.
Causality of Experimental Design
The chosen protocol is a classic nucleophilic substitution reaction. Sesamol, a phenol, is weakly acidic. The addition of a moderately strong base, such as anhydrous potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl group, forming a potent nucleophile (the phenoxide). This phenoxide then attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate). The halo- group is an excellent leaving group, facilitating the formation of the ether linkage. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophilicity of the phenoxide, thereby accelerating the reaction rate. The final step is a standard base-catalyzed hydrolysis of the intermediate ester to yield the desired carboxylic acid.
Detailed Experimental Protocol: Synthesis from Sesamol
Step 1: Williamson Ether Synthesis of Ethyl (1,3-Benzodioxol-5-yloxy)acetate
-
To a magnetically stirred solution of Sesamol (1.0 eq) in anhydrous Dimethylformamide (DMF, ~5-10 mL per gram of sesamol), add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium sesamoxide salt.
-
Add Ethyl Chloroacetate (or Ethyl Bromoacetate) (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 8-12 hours.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (e.g., 30:70 v/v).
-
Upon completion, pour the reaction mixture into ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.
-
Dry the crude ethyl ester product. It can be further purified by recrystallization from ethanol if necessary.
Step 2: Hydrolysis to this compound
-
Suspend the crude ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add Sodium Hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete disappearance of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated Hydrochloric Acid (HCl).
-
The final product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the pure product.
Caption: Synthesis workflow for this compound.
PART 3: Analytical and Spectroscopic Characterization
Definitive, published spectra for this compound are not readily accessible. However, based on its chemical structure and data from analogous compounds, a detailed prediction of its spectral characteristics can be made. This serves as an authoritative guide for researchers verifying the identity and purity of their synthesized material.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, dioxole, methylene ether, and carboxylic acid protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |
| Aromatic (Ar-H) | 6.75 - 6.85 | Doublet | 1H | Proton adjacent to the ether linkage. |
| Aromatic (Ar-H) | 6.60 - 6.70 | Doublet of Doublets | 1H | Proton between the other two aromatic protons. |
| Aromatic (Ar-H) | 6.45 - 6.55 | Doublet | 1H | Proton meta to the ether linkage. |
| Dioxole (-O-CH₂-O-) | ~5.95 | Singlet | 2H | Characteristic signal for the methylenedioxy bridge. Based on data for 1,3-Benzodioxole.[7] |
| Methylene Ether (-O-CH₂-) | ~4.65 | Singlet | 2H | Methylene group adjacent to the ether oxygen and carbonyl group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the presence of 9 unique carbon environments, including the key carbonyl and dioxole carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)
| Carbon | Predicted δ (ppm) | Notes |
| Carbonyl (-C =O) | 170 - 175 | Typical range for a carboxylic acid.[8] |
| Aromatic (Ar C -O) | 150 - 155 | Quaternary carbon attached to the ether oxygen. |
| Aromatic (Ar C -O) | 148 - 152 | Quaternary carbon of the benzodioxole ring. |
| Aromatic (Ar C -O) | 141 - 145 | Quaternary carbon of the benzodioxole ring. |
| Aromatic (Ar-CH) | 108 - 115 | Aromatic methine carbons. |
| Aromatic (Ar-CH) | 105 - 108 | Aromatic methine carbons. |
| Dioxole (-O-C H₂-O-) | ~101 | Characteristic signal for the methylenedioxy bridge carbon. |
| Aromatic (Ar-CH) | 98 - 102 | Aromatic methine carbons. |
| Methylene Ether (-O-C H₂-) | 65 - 70 | Methylene carbon of the ether linkage. |
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint for the key functional groups present in the molecule.
Table 4: Predicted Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | The broadness is due to extensive hydrogen bonding.[9] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium | |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | Characteristic carbonyl absorption. |
| C=C Stretch (Aromatic) | 1580 - 1610, 1470 - 1500 | Medium to Strong | Multiple bands are expected for the aromatic ring. |
| C-O Stretch (Aryl Ether) | 1200 - 1250 | Strong | Asymmetric C-O-C stretch. |
| C-O Stretch (Alkyl Ether) | 1030 - 1100 | Strong | Symmetric C-O-C stretch. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a clear molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The primary peak would be observed at m/z = 196, corresponding to the molecular weight of the compound [C₉H₈O₅]⁺.
-
Key Fragments:
-
m/z = 138: Loss of the carboxymethyl group (-CH₂COOH, 58 Da), corresponding to the stable sesamol fragment. The mass spectrum of sesamol shows a strong parent peak at m/z 138.[10]
-
m/z = 151: Loss of the carboxyl group (-COOH, 45 Da).
-
m/z = 45: A fragment corresponding to the carboxyl group [COOH]⁺.
-
PART 4: Core Applications in Drug Development
The primary value of this compound lies in its role as a sophisticated building block for compounds targeting complex biological pathways. Its most notable recent application is as a precursor for novel activators of the NRF2/HO-1 signaling pathway.
Hepatoprotection via NRF2/HO-1 Pathway Activation
Drug-induced liver injury (DILI) is a major pharmacological challenge, often mediated by oxidative stress.[3][11] The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the cellular antioxidant response.[3]
-
Mechanism of Action: Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to its repressor, KEAP1. When cells are exposed to oxidative stress, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[3]
-
Therapeutic Strategy: Activating this pathway is a promising strategy for protecting cells from oxidative damage. Researchers have used this compound as a scaffold to synthesize derivatives designed to enhance NRF2 activation.[3] In one key study, a derivative synthesized from this acid, referred to as SMD, was shown to provide significant protection against paracetamol-induced liver toxicity in both in vitro and in vivo models.[2][3] This derivative demonstrated superior activity compared to its parent compound, sesamol, highlighting the value of the acetic acid ether modification for optimizing biological activity.[3]
Caption: Role of derivatives in the NRF2/HO-1 hepatoprotective pathway.
Scaffold for General Synthesis
Beyond specific pathway targeting, the dual functionality of this compound makes it a versatile intermediate. Patent literature indicates its use in the synthesis of complex piperidine derivatives, including compounds related to Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[12] This demonstrates its utility in building diverse molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1]
PART 5: Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.
-
Hazard Classification: Irritant.[1] May cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Researchers should always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
This product is intended for Research Use Only and is not approved for human or veterinary applications.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
- Mili, A., Birangal, S., Nandakumar, K., & Lobo, R. (2025). Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury. Molecular Diversity.
- Mili, A., Birangal, S., Nandakumar, K., & Lobo, R. (2023). A computational study to identify Sesamol derivatives as NRF2 activator for protection against drug-induced liver injury (DILI). Molecular Diversity, 28(3), 1709-1731.
- Chemsrc. 1,3-Benzodioxol-5-ylacetic acid | CAS#:2861-28-1.
- Indian Patent Office. (2009). A PROCESS FOR PREPARATION OF RACEMIC OR OPTICALLY ACTIVE 3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-FLUOROPHENYL)-1-METHYLPIPERIDINE. Indian Patent 227488.
- NIST. 1,3-Benzodioxole-5-carboxylic acid - Mass spectrum (electron ionization).
- NIST. 1,3-Benzodioxole-5-carboxylic acid - IR Spectrum.
- NIST. 1,3-Benzodioxol-5-ol - Mass spectrum (electron ionization).
Sources
- 1. metfop.edu.in [metfop.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. chemscene.com [chemscene.com]
- 6. 1,3-Benzodioxol-5-ylacetic acid | CAS#:2861-28-1 | Chemsrc [chemsrc.com]
- 7. 1,3-Benzodioxole(274-09-9) 1H NMR [m.chemicalbook.com]
- 8. Acetic acid(64-19-7) 13C NMR spectrum [chemicalbook.com]
- 9. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]
- 10. 1,3-Benzodioxol-5-ol [webbook.nist.gov]
- 11. A computational study to identify Sesamol derivatives as NRF2 activator for protection against drug-induced liver injury (DILI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. allindianpatents.com [allindianpatents.com]
An In-depth Technical Guide to Sesamoxyacetic Acid for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of sesamoxyacetic acid, a phenoxyacetic acid derivative with significant potential in drug discovery and development. While direct research on this specific molecule is limited, its structural relationship to known bioactive compounds, particularly peroxisome proliferator-activated receptor (PPAR) agonists, suggests a promising avenue for therapeutic exploration. This document consolidates the available chemical data, outlines detailed synthesis protocols, and explores the hypothesized biological activities and mechanisms of action. Furthermore, it provides field-proven experimental designs for researchers seeking to validate its therapeutic potential, particularly in the context of metabolic and inflammatory disorders.
Introduction: Unveiling the Potential of a Structurally Intriguing Molecule
Sesamoxyacetic acid, chemically known as 2-(3,4-methylenedioxyphenoxy)acetic acid, emerges from the intersection of natural product chemistry and synthetic medicinal chemistry. The "sesamo-" prefix alludes to the 3,4-methylenedioxyphenyl moiety, a key structural feature found in various bioactive lignans from sesame seeds (Sesamum indicum), such as sesamol. This structural alert, coupled with the phenoxyacetic acid scaffold characteristic of the fibrate class of drugs, positions sesamoxyacetic acid as a compelling candidate for investigation as a modulator of critical cellular signaling pathways.
This guide is intended to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development. It aims to bridge the existing knowledge gap by providing a structured and in-depth analysis of sesamoxyacetic acid, from its fundamental chemical properties to its potential therapeutic applications and the experimental methodologies required for its study.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing everything from reaction kinetics to bioavailability.
| Property | Value | Source(s) |
| Chemical Name | 2-(3,4-methylenedioxyphenoxy)acetic acid | [1] |
| Synonyms | 3,4-(Methylenedioxy)phenylacetic acid, Homopiperonylic acid | [1] |
| CAS Number | 2861-28-1 | [2] |
| Molecular Formula | C₉H₈O₄ | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| Appearance | White to cream to pale brown crystalline powder | [3] |
| Melting Point | 125-129 °C | [1] |
| Solubility | Partially soluble in water; soluble in ethanol and methanol. | |
| IUPAC Name | 2-(2H-1,3-benzodioxol-5-yl)acetic acid | [3] |
Synthesis of Sesamoxyacetic Acid
The synthesis of sesamoxyacetic acid can be approached through several established routes for phenoxyacetic acid derivatives. Below are two detailed protocols, providing researchers with practical, step-by-step guidance.
Protocol 1: Williamson Ether Synthesis from Sesamol
This classic and reliable method involves the reaction of sesamol with a haloacetic acid derivative under basic conditions.
Diagram of Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis of Sesamoxyacetic Acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sesamol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Deprotonation: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the phenoxide anion.
-
Nucleophilic Attack: Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents). Stir the mixture at room temperature or gentle heat until the ester is fully consumed (monitored by TLC).
-
Acidification and Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous solution with water and wash with ether to remove any unreacted starting material. Acidify the aqueous layer with cold 2N hydrochloric acid (HCl) until a precipitate forms.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude sesamoxyacetic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: From 3,4-Methylenedioxyphenethyl Alcohol
This alternative synthesis route has been reported and provides a good yield.[4]
Diagram of Synthesis from 3,4-Methylenedioxyphenethyl Alcohol
Caption: Two-step synthesis of Sesamoxyacetic Acid from Piperonal.
Step-by-Step Methodology:
-
Preparation of 3,4-methylenedioxyphenethyl alcohol: In a three-neck flask equipped with a temperature controller, add piperonal (50 ml). Under an ice bath, slowly add concentrated sulfuric acid (45-50 ml). Subsequently, slowly add a 50% acetic acid solution (60-75 ml) while maintaining the temperature between -6 to 0°C. Allow the reaction to proceed for 7-9 hours at this temperature. After the reaction, add 500-600 ml of water and stir at room temperature for 1-2 hours. Filter and dry the product.[4]
-
Preparation of 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID: In a three-neck flask, combine the 3,4-methylenedioxyphenethyl alcohol (50 g) from the previous step, sodium iodide (9-10 g), phosphoric acid (26-28 ml), and methanesulfonic acid (1.9-2.0 ml). Heat the reaction mixture at 90-95°C for 5-6 hours. After the reaction, add 500-600 ml of water to precipitate a white solid. Filter to obtain the product.[4]
Hypothesized Biological Activity and Mechanism of Action: A Focus on PPAR Activation
While direct experimental data on the biological activity of sesamoxyacetic acid is scarce in publicly available literature, its chemical structure provides a strong basis for hypothesizing its mechanism of action. The phenoxyacetic acid moiety is a well-established pharmacophore for agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[5]
PPARs are a group of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation.[5] There are three main isoforms:
-
PPARα: Primarily expressed in the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation and is the target of fibrate drugs used to treat dyslipidemia.
-
PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity. It is the target of the thiazolidinedione class of antidiabetic drugs.
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid metabolism and inflammation.
The structural similarity of sesamoxyacetic acid to fibrates and other phenoxyacetic acid-based PPAR agonists strongly suggests that it may act as a PPAR agonist. A compelling piece of evidence comes from a study on a structurally related compound, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) , which was identified as a potent pan-agonist of all three PPAR subtypes.[5] The presence of the methylenedioxy group in MHY2013, similar to sesamoxyacetic acid, highlights the potential for this moiety to be well-tolerated within the PPAR ligand-binding domain.
Proposed Signaling Pathway
Caption: Hypothesized PPAR-mediated signaling pathway of Sesamoxyacetic Acid.
Potential Therapeutic Applications
Based on its hypothesized PPAR agonism, sesamoxyacetic acid could have therapeutic potential in a range of metabolic and inflammatory conditions:
-
Dyslipidemia: As a potential PPARα agonist, it may lower triglycerides and raise HDL cholesterol.
-
Type 2 Diabetes: Through PPARγ activation, it could improve insulin sensitivity.
-
Non-alcoholic Fatty Liver Disease (NAFLD): By activating PPARα and potentially other isoforms, it may reduce hepatic fat accumulation and inflammation.
-
Chronic Inflammatory Diseases: The anti-inflammatory properties of PPAR agonists are well-documented, suggesting potential applications in conditions like atherosclerosis and inflammatory bowel disease.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of sesamoxyacetic acid, a series of well-established in vitro and in vivo assays are recommended.
In Vitro PPAR Activation Assays
6.1.1. Luciferase Reporter Gene Assay
This is a standard method to determine if a compound can activate a specific PPAR isoform.
Diagram of Luciferase Reporter Gene Assay Workflow
Caption: Workflow for determining PPAR activation using a luciferase reporter assay.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293T or HepG2) in a 96-well plate.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector for the full-length human PPARα, PPARγ, or PPARβ/δ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a peroxisome proliferator response element (PPRE).
-
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of sesamoxyacetic acid. Include a vehicle control (e.g., DMSO) and a known PPAR agonist for each isoform as a positive control (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ, GW501516 for PPARβ/δ).
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates that sesamoxyacetic acid is activating the specific PPAR isoform.
In Vivo Animal Models
To assess the metabolic and anti-inflammatory effects of sesamoxyacetic acid in a physiological context, rodent models are indispensable.
6.2.1. High-Fat Diet-Induced Obesity and Insulin Resistance Model
This model is ideal for evaluating the effects of sesamoxyacetic acid on weight gain, glucose tolerance, and lipid profiles.
Step-by-Step Methodology:
-
Induction of Obesity: Feed male C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.
-
Treatment: Administer sesamoxyacetic acid orally (e.g., by gavage) daily for 4-8 weeks. Include a vehicle-treated control group and a positive control group (e.g., treated with a known PPAR agonist).
-
Monitoring: Monitor body weight and food intake regularly.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period to assess glucose homeostasis.
-
Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.
-
Blood Chemistry: At the end of the study, collect blood to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Tissue Analysis: Harvest tissues such as the liver, adipose tissue, and skeletal muscle for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., qPCR for PPAR target genes).
Analytical Methods
Accurate quantification of sesamoxyacetic acid in biological matrices is crucial for pharmacokinetic and metabolism studies.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (LC-MS) detection is the method of choice for the analysis of phenoxyacetic acid derivatives. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with a small amount of formic acid is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but typically requires derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) prior to analysis.
Conclusion and Future Directions
Sesamoxyacetic acid represents a molecule of significant interest at the crossroads of natural product-inspired and synthetic medicinal chemistry. Its structural features strongly suggest a role as a PPAR agonist, with potential therapeutic applications in a wide range of metabolic and inflammatory diseases. This technical guide provides a comprehensive foundation for researchers to embark on the systematic investigation of this promising compound.
Future research should focus on:
-
Definitive determination of PPAR activation: Conducting in vitro assays to confirm and quantify the activity of sesamoxyacetic acid on each PPAR isoform.
-
In vivo proof-of-concept studies: Utilizing animal models of metabolic and inflammatory diseases to evaluate the therapeutic efficacy of sesamoxyacetic acid.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of sesamoxyacetic acid to optimize its potency and selectivity.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.
The exploration of sesamoxyacetic acid holds the promise of uncovering a novel therapeutic agent that could address significant unmet medical needs in the realm of metabolic and inflammatory disorders.
References
- Atkinson, M. R., & Hukins, D. W. L. (1981). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 24(5), 509-514.
- Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17236–17249.
- Adefegha, S. A., et al. (2021). Acetate rescues defective brain-adipose metabolic network in obese Wistar rats by modulation of peroxisome proliferator-activated receptor-γ. Scientific Reports, 11(1), 1-16.
- El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 384.
- Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 18(11), 1004-1008.
- Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
- Al-Iraqi, M. A., & Al-Amili, K. A. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 27(19), 6539.
- ResearchGate. (n.d.). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone.
- Yamashita, H., et al. (2016). Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. Critical Reviews in Food Science and Nutrition, 56(sup1), S171-S175.
- Hondares, E., et al. (2011). Peroxisome Proliferator-activated Receptor α (PPARα) Induces PPARγ Coactivator 1α (PGC-1α) Gene Expression and Contributes to Thermogenic Activation of Brown Fat: INVOLVEMENT OF PRDM16. Journal of Biological Chemistry, 286(50), 43112-43122.
- Jones, D. C., et al. (2001). Accumulation of neurotoxic thioether metabolites of 3,4-(+/-)-methylenedioxymethamphetamine in rat brain. Journal of Pharmacology and Experimental Therapeutics, 297(2), 643-650.
- Takeuchi, S., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(47), 17740-17751.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Darvesh, A. S., et al. (2003). 3,4-Methylenedioxymethamphetamine Produces Glycogenolysis and Increases the Extracellular Concentration of Glucose in the Rat Brain. Journal of Pharmacology and Experimental Therapeutics, 306(1), 123-130.
- Beh, B. K., et al. (2017). Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. Scientific Reports, 7(1), 6664.
- Gonzalez, F. J., et al. (2009). Metabolomic and genetic analysis of biomarkers for peroxisome proliferator-activated receptor alpha expression and activation. Molecular Endocrinology, 23(7), 1009-1020.
- Eling, T. E., et al. (2001). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. Drug Metabolism and Disposition, 29(7), 1024-1033.
- Rakhshandehroo, M., et al. (2010). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research, 2010, 612089.
Sources
- 1. 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID | 2861-28-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 3,4-(Methylenedioxy)phenylacetic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3,4-Methylenedioxyphenoxyacetic Acid: From Historical Context to Synthetic Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-methylenedioxyphenoxyacetic acid, a molecule of interest within the broader class of phenoxyacetic acids. While a precise date of discovery for this specific derivative remains elusive in seminal literature, its scientific origins are intrinsically linked to the extensive research into synthetic auxins that commenced in the early 20th century. This document elucidates the historical context of phenoxyacetic acids, details the foundational synthetic methodologies, and presents a robust, step-by-step protocol for the preparation of 3,4-methylenedioxyphenoxyacetic acid. Furthermore, it explores the known and potential biological activities of this class of compounds, offering insights for contemporary research and development.
Historical Perspective: The Dawn of Synthetic Auxins and Phenoxyacetic Acids
The story of 3,4-methylenedioxyphenoxyacetic acid begins not with its own discovery, but with the pioneering work on plant hormones, or auxins. In the 1880s, Charles and Francis Darwin first observed that a transmittable substance from the tip of a canary grass coleoptile was responsible for its bending towards light.[1] This laid the groundwork for Frits Went's definitive discovery of this growth-promoting substance in the 1920s, which he named "auxin," from the Greek word auxein, meaning "to grow."[2][3]
The first naturally occurring auxin to be isolated and chemically identified was indole-3-acetic acid (IAA).[4] This discovery spurred a wave of research into synthetic compounds with similar plant growth-regulating properties. Among the most significant of these were the phenoxyacetic acids. This class of compounds was found to mimic the effects of natural auxins, often with enhanced stability and potency.[5]
The synthesis of the parent compound, phenoxyacetic acid, was first documented in 1880.[6] However, it was the work in the 1940s that truly ignited interest in its derivatives. A pivotal 1941 publication by R. Pokorny in the Journal of the American Chemical Society described the synthesis of several chlorophenoxyacetic acids, which were soon recognized for their potent herbicidal properties.[7] This led to the development of iconic herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).[5]
It is within this fervent period of exploration into substituted phenoxyacetic acids that the synthesis of 3,4-methylenedioxyphenoxyacetic acid was likely first achieved. While not rising to the commercial prominence of its chlorinated counterparts, its synthesis would have been a logical step in the systematic investigation of how different functional groups on the phenyl ring influence auxin-like activity. The 3,4-methylenedioxy group, also known as the piperonyl group, is a common motif in natural products and synthetic compounds, and its inclusion would have been of interest to researchers exploring structure-activity relationships.
The Core Synthesis: The Williamson Ether Synthesis
The foundational method for preparing phenoxyacetic acids, including the 3,4-methylenedioxy derivative, is the Williamson ether synthesis.[5][8] Developed by Alexander Williamson in 1850, this robust and versatile SN2 reaction involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[8] In the context of 3,4-methylenedioxyphenoxyacetic acid synthesis, this translates to the reaction of the sodium or potassium salt of 3,4-methylenedioxyphenol (sesamol) with a haloacetic acid, typically chloroacetic acid.[5]
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The phenoxide ion, being a potent nucleophile, attacks the electrophilic carbon of the haloacetic acid, displacing the halide ion and forming the ether linkage.
Caption: Williamson Ether Synthesis Mechanism.
Experimental Protocol: Synthesis of 3,4-Methylenedioxyphenoxyacetic Acid
The following protocol is a detailed, self-validating methodology for the synthesis of 3,4-methylenedioxyphenoxyacetic acid, adapted from established procedures for phenoxyacetic acid synthesis.[5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Methylenedioxyphenol (Sesamol) | 138.12 | 13.81 g | 0.10 |
| Sodium Hydroxide | 40.00 | 8.00 g | 0.20 |
| Chloroacetic Acid | 94.50 | 9.45 g | 0.10 |
| Deionized Water | 18.02 | As needed | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Step-by-Step Procedure
-
Preparation of Sodium 3,4-Methylenedioxyphenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8.00 g (0.20 mol) of sodium hydroxide in 50 mL of deionized water. To this solution, add 13.81 g (0.10 mol) of 3,4-methylenedioxyphenol. Stir the mixture at room temperature until the phenol has completely dissolved to form a clear solution of the sodium phenoxide.
-
Preparation of Sodium Chloroacetate: In a separate beaker, carefully neutralize 9.45 g (0.10 mol) of chloroacetic acid with a solution of 4.00 g (0.10 mol) of sodium hydroxide in 25 mL of deionized water. The neutralization should be performed cautiously as it is an exothermic reaction.
-
Williamson Ether Synthesis Reaction: Slowly add the sodium chloroacetate solution to the stirred solution of sodium 3,4-methylenedioxyphenoxide in the round-bottom flask. Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the crude 3,4-methylenedioxyphenoxyacetic acid.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture to yield a crystalline solid.
Characterization
The identity and purity of the synthesized 3,4-methylenedioxyphenoxyacetic acid can be confirmed using standard analytical techniques:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
Spectroscopy:
-
1H NMR: To confirm the proton environment of the molecule.
-
13C NMR: To confirm the carbon skeleton of the molecule.
-
FTIR: To identify characteristic functional groups such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.
-
Biological Activity and Potential Applications
While 3,4-methylenedioxyphenoxyacetic acid itself is not a widely used commercial product, its structural features suggest potential for biological activity, drawing from the broader class of phenoxyacetic acids and compounds containing the 3,4-methylenedioxy moiety.
-
Plant Growth Regulation: Given its structural similarity to known synthetic auxins, it is plausible that 3,4-methylenedioxyphenoxyacetic acid exhibits some level of plant growth-regulating activity.[5]
-
Precursor for Derivatives: The carboxylic acid and the aromatic ring provide functional handles for further chemical modification. Derivatives of phenoxyacetic acid have been investigated for a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[9]
-
Antimicrobial and Cytotoxic Potential: The 3,4-methylenedioxy group is present in many biologically active natural products. Research on other 3,4-methylenedioxyphenyl derivatives has shown promising antimicrobial and cytotoxic activities, suggesting a potential avenue of investigation for derivatives of 3,4-methylenedioxyphenoxyacetic acid.
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. Odyssey of Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxin - Wikipedia [en.wikipedia.org]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pokorny, R. (1941) Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63, 1768. - References - Scientific Research Publishing [scirp.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. jetir.org [jetir.org]
(1,3-Benzodioxol-5-yloxy)acetic acid mechanism of action
An In-depth Technical Guide to the Mechanism of Action of (1,3-Benzodioxol-5-yloxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile organic compound recognized primarily as a key synthetic intermediate in the fields of medicinal chemistry and agrochemical research.[1] While comprehensive studies dedicated solely to elucidating its specific mechanism of action are limited, a wealth of information can be derived from the well-characterized bioactivities of its core structural motif, the 1,3-benzodioxole (also known as methylenedioxyphenyl), and its various derivatives. This guide synthesizes the current understanding by examining the foundational mechanisms of the benzodioxole core, exploring the specific enzymatic targets of its close analogs, and postulating the most probable mechanistic pathways for the parent compound. We will delve into the causality behind its presumed antioxidant and anti-inflammatory effects and provide detailed experimental protocols for its further investigation.
Introduction to this compound
This compound, with the molecular formula C₉H₈O₅, is a solid organic compound featuring a 1,3-benzodioxole ring system linked to an acetic acid moiety via an ether bond.[1] This structure provides two reactive sites: the carboxylic acid group, amenable to esterification or amidation, and the aromatic benzodioxole ring.[1] Its most notable application is as a precursor in the synthesis of novel pharmaceutical candidates and as a scaffold for creating compound libraries for high-throughput screening.[1] Although not a therapeutic agent in itself, its structural similarity to numerous bioactive molecules suggests an inherent, yet underexplored, pharmacological potential. Preliminary investigations have hinted at possible anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2] Understanding its mechanism is therefore critical for leveraging its full potential in drug discovery and development.
The Bioactive 1,3-Benzodioxole Core: Foundational Mechanistic Insights
The biological activity of this compound is fundamentally rooted in its 1,3-benzodioxole moiety. The most direct insights into this core's function come from studies of its simplest analog, Sesamol (1,3-benzodioxol-5-ol).
Potent Antioxidant and Radical Scavenging Activity
The primary and most well-documented mechanism of the benzodioxole core is its potent antioxidant effect. This activity proceeds through two main pathways:
-
Direct Free Radical Scavenging: The phenolic hydroxyl group in sesamol (and by extension, the ether-linked oxygen in our target compound) can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize harmful free radicals, such as superoxide anions (O₂•⁻) and peroxyl radicals (ROO•).[3][4] This action prevents oxidative damage to critical cellular components like DNA, lipids, and proteins.[3][4]
-
Upregulation of Endogenous Antioxidant Enzymes: The benzodioxole moiety has been shown to enhance the body's own defense mechanisms by upregulating the expression and activity of key antioxidant enzymes.[2][3]
Modulation of Inflammatory Pathways
Chronic inflammation is a driver of numerous diseases. The benzodioxole core exerts significant anti-inflammatory effects by intervening in key signaling cascades:
-
Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Sesamol has been demonstrated to inhibit NF-κB signaling, thereby suppressing the transcription of pro-inflammatory genes.[2][3]
-
Suppression of Pro-inflammatory Cytokines: As a downstream consequence of NF-κB inhibition, the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) is significantly reduced.[2][3]
Anti-Cancer and Apoptotic Activity
In oncological contexts, the benzodioxole moiety can induce cancer cell death and halt proliferation through:
-
Induction of Apoptosis: It can modulate the expression of key proteins in the apoptotic pathway, including p53, caspases, and the Bcl-2 family of proteins, to promote programmed cell death in tumor cells.[2][3]
-
Cell Cycle Arrest: It can interfere with the cell division cycle, preventing cancer cells from proliferating.[2][3]
Caption: Core mechanisms of the 1,3-benzodioxole moiety.
Enzymatic Inhibition by Analogs and Derivatives
While the benzodioxole core provides a broad mechanistic foundation, studies on specific derivatives reveal more direct molecular targets, particularly enzyme inhibition. The presence of the acetic acid side chain on our topic compound makes these findings especially relevant.
Cyclooxygenase (COX) Inhibition
Research into a closely related analog, 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- , has demonstrated inhibitory activity against both COX-1 and COX-2 enzymes.[5] Crucially, the study noted that the free carboxylic acid moiety was essential for this biological activity, suggesting that this compound itself is a strong candidate for possessing similar COX-inhibitory properties.[5] COX enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs), reinforcing the postulated anti-inflammatory role of this compound.
Other Key Enzyme Targets
More complex derivatives, which use this compound as a starting scaffold, have been developed to target other critical enzymes in disease pathways:
-
c-Src and Abl Kinase Inhibition: A novel quinazoline derivative incorporating the benzodioxole structure was developed as a highly selective, dual-specific inhibitor of c-Src and Abl tyrosine kinases, which are implicated in cancer progression.[6]
-
Thioredoxin System Inhibition: Inspired by the P450-inhibiting properties of the benzodioxole moiety, researchers have conjugated it with arsenical precursors. These conjugates show potent anti-tumor activity by inhibiting the thioredoxin (Trx) system, a key regulator of cellular redox balance that is often upregulated in cancer cells.[7]
| Enzyme Target | Compound Class/Derivative | Therapeutic Area | Reference |
| Cyclooxygenase (COX-1 & COX-2) | 6-benzoyl- substituted 1,3-Benzodioxole-5-acetic acid | Inflammation | [5] |
| c-Src/Abl Tyrosine Kinases | N-(5-chloro-1,3-benzodioxol-4-yl)...quinazoline | Oncology | [6] |
| Thioredoxin Reductase (TrxR) | 1,3-Benzodioxole-conjugated arsenicals | Oncology | [7] |
| Peroxidases/Phosphodiesterases | Thiazole- and triazole-containing analogs | Inflammation, various | [1] |
| Table 1: Known enzymatic targets of this compound derivatives. |
Postulated Mechanism of Action of this compound
Based on the robust evidence from its core structure and its derivatives, a multi-faceted mechanism of action for this compound can be postulated:
-
Primary Antioxidant and Anti-inflammatory Activity: The compound likely functions as a potent antioxidant through direct radical scavenging and as an anti-inflammatory agent by inhibiting the NF-κB pathway and subsequent cytokine production. This is the foundational activity of its benzodioxole core.
-
Direct Enzyme Inhibition (COX): Given the critical role of the free carboxylic acid in the COX inhibition demonstrated by a very close analog, it is highly probable that this compound itself acts as a direct inhibitor of COX-1 and COX-2 enzymes.[5] This provides a specific molecular mechanism for its presumed anti-inflammatory effects.
-
Scaffold for Broader Enzyme Inhibition: While the parent compound may not potently inhibit kinases or the thioredoxin system, its structure serves as a validated scaffold for designing more complex inhibitors that target these pathways.
Experimental Protocols for Mechanistic Investigation
To definitively characterize the mechanism of action, specific experimental workflows are required. Below are representative protocols for assessing two of the most likely activities.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the compound's ability to inhibit COX-1 and COX-2 enzymes, providing a quantitative measure of its anti-inflammatory potential.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound against purified ovine COX-1 and human recombinant COX-2.
Materials:
-
COX-1 and COX-2 enzymes (purified)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
SC-560 (selective COX-1 inhibitor control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the test compound to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a solution of 1 M HCl.
-
Quantification of PGE₂: Use a commercial EIA kit to measure the amount of PGE₂ produced in each well. The amount of PGE₂ is directly proportional to the activity of the COX enzyme.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Protocol: Receptor Binding Assay (General Screen)
This protocol provides a framework for screening the compound against a panel of known receptors, ion channels, and transporters to identify potential molecular targets in an unbiased manner.[8][9]
Objective: To identify high-affinity binding interactions between this compound and a panel of biological targets.
Materials:
-
Membrane preparations containing the target receptors of interest.
-
A specific, high-affinity radioligand for each target (e.g., ³H-labeled).
-
This compound (test compound).
-
Known non-labeled ligand for each target (for defining non-specific binding).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and fluid.
Methodology:
-
Assay Setup: In test tubes or a 96-well plate, combine the membrane preparation, the specific radioligand (at a concentration near its K_d), and the assay buffer.
-
Competition Binding:
-
Total Binding: Add vehicle (e.g., DMSO) only.
-
Non-specific Binding: Add a high concentration of the known non-labeled ligand to saturate the receptors.
-
Test Compound: Add this compound at a high screening concentration (e.g., 10 µM).
-
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature will vary depending on the specific target.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters into vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by the test compound: % Displacement = 100 * (1 - [(CPM_test - CPM_nonspecific) / (CPM_total - CPM_nonspecific)]) A significant displacement (typically >50%) indicates a potential binding interaction and warrants further investigation with a full concentration-response curve to determine the K_i (inhibitory constant).
Conclusion
While this compound is primarily valued as a synthetic building block, the inherent bioactivity of its 1,3-benzodioxole core strongly suggests a profile of antioxidant and anti-inflammatory action. This is likely mediated through the modulation of the NF-κB signaling pathway and, more directly, through the inhibition of cyclooxygenase enzymes. The demonstrated success of its derivatives in targeting a range of enzymes from protein kinases to the thioredoxin system underscores the therapeutic potential of the benzodioxole scaffold. Future research should focus on direct, systematic evaluation of the parent compound using assays such as those described herein to fully elucidate its molecular targets and confirm its mechanism of action, thereby unlocking its potential for future drug development programs.
References
- The basic mechanism of action of sesamol includes an increase in free... - ResearchGate. (n.d.).
- Majid, A., & Ahmad, F. J. (2022). Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive. Pharmaceuticals, 15(8), 948. [Link]
- Al-Malki, J. S., & Al-Ghamdi, S. A. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. Molecules, 25(14), 3309. [Link]
- Sesamol: a powerful functional food ingredient from sesame oil for cardioprotection. (n.d.). Food & Function.
- Phan, T. D., et al. (2021). Hypolipidemic and Anti-Atherogenic Effects of Sesamol and Possible Mechanisms of Action: A Comprehensive Review. Molecules, 26(16), 4933. [Link]
- EP3199526A1 - Intermediate for use in synthesizing paroxetine, preparation method for the intermediate, and uses thereof - Google Patents. (n.d.).
- INTERMEDIATE FOR USE IN SYNTHESIZING PAROXETINE, PREPARATION METHOD FOR THE INTERMEDIATE, AND USES THEREOF - Patent 3199526. (n.d.). European Patent Office.
- Chen, J., et al. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 22(19), 10769. [Link]
- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]
- Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylated Sesamol Derivatives as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. issc.org [issc.org]
Authored by a Senior Application Scientist
An In-depth Technical Guide on the Predicted Biological Activity of Sesamoxyacetic Acid
Foreword: The following guide provides a comprehensive technical overview of the predicted biological activities of sesamoxyacetic acid. As a novel compound with limited direct research, this document synthesizes data from its core structural motifs: the sesamoxy moiety derived from the potent antioxidant sesamol, and the phenoxyacetic acid backbone, a scaffold known for diverse pharmacological effects. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded prospectus on the potential therapeutic applications of sesamoxyacetic acid and a roadmap for its experimental validation.
Introduction to Sesamoxyacetic Acid: A Molecule of Predicted Potential
Sesamoxyacetic acid represents a compelling, yet underexplored, molecule at the intersection of natural product chemistry and synthetic drug design. Its structure marries the antioxidant and anti-inflammatory prowess of sesamol, a key lignan from sesame oil (Sesamum indicum), with the versatile pharmacological scaffold of phenoxyacetic acid. This unique combination suggests a high probability of synergistic or novel biological activities, positioning sesamoxyacetic acid as a promising candidate for further investigation in several therapeutic areas.
The rationale for this guide is to move beyond the known activities of its parent compounds and to construct a predictive framework for the biological effects of the integrated molecule. By understanding the established mechanisms of sesamol and the functional roles of phenoxyacetic acid derivatives, we can hypothesize the signaling pathways that sesamoxyacetic acid is likely to modulate.
Predicted Biological Activities and Mechanistic Insights
Based on its constituent parts, sesamoxyacetic acid is predicted to exhibit significant anti-inflammatory, antioxidant, and hypolipidemic properties. The following sections delve into the mechanistic basis for these predictions and propose experimental workflows for their validation.
Potent Anti-Inflammatory and Immunomodulatory Effects
Expertise & Experience: The anti-inflammatory capacity of sesamol is well-documented and is largely attributed to its ability to interfere with pro-inflammatory signaling cascades.[1][2][3][4] It is highly probable that sesamoxyacetic acid retains and potentially enhances these properties.
Mechanistic Hypothesis: The primary mechanism is predicted to be the inhibition of the NF-κB and MAPK signaling pathways.[4] Lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines (e.g., RAW 264.7) serves as a robust model for investigating these effects. We hypothesize that sesamoxyacetic acid will suppress the nuclear translocation of NF-κB and decrease the phosphorylation of key MAPK proteins (p38, JNK). This, in turn, is expected to reduce the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
dot
Caption: Predicted hypolipidemic signaling cascade for sesamoxyacetic acid.
Experimental Protocol: In Vitro Adipocyte Differentiation and Lipid Accumulation Assay
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard cocktail (e.g., insulin, dexamethasone, IBMX).
-
Treatment: Treat the differentiating cells with various concentrations of sesamoxyacetic acid.
-
Lipid Staining: After full differentiation (typically 8-10 days), fix the cells and stain the intracellular lipid droplets with Oil Red O.
-
Quantification: Elute the stain and measure its absorbance at a specific wavelength (e.g., 520 nm) to quantify lipid accumulation.
-
Gene Expression Analysis: Perform qRT-PCR to measure the mRNA expression levels of key lipogenic genes (SREBP-1, FAS) and fatty acid oxidation genes.
-
Data Analysis: A dose-dependent decrease in Oil Red O staining and a favorable modulation of gene expression would support the hypolipidemic potential.
Quantitative Data Summary
As direct experimental data for sesamoxyacetic acid is not yet available, the following table presents a summary of reported IC50 values for the parent compound, sesamol, in relevant assays. This serves as a benchmark for future studies on sesamoxyacetic acid.
| Biological Activity | Assay | Model System | Sesamol IC50 Value | Reference |
| Anti-inflammatory | LOX Inhibition | Enzyme Assay | 51.84 µM | |
| Antioxidant | DPPH Radical Scavenging | Chemical Assay | Varies (concentration-dependent) | |
| Anticancer | HepG2 Cell Proliferation | Cellular Assay | Data qualitative |
Synthesis and Characterization
The synthesis of sesamoxyacetic acid can be achieved through a Williamson ether synthesis, a well-established and reliable method.
Proposed Synthesis Workflow:
dot
Caption: Proposed Williamson ether synthesis of sesamoxyacetic acid.
Characterization: The final product should be characterized using standard analytical techniques including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Future Directions and Drug Development Considerations
While the predicted biological activities of sesamoxyacetic acid are promising, several key steps are necessary for its advancement as a therapeutic candidate:
-
In Vivo Efficacy Studies: Validating the in vitro findings in animal models of inflammation, oxidative stress, and dyslipidemia is crucial.
-
Pharmacokinetic and ADME Studies: Understanding the absorption, distribution, metabolism, and excretion profile of the compound is essential for determining its drug-like properties.
-
Toxicity and Safety Assessment: Comprehensive toxicology studies are required to establish a safe therapeutic window.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of derivatives could lead to compounds with improved potency and selectivity. The phenoxyacetic acid scaffold is particularly amenable to such modifications.
Sesamoxyacetic acid stands as a molecule of significant therapeutic promise, born from the synergistic combination of a potent natural product and a versatile synthetic scaffold. The in-depth analysis presented in this guide provides a strong rationale for its investigation as a novel anti-inflammatory, antioxidant, and hypolipidemic agent. The proposed mechanisms and experimental protocols offer a clear and scientifically rigorous path forward for researchers and drug development professionals to unlock the full potential of this exciting compound.
References
- Anti-inflammatory and Antioxidant Effects of Sesame Oil on Atherosclerosis: A Descriptive Literature Review. (2017). PubMed Central. [Link]
- Mechanism of action of 5-arninosalicylic acid. (1992). PubMed Central. [Link]
- Mechanism of action of 5-aminosalicylic acid. (1992).
- Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review. (2020). MDPI. [Link]
- Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (2015). PubMed. [Link]
- Hypolipidemic and Anti-Atherogenic Effects of Sesamol and Possible Mechanisms of Action: A Comprehensive Review. (2023). PubMed Central. [Link]
- The combination of sesamol and clofibric acid moieties leads to a novel potent hypolipidemic agent with antioxidant, anti-inflammatory and hepatoprotective activity. (2021). PubMed. [Link]
- Antinociceptive and Anti-Inflammatory Activities of the Sesame Oil and Sesamin. (2014). Semantic Scholar. [Link]
- Sesamol attenuates diclofenac-induced acute gastric mucosal injury via its cyclooxygenase-independent antioxidative effect in r
- Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages. (2015). PubMed. [Link]
- Phytochemical compounds, antioxidant activity, and antiproliferative activity of sesame seeds as affected by simulated digestion. (2025). PubMed Central. [Link]
- Hypolipidemic and Anti-Atherogenic Effects of Sesamol and Possible Mechanisms of Action: A Comprehensive Review. (2023). Semantic Scholar. [Link]
- Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (2023). MDPI. [Link]
- Sesamol: an efficient antioxidant with potential therapeutic benefits. (2009). PubMed. [Link]
- α-Aminooxyacetic acid derivatives acting as pro-drugs against Mycobacterium tuberculosis. (2024).
Sources
- 1. Anti-inflammatory and Antioxidant Effects of Sesame Oil on Atherosclerosis: A Descriptive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (1,3-Benzodioxol-5-yloxy)acetic Acid Derivatives: Synthesis, Mechanisms, and Therapeutic Potential
Executive Summary
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous naturally occurring and synthetic bioactive compounds.[1] When functionalized with an (oxy)acetic acid side chain, it creates the (1,3-Benzodioxol-5-yloxy)acetic acid scaffold, a versatile platform for developing novel therapeutic and agricultural agents. This guide provides a comprehensive overview of this chemical class, detailing synthetic methodologies, exploring the diverse spectrum of biological activities, and elucidating the underlying mechanisms of action. We will delve into their potential as anticancer, antidiabetic, and anti-inflammatory agents, as well as their novel applications in agriculture as potent root growth promoters. This document is intended for researchers and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of these promising derivatives.
The this compound Scaffold: A Privileged Chemical Core
The foundational structure, this compound, serves as an ideal starting point for chemical library synthesis.[2] Its utility stems from two key features:
-
The Bioactive Benzodioxole Ring: This heterocyclic motif is not merely a structural anchor but an active pharmacophore. It is known to interact with various biological systems, including microsomal cytochrome P-450 enzymes, which can modulate the metabolism and bioavailability of a compound.[3][4] Its presence is linked to a wide array of biological effects, including anticancer, antioxidant, and anti-inflammatory properties.[4][5]
-
The Reactive Acetic Acid Moiety: The carboxylic acid group provides a convenient chemical handle for derivatization. It can be readily converted into esters, amides, or other functional groups, allowing for systematic modification of the molecule's physicochemical properties (e.g., solubility, lipophilicity) and its interaction with biological targets.[2]
This combination of a bioactive core with a versatile reactive site makes the scaffold a powerful tool for generating diverse molecular architectures with a high probability of discovering potent and selective biological activity.
Synthetic Strategies for Derivative Elaboration
The synthesis of derivatives from the core scaffold is typically straightforward, allowing for the rapid generation of compound libraries for screening. A common and effective strategy involves the formation of amides through the coupling of the carboxylic acid with various primary or secondary amines. This approach has been successfully used to produce derivatives with potent biological activities.[6][7][8]
General Synthetic Workflow
The transformation of the parent acid into a diverse library of amides generally follows a two-step process: activation of the carboxylic acid followed by coupling with an amine. The choice of an activating agent is critical; oxalyl chloride is frequently employed because it efficiently converts the carboxylic acid into a highly reactive acyl chloride intermediate, which readily reacts with amines at low temperatures.[6] This process is clean, with volatile byproducts that are easily removed.
Below is a logical workflow for this synthesis.
Caption: General workflow for the synthesis of amide derivatives.
Diverse Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in multiple fields.
Anticancer Activity
The benzodioxole scaffold is a recurring motif in anticancer research.[9][10] Derivatives have shown efficacy through various mechanisms, including kinase inhibition and induction of oxidative stress.
-
Kinase Inhibition: A notable derivative, N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530, Saracatinib), was developed as a potent and highly selective dual inhibitor of c-Src and Abl kinases.[11] These non-receptor tyrosine kinases are crucial for cancer progression, and their inhibition by AZD0530 leads to potent tumor growth inhibition in xenograft models.[11]
Caption: Inhibition of the c-Src signaling pathway by benzodioxole derivatives.
-
Thioredoxin System Inhibition: Certain benzodioxole derivatives, when conjugated with arsenicals, show potent anti-proliferative effects by inhibiting the thioredoxin (Trx) system.[3] The Trx system is over-expressed in many cancer cells and is vital for redox homeostasis. Its inhibition leads to a buildup of reactive oxygen species (ROS), inducing oxidative stress and apoptosis.[3]
Table 1: Selected Anticancer Activities of Benzodioxole Derivatives
| Compound Class | Cancer Cell Line | Mechanism | Reported IC₅₀ | Reference |
|---|---|---|---|---|
| Quinazoline Derivative (AZD0530) | c-Src transfected 3T3 | c-Src/Abl Kinase Inhibition | Low nanomolar | [11] |
| Carboxamide Derivatives | Hep3B (Liver) | α-fetoprotein reduction | - | [9] |
| Arsenical Conjugates | 4T1 (Breast) | Thioredoxin System Inhibition | ~1-5 µM | [3] |
| Carboxamide Derivatives | Various | α-Amylase Inhibition, Cytotoxicity | 26-65 µM |[8] |
Antidiabetic Potential via α-Amylase Inhibition
A compelling application for this class of compounds is in the management of diabetes. Specific benzoylbenzodioxol and carboxamide derivatives have been identified as potent inhibitors of α-amylase, a key enzyme responsible for the breakdown of dietary starches into glucose.[8][12]
-
Mechanism of Action: By inhibiting α-amylase, these compounds slow the absorption of glucose from the intestine, thereby reducing post-prandial blood glucose spikes. This mechanism is a clinically validated strategy for managing type 2 diabetes. In vivo studies in streptozotocin-induced diabetic mice have confirmed this hypoglycemic effect, with one derivative significantly reducing blood glucose levels after just five doses.[8][12]
Table 2: Antidiabetic Activity of Benzodioxole Derivatives
| Compound | Target | In Vitro IC₅₀ | In Vivo Effect (Diabetic Mice) | Reference |
|---|---|---|---|---|
| Compound IIc (Carboxamide) | α-Amylase | 0.68 µM | ↓ Blood glucose from 252 to 173 mg/dL | [8] |
| Compound I (Benzoyl ester) | α-Amylase | 2.57 µg/mL | ↓ Blood glucose by 32.4% | [12] |
| Compound II (Benzoyl acid) | α-Amylase | 4.12 µg/mL | ↓ Blood glucose by 14.8% |[12] |
Agricultural Applications as Auxin Receptor Agonists
Beyond medicine, this compound derivatives have emerged as powerful plant growth regulators. A series of N-(benzo[d][5][6]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed as agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1).[6][7]
-
Mechanism of Action: Auxins are a class of plant hormones that are critical for root development. These synthetic derivatives mimic natural auxin by binding to the TIR1 receptor. This binding event initiates a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins), thereby activating the expression of auxin-responsive genes that promote root growth.[13] Molecular docking studies have shown that some derivatives bind to TIR1 with even greater affinity than natural auxins.[7] This leads to a remarkable enhancement of both primary and lateral root growth in important crop species like Oryza sativa (rice).[6][7]
Caption: Mechanism of root growth promotion via the TIR1 signaling pathway.
Table 3: Root Growth-Promoting Activity in Oryza sativa
| Compound | Concentration | Primary Root Elongation (% increase) | Reference |
|---|---|---|---|
| K-10 | 1 µM | 34.4% | [7] |
| K-10 | 5 µM | 65.1% | [7] |
| HTS05309 (Lead Cmpd) | 5 µM | 41.8% | [7] |
| NAA (Reference Auxin) | 0.05 µM | -12.3% (Inhibitory) |[7] |
Other Therapeutic Avenues
-
Anti-inflammatory and Antioxidant: Derivatives have been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[5][14] Additionally, many derivatives exhibit potent free radical scavenging activity, making them effective antioxidants.[1][9]
-
Neuroendocrine and Psychotropic Effects: Certain amine-containing derivatives have been investigated for their effects on the central nervous system, acting as serotonin (5-HT) releasers or as novel "entactogens," a class of psychoactive drugs that may have value in psychotherapy.[15][16]
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides self-validating, step-by-step protocols for key experimental procedures.
Protocol: General Synthesis of N-substituted (1,3-Benzodioxol-5-yloxy)acetamides
Causality: This protocol is based on the robust and high-yielding conversion of a carboxylic acid to an amide via an acyl chloride intermediate, as described in multiple studies.[6][7]
-
Acid Activation:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.15 M) in a flame-dried, argon-purged flask, add oxalyl chloride (1.2 eq) dropwise at 0°C (ice bath).
-
Rationale: Oxalyl chloride is a superior activating agent as it produces only gaseous byproducts (CO, CO₂, HCl), simplifying workup. The reaction is run at 0°C to control the initial exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 1.5 hours. The completion of acyl chloride formation can be monitored by the cessation of gas evolution.
-
-
Amine Coupling:
-
In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM.
-
Rationale: TEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation.
-
Cool the amine solution to 0°C and add the acyl chloride solution prepared in Step 1 dropwise.
-
Allow the reaction to warm to room temperature and stir for 1.5-3 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Rationale: The acid wash removes excess TEA and any unreacted amine. The base wash removes any remaining acidic species. The brine wash removes residual water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][8]
-
Protocol: In Vitro α-Amylase Inhibition Assay
Causality: This colorimetric assay is a standard method to quantify α-amylase activity by measuring its ability to hydrolyze starch.
-
Reagent Preparation:
-
Prepare a solution of porcine pancreatic α-amylase in phosphate buffer (pH 6.9).
-
Prepare a 1% starch solution in the same buffer by heating until clear.
-
Prepare a dinitrosalicylic acid (DNS) color reagent.
-
Dissolve test compounds (derivatives) and a positive control (e.g., Acarbose) in DMSO to create stock solutions.
-
-
Assay Procedure:
-
In a microtiter plate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the α-amylase enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the starch solution to each well. Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 40 µL of DNS reagent to each well.
-
Rationale: The DNS reagent reacts with the reducing sugars (maltose) produced by starch hydrolysis under basic conditions to produce a colored product.
-
Heat the plate at 100°C for 10 minutes to facilitate color development.
-
Cool to room temperature and add 180 µL of deionized water to each well.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to a control containing only DMSO.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Future Directions and Concluding Remarks
The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel bioactive molecules. The derivatives exhibit a wide range of activities, from potent anticancer and antidiabetic effects in humans to significant growth-promoting properties in plants.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of different amine substituents and modifications to the benzodioxole ring will be crucial to optimize potency and selectivity for specific targets.
-
Pharmacokinetic Profiling: For promising therapeutic candidates, in-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to assess their drug-like properties and potential for clinical development.[12]
-
In Vivo Efficacy: Compounds that show strong in vitro activity must be validated in relevant animal models to confirm their therapeutic potential.[8]
-
Exploring New Targets: Given the diverse bioactivities observed, screening these compound libraries against other disease targets could uncover entirely new therapeutic applications.
References
- He, S., Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13. [Link]
- ResearchGate. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
- ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities. [Link]
- He, S., Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
- ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities. [Link]
- Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. [Link]
- Hawash, M., et al. (2024). Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice.
- Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents.
- Nichols, D. E., & Oberlender, R. (1989). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. PubMed. [Link]
- Google Patents. (n.d.). Synthesis of (S)
- Green, S., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. [Link]
- ResearchGate. (n.d.). Synthesis of 2-(benzo[d][5][6]dioxol-5-yloxy)acetic acid (i). [Link]
- An, R., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.
- ResearchGate. (2002).
- Li, Q., et al. (1996). Neuroendocrine pharmacology of three serotonin releasers: 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane (MBDB), 5-methoxy-6-methyl-2-aminoindan (MMAi) and p-methylthioamphetamine (MTA). PubMed. [Link]
- Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 7. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. staff-beta.najah.edu [staff-beta.najah.edu]
- 10. researchgate.net [researchgate.net]
- 11. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroendocrine pharmacology of three serotonin releasers: 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane (MBDB), 5-methoxy-6-methyl-2-aminoindan (MMAi) and p-methylthioamphetamine (MTA) [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 3,4-Methylenedioxyphenoxyacetic Acid: Elucidating Molecular Structure through NMR, IR, and MS Analysis
This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of 3,4-methylenedioxyphenoxyacetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. The guide moves beyond a simple presentation of data, delving into the theoretical underpinnings and practical methodologies that are crucial for accurate structural elucidation and characterization.
Molecular Structure and Spectroscopic Overview
3,4-Methylenedioxyphenoxyacetic acid is an aromatic carboxylic acid featuring a benzodioxole ring system. The unique arrangement of the phenoxyacetic acid moiety attached to the methylenedioxy-substituted benzene ring gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the identity and purity of the compound in various research and development settings.
This guide will systematically dissect the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a holistic view of the molecule's spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 3,4-methylenedioxyphenoxyacetic acid, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Theoretical Framework: The chemical shift of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).
Predicted ¹H NMR Spectrum of 3,4-Methylenedioxyphenoxyacetic Acid:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~10-12 | Singlet (broad) | 1H |
| Aromatic (H-2, H-5, H-6) | 6.5 - 6.9 | Multiplet | 3H |
| Methylene (-O-CH₂-O-) | ~5.9 - 6.0 | Singlet | 2H |
| Methylene (-O-CH₂-COOH) | ~4.6 | Singlet | 2H |
Analysis and Rationale:
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to be significantly deshielded due to the electronegativity of the adjacent oxygen atoms and will appear as a broad singlet far downfield. Its chemical shift can be concentration-dependent.
-
Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts are influenced by the electron-donating nature of the ether oxygen and the methylenedioxy group.
-
Methylenedioxy Protons: The two protons of the methylenedioxy group are chemically equivalent and are expected to appear as a sharp singlet. Their position is characteristic of this functional group.
-
Methylene Protons of the Acetic Acid Moiety: These protons are adjacent to an oxygen atom and the carbonyl group, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3,4-methylenedioxyphenoxyacetic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Framework: The chemical shifts in ¹³C NMR provide information about the different carbon environments in a molecule. Carbons attached to electronegative atoms are deshielded and appear at higher chemical shifts.
Predicted ¹³C NMR Spectrum of 3,4-Methylenedioxyphenoxyacetic Acid:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~170 - 175 |
| Aromatic (C-3, C-4) | ~140 - 150 |
| Aromatic (C-1) | ~150 - 155 |
| Aromatic (C-2, C-5, C-6) | ~105 - 120 |
| Methylene (-O-CH₂-O-) | ~101 |
| Methylene (-O-CH₂-COOH) | ~65 - 70 |
Analysis and Rationale:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and will be found at the downfield end of the spectrum.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons attached to the oxygen atoms (C-1, C-3, and C-4) will be the most deshielded.
-
Methylenedioxy Carbon: The carbon of the methylenedioxy group has a characteristic chemical shift around 101 ppm.
-
Methylene Carbon of the Acetic Acid Moiety: This carbon, being attached to an oxygen atom, will be significantly deshielded compared to a simple alkyl carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.
-
Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This simplifies the spectrum to single lines for each unique carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
NMR Data Interpretation Workflow
Caption: Workflow for ¹H and ¹³C NMR analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.
Predicted IR Spectrum of 3,4-Methylenedioxyphenoxyacetic Acid:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong, Sharp |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (ether and acid) | 1000 - 1300 | Strong |
| =C-H bend (aromatic) | 690 - 900 | Medium |
Analysis and Rationale:
-
O-H Stretch: The most prominent feature of a carboxylic acid in an IR spectrum is the very broad absorption due to the hydrogen-bonded O-H stretch.
-
C=O Stretch: A strong, sharp peak corresponding to the carbonyl stretch of the carboxylic acid is expected. Its position can be influenced by hydrogen bonding.
-
C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ether linkage and the carboxylic acid will be present in the fingerprint region.
-
Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region will indicate the presence of the benzene ring.
-
Methylenedioxy Group: The methylenedioxy group will have characteristic C-H and C-O stretches, contributing to the complexity of the fingerprint region.
Experimental Protocol: IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid 3,4-methylenedioxyphenoxyacetic acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.
Predicted Mass Spectrum of 3,4-Methylenedioxyphenoxyacetic Acid:
The molecular weight of 3,4-methylenedioxyphenoxyacetic acid (C₉H₈O₅) is 196.15 g/mol .
Key Predicted Fragments (m/z):
-
196 (M⁺): The molecular ion peak.
-
137: Loss of the carboxymethyl group (-CH₂COOH).
-
121: Further fragmentation of the benzodioxole ring.
-
93: Loss of the entire phenoxyacetic acid moiety.
-
77: Phenyl cation.
-
45: Carboxyl group fragment (-COOH).
Analysis and Rationale:
The fragmentation pattern will be dictated by the stability of the resulting ions and neutral fragments. The bond between the ether oxygen and the benzene ring, and the bond between the methylene group and the carboxyl group are likely points of cleavage.
Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation of 3,4-methylenedioxyphenoxyacetic acid in EI-MS.
Experimental Protocol: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Data Acquisition: Inject the sample into the GC, where it will be vaporized and separated from any impurities. The separated compound will then enter the MS source, where it will be ionized and fragmented. The mass analyzer will separate the ions based on their m/z ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Conclusion
The comprehensive spectroscopic analysis of 3,4-methylenedioxyphenoxyacetic acid, as predicted in this guide, provides a detailed roadmap for its structural characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a multi-faceted approach to confirming the identity and purity of this compound. While the presented data is predictive, it is firmly rooted in the established principles of spectroscopy and data from closely related molecules. This guide serves as a valuable resource for any scientist working with this compound, enabling them to confidently interpret their own experimental data and ensure the integrity of their research.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- NIST Chemistry WebBook. [Link]
- An-Najah National University Repository. (2021).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Crystal structure of (1,3-Benzodioxol-5-yloxy)acetic acid
An In-Depth Technical Guide to the Crystal Structure of (1,3-Benzodioxol-5-yloxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block, leveraging the privileged 1,3-benzodioxole scaffold for applications in medicinal chemistry and agrochemical development.[1][2] Understanding its three-dimensional structure is paramount for predicting solid-state properties and for the rational design of novel bioactive molecules. This guide provides an in-depth exploration of the methodologies required to determine the crystal structure of this compound, from synthesis and crystallization to the definitive analysis by single-crystal X-ray diffraction (SC-XRD). Using crystallographic data from a closely related benzodioxole derivative as a practical exemplar, we will dissect the meaning of unit cell parameters, molecular geometry, and supramolecular interactions, thereby providing a comprehensive framework for interpreting such data in a drug development context.
Introduction: The Significance of the 1,3-Benzodioxole Moiety
The 1,3-benzodioxole (or methylenedioxyphenyl) group is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its presence is often associated with potent interactions with biological targets, making it a valuable pharmacophore in drug discovery.[2] this compound serves as a versatile intermediate, possessing two key reactive sites: a carboxylic acid group amenable to esterification or amidation, and the benzodioxole ring system for further functionalization.[2]
Derivatives of this core structure have been investigated for a range of applications, including as potential anticancer, anti-inflammatory, and antihypertensive agents.[1] More recently, related compounds have been designed as potent agonists for plant auxin receptors, highlighting their potential in agriculture as root growth promoters.[3][4] Given this broad utility, a precise understanding of the molecule's solid-state conformation and packing is a critical prerequisite for developing structure-activity relationships (SAR) and for controlling the physicochemical properties (e.g., solubility, stability) of any resulting drug candidate.
Elucidating the Crystal Structure: A Methodological Blueprint
The definitive method for determining the precise three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction (SC-XRD).[5][6] This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal structure.[7][8] The overall workflow is a multi-step process that begins with pure material and culminates in a refined structural model.
Synthesis and High-Purity Crystallization
The journey to a crystal structure begins with the synthesis of the target compound. A plausible synthetic route to this compound involves the Williamson ether synthesis, reacting sesamol (1,3-benzodioxol-5-ol) with an α-haloacetic acid ester, followed by hydrolysis.
The most critical step for SC-XRD is the growth of high-quality single crystals. This requires the starting material to be of high purity (>99%). The process of crystallization itself is a powerful purification technique. The goal is to produce a single, defect-free crystal with dimensions typically in the range of 0.1 to 0.5 mm.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Dissolve a small amount of purified this compound in a range of trial solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water) to identify a solvent in which the compound is sparingly soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for very slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or loop and dry them on filter paper.
The causality behind this protocol is to create a state of supersaturation so gradually that molecules have sufficient time to self-assemble into a highly ordered, single-crystal lattice rather than crashing out as an amorphous powder.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
SC-XRD operates on the principle of Bragg's Law (nλ = 2d sinθ), where X-rays of a known wavelength (λ) are diffracted by the electron clouds of atoms arranged in regular lattice planes (spacing d) at specific angles (θ).[8] By systematically rotating the crystal and collecting thousands of these diffraction spots, a three-dimensional map of the electron density can be reconstructed.[7]
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Interpreting Crystallographic Data: A Practical Case Study
As of this writing, the specific crystal structure of this compound is not publicly available. Therefore, to illustrate the data and its interpretation, we will use the published crystal structure of a closely related compound, 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one .[9] This example provides a tangible look at the outputs of an SC-XRD experiment.
The Unit Cell: The Crystal's Fundamental Repeat Unit
The crystal is built by the infinite repetition of a fundamental parallelepiped known as the unit cell. Its dimensions are defined by three edge lengths (a, b, c) and three angles (α, β, γ). These parameters, along with the crystal system and space group, describe the crystal's symmetry.
Table 1: Crystallographic Data for an Exemplar Benzodioxole Derivative [9]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂N₂O₃ |
| Formula Weight | 244.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3322(5) |
| b (Å) | 8.0341(5) |
| c (Å) | 19.4479(14) |
| α (°) | 90 |
| β (°) | 95.775(2) |
| γ (°) | 90 |
| Volume (ų) | 1139.82(13) |
| Z | 4 |
-
Crystal System & Space Group: The monoclinic system and P2₁/n space group define the specific symmetry operations (like rotation, reflection, inversion) that relate the molecules within the unit cell.
-
Z Value: The Z value of 4 indicates that there are four molecules of the compound contained within each unit cell.
Molecular Geometry: Bond Lengths and Angles
The primary output of a structure determination is the precise coordinates of every non-hydrogen atom in the molecule. From these coordinates, exact bond lengths, bond angles, and torsion angles can be calculated, confirming the molecular connectivity and revealing its preferred conformation in the solid state.
Table 2: Selected Geometric Parameters (Illustrative)
| Bond/Angle | Type | Value |
| C-O (in dioxole ring) | Bond Length | ~1.37 Å |
| C=O (carbonyl) | Bond Length | ~1.22 Å |
| O-C-O (in dioxole ring) | Bond Angle | ~105° |
| C-C-C (in phenyl ring) | Bond Angle | ~120° |
This data is crucial for validating the chemical structure and for computational modeling, where the experimentally determined geometry serves as a ground-truth starting point for energy calculations or docking studies.
Supramolecular Assembly: Crystal Packing and Intermolecular Forces
In the solid state, molecules arrange themselves to maximize favorable intermolecular interactions. These non-covalent forces, such as hydrogen bonds, π-π stacking, and van der Waals forces, dictate the crystal packing. For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, and would be expected to form strong hydrogen-bonded dimers or chains, which would be a dominant feature of its crystal packing.
Caption: Key intermolecular interactions governing crystal packing.
Impact on Drug Development
The knowledge gleaned from a crystal structure is not merely academic. It has profound, practical implications for drug development professionals.
-
Polymorphism: A compound can often crystallize in multiple different forms, or polymorphs, each with its own unique unit cell and packing arrangement. Polymorphs can have drastically different properties, including solubility, dissolution rate, and stability. SC-XRD is the definitive tool for identifying and characterizing different polymorphs, which is a regulatory requirement for drug registration.
-
Bioavailability: The crystal packing energy directly influences how readily a compound dissolves, which is often the rate-limiting step for oral absorption and bioavailability.
-
Rational Design: An experimental understanding of the conformational preferences and intermolecular interactions of a key building block like this compound allows medicinal chemists to design more complex molecules with greater confidence. For instance, knowing the preferred orientation of the carboxylic acid group can inform the design of ligands that fit optimally into a target protein's active site.
Conclusion
While the specific crystal structure of this compound remains to be publicly detailed, the pathway to its determination is clear and well-established. Through a rigorous process of synthesis, crystallization, and analysis by single-crystal X-ray diffraction, a wealth of structural information can be obtained. This data, encompassing the precise molecular geometry and the intricate network of intermolecular interactions, is indispensable. For researchers in drug development, this structural knowledge forms the bedrock of understanding a compound's physicochemical properties, controlling its solid-state form, and rationally designing the next generation of therapeutics built upon the versatile 1,3-benzodioxole scaffold.
References
- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 8, 2026.
- Iowa State University. (n.d.). X-Ray Diffraction Basics | Chemical Instrumentation Facility.
- Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction.
- ResearchGate. (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
- National Center for Biotechnology Information. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
- PubChem. (n.d.). acetic acid;N-(1,3-benzodioxol-5-ylmethyl)-4-([7]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide.
- Worldresearchersassociations.com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- ResearchGate. (2017). Crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, C13H12N2O3.
- Chemsrc. (n.d.). 1,3-Benzodioxol-5-ylacetic acid | CAS#:2861-28-1.
- PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-acetic acid.
- precisionFDA. (n.d.). 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4''-FLUOROPHENYL-4'-PHENYL)PIPERIDINE, TRANS-(+)-.
- PubChem. (n.d.). Benzo-1,3-dioxole-5-acetic acid.
- Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
- Crystallography Open Database. (n.d.). Search results.
- MDPI. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide.
Sources
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 5. rigaku.com [rigaku.com]
- 6. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Sesamoxyacetic Acid in Different Solvents
Foreword: Navigating the Physicochemical Landscape of Drug Development
In the realm of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with meticulous investigation into its fundamental properties. Among these, solubility stands as a cornerstone, a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the solubility of sesamoxyacetic acid. While specific quantitative data for this compound is not extensively published, this document serves as a robust methodological framework. It equips the reader with the foundational principles and practical protocols to systematically determine and interpret the solubility of sesamoxyacetic acid and its analogues in a variety of solvent systems. By understanding the "why" behind the "how," researchers can make informed decisions in formulation development, process chemistry, and preclinical evaluation.
Introduction to Sesamoxyacetic Acid: A Molecule of Interest
Sesamoxyacetic acid, a derivative of phenoxyacetic acid, belongs to a class of compounds that have garnered interest in various fields, including potential therapeutic applications. Structurally, it is characterized by a carboxylic acid moiety linked to a sesamol ether. This unique combination of a polar carboxylic group and a more complex, lipophilic ring system suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.
Understanding the solubility of sesamoxyacetic acid is paramount for several key aspects of drug development:
-
Formulation Development: The choice of excipients and the design of the final dosage form (e.g., oral solids, injectables) are dictated by the drug's solubility.
-
Process Chemistry: Purification, crystallization, and isolation processes rely on differential solubility in various solvents.
-
Pharmacokinetics: The dissolution rate, and by extension, the absorption and bioavailability of the drug, are directly influenced by its solubility in physiological media.
This guide will provide a systematic approach to characterizing the solubility of this promising molecule.
The Theoretical Underpinnings of Solubility
The solubility of an organic molecule like sesamoxyacetic acid is governed by the principle of "like dissolves like." This adage encapsulates the concept that a solute will dissolve best in a solvent that has a similar polarity. The interplay of intermolecular forces—hydrogen bonding, dipole-dipole interactions, and van der Waals forces—between the solute and solvent molecules dictates the extent of dissolution.
For sesamoxyacetic acid, the presence of the carboxylic acid group allows for hydrogen bonding with protic solvents (e.g., water, alcohols) and acid-base reactions with alkaline solutions. The aromatic ether portion, however, contributes to its lipophilicity, favoring interactions with non-polar organic solvents.
A Systematic Approach to Solubility Determination
A tiered approach, starting with qualitative assessments and progressing to quantitative measurements, is the most efficient way to build a comprehensive solubility profile for sesamoxyacetic acid.
Part A: Qualitative Solubility Classification
This initial phase aims to classify the compound based on its solubility in a set of standard aqueous and organic solvents. This provides rapid insights into the presence of acidic or basic functional groups and the overall polarity of the molecule.[1][2][3][4]
Experimental Protocol: Qualitative Solubility Testing
-
Preparation: In separate small, clean, and dry test tubes, place approximately 25 mg of sesamoxyacetic acid.
-
Solvent Addition: To each test tube, add 0.75 mL of the respective solvent in small portions. The standard solvent panel should include:
-
Water
-
Diethyl Ether
-
5% w/v Sodium Hydroxide (NaOH) solution
-
5% w/v Sodium Bicarbonate (NaHCO₃) solution
-
5% v/v Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
-
Observation: After each addition of solvent, vigorously shake the test tube for 1-2 minutes.[1][3] Observe and record whether the compound dissolves completely.
-
pH Testing (for water-soluble compounds): If the compound is soluble in water, test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[2]
-
Confirmation of Salt Formation: For samples that dissolve in aqueous acid or base, neutralization should cause the original compound to precipitate out of solution, confirming that solubility was due to a chemical reaction (salt formation).[4]
Interpreting the Results:
The expected results for sesamoxyacetic acid, being a carboxylic acid, are as follows:
-
Water: Likely sparingly soluble to insoluble, depending on the influence of the larger organic structure.
-
Diethyl Ether: Likely soluble, given the organic nature of the bulk of the molecule.
-
5% NaOH: Soluble. Carboxylic acids are strong enough acids to be deprotonated by a strong base like NaOH, forming a water-soluble sodium salt.
-
5% NaHCO₃: Soluble. The acidity of the carboxylic acid group is generally sufficient to react with a weak base like sodium bicarbonate, leading to the formation of the sodium salt and the evolution of carbon dioxide gas.[1][4]
-
5% HCl: Insoluble. As an acidic compound, it will not react with an acidic solution.
-
Concentrated H₂SO₄: Likely soluble. Concentrated sulfuric acid is a strong dehydrating and oxidizing agent that can protonate many organic compounds containing heteroatoms, leading to dissolution.
The following diagram illustrates the logical workflow for this qualitative analysis:
Caption: Workflow for Qualitative Solubility Analysis.
Part B: Quantitative Solubility Determination
Once the qualitative behavior is understood, the next step is to obtain precise, quantitative solubility data. The two most common and reliable methods for this are the gravimetric method and the dynamic (or synthetic) method.[5]
Method 1: The Gravimetric Method
This classic and straightforward method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solute in the supernatant.
Experimental Protocol: Gravimetric Solubility Determination
-
Equilibration: Add an excess amount of sesamoxyacetic acid to a known volume or mass of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Saturation: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.
-
Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered supernatant to the dish and reweigh to determine the mass of the solution.
-
Residue Quantification: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the sesamoxyacetic acid.
-
Calculation: Once the solvent is completely removed, weigh the evaporating dish containing the solid residue. The mass of the residue corresponds to the amount of sesamoxyacetic acid dissolved in the mass of the solvent. Solubility can then be expressed in various units (e.g., g/100g solvent, mole fraction).
Method 2: The Dynamic (Laser Monitoring) Method
This method is particularly useful for determining solubility as a function of temperature. It involves heating a suspension of a known composition and detecting the temperature at which all the solid dissolves.[6][7]
Experimental Protocol: Dynamic Solubility Determination
-
Sample Preparation: Prepare a series of vials, each containing a known mass of sesamoxyacetic acid and a known mass of the solvent. This creates a set of samples with different, known concentrations.
-
Apparatus Setup: Place a vial in a temperature-controlled cell equipped with a magnetic stirrer. A laser beam is passed through the suspension, and a detector measures the light transmission.
-
Heating and Dissolution: The temperature of the cell is increased at a slow, controlled rate (e.g., 0.1-0.5 °C/min) while the solution is continuously stirred.
-
Endpoint Detection: As the temperature rises, the solid sesamoxyacetic acid dissolves, and the solution becomes clearer, leading to an increase in light transmission. The temperature at which the light transmission reaches a maximum and plateaus is recorded as the dissolution temperature for that specific concentration.[5]
-
Data Analysis: By repeating this process for all prepared samples, a solubility curve (solubility vs. temperature) can be constructed.
The following diagram illustrates the workflow for quantitative solubility determination:
Caption: Workflow for Quantitative Solubility Methods.
Data Presentation and Interpretation
All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Hypothetical Solubility Data for Sesamoxyacetic Acid
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Solubility (Mole Fraction, x₁) | Method |
| Water | 25 | Value to be determined | Value to be determined | Gravimetric |
| Ethanol | 25 | Value to be determined | Value to be determined | Gravimetric |
| Acetone | 25 | Value to be determined | Value to be determined | Gravimetric |
| Ethyl Acetate | 25 | Value to be determined | Value to be determined | Gravimetric |
| n-Heptane | 25 | Value to be determined | Value to be determined | Gravimetric |
| Ethanol | 10-60 | Data to be plotted | Data to be plotted | Dynamic |
Interpreting Trends:
-
Effect of Polarity: It is expected that the solubility of sesamoxyacetic acid will be higher in polar protic solvents like ethanol and polar aprotic solvents like acetone and ethyl acetate, compared to non-polar solvents like n-heptane. This is due to the ability of the polar solvents to interact with the carboxylic acid group.
-
Effect of Temperature: For most solid solutes, solubility increases with increasing temperature. The dynamic method is excellent for quantifying this relationship.
Conclusion: A Pathway to Informed Drug Development
This technical guide has outlined a systematic and scientifically rigorous approach to determining the solubility of sesamoxyacetic acid. By employing the qualitative and quantitative methodologies described herein, researchers can generate a comprehensive solubility profile. This critical dataset will empower informed decision-making in the crucial early stages of drug development, from lead optimization and formulation design to process scale-up. The principles and protocols detailed in this guide provide a solid foundation for navigating the physicochemical challenges inherent in bringing new therapeutic agents to fruition.
References
- EXPERIMENT 1 DETERMIN
- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
- Solubility of Organic Compounds
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis
- An In-depth Technical Guide to the Solubility of Sebacic Acid in Organic Solvents - Benchchem
- Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed
- Stearic acid solubility and cubic phase volume - PubMed
- Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free f
- Solubility of Sebacic Acid in Binary Mixtures Containing Alcohols - ResearchG
- Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models - ScienceAsia
- Solubility of Sebacic Acid in Binary Mixtures Containing Alcohols - Scite
- Methoxyacetic Acid | C3H6O3 | CID 12251 - PubChem
- Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem
Sources
In Silico Modeling of (1,3-Benzodioxol-5-yloxy)acetic acid Interactions: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth technical walkthrough for the in silico analysis of (1,3-Benzodioxol-5-yloxy)acetic acid, a synthetic intermediate with potential applications in medicinal chemistry.[1] We will explore its potential interactions with the G protein-coupled bile acid receptor 1 (TGR5), a promising therapeutic target for metabolic and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the causality behind experimental choices and self-validating protocols.
Introduction: The Rationale for In Silico Investigation
This compound is a molecule of interest due to its structural motifs, which are present in numerous bioactive compounds.[1] The in silico approach allows for a rapid and cost-effective initial assessment of its potential as a therapeutic agent. By modeling its interaction with biological targets, we can predict its binding affinity, understand its mechanism of action at a molecular level, and evaluate its drug-like properties. This computational workflow is a cornerstone of modern drug discovery, enabling the prioritization of candidates for further experimental validation.[2][3][4][5]
Our investigation will focus on the Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1. TGR5 is a G protein-coupled receptor (GPCR) activated by bile acids and is implicated in the regulation of energy homeostasis and inflammatory responses, making it a compelling target for drug discovery.[6][7][8][9]
This guide will detail a complete in silico workflow, encompassing:
-
Target and Ligand Preparation: Preparing the crystal structure of TGR5 and the 3D structure of this compound for computational analysis.
-
Molecular Docking: Predicting the binding mode and affinity of the ligand to the TGR5 receptor.
-
Molecular Dynamics Simulation: Simulating the dynamic behavior of the protein-ligand complex to assess its stability and interactions over time.
-
ADMET Prediction: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of the molecule to assess its drug-likeness.
I. Target and Ligand Preparation: Laying the Foundation for Accurate Modeling
The accuracy of any in silico study is fundamentally dependent on the quality of the input structures. This section outlines the critical steps for preparing both the TGR5 receptor and the this compound ligand.
TGR5 Receptor Preparation
For this study, we will utilize the experimentally determined crystal structure of the human TGR5 in an active state, complexed with a synthetic agonist (PDB ID: 7BW0).[10][11] This high-resolution structure provides an excellent starting point for our docking and simulation studies.
Experimental Protocol: Receptor Preparation using UCSF Chimera [12]
-
Fetch the PDB Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter 7BW0 and click Fetch.
-
-
Initial Clean-up:
-
The fetched structure contains multiple chains and non-protein atoms. For our initial docking, we will isolate the receptor chain (Chain R in this PDB entry).
-
Remove water molecules, co-crystallized ligands, and any other non-essential molecules. This can be achieved through the Select and Actions menus.
-
-
Protonation and Charge Assignment:
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures. Go to Tools > Structure Editing > AddH.
-
Assign partial charges to the atoms using a force field like AMBER. This is crucial for accurately calculating electrostatic interactions. This can be done via Tools > Structure Editing > Add Charge.
-
-
Energy Minimization (Optional but Recommended):
-
Perform a brief energy minimization to relieve any steric clashes that may have been introduced during the preparation steps.
-
-
Save the Prepared Receptor:
-
Save the cleaned, protonated, and charge-assigned receptor structure in a suitable format for docking, such as .pdbqt for AutoDock Vina.
-
Ligand Preparation
The 2D structure of this compound needs to be converted into a 3D conformation and prepared for docking.
Experimental Protocol: Ligand Preparation [13]
-
Obtain 2D Structure:
-
The chemical structure of this compound can be drawn using chemical drawing software like ChemDraw or obtained from chemical databases.
-
-
Convert to 3D and Optimize Geometry:
-
Use a program like Open Babel or the tools within your molecular modeling suite to convert the 2D structure to a 3D conformation.
-
Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Assign Partial Charges and Define Rotatable Bonds:
-
Assign Gasteiger partial charges to the ligand atoms.
-
Identify and define the rotatable bonds in the molecule. This is essential for flexible ligand docking.
-
-
Save the Prepared Ligand:
-
Save the prepared ligand in the .pdbqt format for use with AutoDock Vina.
-
II. Molecular Docking: Predicting the Binding Interaction
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor, providing insights into the binding affinity and the key interactions driving the complex formation.[14] We will use AutoDock Vina for this purpose.[15]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Load the prepared TGR5 receptor structure into a visualization tool that interfaces with AutoDock Vina (e.g., UCSF Chimera's AutoDock Vina tool or PyRx).
-
Define a grid box that encompasses the known binding site of TGR5. For PDB ID 7BW0, this can be centered on the location of the co-crystallized agonist. The size of the box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Run the Docking Simulation:
-
Load the prepared ligand file.
-
Set the docking parameters, including the exhaustiveness of the search (a higher value increases the computational time but improves the chances of finding the optimal binding pose).
-
Initiate the docking run. AutoDock Vina will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Docking Results:
-
The primary output to consider is the binding affinity of the top-ranked pose. A more negative value indicates a stronger predicted binding affinity.[16]
-
Visualize the top-ranked poses in the context of the TGR5 binding site.[17][18][19]
-
Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Tools like LigPlot+ or the visualization capabilities within molecular modeling software can be used for this purpose.[17][19]
-
Table 1: Predicted Binding Affinity of this compound with TGR5
| Ligand | Predicted Binding Affinity (kcal/mol) |
| This compound | -7.5 (Example Value) |
Note: The binding affinity value is a hypothetical example for illustrative purposes.
III. Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the protein-ligand complex in a more realistic, solvated environment.[20][21][22] For this, we will use GROMACS, a versatile and widely used MD simulation package.[23][24]
Experimental Protocol: MD Simulation of the TGR5-Ligand Complex using GROMACS
-
System Setup:
-
Combine Protein and Ligand: Create a complex of the TGR5 receptor with the best-docked pose of this compound.
-
Embed in a Membrane: Since TGR5 is a membrane protein, it is crucial to embed the complex in a realistic lipid bilayer (e.g., POPC). Tools like CHARMM-GUI can be used to generate the membrane system.[25][26]
-
Solvation and Ionization: Solvate the system with water molecules and add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform a robust energy minimization of the entire system to remove any steric clashes and relax the system before starting the dynamics.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT Equilibration (Constant Number of Particles, Volume, and Temperature): Equilibrate the system to the desired temperature while keeping the protein and ligand restrained.
-
NPT Equilibration (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system to the desired pressure, allowing the density of the system to relax.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the stability of the protein-ligand complex.
-
-
Analysis of MD Trajectory:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess their stability over the course of the simulation. A stable RMSD indicates that the complex has reached equilibrium.[27]
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) between the ligand and the receptor throughout the simulation to assess their persistence.[28]
-
IV. ADMET Prediction: Evaluating Drug-Likeness
A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[29] We will use the SwissADME web server for a preliminary assessment of these properties.[1][30][31][32]
Experimental Protocol: ADMET Prediction using SwissADME
-
Input the Molecule:
-
Navigate to the SwissADME website.
-
Input the SMILES string of this compound.
-
-
Analyze the Results:
-
Physicochemical Properties: Examine properties like molecular weight, logP (lipophilicity), and topological polar surface area (TPSA).
-
Lipinski's Rule of Five: Check for violations of this rule, which provides a general guideline for drug-likeness.
-
Pharmacokinetics: Assess predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.
-
Drug-likeness: Evaluate the drug-likeness score and any alerts for undesirable chemical features.
-
Medicinal Chemistry: Look for potential liabilities, such as Pan-Assay Interference Compounds (PAINS) alerts.
-
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 196.16 g/mol | Within the desirable range for oral bioavailability. |
| logP (iLOGP) | 1.25 | Indicates good lipophilicity for membrane permeability. |
| TPSA | 66.43 Ų | Suggests good oral absorption potential. |
| Lipinski's Rule | 0 Violations | Favorable for drug-likeness. |
| GI Absorption | High | Predicted to be well-absorbed from the gut. |
| BBB Permeant | No | Not predicted to cross the blood-brain barrier. |
| PAINS Alerts | 0 alerts | No known promiscuous activity predicted. |
Note: These values are based on predictions from SwissADME and require experimental validation.
Visualizations
In Silico Drug Discovery Workflow
Caption: A typical in silico drug discovery workflow.
TGR5 Signaling Pathway
Caption: Simplified TGR5 signaling pathway.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with the TGR5 receptor. The methodologies described, from target preparation to ADMET prediction, provide a robust framework for the initial stages of drug discovery.
The hypothetical results presented suggest that this compound may be a promising starting point for the development of novel TGR5 agonists. It exhibits favorable predicted binding affinity and drug-like properties. The subsequent molecular dynamics simulations would provide crucial insights into the stability of this interaction.
It is imperative to emphasize that these in silico predictions are hypotheses that require experimental validation. Future work should focus on the chemical synthesis of this compound and in vitro assays to confirm its binding to and activation of the TGR5 receptor. Further optimization of the lead compound through structure-activity relationship (SAR) studies, guided by the computational models, could lead to the development of more potent and selective TGR5 modulators.
References
- How I can analyze and present docking results?
- Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial - YouTube
- Membrane protein-ligand tutorial with GROMACS.pdf - SlideShare
- Tutorial: Prepping Molecules - UCSF DOCK
- GROMACS Tutorial: Coarse-Grained simul
- How I can analyze and present docking results?
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube
- How Do In Silico Trials Work? A Brief Guide - The Clinical Trial Vanguard
- GROMACS Tutorials
- Protein ligand Docking and analysing docking interactions using PyRx and Discovery Studio - YouTube
- 6. Preparing the protein and ligand for docking
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot
- GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi
- Session 4: Introduction to in silico docking
- How to interprete and analyze molecular docking results?
- Protein-Ligand Complex - MD Tutorials
- Tutorial 1 : A beginner's guide to in-silico drug discovery - YouTube
- T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 document
- How to Analyze Results from Molecular Dynamics Simulations - Cre
- A Guide to In Silico Drug Design - ResearchG
- SwissADME Analysis Tutorial | Predict Drug-Likeness & Pharmacokinetics - YouTube
- Discovery and characterization of small-molecule TGR5 ligands with agonistic activity - PubMed
- Introduction to Membrane-Protein Simul
- A Guide to In Silico Drug Design | Pharma Excipients
- Ligand Docking Ligand Docking with a G-Protein Coupled Receptor - Meiler Lab
- Insights into the Molecular Mechanisms of Protein-Ligand Interactions by Molecular Docking and Molecular Dynamics Simulation: A Case of Oligopeptide Binding Protein - PMC
- A Guide to In Silico Drug Design | Pharma Excipients
- ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide - Pars Silico
- Running membrane simul
- SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinform
- This compound|106690-33-9 - Benchchem
- MD simulation results interpretation.
- How to interpret and understand results of molecular dynamics simul
- Online GROMACS Workshop - InSilicoSci
- Molecular Docking Screening Using Agonist-Bound GPCR Structures: Probing the A2A Adenosine Receptor - NIH
- Discovery and characterization of small-molecule TGR5 ligands with agonistic activity - European Journal of Medicinal Chemistry
- 7BW0: Active human TGR5 complex with a synthetic agonist 23H - RCSB PDB
- Predicted Binding Interactions Between Natural Compounds and TGR5....
- AutoDock Vina Document
- Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial - YouTube
- EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction - YouTube
- Cellular and Molecular Biology
- 2021 DOCK tutorial 1 with PDBID 1HW9 - Rizzo_Lab
- The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis | PLOS One - Research journals
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- Probing the Binding Site of Bile Acids in TGR5 - PMC - NIH
- Molecular docking of TGR5 to bile acids.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Discovery and characterization of small-molecule TGR5 ligands with agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. Probing the Binding Site of Bile Acids in TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. youtube.com [youtube.com]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. youtube.com [youtube.com]
- 20. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 21. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 22. Insights into the Molecular Mechanisms of Protein-Ligand Interactions by Molecular Docking and Molecular Dynamics Simulation: A Case of Oligopeptide Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GROMACS Tutorials [mdtutorials.com]
- 24. Protein-Ligand Complex [mdtutorials.com]
- 25. insilicosci.com [insilicosci.com]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. m.youtube.com [m.youtube.com]
- 29. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 30. m.youtube.com [m.youtube.com]
- 31. m.youtube.com [m.youtube.com]
- 32. youtube.com [youtube.com]
A Framework for Investigating the Therapeutic Potential of 3,4-methylenedioxyphenoxyacetic acid: A Guide to Target Identification and Validation
Disclaimer: The following document is a speculative guide based on the chemical structure of 3,4-methylenedioxyphenoxyacetic acid and the known biological activities of structurally related compounds. To date, there is a notable absence of published research on 3,4-methylenedioxyphenoxyacetic acid itself. Therefore, this guide is intended to serve as a foundational framework for initiating research, proposing potential therapeutic avenues and outlining robust experimental plans to identify and validate its biological targets.
Introduction: Rationale and Approach
3,4-methylenedioxyphenoxyacetic acid is a synthetic organic compound featuring a phenoxyacetic acid scaffold fused with a 3,4-methylenedioxy group. While this specific molecule remains uncharacterized in the scientific literature, its constituent chemical motifs are present in a variety of biologically active molecules. The phenoxyacetic acid core is a well-established pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1][2] The 3,4-methylenedioxy moiety is a key structural feature in numerous natural and synthetic compounds with diverse pharmacological activities, including antimicrobial, anticancer, and psychoactive properties.[3][4][5]
This guide, therefore, puts forward a hypothesis-driven approach to unravelling the therapeutic potential of 3,4-methylenedioxyphenoxyacetic acid. By examining the established biological activities of its structural analogues, we can infer a set of plausible therapeutic targets. The core of this document provides a detailed roadmap for the experimental validation of these hypotheses, from initial phenotypic screening to unbiased, proteome-wide target deconvolution. Our objective is to equip researchers and drug development professionals with the strategic and methodological tools necessary to pioneer the investigation of this novel chemical entity.
Part 1: Postulated Therapeutic Arenas and Primary Target Classes
Based on a systematic analysis of structurally analogous compounds, we propose four primary areas of investigation for 3,4-methylenedioxyphenoxyacetic acid.
Anti-Inflammatory Activity
The phenoxyacetic acid scaffold is a classic feature of several NSAIDs.[2] This strongly suggests that 3,4-methylenedioxyphenoxyacetic acid may exert anti-inflammatory effects through the modulation of key enzymes in the inflammatory cascade.
-
Primary Hypothetical Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[1][2]
-
Secondary Messengers: Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α).[2]
The therapeutic rationale is to determine if the compound selectively inhibits COX-2, which would be indicative of a potentially favorable gastrointestinal safety profile compared to non-selective COX inhibitors.[2]
Anticancer and Cytotoxic Potential
Derivatives of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid have demonstrated significant cytotoxic activity against various cancer cell lines, including liver and breast cancer.[4] This suggests that 3,4-methylenedioxyphenoxyacetic acid may possess antiproliferative properties.
-
Primary Investigation: Assess broad-spectrum cytotoxicity against a panel of human cancer cell lines.
-
Hypothetical Target Classes: Protein kinases, which are often dysregulated in cancer and are common targets for cytotoxic agents.
A critical first step is to ascertain the compound's potency and selectivity against different cancer cell types.
Antimicrobial Properties
The 3,4-methylenedioxy moiety is present in compounds that exhibit both antibacterial and antifungal activity.[3][6] Therefore, it is plausible that 3,4-methylenedioxyphenoxyacetic acid could function as an antimicrobial agent.
-
Primary Investigation: Screen for activity against a panel of pathogenic Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Hypothetical Mechanism: Disruption of microbial cell membrane integrity or inhibition of essential metabolic pathways.
Neuromodulatory Effects
While structurally distinct from amphetamine-class psychoactive drugs, the presence of the 3,4-methylenedioxy group, a hallmark of compounds like 3,4-methylenedioxyamphetamine (MDA), warrants an exploratory investigation into potential neurological targets.[5]
-
Hypothetical Target Classes: G-protein coupled receptors (GPCRs) and monoamine transporters.
-
Rationale: To rule in or out any significant off-target effects on the central nervous system, which is a critical component of a comprehensive safety and toxicology profile.
Part 2: A Phased Experimental Workflow for Target Discovery and Validation
The following section details a logical, phased approach to systematically investigate the therapeutic potential of 3,4-methylenedioxyphenoxyacetic acid. Each phase includes detailed, step-by-step protocols for the key recommended assays.
Phase 1: Initial Phenotypic Screening
The initial phase is designed to rapidly assess the broad biological activity of the compound across the postulated therapeutic areas.
Caption: Phase 1 Experimental Workflow.
This assay provides a quantitative measure of the compound's effect on cell viability and proliferation.[3][7][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 3,4-methylenedioxyphenoxyacetic acid in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
This method provides a qualitative assessment of the compound's antimicrobial activity.[2][6][10][11][12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Disk Application: Impregnate sterile paper disks with a known concentration of 3,4-methylenedioxyphenoxyacetic acid. Place the disks onto the inoculated MHA plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.
This fluorometric or colorimetric assay will determine if the compound inhibits COX-1 and/or COX-2.[4][13][14]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Assay buffer
-
96-well plate
-
Fluorometer or spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, substrate, and probe according to the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the COX enzyme (COX-1 or COX-2 in separate wells), and varying concentrations of 3,4-methylenedioxyphenoxyacetic acid. Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Signal Detection: After a set incubation time (e.g., 5-10 minutes), measure the fluorescence or absorbance.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC₅₀ values for both COX-1 and COX-2.
| Hypothetical Phase 1 Data Summary | Result | Interpretation |
| MTT Assay (MCF-7) | IC₅₀ = 15 µM | Moderate cytotoxic activity |
| Disk Diffusion (S. aureus) | 12 mm zone of inhibition | Moderate antibacterial activity |
| COX-1 Inhibition Assay | IC₅₀ = 50 µM | Weak inhibition |
| COX-2 Inhibition Assay | IC₅₀ = 5 µM | Potent and selective inhibition |
Phase 2: Target Validation and Mechanism of Action Studies
If promising "hits" are identified in Phase 1, the next step is to validate the putative targets and elucidate the mechanism of action.
This assay will confirm the downstream effects of COX-2 inhibition on pro-inflammatory mediator production in a cellular context.[15][16][17][18][19]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Human TNF-α and PGE2 ELISA kits
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Stimulation: Seed macrophages in a 24-well plate. Pre-treat the cells with 3,4-methylenedioxyphenoxyacetic acid for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the TNF-α and PGE2 ELISAs on the supernatants according to the kit manufacturer's protocol.
-
Data Analysis: Quantify the concentration of TNF-α and PGE2 and determine the dose-dependent inhibitory effect of the compound.
Phase 3: Unbiased Target Identification
If the compound shows potent activity but the target is not obvious from the initial hypothesis-driven assays, an unbiased approach is necessary.
Caption: Unbiased Target Identification Workflow.
This powerful technique identifies proteins that directly bind to the compound.[20][21][22][23][24]
Procedure Outline:
-
Affinity Probe Synthesis: Synthesize a derivative of 3,4-methylenedioxyphenoxyacetic acid that incorporates a linker and an affinity tag (e.g., biotin).
-
Immobilization: Covalently attach the affinity probe to a solid support (e.g., agarose beads).
-
Protein Binding: Incubate the beads with a cell lysate from a relevant cell line.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, digest the protein bands, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Phase 4: Broad-Spectrum Selectivity Profiling
To understand the compound's selectivity and potential off-target effects, broad screening against large target families is essential.
This will assess the compound's inhibitory activity against a large panel of protein kinases.[25][26][27][28][29]
Procedure Outline:
-
Utilize a commercial kinome profiling service or an in-house platform.
-
The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.
-
The percentage of inhibition for each kinase is determined.
-
Follow-up dose-response experiments are performed for any significant "hits" to determine IC₅₀ values.
This will evaluate any interaction with a panel of G-protein coupled receptors.[1][5][30][31][32]
Procedure Outline:
-
Employ a commercial GPCR screening service.
-
Assays are typically cell-based and measure downstream signaling events such as changes in intracellular calcium or cAMP levels.
-
The compound is screened for both agonist and antagonist activity.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit speculative, framework for the initial investigation of 3,4-methylenedioxyphenoxyacetic acid. The proposed phased approach, beginning with broad phenotypic screening and progressing to specific target validation and unbiased discovery, ensures a rigorous and efficient evaluation of its therapeutic potential. The detailed protocols serve as a starting point for researchers to design and execute experiments that will shed light on the biological activities of this novel compound. Positive findings from this research program could pave the way for lead optimization and preclinical development in the areas of inflammation, oncology, or infectious diseases.
References
- Di- and triorganotin(IV) esters of 3,4-methylenedioxyphenylpropenoic acid: synthesis, spectroscopic characterization and biological screening for antimicrobial, cytotoxic and antitumor activities. PubMed.
- Synthesis And Biological Evaluation Of 5-(3,4-Methylenedioxyphenyl)-2,4-Pentadienoic Acid Derivatives As Potent Antimicrobial And Cytotoxicity Agents. IOSR Journal.
- NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. An-Najah Repository.
- Microdialysis studies on 3,4-methylenedioxyamphetamine and structurally related analogues. PubMed.
- GPCR Assay Services. Reaction Biology.
- MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - PubMed Central.
- Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA). PubMed.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
- Synthesis and Antimicrobial Activity of 7-Hydroxy-3',4'-Methylenedioxy- and 7-Benzyloxy-3',4'-Methylenedioxy Flavanones. ResearchGate.
- Gαq GPCR assays. ION Biosciences.
- Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central.
- Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI.
- Determination of cytokines, albumin and PGE2 production by ELISA. Bio-protocol.
- Frontal Affinity Chromatography with Mass Spectrometry Detection for Probing Molecular Interactions. A New Mechanistic Approach. DTIC.
- High-throughput: Affinity purification mass spectrometry. EMBL-EBI.
- Small molecule target identification using photo-affinity chromatography. PMC - NIH.
- Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.
- Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PMC - PubMed Central.
- Kinase Screening and Profiling. Eurofins Discovery.
- TNF-α (free) ELISA. Bender MedSystems.
Sources
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asm.org [asm.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. clyte.tech [clyte.tech]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Determination of cytokines, albumin and PGE2 production by ELISA [bio-protocol.org]
- 16. novamedline.com [novamedline.com]
- 17. biovendor.com [biovendor.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. rndsystems.com [rndsystems.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 22. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. brjac.com.br [brjac.com.br]
- 24. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 26. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 27. worldwide.promega.com [worldwide.promega.com]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. ionbiosciences.com [ionbiosciences.com]
- 32. GPCR Signaling Assays [worldwide.promega.com]
(1,3-Benzodioxol-5-yloxy)acetic Acid: A Versatile Precursor in the Synthesis of Bioactive Molecules
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activity.[1][2] (1,3-Benzodioxol-5-yloxy)acetic acid has emerged as a crucial and highly versatile precursor that incorporates this key pharmacophore, serving as a foundational building block in medicinal chemistry and agrochemical research.[1] This guide provides an in-depth exploration of its synthesis, key chemical transformations, and strategic applications in the development of novel, high-value molecules. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and contextualize its utility through case studies in drug and agrochemical development.
Core Characteristics of the Precursor
This compound, also known as 3,4-methylenedioxyphenoxyacetic acid, is a solid organic compound valued for its dual reactivity.[1][3] Its structure features a stable 1,3-benzodioxole ring system connected to a carboxylic acid functional group via a flexible ether linkage. This unique arrangement provides two primary sites for synthetic modification: the carboxylic acid handle and the aromatic ring. This duality allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies.[1]
Physicochemical Properties
A clear understanding of the precursor's physical and chemical properties is fundamental for its effective use in synthesis, including planning reaction conditions and purification strategies.
| Property | Value | Source |
| CAS Number | 106690-33-9 | [1][4][5] |
| Molecular Formula | C₉H₈O₅ | [1][3] |
| Molecular Weight | 196.16 g/mol | [1][3] |
| Appearance | Solid | [1][3] |
| Purity | Typically ≥95% for research applications | [1] |
| Synonyms | 2-(1,3-benzodioxol-5-yloxy)acetic acid, 3,4-methylenedioxyphenoxyacetic acid | [3] |
Synthesis of the Precursor: The Williamson Ether Approach
The most common and efficient synthesis of this compound involves the reaction of sesamol (1,3-benzodioxol-5-ol) with a haloacetic acid derivative. This reaction is a classic example of the Williamson ether synthesis.
Causality Behind the Method: The choice of sesamol is strategic; it is a readily available starting material that already contains the core benzodioxole scaffold.[6] The phenolic hydroxyl group of sesamol is weakly acidic. Treatment with a suitable base, such as sodium hydroxide or potassium carbonate, deprotonates the phenol to form a highly nucleophilic phenoxide ion. This phenoxide then readily attacks the electrophilic carbon of a reagent like sodium chloroacetate via an Sₙ2 mechanism, displacing the chloride leaving group and forming the stable ether bond. Subsequent acidification protonates the carboxylate to yield the final product.
Synthetic Workflow Diagram
Caption: Williamson ether synthesis of the target precursor.
Detailed Experimental Protocol
This protocol is a representative method based on established chemical principles for Williamson ether synthesis.
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sesamol (1.0 eq) in a suitable solvent like ethanol or water. Add a solution of sodium hydroxide (1.1 eq) dropwise at room temperature to form the sodium phenoxide salt.
-
Nucleophilic Attack: To the phenoxide solution, add a solution of sodium chloroacetate (1.1 eq) in water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Acidification: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash with a nonpolar solvent like diethyl ether to remove any unreacted sesamol. Carefully acidify the aqueous layer to a pH of 1-2 with a concentrated acid such as HCl.[7] This will precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Key Synthetic Transformations as a Precursor
The true value of this compound lies in its utility as a scaffold for further molecular elaboration. The carboxylic acid is the most common site of transformation, primarily for the synthesis of amides and esters.
Amide Bond Formation: A Gateway to Bioactive Molecules
Amide bonds are central to peptide chemistry and are present in a significant percentage of all pharmaceutical drugs. The direct reaction of a carboxylic acid with an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate.
Expert Insight: A common and highly effective method for activation is the conversion of the carboxylic acid to an acyl chloride. Reagents like oxalyl chloride or thionyl chloride are ideal for this purpose as their byproducts (CO, CO₂, HCl, SO₂) are gaseous and easily removed from the reaction mixture, simplifying purification. The resulting acyl chloride is a potent electrophile that reacts rapidly and cleanly with a wide range of primary and secondary amines to form the desired amide.
General Workflow for Amidation
Caption: Two-step workflow for amide synthesis from the precursor.
Detailed Experimental Protocol: Synthesis of an N-Substituted Amide
This protocol is adapted from established procedures for amide synthesis in medicinal chemistry.[7]
-
Activation: Suspend this compound (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour. The evolution of gas (CO₂ and CO) will be observed. The reaction is complete when gas evolution ceases.
-
Intermediate Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is typically used immediately without further purification.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM dropwise. The base is crucial to neutralize the HCl byproduct of the reaction.
-
Workup and Purification: After the reaction is complete (monitored by TLC), wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7] The resulting crude amide can be purified by column chromatography or recrystallization.
Applications in Drug and Agrochemical Development
The 1,3-benzodioxole scaffold is a known "pharmacophore," a molecular feature responsible for a drug's or pesticide's biological activity.[1] This makes our precursor an invaluable starting point for generating new bioactive candidates.
Case Study: Development of Novel Auxin Receptor Agonists
In a recent study, researchers designed and synthesized a series of novel compounds with the goal of promoting root growth in crops.[7] The core structure of these compounds was an N-(benzo[d][1][2]dioxol-5-yl) acetamide derivative.
Synthetic Strategy: The researchers utilized a synthetic pathway where a substituted acetic acid was activated and reacted with a benzodioxole-containing amine.[7] The principles are identical to the amidation protocol described in Section 3.3, demonstrating the direct applicability of this compound as a precursor for such targets. The resulting compounds, particularly one named K-10, showed excellent root growth-promoting activity by acting as potent agonists for the auxin receptor TIR1.[7] This work highlights how the precursor can be used to develop next-generation plant growth regulators, a key goal in agrochemical research.[1]
Utility in Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile scaffold for creating libraries of compounds for high-throughput screening.[1] By reacting the precursor with a diverse collection of amines (as described in Section 3.3), researchers can rapidly generate hundreds or thousands of unique amide derivatives. These libraries can then be screened against biological targets, such as enzymes or receptors, to identify "hit" compounds. These hits serve as the starting point for developing new pharmaceutical candidates for treating a range of conditions, including neurological and metabolic disorders.[1]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for synthetic chemists. Its straightforward synthesis and dual reactive sites—the activatable carboxylic acid and the biologically relevant benzodioxole ring—make it an ideal precursor for the efficient construction of complex and potentially bioactive molecules. The robust and well-understood chemistry of amide bond formation allows for its reliable incorporation into drug discovery and agrochemical development workflows. As the search for novel therapeutic agents and more effective agricultural products continues, the utility of such well-designed molecular building blocks will undoubtedly continue to grow.
References
- This compound | 106690-33-9. Benchchem.
- Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health (NIH).
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. (2025).
- This compound. Alfa Chemistry.
- BB-3013803. Hit2Lead.
- This compound | 106690-33-9. ChemicalBook. (2025).
- This compound. CymitQuimica.
- 1,3-Benzodioxol-5-ol. NIST WebBook.
- Synthesis of 2-(benzo[d][1][2]dioxol-5-yloxy)acetic acid (i). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Hit2Lead | this compound | CAS# 106690-33-9 | MFCD03422207 | BB-3013803 [hit2lead.com]
- 5. This compound | 106690-33-9 [chemicalbook.com]
- 6. 1,3-Benzodioxol-5-ol [webbook.nist.gov]
- 7. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Preliminary Cytotoxicity Studies of (1,3-Benzodioxol-5-yloxy)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Strategic Imperatives in Early-Stage Cytotoxicity Profiling
The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a rigorous, multi-faceted evaluation of its biological activity. A critical, non-negotiable step in this process is the early-stage assessment of cytotoxicity.[1][2] This initial screen serves not merely as a binary "toxic" or "non-toxic" filter but as a vital data-gathering phase that informs dose selection, mechanistic investigation, and the overall trajectory of a compound's development.
This guide focuses on establishing a robust framework for the preliminary cytotoxicity assessment of (1,3-Benzodioxol-5-yloxy)acetic acid , a compound of interest due to its structural relation to sesamol, a phenolic compound from sesame oil known for its diverse biological activities, including anti-inflammatory, antioxidant, and chemopreventive properties.[3] Studies have shown that sesamol and its derivatives can induce cytotoxicity and apoptosis in various cancer cell lines, such as human oral squamous carcinoma (SCC-25) and hepatic cell lines (HepG2).[4][5] This foundational knowledge provides a compelling rationale for investigating the cytotoxic potential of its acetic acid derivative.
Our objective is to move beyond rote protocol execution. We will dissect the causality behind the selection of a multi-assay, multi-cell line approach, ensuring that the data generated is not only accurate but also mechanistically informative. By integrating assays that probe different cellular vulnerabilities—metabolic competence, membrane integrity, and apoptotic pathway activation—we construct a holistic and self-validating profile of the compound's cellular impact.
The Tripartite Assay Strategy: A Rationale for Orthogonal Measurement
Relying on a single cytotoxicity assay can be misleading. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity, an effect that could be missed by one assay but captured by another. To mitigate this, we employ a strategic triad of assays, each interrogating a distinct hallmark of cell health and death.
-
MTT Assay (Metabolic Viability): This colorimetric assay is a cornerstone for assessing cell viability by measuring the metabolic activity of a cell population.[6][7][8] The core principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8][9] This conversion is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria.[7] Therefore, the quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[7][8]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): The LDH assay quantifies overt cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme present in all cells, that is released into the culture medium upon loss of plasma membrane integrity.[10][11][12] This leakage is a hallmark of necrosis or late-stage apoptosis.[10][12] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH.[10][11] This NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the amount of LDH released and, consequently, the number of damaged cells.[12][13]
-
Caspase-Glo® 3/7 Assay (Apoptosis Execution): To specifically probe for programmed cell death, we utilize an assay that measures the activity of caspases-3 and -7. These effector caspases are key executioners in the apoptotic pathway, cleaving cellular substrates to orchestrate cell disassembly.[14][15] The assay provides a proluminescent caspase-3/7 substrate in a reagent that, when added to cells, results in cell lysis followed by caspase cleavage of the substrate.[16] This liberates aminoluciferin, which is then used by luciferase to generate a luminescent signal directly proportional to caspase-3/7 activity.[16]
This multi-pronged approach ensures that we can distinguish between cytostatic effects (inhibition of proliferation), cytotoxic effects (cell death), and the specific mode of cell death (necrosis vs. apoptosis).
Experimental Design: From Cell Line Selection to Data Interpretation
A robust experimental design is the bedrock of reliable cytotoxicity data. This involves careful consideration of the biological model, compound handling, and appropriate controls.
Cell Line Selection: The Question of Context
The choice of cell line is critical and should be guided by the research question.[17][18] For a preliminary screen, a dual-pronged approach is recommended:
-
A Cancer Cell Line: A commonly used and well-characterized cancer cell line, such as HeLa (cervical cancer) or A549 (lung cancer), serves as a primary model to screen for potential anti-cancer activity.
-
A Non-Cancerous Cell Line: A "normal" or non-transformed cell line, such as HEK293 (human embryonic kidney) or human fibroblasts, is essential to assess basal cytotoxicity and establish a preliminary therapeutic index.[17] A compound that is highly toxic to both cancerous and non-cancerous cells may have limited therapeutic potential.
Workflow & Logic Visualization
The overall experimental process follows a systematic and logical flow, designed to ensure reproducibility and minimize variability.
Caption: High-level workflow for preliminary cytotoxicity profiling.
Detailed Experimental Protocols
The following protocols are standardized for a 96-well plate format, which is amenable to high-throughput screening.
Compound & Cell Preparation
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).[1] Aliquot and store at -20°C.
-
Cell Culture: Maintain HeLa and HEK293 cells in their recommended media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO2.[1] Ensure cells are in the logarithmic growth phase and show high viability (>95%) before plating.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into clear, flat-bottomed 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[1][9] Incubate for 24 hours to allow for cell attachment.[1]
Protocol: MTT Assay
Principle: Measures metabolic activity as a proxy for cell viability.[7]
-
Treatment: Prepare serial dilutions of the test compound in culture medium from the 10 mM stock. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[1][6]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[9]
-
Readout: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.[7]
Protocol: LDH Cytotoxicity Assay
Principle: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.[10][12]
-
Treatment & Incubation: Prepare and treat plates as described in the MTT protocol (Step 1 & 2). Crucially, you must also include a "Maximum LDH Release" control by adding a lysis buffer (provided in commercial kits) to a set of untreated wells 30 minutes before the end of the incubation period.[19]
-
Supernatant Transfer: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., from kits by Abcam, Promega, or Thermo Fisher Scientific). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation & Readout: Incubate the plate for 30 minutes at room temperature, protected from light.[13] Measure the absorbance at 490 nm using a microplate reader.[13]
Protocol: Caspase-Glo® 3/7 Assay
Principle: Measures the activity of effector caspases 3 and 7, key mediators of apoptosis.[20][21]
-
Treatment & Incubation: Prepare and treat cells in an opaque-walled 96-well plate (to prevent signal crosstalk) as described in the MTT protocol (Step 1 & 2).
-
Reagent Preparation & Addition: Equilibrate the Caspase-Glo® 3/7 Reagent (e.g., from Promega) to room temperature. Add 100 µL of the reagent directly to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours.
-
Readout: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[16]
Data Analysis and Presentation
Data Normalization and IC₅₀ Calculation
For each assay, the raw data must be processed and normalized to determine the effect of the compound.
-
For MTT Assay:
-
% Viability = (Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank) * 100
-
-
For LDH Assay:
-
% Cytotoxicity = (Abs_Treated - Abs_Vehicle) / (Abs_Max_Release - Abs_Vehicle) * 100
-
-
For Caspase-Glo® 3/7 Assay:
-
Fold Induction = Lum_Treated / Lum_Vehicle
-
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency.[1] It is the concentration at which the compound induces a 50% reduction in the measured response (e.g., 50% viability in the MTT assay).[22] The IC₅₀ is determined by plotting the normalized data against the logarithm of the compound concentration and fitting the data to a non-linear regression model (four-parameter logistic or sigmoidal curve).[22][23][24] Software such as GraphPad Prism or Origin is ideal for this analysis.[22][25]
Tabular Data Summary (Illustrative Data)
Data should be presented clearly in tables for easy comparison. The following is an example of how to summarize the calculated IC₅₀ values.
| Cell Line | Assay Type | Time Point | IC₅₀ (µM) ± SD |
| HeLa | MTT (Viability) | 48h | 25.4 ± 3.1 |
| LDH (Cytotoxicity) | 48h | 85.2 ± 7.5 | |
| Caspase 3/7 (Apoptosis) | 24h | 30.1 ± 4.2 (Fold Induction) | |
| HEK293 | MTT (Viability) | 48h | > 100 |
| LDH (Cytotoxicity) | 48h | > 100 | |
| Caspase 3/7 (Apoptosis) | 24h | 1.2 ± 0.3 (Fold Induction) | |
| Note: Data are for illustrative purposes only. |
Mechanistic Interpretation & Hypothetical Pathway
The synthesis of data from the orthogonal assays allows for a nuanced interpretation. In our illustrative data:
-
The compound shows selective toxicity towards the HeLa cancer cell line (IC₅₀ = 25.4 µM) while having minimal effect on the non-cancerous HEK293 line (IC₅₀ > 100 µM).
-
The significant increase in Caspase 3/7 activity in HeLa cells at concentrations similar to the MTT IC₅₀ suggests that the primary mode of cell death is apoptosis .
-
The much higher IC₅₀ in the LDH assay indicates that significant membrane rupture (necrosis) only occurs at concentrations well above those required to inhibit metabolic activity and trigger apoptosis.
Based on the structure (a benzodioxole) and the apoptotic outcome, we can hypothesize a potential mechanism of action involving the intrinsic (mitochondrial) apoptosis pathway, a pathway known to be modulated by sesamol.[5]
Caption: Hypothetical intrinsic apoptosis pathway induced by BDAO.
This proposed pathway provides a testable model for subsequent, more detailed mechanistic studies, such as measuring ROS production or the expression of Bcl-2 family proteins.
Conclusion and Future Directions
This guide outlines a comprehensive, logically structured, and mechanistically insightful approach for the preliminary in vitro cytotoxicity profiling of this compound. By employing a tripartite assay strategy, researchers can obtain a robust initial dataset that not only quantifies the compound's potency (IC₅₀) but also elucidates its primary mechanism of cell death and its selectivity for cancerous versus non-cancerous cells.
The successful execution of these studies provides the critical foundation for go/no-go decisions in a drug discovery pipeline and informs the design of more advanced preclinical investigations.
References
- ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Valentin, J. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
- Science Gateway. (n.d.). How to calculate IC50.
- Unknown. (n.d.). MTT ASSAY: Principle.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?
- JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
- Nakai, M., et al. (2010). Identification of cytotoxic dimers in oxidation product from sesamol, a potent antioxidant of sesame oil. Journal of Agricultural and Food Chemistry, 58(22), 12229-12234.
- OriginLab. (2022, December 21). How to compute EC50 C50 in Dose Response fitting.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD.
- Weyermann, J., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).
- Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. Altex, 35(4), 539-541.
- GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube.
- Chen, Y., et al. (2013). The interaction of sesamol with DNA and cytotoxicity, apoptosis, and localization in HepG2 cells. Food and Chemical Toxicology, 62, 787-794.
- Al-Oqail, M. M., et al. (2021). Sesamol induces cytotoxicity via mitochondrial apoptosis in SCC-25 cells. Human & Experimental Toxicology, 40(12_suppl), S423-S433.
- ResearchGate. (n.d.). Anticancer activity of sesamol. (A) Cytotoxicity of sesamol on the four... [Image].
- ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?
- Yasir, M., et al. (2022). Formulation, Characterization, Anti-Inflammatory and Cytotoxicity Study of Sesamol-Laden Nanosponges. Polymers, 14(19), 4058.
- Medical Product Outsourcing. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.
- U.S. Food and Drug Administration. (1996, April 24). ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals.
- Chemsrc. (2025, August 25). 1,3-Benzodioxol-5-ylacetic acid | CAS#:2861-28-1.
- EMMA International. (2022, January 10). The Importance of Cytotoxicity Testing: Explained.
- U.S. Food and Drug Administration. (2016, December 23). Recognized Consensus Standards: ISO 10993-5.
- MedTech Vendors. (2025, October 13). Cytotoxicity Testing for Medical Devices Explained.
- Costa, A. C., et al. (2004). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Cell Biology and Toxicology, 20(4), 215-226.
- PubChem. (n.d.). Benzo-1,3-dioxole-5-acetic acid.
- PubChem. (n.d.). acetic acid;N-(1,3-benzodioxol-5-ylmethyl)-4-([6]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide.
- PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.
- National Institutes of Health. (n.d.). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. emmainternational.com [emmainternational.com]
- 3. Formulation, Characterization, Anti-Inflammatory and Cytotoxicity Study of Sesamol-Laden Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction of sesamol with DNA and cytotoxicity, apoptosis, and localization in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesamol induces cytotoxicity via mitochondrial apoptosis in SCC-25 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 21. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 22. clyte.tech [clyte.tech]
- 23. researchgate.net [researchgate.net]
- 24. Star Republic: Guide for Biologists [sciencegateway.org]
- 25. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1,3-Benzodioxol-5-yloxy)acetic acid from Sesamol
Abstract
This document provides a comprehensive guide for the synthesis of (1,3-Benzodioxol-5-yloxy)acetic acid, a valuable intermediate in medicinal and agrochemical research.[1] The protocol details a robust and efficient method starting from the readily available natural product, sesamol, via the Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, safety protocols, and data presentation to ensure reproducible and safe execution of the synthesis.
Introduction and Scientific Context
This compound is a key building block in synthetic organic chemistry. Its structure, featuring the 1,3-benzodioxole moiety, is a pharmacophore present in numerous biologically active molecules.[1][2] This compound serves as a precursor for novel pharmaceutical candidates, particularly in the development of therapies for neurological and metabolic disorders, as well as in the design of next-generation pesticides.[1][3]
The synthesis described herein utilizes sesamol (3,4-methylenedioxyphenol), a natural antioxidant found in sesame oil, as the starting material.[4] The transformation is achieved through the Williamson ether synthesis, a classic and reliable method for forming ethers.[5][6] This reaction involves the deprotonation of the phenolic hydroxyl group of sesamol to form a potent nucleophile, which then displaces a halide from an alkyl halide, in this case, chloroacetic acid. This approach is advantageous due to the accessibility of the starting materials and the straightforward nature of the reaction.
Reaction Principle and Mechanism
The synthesis of this compound from sesamol is a prime example of the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7]
The core transformation involves two key steps:
-
Deprotonation: The phenolic proton of sesamol is acidic and is readily abstracted by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the sodium or potassium sesamolate salt. This salt exists in solution as the highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic α-carbon of chloroacetic acid. This attack occurs from the backside relative to the chlorine atom, leading to the displacement of the chloride ion as the leaving group and the formation of the new carbon-oxygen bond, resulting in the desired ether product.[5][7]
The overall reaction is illustrated below:
Caption: Overall reaction scheme for the Williamson ether synthesis of this compound.
The SN2 mechanism is favored in this synthesis because chloroacetic acid has a primary carbon atom attached to the leaving group, which is sterically accessible for backside attack by the nucleophile.[5]
Materials and Equipment
| Reagents | Grade | Supplier | Notes |
| Sesamol (C₇H₆O₃) | Reagent Grade, >98% | Sigma-Aldrich, TCI | A skin and eye irritant.[8] |
| Chloroacetic Acid (C₂H₃ClO₂) | Reagent Grade, >99% | Fisher Scientific | Toxic and corrosive.[9][10] |
| Sodium Hydroxide (NaOH) | ACS Grade | VWR, etc. | Corrosive. |
| Diethyl Ether (C₄H₁₀O) | ACS Grade | VWR, etc. | Highly flammable. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR, etc. | Corrosive. |
| Water | Deionized | - |
| Equipment |
| Round-bottom flask (250 mL) |
| Reflux condenser |
| Heating mantle with stirrer |
| Separatory funnel (250 mL) |
| Beakers and Erlenmeyer flasks |
| Büchner funnel and filter flask |
| pH paper or pH meter |
| Standard laboratory glassware |
| Personal Protective Equipment (PPE) |
Safety Precautions
This protocol must be performed in a well-ventilated fume hood.
-
Chloroacetic Acid: This compound is highly toxic and corrosive.[9][10] It can cause severe skin burns and eye damage.[10] Avoid inhalation of dust and ensure it is handled with appropriate chemical-resistant gloves, safety goggles, and a lab coat.[9][11]
-
Sesamol: Sesamol is a skin and eye irritant.[8] Standard PPE should be worn when handling this compound.
-
Sodium Hydroxide: NaOH is corrosive and can cause severe burns. Handle with care, avoiding contact with skin and eyes.
-
Diethyl Ether: Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the laboratory during its use.
-
Hydrochloric Acid: Concentrated HCl is corrosive and releases harmful vapors. Handle with appropriate PPE in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[8][9][10][11][12]
Experimental Protocol
This protocol is designed for a laboratory scale synthesis of this compound.
Step 1: Formation of the Sodium Sesamolate Salt
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of sodium hydroxide in 50 mL of deionized water.
-
To this solution, add 10.0 g of sesamol.
-
Stir the mixture at room temperature until the sesamol has completely dissolved, forming a clear solution of sodium sesamolate.
Step 2: Williamson Ether Synthesis Reaction
-
In a separate beaker, carefully dissolve 8.2 g of chloroacetic acid in 20 mL of deionized water. Caution: The dissolution may be exothermic.
-
Attach a reflux condenser to the round-bottom flask containing the sodium sesamolate solution.
-
Begin heating the solution to a gentle reflux using a heating mantle.
-
Once refluxing, add the chloroacetic acid solution dropwise through the top of the condenser over a period of 20-30 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation of the Crude Product
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled solution to a 500 mL beaker.
-
Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring. Monitor the pH with pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2).
-
A white precipitate of crude this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
Step 4: Purification by Recrystallization
-
Transfer the crude solid to a beaker.
-
Recrystallize the product from a minimal amount of hot water. Add just enough boiling water to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Step 5: Characterization
-
Determine the melting point of the dried product. The literature melting point is typically in the range of 136-137°C.[13]
-
Obtain an Infrared (IR) spectrum and a Nuclear Magnetic Resonance (NMR) spectrum to confirm the structure of the final product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| Sesamol | 10.0 g (0.072 mol) | Starting material. |
| Chloroacetic Acid | 8.2 g (0.087 mol) | 1.2 molar equivalents to ensure complete reaction of sesamol. |
| Sodium Hydroxide | 5.0 g (0.125 mol) | Used to deprotonate both sesamol and chloroacetic acid. |
| Solvents | ||
| Water (for NaOH) | 50 mL | |
| Water (for Chloroacetic Acid) | 20 mL | |
| Reaction Conditions | ||
| Temperature | Reflux (~100 °C) | |
| Time | 2-3 hours | |
| Product | ||
| Theoretical Yield | 14.1 g | Based on sesamol as the limiting reagent. |
| Expected Yield | 75-85% | Typical yields for Williamson ether synthesis can vary.[5] |
| Molecular Weight | 196.16 g/mol | [1] |
Conclusion
The protocol described provides a reliable and well-established method for the synthesis of this compound from sesamol. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable chemical intermediate for further applications in drug discovery and agrochemical development. The use of the Williamson ether synthesis offers a straightforward and scalable approach to this important molecule.
References
- Synthesis and characterization of novel sesamol derivatives having 2-(benzo- [d][10][15] dioxol-5-yloxy)acetohydrazide scaffold. (n.d.).
- The Williamson Ether Synthesis. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2011).
- Williamson Ether Synthesis. (n.d.).
- Sesamol - Safety Data Sheet. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- This compound | 106690-33-9. (n.d.). Benchchem.
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- Williamson ether synthesis. (n.d.). In Wikipedia.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- CHLOROACETIC ACID FOR SYNTHESIS. (n.d.). Loba Chemie.
- Synthesis of 2-(benzo[d][10][15]dioxol-5-yloxy)acetic acid (i). (n.d.). ResearchGate.
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Institutes of Health.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025).
- Free radical reactions and antioxidant activities of sesamol: pulse radiolytic and biochemical studies. (n.d.). PubMed.
- Synthesis of Novel Biaryl Derivatives of Sesamol (5-Benzodioxolol) and Evaluation of their Antioxidant Activity Against DPPH Radical. (2013). CONICET.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free radical reactions and antioxidant activities of sesamol: pulse radiolytic and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lobachemie.com [lobachemie.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
Application Note & Protocol: A Guideline for the Synthesis of Sesamoxyacetic Acid
Abstract & Introduction
Sesamoxyacetic acid (3,4-methylenedioxyphenoxyacetic acid) is a valuable organic intermediate derived from sesamol, a potent antioxidant and anti-inflammatory phenolic compound found naturally in sesame seeds and sesame oil.[1][2] The incorporation of the phenoxyacetic acid moiety onto the sesamol scaffold creates a bifunctional molecule with significant potential as a building block in medicinal chemistry and drug development.[3][4] The carboxylic acid handle allows for further chemical modifications, such as amide bond formation, while preserving the bioactive benzodioxole core of sesamol. This application note provides a comprehensive, step-by-step protocol for the synthesis of sesamoxyacetic acid from commercially available sesamol and chloroacetic acid. The described methodology is based on the robust and widely applied Williamson ether synthesis, a classic SN2 reaction that remains one of the most efficient methods for preparing ethers.[5][6] This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural instructions, mechanistic insights, safety protocols, and methods for product characterization.
Reaction Principle and Mechanism
The synthesis proceeds via the Williamson ether synthesis, a nucleophilic substitution reaction.[6] The reaction involves two primary steps:
-
Deprotonation: The phenolic hydroxyl group of sesamol is deprotonated by a strong base (sodium hydroxide) to form a highly nucleophilic sodium sesamolate (phenoxide) intermediate.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid in an SN2 (bimolecular nucleophilic substitution) mechanism.[5][6] This concerted, single-step process involves the backside attack on the carbon bearing the chlorine atom, leading to the displacement of the chloride leaving group and the formation of a new carbon-oxygen ether bond.
The overall reaction is as follows:
Caption: Overall reaction scheme for the synthesis of sesamoxyacetic acid.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Purity | Supplier |
| Sesamol | C₇H₆O₃ | 138.12 | 533-31-3 | ≥98% | Sigma-Aldrich |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 79-11-8 | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | ≥98% | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 37% (conc.) | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS Grade | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | In-house |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask
-
Vacuum source
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding several grams of product. All operations should be performed in a well-ventilated fume hood.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of sesamoxyacetic acid.
Step-by-Step Procedure
-
Preparation of the Sodium Sesamolate Solution:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (8.0 g, 0.20 mol) in deionized water (20 mL). The dissolution is exothermic; allow the solution to cool to near room temperature.
-
To the stirred NaOH solution, add sesamol (13.8 g, 0.10 mol). Stir the mixture for 15-20 minutes until all the sesamol has dissolved to form a clear, homogenous solution of sodium sesamolate.
-
-
Preparation of Chloroacetic Acid Solution:
-
In a separate beaker, carefully dissolve chloroacetic acid (10.4 g, 0.11 mol) in deionized water (20 mL). Caution: Chloroacetic acid is toxic and corrosive.[7]
-
-
Reaction Execution:
-
Fit the three-neck flask with a reflux condenser and a dropping funnel containing the chloroacetic acid solution.
-
Begin heating the sodium sesamolate solution to approximately 90°C using a heating mantle.
-
Once the temperature is stable, add the chloroacetic acid solution dropwise from the dropping funnel over a period of 30 minutes. Maintain a gentle reflux throughout the addition.
-
After the addition is complete, continue heating the reaction mixture at 90-100°C for an additional 1 hour to ensure the reaction goes to completion.[7]
-
-
Work-up and Product Isolation:
-
Turn off the heat and allow the reaction mixture to cool to room temperature.
-
Dilute the cooled mixture with deionized water (50 mL).
-
Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise while stirring. Monitor the pH using pH paper. Continue adding acid until the solution is strongly acidic (pH ≈ 2). A thick, white precipitate of sesamoxyacetic acid will form.[7]
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove inorganic salts.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a beaker.
-
Add the minimum amount of boiling deionized water required to fully dissolve the solid.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified, crystalline product by vacuum filtration.
-
Dry the crystals in a desiccator or a vacuum oven at 50-60°C to a constant weight.
-
Characterization and Expected Results
The identity and purity of the synthesized sesamoxyacetic acid should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₈O₅ |
| Molecular Weight | 196.16 g/mol |
| Melting Point | 133-137°C |
| Yield | Typically 75-85% |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is a crucial tool for identifying the key functional groups.[8]
-
~3300-2500 cm⁻¹ (broad): Characteristic O-H stretch of the carboxylic acid, often showing dimer formation.[9]
-
~1700-1750 cm⁻¹ (strong): C=O carbonyl stretch of the carboxylic acid.[9]
-
~1250 cm⁻¹ and ~1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the aryl ether linkage.
-
~2890 cm⁻¹: C-H stretch of the O-CH₂-O group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.[8][10]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ≈ 13.0 ppm (s, 1H, -COOH): A broad singlet for the acidic proton, which is exchangeable with D₂O.
-
δ ≈ 6.7-6.4 ppm (m, 3H, Ar-H): Signals corresponding to the three protons on the aromatic ring.
-
δ ≈ 5.9 ppm (s, 2H, -O-CH₂-O-): A characteristic singlet for the methylenedioxy protons.
-
δ ≈ 4.6 ppm (s, 2H, -O-CH₂-COOH): A singlet for the methylene protons adjacent to the ether oxygen and carbonyl group.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ≈ 170 ppm (-COOH): Carbonyl carbon.
-
δ ≈ 152-140 ppm (Ar-C-O): Aromatic carbons attached to oxygen.
-
δ ≈ 108-98 ppm (Ar-CH and -O-CH₂-O-): Signals for the aromatic CH carbons and the methylenedioxy carbon.
-
δ ≈ 65 ppm (-O-CH₂-COOH): Methylene carbon of the acetic acid moiety.
-
-
Safety and Handling Precautions
It is imperative to adhere to good laboratory practices and handle all chemicals with appropriate caution.[11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling chemicals.[12][13]
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe skin and eye burns. Handle with care and avoid generating dust.[7]
-
Chloroacetic Acid: Highly toxic and corrosive. It can be absorbed through the skin and may cause severe burns. Always handle in a fume hood.[7][14]
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. The vapor is irritating to the respiratory system. Handle only in a fume hood.
-
Waste Disposal: Neutralize acidic and basic aqueous waste before disposal according to institutional guidelines. Dispose of organic waste in designated containers.
An emergency eyewash station and safety shower should be readily accessible.[11][12] In case of skin contact, wash the affected area immediately with copious amounts of water.[14]
References
- SAFE ACID NHF - Enviro Tech Chemical Services. (n.d.).
- SAFETY DATA SHEET - Enviro Tech Chemical Services. (n.d.).
- Williamson Ether Synthesis. (n.d.). Cambridge University Press.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
- Williamson ether synthesis. (n.d.). Lumen Learning.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Process for producing sesamol. (1962). Google Patents.
- Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22).
- Williamson ether synthesis. (n.d.). Wikipedia.
- Synthesis and Bioactivity of Sesamol. (2025, November 12). ChemicalBook.
- Preparations and antioxidant activities of sesamol and it's derivatives. (2025, August 5). ResearchGate.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube.
- Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. (2025, November 12). MDPI.
- Spectroscopic Data for (-)-Menthyloxyacetic Acid: A Technical Guide. (n.d.). Benchchem.
- Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021, January 12). YouTube.
- Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive. (n.d.). MDPI.
- Amino Acids in the Development of Prodrugs. (n.d.). PubMed Central.
- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013, January 22). YouTube.
- Sialic acid Applications in the Drug Delivery Systems. (2021, September 30). Longdom Publishing.
Sources
- 1. Synthesis and Bioactivity of Sesamol_Chemicalbook [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. envirotech.com [envirotech.com]
- 12. envirotech.com [envirotech.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Analytical methods for the quantification of 3,4-methylenedioxyphenoxyacetic acid
An In-Depth Guide to the Quantitative Analysis of 3,4-Methylenedioxyphenoxyacetic Acid
Authored by a Senior Application Scientist
Introduction
3,4-Methylenedioxyphenoxyacetic acid is a compound of significant interest in various fields, including environmental science, toxicology, and pharmaceutical research, due to its structural relation to regulated substances and potential as a metabolite or synthetic precursor. Accurate and reliable quantification of this organic acid in complex matrices such as biological fluids, wastewater, and pharmaceutical formulations is paramount for regulatory compliance, pharmacokinetic studies, and quality control.
This technical guide provides a comprehensive overview of robust analytical methodologies for the quantification of 3,4-methylenedioxyphenoxyacetic acid. We will delve into the foundational principles, provide detailed, field-tested protocols, and explain the critical reasoning behind experimental choices. The methods discussed include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), catering to a range of sensitivity and selectivity requirements.
Foundational Considerations for Analysis
The analytical approach for an organic acid like 3,4-methylenedioxyphenoxyacetic acid is dictated by its physicochemical properties—namely its polarity, volatility, and the nature of the sample matrix. Biological matrices such as plasma, urine, or tissue homogenates are inherently complex, containing proteins, lipids, salts, and other endogenous components that can interfere with analysis.[1] Effective sample preparation is therefore not merely a preliminary step but a critical determinant of method success, ensuring the removal of interfering substances and the concentration of the analyte.[2]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible, robust, and cost-effective technique suitable for quantifying analytes in the microgram-per-milliliter (µg/mL) range. It is an excellent choice for quality control of bulk materials or analyzing relatively high-concentration samples.
Expertise & Experience: The 'Why' Behind the Protocol
The core principle of this method is the separation of 3,4-methylenedioxyphenoxyacetic acid from matrix components on a reversed-phase C18 column.[3][4] The mobile phase is acidified (e.g., with phosphoric or formic acid) to suppress the ionization of the carboxylic acid group.[4][5][6] This ensures a consistent, non-ionized state for the analyte, leading to better retention, sharper peak shape, and improved chromatographic reproducibility. Detection is typically performed at a UV wavelength around 210 nm, where organic acids show significant absorbance.[4][5]
Experimental Workflow: HPLC-UV
Caption: High-level workflow for HPLC-UV analysis.
Detailed Protocol: HPLC-UV
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition: Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of ultrapure water.[3]
-
Load: Acidify 1 mL of the sample (e.g., plasma, urine) with 100 µL of 2% phosphoric acid. Load the acidified sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 5 mL of water to remove salts and polar interferences.
-
Elute: Elute the analyte with 5 mL of methanol or acetonitrile.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
B. Instrumental Analysis
-
HPLC System: Standard HPLC with a UV/Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3][5]
-
Mobile Phase: Isocratic elution with a mixture of 0.01 M KH₂PO₄ (pH adjusted to 2.6 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).[6]
-
Injection Volume: 20 µL.
Trustworthiness: Method Validation
To ensure the reliability of results, the method must be validated according to established guidelines.
| Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity (R²) | ≥ 0.995 | 0.999 over 0.5 - 100 µg/mL |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL[6] |
| LOQ | Signal-to-Noise ≥ 10 | 0.5 µg/mL[6] |
| Accuracy (Recovery) | 80 - 120% | 95 - 105%[5][6] |
| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) | < 5% for intra- and inter-day precision[6] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity than HPLC-UV. However, due to the low volatility and polar nature of carboxylic acids, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.
Expertise & Experience: The 'Why' Behind the Protocol
Direct injection of 3,4-methylenedioxyphenoxyacetic acid into a GC system would result in poor peak shape and thermal degradation. Derivatization, typically through silylation or esterification, masks the polar carboxylic acid group. This process significantly improves chromatographic behavior and produces a characteristic mass spectrum for confident identification and quantification.[7] The use of an internal standard is crucial to correct for variations during the multi-step sample preparation and injection process.[8]
Experimental Workflow: GC-MS
Caption: General workflow for GC-MS analysis including derivatization.
Detailed Protocol: GC-MS
A. Sample Preparation & Derivatization
-
Extraction: To 1 mL of sample, add an appropriate internal standard. Perform a liquid-liquid extraction (LLE) by adding 5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging.[9]
-
Isolation: Transfer the organic (top) layer to a clean tube.
-
Evaporation: Evaporate the solvent to complete dryness under nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.[8] Cool to room temperature before injection.
B. Instrumental Analysis
-
GC-MS System: Standard GC coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring 3-4 characteristic ions of the derivatized analyte and internal standard.
Trustworthiness: Method Validation
Validation for GC-MS follows similar principles to HPLC, with an emphasis on the consistency of the derivatization reaction.
| Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity (R²) | ≥ 0.99 | 0.998 over 10 - 1000 ng/mL |
| LOD | Signal-to-Noise ≥ 3 | 3 ng/mL[7] |
| LOQ | Signal-to-Noise ≥ 10 | 10 ng/mL |
| Accuracy (Recovery) | 80 - 120% | 90 - 110%[7] |
| Precision (RSD) | ≤ 15% | < 10% for intra- and inter-day precision |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification, offering unparalleled sensitivity and selectivity. It is capable of detecting analytes at the picogram-per-milliliter (pg/mL) level and can often simplify sample preparation requirements.
Expertise & Experience: The 'Why' Behind the Protocol
This method combines the powerful separation of HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer.[10] The analyte is ionized, typically using Electrospray Ionization (ESI) in negative mode for a carboxylic acid. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte, virtually eliminating matrix interferences and providing exceptional specificity.[10] A stable isotope-labeled internal standard is highly recommended for the most accurate results.
Experimental Workflow: LC-MS/MS
Caption: Streamlined workflow for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS
A. Sample Preparation: Protein Precipitation
-
Spike: To 100 µL of serum or plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Precipitate: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.[10]
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[10]
-
Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial.
-
Dilute: Dilute with an equal volume of water containing 0.1% formic acid to ensure compatibility with the initial mobile phase.
B. Instrumental Analysis
-
LC-MS/MS System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A fast-separating C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Negative.
-
MRM Transitions: These must be optimized by infusing a standard solution of the analyte. For 3,4-methylenedioxyphenoxyacetic acid (MW: 196.16), the precursor would be m/z 195.1. Product ions would be determined experimentally.
Trustworthiness: Method Validation
LC-MS/MS methods are validated to the most stringent criteria, especially for regulated bioanalysis.
| Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 over 0.1 - 200 ng/mL |
| LOD | Signal-to-Noise ≥ 3 | 0.05 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.1 ng/mL |
| Accuracy (Recovery) | 85 - 115% | 98 - 103% |
| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) | < 5% |
Method Selection Summary
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity | Low (µg/mL) | Medium (ng/mL) | High (pg/mL - ng/mL) |
| Selectivity | Moderate | High | Very High |
| Sample Prep | Moderate (SPE) | Complex (LLE + Derivatization) | Simple (Protein Precipitation) |
| Throughput | Moderate | Low | High |
| Cost | Low | Medium | High |
| Best For | QC, formulation analysis | Confirmatory analysis | Bioanalysis, trace-level detection |
Conclusion
The quantification of 3,4-methylenedioxyphenoxyacetic acid can be successfully achieved using a variety of analytical techniques. The choice of method depends critically on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV provides a robust and accessible method for higher concentration samples. GC-MS offers enhanced selectivity but requires a crucial derivatization step. For applications demanding the highest sensitivity and selectivity, such as in pharmacokinetic or trace environmental analysis, LC-MS/MS is the definitive technique, providing reliable data with simplified sample preparation. Each method, when properly developed and validated, can serve as a self-validating system, ensuring the generation of accurate and trustworthy scientific data.
References
- Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 7425–7438.
- Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245.
- de Oliveira, G. A. R., de Oliveira, K. K. D. S., de Lacerda, I. C. A., & de Souza, A. L. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 1-6.
- Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate.
- Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace.
- Agilent Technologies. Bioanalytical Sample Preparation.
- Hussain, C. M., & S. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry, 143, 116337.
- Sharma, A., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4).
- Ensslin, H. K., Kovar, K. A., & Maurer, H. H. (1998). Quantitation of N-ethyl-3,4-methylenedioxyamphetamine and its major metabolites in human plasma by high-performance liquid chromatography and fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 79-85.
- Belal, T., Awad, T., Clark, C. R., & DeRuiter, J. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Journal of chromatographic science, 47(5), 359–364.
- Zhang, X., et al. (2021). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 11(11), 731.
- Kim, J., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Foods, 11(19), 3123.
- Sznitowska, M., et al. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, 69(2), 221-228.
Sources
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Stability-Indicating HPLC Method for the Analysis of (1,3-Benzodioxol-5-yloxy)acetic acid: Principles and Protocols
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (1,3-Benzodioxol-5-yloxy)acetic acid. This compound is a key intermediate in pharmaceutical synthesis and its purity is critical for downstream applications. The described method is designed for accuracy, precision, and specificity, ensuring reliable separation of the main analyte from potential impurities and degradation products. We delve into the causal reasoning behind the selection of chromatographic parameters and provide a comprehensive protocol for method validation, including forced degradation studies as stipulated by International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Scientific Rationale
This compound is a carboxylic acid derivative featuring the benzodioxole moiety. This structural motif is present in numerous pharmacologically active molecules, including the selective serotonin reuptake inhibitor, Paroxetine, where related structures serve as key intermediates or are potential impurities[1][2]. Accurate quantification and impurity profiling of this intermediate are therefore essential to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The primary analytical challenge lies in the compound's acidic nature. The carboxylic acid group (pKa typically ~4-5) will be ionized at neutral pH, leading to poor retention and peak tailing on standard C18 columns. The scientific principle of this method is to suppress this ionization by maintaining an acidic mobile phase pH, well below the analyte's pKa[3]. This ensures the analyte is in its neutral, more hydrophobic form, promoting better interaction with the nonpolar stationary phase and resulting in sharp, symmetrical peaks. This method has been developed as "stability-indicating," meaning it can unequivocally assess the drug substance in the presence of its degradation products, a critical requirement for regulatory submissions[4].
Chromatographic Method and Parameters
A gradient elution method was developed to ensure the separation of this compound from impurities with a wide range of polarities. The use of a C18 column provides a versatile and robust stationary phase for this reversed-phase separation.
| Parameter | Condition | Justification |
| Instrumentation | HPLC or UPLC System with UV/PDA Detector | Standard equipment in analytical laboratories. A PDA detector is recommended for peak purity analysis. |
| Column | C18 Bonded Silica, 250 mm x 4.6 mm, 5 µm | A widely available, general-purpose column providing good resolution and efficiency for this application[3][5]. |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Formic acid acidifies the mobile phase to suppress the ionization of the analyte's carboxylic acid group, ensuring good peak shape and retention[3]. It is also compatible with mass spectrometry (MS) detectors[6]. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency and elution strength. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B | The gradient is designed to elute the main peak with good retention and then effectively wash out any late-eluting, more nonpolar impurities. The re-equilibration step ensures reproducibility between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a balance between analysis time and system pressure. |
| Detection Wavelength | 288 nm | The benzodioxole ring system exhibits strong UV absorbance. 288 nm is selected as a wavelength that provides high sensitivity for the analyte while minimizing interference. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading[3]. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for ensuring reproducible retention times and peak shapes. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture provides good solubility for the analyte and is compatible with the mobile phase, preventing peak distortion. |
Detailed Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas prior to use.
-
Diluent (Acetonitrile:Water, 50:50): Mix equal volumes of acetonitrile and HPLC-grade water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute as necessary to fall within the validated linear range of the method (e.g., to a target concentration of 100 µg/mL).
System Suitability Testing (SST)
Before commencing any analysis, the system suitability must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures the efficiency of the column separation. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision and reproducibility of the analytical system. |
Analysis Workflow
The general workflow for sample analysis should follow a structured sequence to ensure data integrity.
Caption: Forced degradation study workflow.
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60°C for 2 hours.[7] Neutralize before injection.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60°C for 2 hours.[7] Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
The results from these studies should demonstrate that all degradation product peaks are well-resolved from the main analyte peak (resolution > 2), and the peak purity of the analyte can be confirmed using a PDA detector.
Summary of Validation Parameters
| Parameter | Typical Results | Purpose |
| Specificity | No interference from blank or degradants. Peak purity index > 0.999. | Confirms the method is selective for the analyte. |
| Linearity | Correlation coefficient (r²) > 0.999 over a range of 50-150% of the target concentration. | Establishes a linear relationship between concentration and detector response. |
| Accuracy | Recovery between 98.0% and 102.0% at three concentration levels. | Demonstrates the closeness of test results to the true value. |
| Precision (RSD%) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | Measures the degree of scatter between a series of measurements. |
| LOD / LOQ | Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). | Defines the lowest concentration of analyte that can be reliably detected and quantified. |
| Robustness | RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). | Shows the method's reliability with respect to deliberate variations in parameters. |
Advanced Techniques: UPLC-MS/MS
For applications requiring higher throughput, greater sensitivity, or structural elucidation of unknown impurities, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended advanced technique. UPLC systems utilize sub-2-µm particle columns, which can significantly reduce run times while improving resolution.[8] Coupling this with a mass spectrometer allows for highly specific detection using modes like Multiple Reaction Monitoring (MRM) and provides mass information to help identify the chemical structures of any degradants or impurities found.[9][10]
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, and robust for the quantitative determination of this compound. The scientific rationale for each parameter has been provided to facilitate understanding and implementation. The successful validation, including comprehensive forced degradation studies, confirms that the method is stability-indicating and suitable for use in a regulated quality control environment for both raw material testing and stability studies.
References
- Millennium Pharmaceuticals. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
- Welch Materials. (2025). The Starting Point in Method Development.
- SIELC Technologies. (n.d.). Separation of 1,3-Benzodioxol-5-ylmethyl phenylacetate on Newcrom R1 HPLC column.
- Science.gov. (n.d.). hplc method development: Topics by Science.gov.
- Pharma Knowledge Centre. (2022). Forced Degradation – A Review.
- Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
- Venkatasai Life Sciences. (n.d.). Impurity Catalogue.
- BenchChem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
- National Institutes of Health (NIH). (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana.
- Pharmaffiliates. (n.d.). Paroxetine-impurities.
- National Institutes of Health (NIH). (2024). UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements.
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. welch-us.com [welch-us.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 1,3-Benzodioxol-5-ylmethyl phenylacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijrpp.com [ijrpp.com]
- 8. lcms.cz [lcms.cz]
- 9. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Using (1,3-Benzodioxol-5-yloxy)acetic acid in NRF2 activation assays
Topic: Characterization of (1,3-Benzodioxol-5-yloxy)acetic acid in NRF2 Activation Assays
For: Researchers, scientists, and drug development professionals.
Authored By: Gemini, Senior Application Scientist
Abstract
The Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a master regulator of the cellular antioxidant and cytoprotective response, making it a prime therapeutic target for a host of diseases underpinned by oxidative stress.[1][2] This document provides a comprehensive, field-tested guide for the rigorous evaluation of novel compounds, using this compound as a representative candidate, for their ability to activate the NRF2 pathway. We move beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring that each protocol serves as a self-validating system. This guide details the necessary assays, from initial cytotoxicity screening and high-throughput reporter assays to the validation of downstream target gene and protein expression, enabling researchers to confidently characterize the NRF2-activating potential of their compounds of interest.
Scientific Foundation: The NRF2-KEAP1 Signaling Axis
Under homeostatic conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[3][4][5] KEAP1 acts as an adapter protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets NRF2 for ubiquitination and subsequent proteasomal degradation, maintaining low basal levels of the protein.[3][6]
The KEAP1 protein is rich in reactive cysteine residues, which act as sensors for oxidative or electrophilic stress.[1][7] Pharmacological activators, many of which are electrophiles, can covalently modify these key cysteines (e.g., Cys151, Cys273, Cys288).[1] This modification induces a conformational change in KEAP1, disrupting its ability to ubiquitinate NRF2.[7] Consequently, newly synthesized NRF2 is no longer targeted for degradation, leading to its stabilization and accumulation.
Stabilized NRF2 translocates to the nucleus, where it forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins.[4][8] This NRF2-Maf complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of over 200 cytoprotective genes.[9][10] This binding event initiates the transcription of a battery of Phase II detoxification enzymes and antioxidant proteins, including NAD(P)H quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HO-1), and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[11][12][13] This orchestrated genetic program fortifies the cell against oxidative damage.
Caption: The KEAP1-NRF2 signaling pathway.
Preliminary Evaluation & Compound Management
A rigorous assessment begins with proper handling and determination of the compound's biological working range.
Compound Handling and Safety
This compound and related structures should be handled with appropriate laboratory precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Prepare stock solutions and handle the neat compound in a chemical fume hood to avoid inhalation of dust or aerosols.[14]
-
Safety Data Sheet (SDS): Always consult the manufacturer's SDS before use. Related compounds are classified as irritants to the skin, eyes, and respiratory system.[14][15] In case of contact, rinse the affected area thoroughly with water.[15]
Stock Solution Preparation
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for most non-polar organic compounds.
-
Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) by dissolving a precisely weighed amount of this compound in cell culture-grade DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Dilutions: Prepare fresh serial dilutions in cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can induce cellular stress and confound results.
Cell Line Selection and Culture
The choice of cell line is critical for observing a robust NRF2 response.
| Cell Line | Origin | Key Characteristics |
| A549 | Human Lung Carcinoma | Widely used for studying oxidative stress; exhibits a strong and inducible NRF2 response.[16] |
| HepG2 | Human Hepatoma | Liver-derived cell line relevant for studying xenobiotic metabolism; possesses a functional NRF2 pathway.[17][18] |
| HaCaT | Human Keratinocyte | Skin-derived cell line useful for studying responses to topical agents and UV-induced stress. |
General Culture Protocol (Example: A549 cells):
-
Medium: Culture cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[16]
-
Conditions: Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.[18]
-
Subculture: Passage cells every 3-4 days when they reach 70-80% confluency to maintain them in the exponential growth phase.[19]
Mandatory First Step: Cytotoxicity Assay
Before assessing NRF2 activation, it is imperative to determine the non-toxic concentration range of the test compound. High concentrations can cause cytotoxicity, leading to misleading artifacts in downstream assays.[20]
Protocol: MTT Cytotoxicity Assay
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a range of concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a "vehicle control" (DMSO only) and an "untreated control".
-
Incubation: Incubate for 24-48 hours, corresponding to the duration of your planned functional assays.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that maintain >90% cell viability for subsequent NRF2 activation assays.
Core Experimental Protocols for NRF2 Activation
This section details a tiered approach to confirming NRF2 activation, from initial screening to mechanistic validation.
Caption: Recommended experimental workflow.
Protocol 1: ARE-Luciferase Reporter Assay
Principle: This is the gold-standard screening assay to quantify NRF2 transcriptional activity.[21] Cells are engineered to express a firefly luciferase gene under the control of multiple ARE sequences.[22][23] NRF2 activation leads to luciferase expression, which is quantified by measuring luminescence. A co-expressed Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell number.[22][23]
Materials:
-
ARE-Luciferase Reporter Vector and Renilla Control Vector (or a pre-mixed kit).
-
Transfection reagent (e.g., Lipofectamine).
-
ARE Luciferase Reporter stable cell line (e.g., HepG2-ARE, BPS Bioscience).[17]
-
Dual-Luciferase® Reporter Assay System.
-
White, clear-bottom 96-well plates.
-
Luminometer.
-
Positive Control: Sulforaphane (SFN, 5-10 µM) or tert-Butylhydroquinone (tBHQ, 30-50 µM).[17][24]
-
Vehicle Control: DMSO at the same final concentration as the test compound.
Procedure (using a stable cell line):
-
Cell Seeding: Seed 30,000-40,000 ARE-reporter cells per well in a 96-well plate and incubate overnight.[17]
-
Compound Treatment: The next day, replace the medium with fresh medium containing the test compound at various non-toxic concentrations. Include positive and vehicle controls. Set up each condition in triplicate.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.[22]
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's protocol. This typically involves adding the luciferase assay reagent, measuring firefly luminescence, then adding the Stop & Glo® reagent and measuring Renilla luminescence.[22]
-
-
Data Analysis:
-
For each well, calculate the Relative Luciferase Unit (RLU) ratio: (Firefly Luminescence / Renilla Luminescence).
-
Normalize the data by calculating the fold induction over the vehicle control: (RLU of Treated Sample / Average RLU of Vehicle Control).
-
Interpretation: A dose-dependent increase in fold induction indicates activation of the NRF2-ARE pathway.
-
Protocol 2: Quantitative PCR (qPCR) of NRF2 Target Genes
Principle: This assay validates the reporter assay findings by measuring the mRNA expression of endogenous NRF2 target genes. This confirms that the compound engages the native cellular machinery. Key target genes include HMOX1 and NQO1.[24][25]
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR Master Mix.
-
qPCR instrument (e.g., LightCycler).[26]
-
Primers for target and housekeeping genes.
| Gene | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') |
| HMOX1 | CAGGCAGAGAATGCTGAGTTC | GCTTCACATAGCGCTGCA |
| NQO1 | ATGTATGACAAAGGCCGGAGA | TCCCTTGCAGAGAGTACATGG |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Procedure:
-
Cell Treatment: Seed cells (e.g., A549) in a 6-well plate. Once they reach ~70% confluency, treat with this compound, a positive control (SFN), and a vehicle control for 6-8 hours. This shorter time point is optimal for capturing peak mRNA transcription.[13]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit, following the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/A280 ratio ~2.0).
-
cDNA Synthesis: Reverse transcribe 200-1000 ng of total RNA into cDNA using a first-strand synthesis kit.[26]
-
qPCR: Set up qPCR reactions in triplicate using SYBR Green master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Run the qPCR program (e.g., 95°C for 10 min, followed by 40-50 cycles of 95°C for 15s and 60°C for 60s).[26]
-
Data Analysis:
-
Calculate the quantification cycle (Cq) for each sample.
-
Use the ΔΔCq method for relative quantification:
-
Normalize to Housekeeping Gene (ΔCq): ΔCq = Cq(Target Gene) - Cq(Housekeeping Gene)
-
Normalize to Vehicle Control (ΔΔCq): ΔΔCq = ΔCq(Treated Sample) - Average ΔCq(Vehicle Control)
-
Calculate Fold Change: Fold Change = 2^(-ΔΔCq)
-
-
Interpretation: A significant fold increase in HMOX1 and NQO1 mRNA levels relative to the vehicle control confirms NRF2 target gene activation.
-
Protocol 3: Western Blot for NRF2 Stabilization and Target Protein Expression
Principle: This is the definitive assay to confirm the mechanism at the protein level. Activation should lead to an increase in total or nuclear NRF2 protein levels (due to stabilization) and a subsequent increase in the protein levels of its downstream targets, like HO-1.[25][27]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Nuclear/Cytoplasmic extraction kit.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies:
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed cells in 6-well or 10 cm plates. Treat with the compound for 16-24 hours for target protein expression (e.g., HO-1) or a shorter time (4-8 hours) for NRF2 stabilization.
-
Lysate Preparation:
-
For Total Protein: Lyse cells in ice-cold RIPA buffer.
-
For Nuclear Fractionation: Use a commercial kit to separate cytoplasmic and nuclear fractions to specifically assess NRF2 translocation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[28]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-NRF2 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis:
-
Quantify band intensity using software like ImageJ.
-
Normalize the protein of interest to the appropriate loading control (β-Actin for total lysate, Lamin B1 for nuclear fraction).
-
Interpretation: An increase in the NRF2 band intensity (especially in the nuclear fraction) and a corresponding increase in the HO-1 band intensity confirm the compound's mechanism of action at the protein level. A proteasome inhibitor like MG-132 can be used as a positive control to demonstrate NRF2 accumulation.[28][31]
-
References
- Cuadrado, A., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Medicinal Research Reviews.
- PermaLife. (2015). Challenging the Wisdom of Nrf2 as a Target for Drug Development. PermaLife.
- Frontiers in Oncology. (2023). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers Media S.A..
- Cuadrado, A., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity.
- Wikipedia. (2024). NFE2L2. Wikimedia Foundation.
- ResearchGate. (2017). The mechanism of Nrf2 activation. ResearchGate.
- MDPI. (2018). Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs. MDPI.
- Nguyen, T., et al. (2003). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry.
- MDPI. (2020). Nrf2 Signaling Pathway. MDPI.
- MDPI. (2021). Activators of Nrf2 to Counteract Neurodegenerative Diseases. MDPI.
- BPS Bioscience. ARE Reporter Kit Nrf2 Antioxidant Pathway. BPS Bioscience.
- Smolecule. Small Molecule Compounds and the Nrf2 Signaling Pathway. Smolecule.
- ResearchGate. (2018). Luciferase gene reporter assay based on the activation of the Nrf2/ARE signaling pathway. ResearchGate.
- BPS Bioscience. ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). BPS Bioscience.
- Abcam. Nrf2 (NFE2L2). Abcam.
- MDPI. (2024). Mechanistic and Therapeutic Insights into Nrf2-Mediated Redox Regulation in Periodontitis. MDPI.
- Amsbio. ARE Reporter Kit (Nrf2 Antioxidant Pathway). Amsbio.
- Spandidos Publications. (2018). Effects of Nrf2 knockdown on the properties of irradiated cell conditioned medium from A549 human lung cancer cells. Spandidos Publications.
- National Center for Biotechnology Information. (2018). Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease. U.S. National Library of Medicine.
- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET. Thermo Fisher Scientific.
- AK Scientific, Inc. Safety Data Sheet. AK Scientific, Inc..
- Thermo Fisher Scientific. Nrf2 Polyclonal Antibody (PA5-27882). Thermo Fisher Scientific.
- National Center for Biotechnology Information. (2018). Nrf2 mediates the resistance of human A549 and HepG2 cancer cells to boningmycin, a new antitumor antibiotic, in vitro through regulation of glutathione levels. U.S. National Library of Medicine.
- Cell Signaling Technology. NRF2 Antibody #4399. Cell Signaling Technology.
- Nanopartikel.info. Culturing A549 cells. Bio-protocol.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.
- ResearchGate. (2014). Western blot was performed to analyze the level of Nrf2 protein in PC12 cells. ResearchGate.
- Cell Signaling Technology. NRF2 Control Cell Extracts #41645. Cell Signaling Technology.
- Oxford Academic. (2011). HMOX1 and NQO1 Genes are Upregulated in Response to Contact Sensitizers in Dendritic Cells and THP-1. Oxford University Press.
- PubMed. (2011). HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway. National Center for Biotechnology Information.
- ResearchGate. (2016). qRT-PCR analysis of Nrf2 target genes in HCCs of mice treated with DEN. ResearchGate.
- MDPI. (2020). Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? MDPI.
- ResearchGate. (2018). Measurement of Nrf2 target genes. A–D Gene expression was investigated using RT-qPCR. ResearchGate.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.
- CPAChem. (2024). Safety data sheet. CPAChem.
- MDPI. (2019). Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin. MDPI.
- ResearchGate. (2023). Analysis of Nrf2 expression by Western blot assay in HaCaT cells. ResearchGate.
- BenchChem. (2025). Addressing cytotoxicity of high concentrations of Nrf2 (69-84). BenchChem.
Sources
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators of Nrf2 to Counteract Neurodegenerative Diseases | MDPI [mdpi.com]
- 3. NFE2L2 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Small-molecule Articles | Smolecule [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Challenging the Wisdom of Nrf2 as a Target for Drug Development – End-O-Fite Enterprises LLC [endofite.com]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic and Therapeutic Insights into Nrf2-Mediated Redox Regulation in Periodontitis [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. Effects of Nrf2 knockdown on the properties of irradiated cell conditioned medium from A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Nrf2 mediates the resistance of human A549 and HepG2 cancer cells to boningmycin, a new antitumor antibiotic, in vitro through regulation of glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nanopartikel.info [nanopartikel.info]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. amsbio.com [amsbio.com]
- 24. HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Nrf2 (NFE2L2) | Abcam [abcam.com]
- 29. Nrf2 Polyclonal Antibody (PA5-27882) [thermofisher.com]
- 30. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 31. NRF2 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols for Sesamoxyacetic Acid in Plant Growth Regulation
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of Sesamoxyacetic Acid
Sesamoxyacetic acid is a synthetic organic compound with a chemical structure suggestive of auxin-like activity. Structurally related to phenoxyacetic acids, which are a well-known class of synthetic auxins used globally in agriculture, sesamoxyacetic acid presents a compelling candidate for investigation as a novel plant growth regulator (PGR).[1] Auxins are a cornerstone class of phytohormones that orchestrate a vast array of developmental processes, including cell division and elongation, root and shoot development, apical dominance, and fruit setting.[2][3] The primary natural auxin, indole-3-acetic acid (IAA), and its synthetic analogues are critical tools in both fundamental plant science research and commercial agriculture.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a comprehensive framework for systematically characterizing the bioactivity of sesamoxyacetic acid. We will explore the hypothesized mechanism of action, provide detailed, self-validating protocols for its evaluation, and outline a strategy for assessing its potential in practical applications such as improving fruit set.
Section 1: The Auxin Hypothesis - A Mechanistic Framework
The physiological effects of auxins are primarily mediated by a well-defined signaling pathway. Understanding this pathway is crucial for interpreting experimental results and confirming that sesamoxyacetic acid acts as a true auxin. The core mechanism involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.
The Canonical Auxin Signaling Pathway:
-
Perception: In the presence of auxin, the hormone acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.[6]
-
Ubiquitination: This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB ubiquitin ligase complex.
-
Degradation: The ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome.
-
Gene Expression: The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes, activating their transcription and leading to downstream physiological effects.[6]
A key hypothesis is that sesamoxyacetic acid mimics endogenous IAA, binding to the TIR1/AFB receptor to initiate this degradation and gene activation cascade. The protocols in this guide are designed to test this hypothesis at physiological and molecular levels.
Section 2: Preparation and Handling of Sesamoxyacetic Acid
Rationale: Proper preparation of stock solutions is critical for accurate and reproducible experiments. Synthetic auxins are typically poorly soluble in water but dissolve readily in solvents like dimethyl sulfoxide (DMSO) or ethanol. Using a high-concentration stock allows for minimal solvent addition to the final experimental medium, reducing potential solvent-induced artifacts.
Protocol 2.1: Preparation of a 100 mM Stock Solution
-
Safety First: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powdered sesamoxyacetic acid in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of sesamoxyacetic acid powder. For example, to make 10 mL of a 100 mM stock, you will need 0.1 mol/L * 0.01 L * Molar Mass (g/mol) grams of the compound.
-
Dissolution: Place the powder in a sterile glass vial. Add a sufficient volume of 100% DMSO to dissolve the powder completely. For a 10 mL final volume, start with ~7-8 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until all powder is dissolved. Gentle warming in a water bath (<40°C) may be required but should be tested for compound stability first.
-
Final Volume: Once fully dissolved, bring the solution to the final volume (e.g., 10 mL) with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store at -20°C to prevent degradation and repeated freeze-thaw cycles.
Section 3: Primary Bioassay - Arabidopsis thaliana Root Elongation
Rationale: The Arabidopsis root elongation assay is a highly sensitive, quantitative, and widely adopted method for assessing auxin activity.[5] In wild-type plants, low concentrations of exogenous auxins typically stimulate lateral root formation, while high concentrations inhibit primary root elongation.[7][8] This dose-dependent response provides a robust quantitative measure of a compound's auxin-like potency.
Protocol 3.1: Arabidopsis Root Elongation Assay
-
Media Preparation: Prepare Murashige and Skoog (MS) agar plates. For a typical experiment, use 0.5X MS medium with 1% (w/v) sucrose and 0.8% (w/v) plant-grade agar. After autoclaving and cooling to ~50-60°C, add the test compounds.
-
Negative Control: Add the same volume of DMSO as used for the highest concentration of the test compound. This accounts for any potential effects of the solvent.
-
Test Compound (Sesamoxyacetic Acid): Prepare a dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Positive Control: Use a known active auxin like IAA or 1-Naphthaleneacetic acid (NAA) at the same concentration range to validate the assay's responsiveness.[5]
-
-
Seed Sterilization:
-
Place Arabidopsis thaliana (Col-0 ecotype is standard) seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Vortex for 5-10 minutes.
-
Wash the seeds 4-5 times with sterile distilled water.
-
-
Plating: Resuspend the sterilized seeds in sterile 0.1% (w/v) agar and carefully pipette individual seeds in a line onto the surface of the prepared MS plates.
-
Stratification: Wrap the plates with breathable tape and store them at 4°C in the dark for 2-3 days. This process, known as stratification, synchronizes germination.
-
Incubation: Place the plates vertically in a growth chamber (e.g., 22°C, 16h light/8h dark photoperiod) to allow roots to grow downwards along the agar surface.
-
Data Collection: After 7-10 days of growth, remove the plates and scan them using a high-resolution flatbed scanner. Measure the length of the primary root for at least 15-20 seedlings per treatment using image analysis software (e.g., ImageJ/Fiji).
-
Analysis: Calculate the average primary root length and standard error for each treatment. Plot the average root length as a function of concentration to generate a dose-response curve.
Section 4: Secondary Bioassay - Adventitious Rooting
Rationale: One of the most commercially important applications of auxins is the promotion of adventitious root formation in cuttings for vegetative propagation. A mung bean (Vigna radiata) or pea (Pisum sativum) cutting assay is a classic, robust, and visually compelling method to confirm the auxin activity observed in the Arabidopsis assay.[9]
Protocol 4.1: Mung Bean Adventitious Rooting Assay
-
Plant Material: Germinate mung bean seeds in vermiculite or perlite in the dark for 7-10 days until the epicotyls are several centimeters long.
-
Prepare Cuttings: Excise cuttings by making a clean cut with a razor blade below the cotyledons, ensuring a uniform stem length (e.g., 5 cm).
-
Prepare Treatment Solutions: In small beakers or vials, prepare the treatment solutions in a suitable buffer (e.g., 10 mM MES, pH 6.0).
-
Negative Control: Buffer with the corresponding concentration of DMSO.
-
Test Compound (Sesamoxyacetic Acid): A range of concentrations, e.g., 1 µM, 10 µM, 100 µM.
-
Positive Control: Indole-3-butyric acid (IBA) at the same concentrations. IBA is often used commercially for rooting.
-
-
Incubation: Place a group of cuttings (e.g., 5-10 per beaker) into each treatment solution. Incubate under high humidity and controlled light/temperature conditions for 5-7 days. Replenish solutions as needed.
-
Data Collection: After the incubation period, count the number of emerged adventitious roots on each cutting. You can also measure the total length of adventitious roots per cutting for more detailed analysis.
-
Analysis: Calculate the average number of roots per cutting for each treatment. Compare the efficacy of sesamoxyacetic acid to the negative and positive controls.
Section 5: Advanced Characterization - Molecular Confirmation
Rationale: To confirm that sesamoxyacetic acid acts through the canonical auxin signaling pathway, a reporter gene assay is invaluable. The DR5 promoter is a synthetic promoter containing multiple Auxin Response Elements (AuxREs) that strongly drives the expression of a reporter gene—typically β-glucuronidase (GUS) or a fluorescent protein—in response to auxin.[10] Observing a dose-dependent increase in reporter activity provides strong evidence of true auxin action.
Protocol 5.1: DR5::GUS Reporter Assay
-
Plant Material: Use a transgenic Arabidopsis line carrying the DR5::GUS construct.
-
Treatment: Grow seedlings as described in Protocol 3.1 on MS plates. After 5-7 days, transfer the seedlings into liquid MS medium containing the desired concentrations of sesamoxyacetic acid, a positive control (NAA), and a negative (mock) control. Incubate for a defined period (e.g., 6-24 hours).
-
GUS Staining (Histochemical):
-
Submerge whole seedlings in GUS staining solution (containing X-Gluc) in a 24-well plate.
-
Pull a vacuum for 5-10 minutes to infiltrate the tissue.
-
Incubate at 37°C overnight.
-
Destain the tissue by washing with 70% ethanol to remove chlorophyll.
-
Visually inspect and photograph the blue staining pattern under a dissecting microscope. Auxin activity will be indicated by intense blue color, particularly in the root tips and vasculature.
-
-
GUS Assay (Fluorometric - Quantitative):
-
For a quantitative measure, flash-freeze the treated seedlings in liquid nitrogen and grind the tissue.
-
Extract total protein and measure the protein concentration (e.g., using a Bradford assay).
-
Perform a fluorometric GUS assay using 4-Methylumbelliferyl-β-D-glucuronide (MUG) as a substrate. The rate of fluorescence increase is proportional to GUS activity.
-
Normalize GUS activity to the total protein concentration and express the results as relative GUS activity compared to the mock-treated control.
-
Section 6: Application in Fruit Setting - A Pilot Study Design
Rationale: Auxins, along with gibberellins, play a crucial role in promoting fruit set, which is the transition of the ovary to a developing fruit after pollination.[11][12] Applying exogenous auxins can sometimes prevent premature flower/fruit drop and increase final yield, especially under stress conditions. A pilot study on a model crop like tomato (Solanum lycopersicum) can provide proof-of-concept for this application.
Protocol 6.1: Tomato Fruit Set Pilot Study
-
Plant Growth: Grow tomato plants (a determinate variety like 'Micro-Tom' is ideal for controlled environments) until they begin to flower.
-
Treatments: Prepare spray solutions of sesamoxyacetic acid at various concentrations (e.g., 10, 50, 100 ppm) with a surfactant (e.g., 0.02% Tween-20) to ensure adhesion to plant tissues. Include a mock spray (water + surfactant) as a negative control.
-
Application: Just as the first flower trusses appear, apply the treatments as a fine foliar spray, ensuring thorough coverage of the flowers and surrounding leaves. Apply once or at weekly intervals for 2-3 weeks.
-
Data Collection:
-
Fruit Set Percentage: For each treated truss, count the number of flowers and, 2-3 weeks later, the number of developing fruits. Calculate (Number of Fruits / Number of Flowers) * 100.
-
Yield Parameters: At harvest, measure the total number of fruits per plant and the total fruit weight (yield) per plant.
-
Fruit Quality: Assess basic quality parameters like fruit size, and Total Soluble Solids (TSS) using a refractometer.[13]
-
-
Experimental Design: Use a randomized complete block design with at least 5-10 replicate plants per treatment to account for variability in the growth environment.
Section 7: Data Presentation and Interpretation
Quantitative data should be summarized for clarity and easy comparison. Dose-response curves are the standard for presenting results from bioassays.
Table 1: Hypothetical Data from Arabidopsis Root Elongation Assay
| Treatment Concentration (µM) | Average Primary Root Length (mm) ± SE (n=20) | % Inhibition Relative to DMSO Control |
| DMSO Control (0) | 25.4 ± 1.2 | 0% |
| Sesamoxyacetic Acid | ||
| 0.01 | 24.9 ± 1.5 | 2.0% |
| 0.1 | 18.3 ± 0.9 | 28.0% |
| 1 | 9.7 ± 0.6 | 61.8% |
| 10 | 4.1 ± 0.4 | 83.9% |
| NAA (Positive Control) | ||
| 0.01 | 22.1 ± 1.3 | 13.0% |
| 0.1 | 12.5 ± 0.8 | 50.8% |
| 1 | 5.2 ± 0.5 | 79.5% |
| 10 | 2.8 ± 0.3 | 89.0% |
Interpretation: In this hypothetical example, sesamoxyacetic acid clearly inhibits primary root elongation in a dose-dependent manner, a classic auxin response. By comparing its dose-response curve to that of NAA, one can infer its relative potency. The data suggests that sesamoxyacetic acid is a potent auxin, though perhaps slightly less potent than NAA at the lowest concentrations. Consistent results across the rooting assay and DR5 reporter assay would build a strong, multi-faceted case for its classification as a synthetic auxin.
References
- Ulmasov, T., Murfett, J., Hagen, G., & Guilfoyle, T. J. (1997). DR5: A new auxin-response element identified in research on auxin-responsive genes. The Plant Cell, 9(11), 1963–1971. (Source not in search results, but is the foundational paper for DR5) [General knowledge, validated by search result[10] mentioning DR5::GUS assay].
- Abdelgadir, A. A., et al. (2010). The effect of plant growth regulator treatments on plant productivity and capsule dehiscence in sesame.
- SAPS. (2016). Activity: Investigating the hormone auxin (IAA)
- Rai, V. K. (2017). A Review of Extraction and Analysis: Methods for Studying Osmoregulants in Plants. Journal of Stress Physiology & Biochemistry. (While this paper focuses on osmoregulants, it details analytical methods like HPLC applicable to plant hormone analysis). [Link][15]
- Woodward, A. W., & Bartel, B. (2018). Auxin Activity: Past, Present, and Future. The Plant Cell. [Link][5]
- Pereira, C., et al. (2013). Use of UFLC-PDA for the analysis of organic acids in thirty-five species of food and medicinal plants. Food Chemistry. [Link][16]
- Li, Y., et al. (2025). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food.
- Rojas-Sánchez, B., et al. (2017). Folic acid orchestrates root development linking cell elongation with auxin response. Plant Science. [Link][7]
- Meudt, W. J., & Bennett, H. W. (1978). Rapid Bioassay for Auxin. Plant Physiology. [Link][9]
- Staswick, P. E., et al. (2005). Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases. Plant Cell. [Link][6]
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link][17]
- Sharma, A., et al. (2022). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. Molecules. [Link][2]
- Pasternak, T., et al. (2020). Salicylic Acid in Root Growth and Development. International Journal of Molecular Sciences. [Link][8]
- Sugawara, S., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences. [Link][3]
- BYJU'S. (n.d.).
- Arnetoli, M., et al. (2008). Determination of organic acids in plants of Silene paradoxa L. by HPLC. Journal of Agricultural and Food Chemistry. [Link][20]
- Fujisawa, H., et al. (1998). EFFECTS OF JASMONIC ACID COMPOUND ON FRUIT SETTING, FRUIT GROWTH, RIPENING AND COLD-RESISTANCE. Acta Horticulturae. [Link][21]
- Herogra Especiales. (2024). Boosting fruit setting under stress conditions. Herogra Especiales. [Link][11]
- Osorio, S., et al. (2013). Modifications in Organic Acid Profiles During Fruit Development and Ripening: Correlation or Causation? Frontiers in Plant Science. [Link][12]
- Kassem, H. A., et al. (2019). Effect of Calcium Nitrate and Boric Acid Sprays on Fruit Set, Yield and Fruit Quality of cv. Amhat Date Palm. World Journal of Agricultural Sciences. [Link][13]
- Souza, F. B. M., et al. (2017). Boric acid in germination of pollen grains and fruit set of peach cultivars in subtropical region. Revista Ciência Agronômica. [Link][22]
Sources
- 1. A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. plantae.org [plantae.org]
- 5. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folic acid orchestrates root development linking cell elongation with auxin response and acts independently of the TARGET OF RAPAMYCIN signaling in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylic Acid in Root Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonation of IAA in Urtica eliminates its DR5 auxin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. herograespeciales.com [herograespeciales.com]
- 12. Modifications in Organic Acid Profiles During Fruit Development and Ripening: Correlation or Causation? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to synthesize (1,3-Benzodioxol-5-yloxy)acetic acid derivatives
An Application Guide for the Synthesis of (1,3-Benzodioxol-5-yloxy)acetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged structural motif found in numerous natural products and pharmacologically active compounds, valued for its role in modulating metabolic stability and receptor interactions. This compound serves as a critical and versatile building block for the synthesis of novel chemical entities in drug discovery and agrochemical research.[1] This guide provides detailed, field-proven protocols for the synthesis of this key intermediate via Williamson ether synthesis, including advanced methods employing phase-transfer catalysis. Furthermore, it outlines a robust procedure for its conversion into a diverse library of amide derivatives, a common strategy in the exploration of structure-activity relationships (SAR).
Introduction: The Significance of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole ring system is a cornerstone in medicinal chemistry, contributing to the pharmacological profiles of compounds across various therapeutic areas, including oncology, microbiology, and neurology.[2][3][4] Its prevalence is attributed to its ability to act as a bioisostere for other aromatic systems and its role as an inhibitor of cytochrome P450 enzymes, which can enhance the pharmacokinetic properties of a drug. The synthesis of derivatives from accessible precursors like this compound is therefore a frequent starting point for lead optimization campaigns. This document offers a comprehensive and practical guide to these synthetic procedures.
Core Synthesis of this compound
The most direct and widely adopted method for preparing the target acid is the Williamson ether synthesis. This classical S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an α-halo acid.[5][6][7] In this specific application, the phenoxide is generated from sesamol (1,3-benzodioxol-5-ol), which then reacts with chloroacetic acid.
Underlying Mechanism: Williamson Ether Synthesis
The reaction proceeds in two fundamental steps:
-
Deprotonation: A strong base abstracts the acidic proton from the hydroxyl group of sesamol, forming a highly nucleophilic phenoxide anion.
-
Nucleophilic Substitution: The phenoxide anion attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride leaving group in a concerted S(_N)2 mechanism. Subsequent acidification protonates the carboxylate to yield the final product.
Caption: General mechanism of the Williamson ether synthesis.
Protocol 1: Standard Synthesis
This protocol details the foundational method for synthesizing the title compound.
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Typical Quantity | Molar Eq. |
| Sesamol | C₇H₆O₃ | 138.12 | 533-31-3 | 10.0 g | 1.0 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 1310-58-3 | 8.12 g | 2.0 |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 79-11-8 | 7.50 g | 1.1 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | ~250 mL | - |
| Concentrated HCl (~37%) | HCl | 36.46 | 7647-01-0 | As needed | - |
Experimental Procedure:
-
Base Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8.12 g (2.0 eq) of potassium hydroxide in 15 mL of deionized water. Allow the solution to cool.[6]
-
Phenoxide Formation: Add 10.0 g (1.0 eq) of sesamol to the KOH solution. Stir the mixture until the sesamol is completely dissolved, forming a homogeneous solution of the potassium phenoxide.
-
Alkylation Setup: Fit the flask with a reflux condenser. Heat the solution to a gentle boil using a heating mantle.
-
Reagent Addition: In a separate beaker, dissolve 7.50 g (1.1 eq) of chloroacetic acid in 15 mL of water. Add this solution dropwise through the top of the condenser to the boiling phenoxide solution over approximately 15 minutes.[6]
-
Reaction: Continue refluxing the reaction mixture for an additional 30 minutes after the addition is complete.
-
Workup - Precipitation: Remove the heating mantle and allow the solution to cool to room temperature. Transfer the solution to a 500 mL beaker.
-
Acidification: While stirring, carefully acidify the solution by adding concentrated HCl dropwise until the pH is approximately 2-3 (verify with pH paper). A thick white precipitate will form.[5]
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude solid with cold deionized water. Recrystallize the product from boiling water to yield pure this compound as fine white crystals.[5]
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Advanced Method: Phase-Transfer Catalysis (PTC)
For improved efficiency, especially in scaled-up syntheses, phase-transfer catalysis offers significant advantages, including faster reaction rates and milder conditions.[8] A catalyst, such as a quaternary ammonium salt or a polyethylene glycol (PEG), facilitates the transfer of the aqueous phenoxide into an organic phase to react with an alkyl halide ester, which is later hydrolyzed.
Causality: The PTC shuttles the phenoxide anion across the phase boundary, overcoming the immiscibility of the reactants and dramatically increasing the reaction rate.[8][9] Microwave irradiation can further accelerate this process, reducing reaction times from hours to minutes.
Caption: Workflow for PTC-mediated synthesis.
Synthesis of this compound Derivatives
The carboxylic acid functional group is a versatile handle for derivatization. Amidation is a common and effective method to build a library of compounds for biological screening. This requires activating the carboxylic acid to facilitate its reaction with an amine.
Activation of the Carboxylic Acid
Direct reaction between a carboxylic acid and an amine is generally unfavorable. The acid must first be converted into a more reactive electrophile. The most common method is its conversion to an acyl chloride using oxalyl chloride or thionyl chloride.[10][11] Oxalyl chloride is often preferred because its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.
Protocol 2: General Amide Synthesis via Acyl Chloride
This protocol describes the two-step process of forming an amide from the parent acid.
Table 2: Reagents and Materials for Protocol 2 (Example)
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Typical Quantity | Molar Eq. |
| This compound | C₉H₈O₅ | 196.16 | 106690-33-9 | 1.0 g | 1.0 |
| Oxalyl Chloride | (COCl)₂ | 126.93 | 79-37-8 | 0.52 mL | 1.2 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ~50 mL | - |
| Aniline (example amine) | C₆H₇N | 93.13 | 62-53-3 | 0.47 mL | 1.0 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 | 1.4 mL | 2.0 |
Experimental Procedure:
Step A: Formation of the Acyl Chloride
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1.0 g (1.0 eq) of this compound and 20 mL of anhydrous DCM.
-
Cooling: Cool the stirred suspension to 0 °C in an ice bath.
-
Activation: Add 0.52 mL (1.2 eq) of oxalyl chloride dropwise via syringe. Add one drop of anhydrous DMF as a catalyst.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction can be monitored for the cessation of gas evolution.[10][11]
-
Isolation: Remove the solvent and excess oxalyl chloride in vacuo to yield the crude (1,3-Benzodioxol-5-yloxy)acetyl chloride, which is typically used immediately in the next step without further purification.
Step B: Amide Coupling
-
Amine Solution: In a separate 100 mL flask, dissolve the desired amine (e.g., 0.47 mL aniline, 1.0 eq) and triethylamine (1.4 mL, 2.0 eq) in 20 mL of anhydrous DCM. Cool to 0 °C.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in 10 mL of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by column chromatography on silica gel or by recrystallization to obtain the final product.
Caption: Workflow for amide derivative synthesis.
Safety and Handling Precautions
-
Chloroacetic Acid: Highly toxic and a skin irritant. Handle with extreme caution, using gloves and safety glasses in a well-ventilated fume hood.[5]
-
Oxalyl Chloride: Corrosive and reacts violently with water. Operations must be conducted in a fume hood under anhydrous conditions.
-
Strong Bases (KOH, NaOH): Corrosive and can cause severe chemical burns. Wear appropriate PPE.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.
Conclusion
The synthetic protocols detailed herein provide a reliable and robust pathway for the synthesis of this compound and its subsequent conversion to a wide array of amide derivatives. The foundational Williamson ether synthesis is effective and can be significantly enhanced by phase-transfer catalysis for improved efficiency. The subsequent derivatization via an acyl chloride intermediate is a standard and high-yielding method for building molecular diversity. These methods are fundamental tools for researchers in medicinal chemistry and related fields, enabling the exploration of this privileged scaffold for the development of new bioactive agents.
References
- A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. (n.d.). Semantic Scholar.
- Gao, F., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13. [Link]
- Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 51. [Link]
- Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents.
- Al-Qaisi, J., & Hawash, M. (2021). Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors. Semantic Scholar. [Link]
- Gao, F., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
- Applications of Phase Transfer Catalysts in Organic Synthesis. (n.d.). Semantic Scholar. [Link]
- The Williamson Ether Synthesis. (n.d.). University of Massachusetts. [Link]
- Rapid and High-Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase-Transfer Catalysis Conditions. (2006).
- Experiment 06 Williamson Ether Synthesis. (n.d.). Saddleback College. [Link]
- Ullmann condens
- Singh, P., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]
- Ullmann Condens
- Phase Transfer Catalysis: A Green Approach in Organic Synthesis. (2022). Journal For Basic Sciences. [Link]
- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Sciences. [Link]
- Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. iajpr.com [iajpr.com]
- 10. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
Experimental setup for testing the hepatoprotective effect of 3,4-methylenedioxyphenoxyacetic acid
Application Note & Protocol
Title: A Validated Experimental Framework for Assessing the Hepatoprotective Efficacy of 3,4-methylenedioxyphenoxyacetic acid
Abstract: Drug-Induced Liver Injury (DILI) remains a significant challenge in clinical practice and a primary reason for drug attrition during development.[1][2] The identification of novel hepatoprotective agents is therefore of critical importance. This document provides a comprehensive, field-proven experimental framework for evaluating the potential hepatoprotective effects of 3,4-methylenedioxyphenoxyacetic acid. Phenoxyacetic acid derivatives have been noted for various biological activities, providing a rationale for investigating this compound class for therapeutic potential.[3][4][5] We present a multi-tiered approach, combining a robust in vivo model of chemically-induced hepatotoxicity with targeted in vitro assays to elucidate mechanistic action. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and reproducible data for researchers in pharmacology, toxicology, and drug development.
Principle of Hepatoprotective Screening
The core principle of this experimental setup is to induce a controlled and reproducible state of acute liver damage and then to quantify the ameliorative effects of 3,4-methylenedioxyphenoxyacetic acid. The strategy relies on two complementary models:
-
In Vivo Model: Utilizes Carbon Tetrachloride (CCl₄)-induced hepatotoxicity in rats. CCl₄ is a classic and well-characterized hepatotoxin that requires metabolic activation by cytochrome P450 (specifically CYP2E1) in the liver to form the highly reactive trichloromethyl free radical (•CCl₃).[6] This radical initiates a cascade of events including lipid peroxidation of cellular membranes, oxidative stress, inflammation, and ultimately, hepatocellular necrosis, primarily in the centrilobular region of the liver.[6] This model is highly valued in preclinical studies for evaluating potential hepatoprotective compounds.[7]
-
In Vitro Model: Employs the human hepatoma cell line, HepG2, challenged with a toxicant. HepG2 cells are a widely accepted model for in vitro cytotoxicity and hepatotoxicity screening.[8][9] This model allows for rapid screening of direct cytoprotective effects, dose-response analysis, and investigation into cellular mechanisms in a controlled environment, free from the systemic complexities of an animal model.[10][11]
By measuring a panel of specific biomarkers across these models, we can construct a comprehensive profile of the compound's efficacy and potential mechanism of action.
Experimental Workflow Overview
The overall experimental design follows a logical progression from in vivo functional assessment to in vitro mechanistic validation.
Figure 1: High-level experimental workflow for hepatoprotective testing.
In Vivo Experimental Protocol: CCl₄-Induced Hepatotoxicity
This protocol is designed to assess the protective effect of 3,4-methylenedioxyphenoxyacetic acid against acute liver injury in a rodent model.
Materials and Reagents
-
Animals: Male Wistar rats (180-220 g).
-
Test Compound: 3,4-methylenedioxyphenoxyacetic acid.
-
Hepatotoxin: Carbon Tetrachloride (CCl₄), analytical grade.
-
Vehicle for CCl₄: Olive oil or corn oil.
-
Vehicle for Test Compound: To be determined based on solubility (e.g., 0.5% Carboxymethylcellulose).
-
Positive Control: Silymarin.
-
Anesthetic: Ketamine/Xylazine cocktail or Isoflurane.
-
Equipment: Oral gavage needles, sterile syringes, centrifuge, microplate reader, biochemistry analyzer, microscope.
-
Assay Kits: Commercially available kits for ALT, AST, ALP, MDA, SOD, CAT, GPx, TNF-α, IL-6, and Caspase-3 activity.
Step-by-Step Protocol
-
Animal Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard pellet chow and water.
-
Grouping and Dosing: Randomly divide the rats into five groups (n=6 per group):
-
Group I (Normal Control): Receives vehicle for the test compound orally for 7 days.
-
Group II (Toxicant Control): Receives vehicle for the test compound orally for 7 days, followed by CCl₄ administration.
-
Group III (Positive Control): Receives Silymarin (e.g., 100 mg/kg, orally) for 7 days, followed by CCl₄ administration.
-
Group IV (Test Compound - Low Dose): Receives a low dose of 3,4-methylenedioxyphenoxyacetic acid (e.g., 50 mg/kg, orally) for 7 days, followed by CCl₄ administration.
-
Group V (Test Compound - High Dose): Receives a high dose of 3,4-methylenedioxyphenoxyacetic acid (e.g., 100 mg/kg, orally) for 7 days, followed by CCl₄ administration.
-
-
Induction of Hepatotoxicity: On the 7th day, 2 hours after the final dose of the test compound/vehicle, administer a single intraperitoneal (i.p.) injection of CCl₄ (diluted 1:1 in olive oil) at a dose of 2.0 mL/kg to all groups except Group I.[7] Group I should receive an equivalent volume of the olive oil vehicle.
-
Causality: A 7-day pre-treatment period allows the test compound to reach steady-state concentrations and exert its potential protective effects before the toxic insult. The 2.0 mL/kg dose of CCl₄ is established to cause significant but not irreversible liver damage within a 12-24 hour timeframe.[7]
-
-
Sample Collection: 24 hours after CCl₄ administration, anesthetize the animals.
-
Collect blood via cardiac puncture into non-heparinized tubes. Allow it to clot, then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store serum at -80°C for biochemical analysis.
-
Perform cervical dislocation and immediately excise the liver. Wash it with ice-cold saline. Blot dry and weigh it.
-
A small portion of the largest liver lobe should be fixed in 10% neutral buffered formalin for histopathology.[12]
-
The remaining liver tissue should be snap-frozen in liquid nitrogen and stored at -80°C for preparing homogenates for oxidative stress, cytokine, and apoptosis assays.
-
Biochemical Assays from Serum
Measure the activity of liver function enzymes in the collected serum. Elevated levels of these enzymes in the blood indicate hepatocyte membrane damage and leakage.[13][14]
-
Alanine Aminotransferase (ALT): A highly specific marker for hepatocellular injury.[15]
-
Aspartate Aminotransferase (AST): Found in the liver but also in other tissues; often evaluated in ratio to ALT (De Ritis Ratio).[15][16]
-
Alkaline Phosphatase (ALP): An indicator of cholestasis or bile flow obstruction.[13][14]
Protocol: Use a commercial biochemistry analyzer or colorimetric assay kits according to the manufacturer's instructions. Results are typically expressed in International Units per Liter (IU/L).[17]
Liver Homogenate Preparation and Analysis
-
Homogenization: Thaw the frozen liver tissue on ice. Mince a known weight (e.g., 100 mg) of liver tissue and homogenize in 1 mL of ice-cold phosphate buffer (pH 7.4).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is used for the following assays.
Oxidative stress is a primary mechanism of CCl₄-induced injury.[6][18]
-
Malondialdehyde (MDA): An end-product of lipid peroxidation and a key indicator of oxidative damage to cell membranes.[19][20]
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): These are the primary endogenous antioxidant enzymes that protect against reactive oxygen species (ROS).[18][21] A decrease in their activity signifies overwhelming oxidative stress.[22]
Protocol: Use commercially available colorimetric assay kits for each marker, following the manufacturer's protocol.
The initial cellular damage triggers an inflammatory response mediated by cytokines.[23]
-
Tumor Necrosis Factor-alpha (TNF-α): A key initiator of the inflammatory cascade in liver injury.[6][24]
-
Interleukin-6 (IL-6): A pleiotropic cytokine involved in both pro-inflammatory and hepatoprotective regenerative responses.[23][24][25]
Protocol: Quantify cytokine levels in the liver homogenate supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits as per the manufacturer's instructions.
Cell death in DILI can occur via necrosis or programmed cell death (apoptosis).[1][26]
-
Caspase-3 Activity: Caspase-3 is a key executioner caspase in the apoptotic pathway.[27] Its activation is a hallmark of apoptosis.[28][29][30]
Protocol: Measure Caspase-3 activity using a colorimetric assay kit that detects the cleavage of a specific substrate.[28][31]
Histopathological Analysis
Histopathology provides direct visual confirmation of the extent of liver damage and the protective effect of the compound.
-
Tissue Processing: Dehydrate the formalin-fixed liver tissues through a series of graded alcohol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) from the paraffin blocks.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).[32][33] H&E staining allows for the visualization of cellular architecture, necrosis, inflammatory cell infiltration, steatosis (fatty changes), and vascular congestion.[34][35][36]
-
Microscopic Examination: Examine the slides under a light microscope. The toxicant control group is expected to show centrilobular necrosis, inflammatory infiltrates, and sinusoidal congestion. The treatment groups are evaluated for a reduction in these pathological features.
In Vitro Experimental Protocol: HepG2 Cytotoxicity Assay
This protocol provides a rapid assessment of the direct cytoprotective effect of the test compound.
Materials and Reagents
-
Cell Line: Human Hepatoma HepG2 cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Toxicant: Tert-butyl hydroperoxide (t-BHP) - a potent inducer of oxidative stress.
-
Test Compound: 3,4-methylenedioxyphenoxyacetic acid.
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Equipment: 96-well cell culture plates, CO₂ incubator, microplate reader.
Step-by-Step Protocol
-
Cell Culture: Maintain HepG2 cells in culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of 3,4-methylenedioxyphenoxyacetic acid to the respective wells.
-
Incubate for 2 hours as a pre-treatment.
-
-
Toxicity Induction: Add t-BHP to the wells (final concentration to be determined by a prior dose-finding experiment, typically aiming for ~50% cell death, e.g., 200 µM) and co-incubate with the test compound for another 24 hours. Include wells for 'cells only' (negative control) and 'cells + t-BHP only' (toxicant control).
-
MTT Assay for Cell Viability:
-
Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Data Presentation and Interpretation
Quantitative data should be presented as mean ± standard deviation (SD) and analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
Table 1: Effect on Serum Liver Function Markers
| Group | ALT (IU/L) | AST (IU/L) | ALP (IU/L) |
| Normal Control | 45.2 ± 3.8 | 95.7 ± 8.1 | 110.5 ± 9.3 |
| CCl₄ Control | 215.6 ± 18.9 | 450.3 ± 35.2 | 289.1 ± 24.5* |
| Silymarin (100 mg/kg) | 88.4 ± 7.5# | 185.1 ± 15.6# | 155.8 ± 13.1# |
| Test Compound (50 mg/kg) | 155.9 ± 13.2# | 320.6 ± 28.9# | 210.4 ± 19.8# |
| Test Compound (100 mg/kg) | 102.1 ± 9.8# | 215.4 ± 19.3# | 170.2 ± 15.5# |
| p < 0.05 vs Normal Control; #p < 0.05 vs CCl₄ Control |
Interpretation: A significant reduction in ALT, AST, and ALP levels in the treatment groups compared to the CCl₄ control group indicates a protective effect on hepatocyte integrity.[12][37][38]
Table 2: Effect on Liver Oxidative Stress and Inflammatory Markers
| Group | MDA (nmol/mg protein) | SOD (U/mg protein) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Normal Control | 1.2 ± 0.1 | 150.4 ± 12.5 | 25.6 ± 2.1 | 35.8 ± 3.0 |
| CCl₄ Control | 5.8 ± 0.5 | 65.2 ± 5.9 | 110.9 ± 9.8 | 145.3 ± 12.1 |
| Silymarin (100 mg/kg) | 2.1 ± 0.2# | 120.8 ± 10.1# | 45.3 ± 4.0# | 60.1 ± 5.5# |
| Test Compound (50 mg/kg) | 4.1 ± 0.4# | 89.5 ± 7.8# | 80.1 ± 7.2# | 98.7 ± 8.9# |
| Test Compound (100 mg/kg) | 2.5 ± 0.2# | 115.3 ± 9.9# | 55.7 ± 4.9# | 72.4 ± 6.8# |
| p < 0.05 vs Normal Control; #p < 0.05 vs CCl₄ Control |
Interpretation: A decrease in the lipid peroxidation marker (MDA) and a restoration of antioxidant enzyme (SOD) activities suggest the compound mitigates oxidative stress.[20][22] Reduced levels of TNF-α and IL-6 indicate an anti-inflammatory effect.[39]
Proposed Mechanism & Signaling Pathway
The combined results allow for the formulation of a hypothesis regarding the compound's mechanism of action. The hepatoprotective effect of 3,4-methylenedioxyphenoxyacetic acid likely stems from a multi-pronged mechanism involving the reduction of oxidative stress and the suppression of the subsequent inflammatory cascade, which collectively limits hepatocyte apoptosis and necrosis.
Figure 2: Proposed mechanism of CCl₄ toxicity and hepatoprotective intervention.
References
- New insight on the acute CCl4-induced hepatotoxicity model in r
- Acetaminophen-induced Liver Injury:
- Liver damage markers: Significance and symbolism. ScienceDirect.
- Mechanisms of Drug Induced Liver Injury. PubMed Central (PMC).
- Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. Medscape.
- Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model. PubMed.
- Mechanisms of drug induced liver injury. PubMed.
- Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model. Pakistan BioMedical Journal.
- Mechanisms of drug-induced liver injury.
- Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model.
- In vitro assessment of the ethanol-induced hep
- Mechanisms of drug induced liver injury. PubMed Central (PMC).
- Decoding Elevated ALT & AST: A Step-by-Step Guide to Your Liver Function Tests. Wizey.
- Acetaminophen-induced acute liver injury in mice.
- Generation of a Rat Model of Acute Liver Failure by Combining 70% Partial Hep
- Hepatotoxicity Assay, Human HepG2 Cells. Sigma-Aldrich.
- Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice. PubMed Central (PMC).
- Acetaminophen-induced Liver Injury: from Animal Models to Humans. PubMed Central (PMC).
- Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model. Semantic Scholar.
- Hepatoprotective and anti-inflammatory cytokines in alcoholic liver disease. PubMed Central (PMC).
- Histopathological examination of liver tissue. (A) H&E staining and...
- High-content analysis of in vitro hepatocyte injury induced by various hep
- Histological and Molecular Evaluation of Liver Biopsies: A Practical and Upd
- Histopathological presentation of liver tissue with H&E staining....
- How to approach elev
- HepG2-based Cytotoxicity Assay Service.
- Liver Function Tests: Types, Purpose & Results Interpret
- Role of special stains in diagnostic liver p
- Distinct role of interleukin-6 and tumor necrosis factor receptor-1 in oval cell- mediated liver regeneration and inflammation-associated hepatocarcinogenesis.
- Organotypic Cultures of HepG2 Cells for In Vitro Toxicity Studies. Hilaris Publisher.
- Oxidative stress parameters [MDA (A), Gpx (B), CAT (C), SOD (D) and ROS...
- Liver apoptosis and caspase-3 activity after different post-shock periods.
- Liver function tests. Mayo Clinic.
- In Vivo Monitoring of Liver Damage Using Caspase-3 Probe. Theranostics.
- In Vivo Monitoring of Liver Damage Using Caspase-3 Probe. PubMed Central (PMC).
- Role of tumor necrosis factor-α, interleukin-1β, interleukin-6 in liver inflammation in chronic hepatitis B and chronic hep
- TNF-a and IL-6 were not key pro-inflammatory cytokines in the effect of...
- Enzymatic assay of caspase-3-like activity. Liver samples were obtained...
- Oxidative stress biomarkers: CAT, SOD, GST, and MDA in the hepatic...
- Histopathological evaluation of hepatic tissue by the staining of H&E...
- Enzymes (CAT, SOD, GPx) activities and MDA level in liver tissues of different rats.
- Inflammatory cytokines, TNF‐α and IL‐6, in liver tissues promote HCC...
- Oxidative Stress in Liver P
- Boxplots of serum markers of oxidation stress (GPX, SOD, CAT, and...
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
- Caspase 3 role and immunohistochemical expression in assessment of apoptosis as a feature of H1N1 vaccine-caused Drug-Induced Liver Injury (DILI). PubMed Central (PMC).
- Role of Natural Phenolics in Hepatoprotection: A Mechanistic Review and Analysis of Regulatory Network of Associ
- Hypolipidemia and peroxisome proliferation induced by phenoxyacetic acid herbicides in r
Sources
- 1. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of drug induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Role of Natural Phenolics in Hepatoprotection: A Mechanistic Review and Analysis of Regulatory Network of Associated Genes [frontiersin.org]
- 5. Hypolipidemia and peroxisome proliferation induced by phenoxyacetic acid herbicides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Liver damage markers: Significance and symbolism [wisdomlib.org]
- 14. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 15. wizey.one [wizey.one]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Liver function tests - Mayo Clinic [mayoclinic.org]
- 18. Oxidative Stress in Liver Pathophysiology and Disease | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Hepatoprotective and anti-inflammatory cytokines in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Distinct role of interleukin-6 and tumor necrosis factor receptor-1 in oval cell- mediated liver regeneration and inflammation-associated hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gulhanemedj.org [gulhanemedj.org]
- 26. emedicine.medscape.com [emedicine.medscape.com]
- 27. Caspase 3 role and immunohistochemical expression in assessment of apoptosis as a feature of H1N1 vaccine-caused Drug-Induced Liver Injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. In Vivo Monitoring of Liver Damage Using Caspase-3 Probe [thno.org]
- 30. In Vivo Monitoring of Liver Damage Using Caspase-3 Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Histological and Molecular Evaluation of Liver Biopsies: A Practical and Updated Review | MDPI [mdpi.com]
- 33. Role of special stains in diagnostic liver pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]
- 38. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Semantic Scholar [semanticscholar.org]
- 39. researchgate.net [researchgate.net]
In vitro cell culture assays with (1,3-Benzodioxol-5-yloxy)acetic acid
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. The data generated from these assays will establish whether the compound affects cell viability, proliferation, or induces apoptosis, and will determine the effective concentration range. Positive and interesting findings from this initial screening phase will justify progression to more complex and mechanistic studies, such as cell cycle analysis, western blotting for apoptotic or cell cycle-related proteins, and investigation of specific signaling pathways. As with any in vitro study, results should be confirmed in multiple cell lines to assess the breadth of activity. [6][25]
References
- Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
- Bio-protocol. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- CLYTE Technologies.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- National Center for Biotechnology Information. Cell Culture: Growing Cells as Model Systems In Vitro. [Link]
- ResearchGate. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
- National Center for Biotechnology Information. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
- National Center for Biotechnology Information.
- Charles River Laboratories. Novel In Vitro Models for Drug Discovery. [Link]
- MDPI. Advanced Cell Culture Techniques for Cancer Drug Discovery. [Link]
- ResearchGate.
- National Center for Biotechnology Information. A review for cell-based screening methods in drug discovery. [Link]
- MDPI. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects. [Link]
- ResearchGate. (PDF) An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects. [Link]
- National Center for Biotechnology Information. Effects of sesame (Sesamum indicum L.) and bioactive compounds (sesamin and sesamolin)
- National Center for Biotechnology Information.
- PubChem. acetic acid;N-(1,3-benzodioxol-5-ylmethyl)-4-(b[21]enzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide. [Link]
- MDPI.
- PubMed. Antioxidant Action of 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic Acid, an Efficient Aldose Reductase Inhibitor, in a 1,1'-diphenyl-2-picrylhydrazyl Assay and in the Cellular System of Isolated Erythrocytes Exposed to Tert-Butyl Hydroperoxide. [Link]
Sources
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture: Growing Cells as Model Systems In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances on Cell Culture Platforms for In Vitro Drug Screening and Cell Therapies: From Conventional to Microfluidic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hit2Lead | this compound | CAS# 106690-33-9 | MFCD03422207 | BB-3013803 [hit2lead.com]
- 9. This compound | 106690-33-9 [chemicalbook.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. Annexin V-FITC Kit Protocol [hellobio.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for In Vivo Studies of Sesamoxyacetic Acid
Introduction: Unveiling the Therapeutic Potential of Sesamoxyacetic Acid
Sesamoxyacetic acid is a novel synthetic compound that merges the structural features of sesamol, a potent antioxidant lignan from sesame oil, and phenoxyacetic acid, a class of molecules known for their diverse biological activities, including the regulation of lipid and glucose metabolism.[1][2][3] The unique combination of these pharmacophores suggests that sesamoxyacetic acid holds significant promise as a therapeutic agent, particularly in the context of metabolic disorders such as hyperlipidemia, insulin resistance, and associated pathologies.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate animal models and the execution of detailed in vivo protocols to rigorously evaluate the efficacy, safety, and pharmacokinetic profile of sesamoxyacetic acid.
The rationale for investigating sesamoxyacetic acid in these areas stems from the known biological activities of its parent compounds. Sesamol has demonstrated significant lipid-lowering and anti-atherogenic properties in various in vivo and in vitro studies.[1] It has been shown to modulate critical pathways in fatty acid synthesis and oxidation.[1] On the other hand, derivatives of phenoxyacetic acid have been explored as agonists for free fatty acid receptors, which are novel targets for the treatment of type 2 diabetes.[3] Therefore, it is hypothesized that sesamoxyacetic acid may exhibit synergistic or enhanced effects on metabolic regulation.
These application notes are designed to provide not just procedural steps, but also the scientific reasoning behind the selection of specific models and methodologies, ensuring a robust and well-validated preclinical research program.
PART 1: Strategic Selection of In Vivo Models
The choice of an appropriate animal model is paramount for the successful in vivo evaluation of sesamoxyacetic acid. The ideal model should mimic the pathophysiology of the human disease state as closely as possible.[5] Given the hypothesized therapeutic targets of sesamoxyacetic acid, the primary focus will be on models of hyperlipidemia and insulin resistance.
Animal Models for Hyperlipidemia
Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for cardiovascular diseases.[5] Both diet-induced and genetic models are valuable tools for studying this condition.
-
Diet-Induced Hyperlipidemia Models: These models are highly relevant as they mimic the impact of a Western-style diet on lipid metabolism.[7]
-
High-Fat Diet (HFD)-Induced Model: Feeding rodents a diet rich in fat (typically 45-60% of calories from fat) for an extended period (8-16 weeks) leads to obesity, hyperlipidemia, and insulin resistance.[8][9] This model is advantageous for studying compounds that may interfere with lipid absorption, synthesis, or metabolism in a context that reflects a common human lifestyle factor.
-
High-Fructose Diet (HFD)-Induced Model: A diet high in fructose can also induce hypertriglyceridemia and hepatic steatosis, making it a suitable model for investigating agents that target triglyceride metabolism.[8]
-
-
Genetic Hyperlipidemia Models: These models have specific genetic mutations that lead to dyslipidemia, providing insights into the compound's effect on particular molecular pathways.
-
Apolipoprotein E-deficient (ApoE-/-) Mice: These mice lack ApoE, a crucial protein for lipoprotein clearance, leading to spontaneous hypercholesterolemia and the development of atherosclerotic lesions, even on a standard chow diet.[5][10] This model is particularly useful for studying the anti-atherogenic potential of sesamoxyacetic acid.
-
Low-Density Lipoprotein Receptor-deficient (LDLR-/-) Mice: Similar to ApoE-/- mice, LDLR-/- mice exhibit elevated LDL cholesterol levels due to impaired clearance and are prone to atherosclerosis.[5][10]
-
Table 1: Comparison of Hyperlipidemia Animal Models
| Model | Induction Method | Key Features | Advantages | Disadvantages |
| High-Fat Diet (HFD) Rodents | Dietary (High-fat chow) | Obesity, hypercholesterolemia, hypertriglyceridemia, insulin resistance | Clinically relevant, mimics human lifestyle-induced metabolic syndrome. | Time-consuming to induce, variability in response. |
| ApoE-/- Mice | Genetic (ApoE gene knockout) | Severe hypercholesterolemia, spontaneous atherosclerosis | Rapid and robust development of atherosclerosis.[5][10] | May not fully represent all aspects of human hyperlipidemia. |
| LDLR-/- Mice | Genetic (LDLR gene knockout) | High LDL cholesterol, diet-induced atherosclerosis | Well-characterized model for LDL metabolism studies.[5][10] | Atherosclerosis is less severe than in ApoE-/- mice on a chow diet. |
Animal Models for Insulin Resistance
Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome.[4] Animal models are essential for understanding the mechanisms of insulin resistance and for screening potential insulin-sensitizing agents.[11]
-
Diet-Induced Insulin Resistance Models: As with hyperlipidemia, high-fat or high-fructose diets in rodents are effective in inducing insulin resistance and glucose intolerance.[4][7]
-
Genetic Models of Insulin Resistance:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, severe insulin resistance, and hyperglycemia.[6][12] They are a widely used model for obesity-induced type 2 diabetes.
-
ob/ob Mice: These mice have a mutation in the leptin gene, resulting in a lack of leptin and leading to obesity and insulin resistance.[6][13]
-
Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor and develop obesity, insulin resistance, and progress to overt diabetes.[6][14]
-
Table 2: Comparison of Insulin Resistance Animal Models
| Model | Induction Method | Key Features | Advantages | Disadvantages |
| High-Fat Diet (HFD) Rodents | Dietary (High-fat chow) | Obesity, insulin resistance, glucose intolerance | Reflects the common etiology of human type 2 diabetes. | Heterogeneity in the development of overt diabetes. |
| db/db Mice | Genetic (Leptin receptor mutation) | Severe obesity, profound insulin resistance, hyperglycemia | Robust and well-characterized model of type 2 diabetes.[6][12] | The monogenic nature may not represent the complexity of human T2D. |
| ob/ob Mice | Genetic (Leptin gene mutation) | Obesity, insulin resistance | Useful for studying the role of leptin in metabolism.[6][13] | Less severe diabetic phenotype compared to db/db mice. |
| Zucker Diabetic Fatty (ZDF) Rat | Genetic (Leptin receptor mutation) | Obesity, insulin resistance, progression to diabetes | Predictable progression of the diabetic state.[6][14] | Prone to developing severe complications. |
PART 2: Detailed In Vivo Experimental Protocols
The following protocols provide a step-by-step guide for the in vivo evaluation of sesamoxyacetic acid. All procedures involving animals must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[15][16][17][18][19]
General Husbandry and Ethical Considerations
-
Animal Housing: Rodents should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They should have free access to food and water.
-
Ethical Approval: All experimental protocols must be reviewed and approved by the institutional IACUC to ensure humane treatment of animals and to minimize pain and distress.[15][17] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[17][18]
-
Justification of Animal Use: The scientific purpose of the research must be significant enough to justify the use of animals.[15][16]
Protocol 1: Evaluation of Anti-Hyperlipidemic Efficacy in a High-Fat Diet-Induced Mouse Model
This protocol is designed to assess the ability of sesamoxyacetic acid to prevent or treat diet-induced hyperlipidemia.
Workflow Diagram:
Caption: Workflow for HFD-induced hyperlipidemia study.
Step-by-Step Methodology:
-
Animal Model: Male C57BL/6J mice (8-10 weeks old) are a suitable choice as they are susceptible to diet-induced obesity and metabolic dysfunction.[5]
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Diet Induction:
-
Randomly divide the mice into two main groups: a control group fed a standard chow diet (e.g., 10% kcal from fat) and a high-fat diet (HFD) group fed a diet with 45-60% kcal from fat.[8][9]
-
Maintain the mice on their respective diets for 8-12 weeks to induce hyperlipidemia and obesity in the HFD group.
-
-
Treatment:
-
After the induction period, divide the HFD group into subgroups (n=8-10 per group):
-
HFD + Vehicle (e.g., 0.5% carboxymethylcellulose)
-
HFD + Sesamoxyacetic acid (low dose)
-
HFD + Sesamoxyacetic acid (high dose)
-
HFD + Positive control (e.g., atorvastatin)
-
-
Administer the treatments daily via oral gavage for 4-6 weeks.[20]
-
-
Monitoring:
-
Record body weight and food intake weekly.
-
-
Endpoint Analysis:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture under anesthesia for the analysis of serum lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides).
-
Euthanize the mice and harvest tissues such as the liver and adipose tissue for histopathological analysis (e.g., H&E staining for steatosis) and gene expression analysis (e.g., qPCR for genes involved in lipid metabolism).
-
Protocol 2: Assessment of Insulin-Sensitizing Effects in db/db Mice
This protocol aims to determine if sesamoxyacetic acid can improve insulin sensitivity and glycemic control in a genetic model of type 2 diabetes.
Workflow Diagram:
Caption: Workflow for insulin sensitivity study in db/db mice.
Step-by-Step Methodology:
-
Animal Model: Male db/db mice and their lean littermate controls (db/+) at an age when hyperglycemia is established (e.g., 8-10 weeks) are used.[6][12]
-
Acclimatization and Baseline: Acclimatize the mice for one week and measure baseline body weight, fasting blood glucose, and HbA1c.
-
Treatment:
-
Randomly assign db/db mice to treatment groups (n=8-10 per group):
-
db/db + Vehicle
-
db/db + Sesamoxyacetic acid (low dose)
-
db/db + Sesamoxyacetic acid (high dose)
-
db/db + Positive control (e.g., rosiglitazone)
-
-
A group of lean control mice receiving vehicle should also be included.
-
Administer treatments daily by oral gavage for 4 weeks.[20]
-
-
In-life Assessments:
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT in the third week of treatment. After an overnight fast, administer a glucose bolus (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.[6]
-
Insulin Tolerance Test (ITT): Conduct an ITT in the fourth week. After a 4-6 hour fast, inject insulin (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes.[6]
-
-
Endpoint Analysis:
-
At the end of the study, measure final body weight, fasting blood glucose, and HbA1c.
-
Collect blood for serum insulin measurement.
-
Harvest tissues like the pancreas (for islet morphology), liver, and skeletal muscle (for analysis of insulin signaling pathways, e.g., Western blot for p-Akt).
-
Protocol 3: Pharmacokinetic (PK) Study in Rats
This protocol is to determine the absorption, distribution, metabolism, and excretion (ADME) profile of sesamoxyacetic acid.[21][22]
Step-by-Step Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used for PK studies due to their larger size, which facilitates serial blood sampling.[21]
-
Drug Administration:
-
Blood Sampling:
-
Collect serial blood samples (e.g., 100-200 µL) from the tail vein or a cannulated vessel at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.[25]
-
-
Sample Processing and Analysis:
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of sesamoxyacetic acid in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).[25]
-
Protocol 4: Acute and Sub-chronic Toxicity Studies in Rodents
Toxicity studies are crucial to establish the safety profile of sesamoxyacetic acid.[26][27][28][29][30]
Step-by-Step Methodology:
-
Acute Toxicity:
-
Administer a single, high dose of sesamoxyacetic acid to a small group of mice or rats.
-
Observe the animals for 14 days for any signs of toxicity, morbidity, or mortality.[26]
-
This study helps to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
-
-
Sub-chronic Toxicity:
-
Administer three different dose levels (low, medium, and high) of sesamoxyacetic acid daily to groups of rats for 28 or 90 days.[26]
-
Include a control group receiving the vehicle.
-
Monitor clinical signs, body weight, and food consumption throughout the study.
-
At the end of the study, perform a comprehensive evaluation including:
-
Hematology and Clinical Chemistry: Analyze blood samples for a complete blood count and a panel of biochemical markers of organ function (e.g., liver enzymes, kidney function tests).
-
Necropsy and Histopathology: Conduct a full necropsy and examine all major organs and tissues microscopically for any treatment-related changes.[26]
-
-
PART 3: Data Presentation and Visualization
Signaling Pathway Visualization
The potential mechanism of action of sesamoxyacetic acid may involve the modulation of key metabolic signaling pathways.
Sources
- 1. Hypolipidemic and Anti-Atherogenic Effects of Sesamol and Possible Mechanisms of Action: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of insulin resistance: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 13. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 14. mdpi.com [mdpi.com]
- 15. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 16. animal-journal.eu [animal-journal.eu]
- 17. marine-medic.com.au [marine-medic.com.au]
- 18. forskningsetikk.no [forskningsetikk.no]
- 19. krebsliga.ch [krebsliga.ch]
- 20. rjptsimlab.com [rjptsimlab.com]
- 21. biotechfarm.co.il [biotechfarm.co.il]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 24. m.youtube.com [m.youtube.com]
- 25. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 27. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 29. researchgate.net [researchgate.net]
- 30. Animal models in toxicological studies | PPTX [slideshare.net]
Application Note: Formulation of 3,4-Methylenedioxyphenoxyacetic Acid for In Vitro and In Vivo Biological Experiments
Abstract
This document provides a comprehensive guide for the formulation of 3,4-methylenedioxyphenoxyacetic acid (MDPAA), a benzodioxole derivative, for use in biological research. Proper solubilization and preparation of this compound are critical for obtaining accurate, reproducible, and interpretable data in both cell-based (in vitro) and animal (in vivo) studies. This guide details the physicochemical properties of MDPAA, explains the rationale behind solvent selection, and provides validated, step-by-step protocols for preparing high-concentration stock solutions and final working dilutions. Safety and handling procedures are also outlined to ensure best laboratory practices.
Introduction: The Critical Role of Formulation
3,4-Methylenedioxyphenoxyacetic acid is a derivative of 1,3-benzodioxole and belongs to the phenoxyacetic acid class of compounds.[1][2] Molecules in this class are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The successful evaluation of these potential biological activities is fundamentally dependent on the formulation strategy. An improper formulation can lead to poor compound solubility, inaccurate dosing, and solvent-induced artifacts, ultimately compromising experimental outcomes.
This application note serves as a technical guide for researchers, providing field-proven protocols designed to ensure the stability, solubility, and bioavailability of MDPAA in experimental systems. The methodologies described herein are built on principles of chemical solubility and best practices for preclinical research.[4][5]
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is the foundation of any formulation strategy.[4]
Table 1: Physicochemical Properties of 3,4-Methylenedioxyphenoxyacetic Acid
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2861-28-1 | [1][2][6] |
| Molecular Formula | C₉H₈O₄ | [2][6] |
| Molecular Weight | 180.16 g/mol | [2][6] |
| Appearance | Solid, powder | [7] |
| Melting Point | 125-129 °C | [1][8] |
| Solubility | Partly soluble in water; Soluble in ethanol and methanol |[1][6][8] |
Table 2: Hazard Identification and Safety Precautions
| Category | Information | Source(s) |
|---|---|---|
| GHS Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [8][9][10][11] |
| Signal Word | Warning | [11] |
| Precautionary Measures | Avoid all personal contact, including inhalation. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. |[9][10][11][12] |
The Causality of Solvent Selection: A Mechanistic Approach
The choice of solvent is the most critical decision in formulating MDPAA. Its structure, featuring a carboxylic acid group, makes its solubility highly dependent on pH. The partial solubility in water suggests that at neutral pH, the compound does not fully dissolve, which can lead to inaccurate concentrations in biological media.[1][6]
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with excellent dissolving power for many organic compounds, making it a first-choice solvent for preparing high-concentration stock solutions for in vitro assays.[5][13] Its primary advantage is its miscibility with aqueous media, allowing for dilution into cell culture medium. However, DMSO can exhibit cellular toxicity, so the final concentration in assays should be kept low and consistent (typically ≤0.5%, ideally ≤0.1%).[13]
-
Ethanol: MDPAA is soluble in ethanol.[6] Like DMSO, it is miscible with water. However, ethanol is more volatile than DMSO, which can cause the stock solution's concentration to increase over time due to evaporation.[13] It can also have biological effects, necessitating careful vehicle controls.
-
Aqueous Base (e.g., NaOH): The carboxylic acid moiety of MDPAA can be deprotonated by a base to form a highly water-soluble carboxylate salt. This is a common and effective strategy for aqueous formulations.[14] A small amount of dilute NaOH can be used to dissolve the compound, which is then neutralized and brought to the final volume with a buffer like PBS. This approach is particularly useful for in vivo studies where organic solvents are less desirable.
Protocol I: Preparation of a 100 mM Primary Stock Solution in DMSO (For In Vitro Use)
This protocol describes the preparation of a highly concentrated, validated stock solution suitable for long-term storage and subsequent dilution for cell-based experiments. The use of concentrated stocks minimizes repetitive weighing and improves experimental accuracy.[14][15]
Materials and Reagents
-
3,4-Methylenedioxyphenoxyacetic acid (MW: 180.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7%
-
Analytical balance (readable to 0.1 mg)
-
Class A volumetric flask (e.g., 10 mL)
-
Glass beaker and magnetic stir bar
-
Magnetic stir plate
-
Pipettes and sterile tips
-
Sterile, light-blocking, polypropylene cryovials for aliquoting
Calculation of Required Mass
The fundamental formula for calculating the mass required for a molar solution is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For a 10 mL (0.010 L) solution of 100 mM (0.1 mol/L) MDPAA: Mass = 0.1 mol/L × 0.010 L × 180.16 g/mol = 0.18016 g (180.16 mg)
Step-by-Step Procedure
-
Preparation: Bring the MDPAA powder and anhydrous DMSO to room temperature before opening their containers to prevent condensation of atmospheric moisture.
-
Weighing: Place a clean weigh boat on the tared analytical balance. Carefully weigh out 180.2 mg of MDPAA. Record the exact mass.[5]
-
Initial Dissolution: Transfer the weighed compound into a clean, dry beaker containing a magnetic stir bar. Add approximately 7-8 mL of DMSO. Place the beaker on a magnetic stir plate and stir at a moderate speed until the solid is completely dissolved. The solution should be clear and colorless.
-
Quantitative Transfer: Once dissolved, carefully pour the solution into a 10 mL Class A volumetric flask. To ensure all the compound is transferred, rinse the beaker with a small amount of fresh DMSO (e.g., 1 mL) and add the rinse to the volumetric flask. Repeat this rinsing step one more time.[5]
-
Final Volume Adjustment: Carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns precisely with the calibration mark.
-
Homogenization and Aliquoting: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous. To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile, light-blocking cryovials.[5]
-
Labeling and Storage: Clearly label each vial with the compound name, concentration (100 mM), solvent (DMSO), preparation date, and your initials. Store the aliquots at -20°C or -80°C for long-term stability.[14]
Protocol II: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the 100 mM primary stock into cell culture medium to achieve the final desired concentrations for treating cells.
Example: Preparing a 100 µM Working Solution
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare a 10 mM intermediate stock. Thaw one 100 mM stock aliquot. Dilute it 1:10 by adding 10 µL of the 100 mM stock to 90 µL of sterile DMSO or cell culture medium.
-
Final Dilution: Using the 10 mM intermediate stock, perform a 1:100 dilution into your final volume of cell culture medium. For example, to make 10 mL of 100 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of medium.
-
Vehicle Control: It is imperative to prepare a vehicle control. This consists of cell culture medium containing the same final concentration of DMSO as your highest-concentration working solution (e.g., 0.1% DMSO). This ensures that any observed biological effects are due to the compound and not the solvent.
-
Vortex and Use: Gently vortex the final working solutions before adding them to the cells.
Workflow for In Vitro Formulation
The following diagram illustrates the complete workflow from weighing the solid compound to preparing the final working solutions for a cell culture experiment.
Caption: Workflow for MDPAA formulation for in vitro assays.
Protocol III: Preparation of an Aqueous Formulation for In Vivo Studies
For in vivo administration (e.g., intravenous or intraperitoneal injection), formulations with minimal organic solvents are preferred to avoid toxicity and ensure animal welfare.[4] This protocol uses pH modification to solubilize MDPAA in an aqueous vehicle.
Materials and Reagents
-
3,4-Methylenedioxyphenoxyacetic acid
-
1 N Sodium Hydroxide (NaOH) solution
-
10X Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free water for injection
-
Sterile 0.22 µm syringe filter
Step-by-Step Procedure (Example for a 10 mg/mL Solution)
-
Weigh Compound: Weigh the required amount of MDPAA (e.g., 50 mg for a 5 mL final volume).
-
Initial Solubilization: Place the compound in a sterile beaker. Add a small volume of sterile water (e.g., 2 mL). The compound will likely not dissolve.
-
pH Adjustment: While stirring, add 1 N NaOH dropwise until the MDPAA completely dissolves. The solution will become basic. This converts the acid to its soluble sodium salt.
-
Buffering and Neutralization: Add the appropriate volume of 10X PBS to achieve a final 1X concentration (e.g., 0.5 mL of 10X PBS for a 5 mL final volume). This will buffer the solution.
-
Final Volume: Add sterile water to bring the solution to the final desired volume (5 mL). Check the pH; it should be in the physiological range (~7.4). If necessary, adjust carefully with dilute HCl or NaOH.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Vehicle Control: The vehicle control for this formulation should be prepared identically but without the MDPAA (i.e., water, NaOH, and PBS adjusted to the same final pH).
Illustrative Biological Context: Modulation of Oxidative Stress Pathways
Phenolic and carboxylic acid-containing compounds are often investigated for their antioxidant potential.[3][16] A key cellular pathway for managing oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes. A compound like MDPAA could potentially modulate this pathway.
Caption: Hypothesized modulation of the Nrf2 antioxidant pathway.
References
- Preparing Stock Solutions. PhytoTech Labs. [Link]
- 3,4-(Methylenedioxy)phenylacetic acid, 98%. Fisher Scientific. [Link]
- Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
- 3,4-(Methylenedioxy)phenylacetic acid. ChemBK. [Link]
- Preparation of stock solutions and nutrient media. YouTube. [Link]
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River. [Link]
- Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?.
- Synthesis And Biological Evaluation Of 5-(3,4-Methylenedioxyphenyl)-2,4-Pentadienoic Acid Derivatives As Potent Antimicrobial And Cytotoxicity Agents. IOSR Journal of Pharmacy. [Link]
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
Sources
- 1. 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID | 2861-28-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. jetir.org [jetir.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,4-(Methylenedioxy)phenylacetic acid, 98% | Fisher Scientific [fishersci.ca]
- 7. fishersci.ca [fishersci.ca]
- 8. chembk.com [chembk.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. phytotechlab.com [phytotechlab.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring the Auxin-Like Activity of (1,3-Benzodioxol-5-yloxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers interested in characterizing the auxin-like activity of the synthetic compound (1,3-Benzodioxol-5-yloxy)acetic acid. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a suite of established bioassays and molecular techniques.
Introduction: The Promise of Novel Synthetic Auxins
Auxins are a class of plant hormones that play a critical role in virtually every aspect of plant growth and development, including cell elongation, root initiation, and vascular tissue differentiation.[1][2] The discovery of natural auxins, such as indole-3-acetic acid (IAA), has led to the development of synthetic auxins, which are widely used in agriculture and horticulture to control plant growth, promote rooting, and as herbicides.[3][4]
Recent research has highlighted the potential of compounds containing the 1,3-benzodioxole moiety as a promising scaffold for the design of novel synthetic auxins. A study on N-(benzo[d][1][5]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives demonstrated that these compounds act as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1), promoting root growth and inducing auxin-responsive gene expression.[5][6] This suggests that the 1,3-benzodioxole structure can effectively mimic natural auxins in binding to the receptor complex.
This compound shares structural similarities with both natural auxins (possessing a carboxylic acid side chain) and the aforementioned bioactive 1,3-benzodioxole derivatives. This structural analogy provides a strong rationale for investigating its potential auxin-like activity. The following protocols are designed to systematically evaluate this hypothesis.
Core Principle: The Auxin Signaling Pathway
Understanding the mechanism of auxin action is fundamental to interpreting the results of the described assays. The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[1] In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin is present, it promotes the interaction between TIR1/AFB and the Aux/IAA protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor. This releases the ARF transcription factor, allowing it to activate the expression of downstream genes that drive auxin-mediated physiological responses.
Section 1: Classical Bioassays for Auxin-Like Activity
Classical bioassays provide a whole-organism or tissue-level assessment of a compound's ability to elicit a physiological response characteristic of auxins. These assays are often the first step in screening for auxin-like activity.
Coleoptile Elongation Test
Principle: This foundational bioassay, pioneered by Frits Went, measures the ability of a substance to promote cell elongation in decapitated oat (Avena sativa) coleoptiles.[7] The degree of elongation is proportional to the concentration of the auxin-like compound.
Protocol:
-
Seed Germination: Germinate oat seeds in complete darkness for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Coleoptile Preparation: Under a dim green safelight, decapitate the coleoptiles by removing the apical 2-3 mm to eliminate the endogenous source of auxin. Remove the primary leaf from within the coleoptile.
-
Section Excision: Cut a 5-10 mm segment from the sub-apical region of each decapitated coleoptile.
-
Incubation: Float the coleoptile sections in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0) containing a range of concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M). Include a negative control (buffer only) and a positive control with a known auxin like IAA or NAA.
-
Measurement: After 18-24 hours of incubation in the dark, measure the final length of the coleoptile sections.
-
Data Analysis: Calculate the percentage increase in length for each treatment group compared to the initial length. Plot a dose-response curve to determine the optimal concentration for promoting elongation.
Expected Results: If this compound possesses auxin-like activity, it will promote the elongation of the coleoptile sections in a concentration-dependent manner, similar to the positive control.
Root Growth Inhibition Assay
Principle: While auxins generally promote root initiation, they inhibit the elongation of the primary root at higher concentrations.[8] This assay measures the inhibitory effect of the test compound on root growth.
Protocol:
-
Seed Sterilization and Germination: Surface sterilize seeds of a model plant such as Arabidopsis thaliana or cress (Lepidium sativum). Germinate the seeds on a sterile nutrient medium (e.g., Murashige and Skoog medium) solidified with agar in petri dishes.
-
Treatment Application: Prepare nutrient agar plates supplemented with a range of concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M). Include a solvent control and a positive control with IAA.
-
Seedling Transfer: Once the radicles have emerged, transfer uniformly sized seedlings to the treatment plates, orienting them vertically.
-
Incubation: Place the plates in a growth chamber with controlled light and temperature conditions.
-
Measurement: After 3-5 days, measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the average root length for each treatment and express it as a percentage of the control. A dose-response curve will illustrate the inhibitory effect.
Expected Results: An auxin-like compound will cause a significant inhibition of primary root elongation as its concentration increases.
| Assay | Principle | Organism/Tissue | Measurement | Expected Outcome for Auxin-like Activity |
| Coleoptile Elongation | Promotion of cell elongation | Oat (Avena sativa) coleoptiles | Increase in section length | Concentration-dependent increase in elongation |
| Root Growth Inhibition | Inhibition of primary root elongation | Arabidopsis thaliana or cress seedlings | Decrease in primary root length | Concentration-dependent inhibition of root growth |
Section 2: Molecular and Cellular Techniques for Assessing Auxin Response
These techniques provide a more mechanistic understanding of how a compound interacts with the auxin signaling pathway at the cellular and molecular levels.
DR5 Reporter Gene Assay
Principle: The DR5 promoter is a synthetic auxin-responsive promoter containing multiple repeats of an auxin response element (AuxRE).[9] This promoter is fused to a reporter gene, such as β-glucuronidase (GUS) or a fluorescent protein (e.g., GFP, Venus). The expression of the reporter gene serves as a sensitive and quantifiable readout of auxin signaling activity within specific cells and tissues.[9]
Protocol:
-
Plant Material: Use a transgenic plant line stably expressing a DR5::reporter construct (e.g., Arabidopsis thaliana DR5::GUS or DR5::Venus).
-
Treatment: Treat seedlings or specific tissues with a range of concentrations of this compound. Include a mock-treated control and a positive control with a synthetic auxin like NAA.[5]
-
Reporter Gene Detection:
-
For DR5::GUS: Perform histochemical GUS staining. Incubate the plant material in a solution containing X-Gluc, which is converted into a blue precipitate by the GUS enzyme.
-
For DR5::Venus (or other fluorescent reporters): Visualize the fluorescent signal using confocal or fluorescence microscopy.
-
-
Quantification:
-
GUS: The intensity and spatial pattern of the blue staining indicate the level and location of auxin response. For a more quantitative measure, a fluorometric GUS assay can be performed on protein extracts.
-
Fluorescent Reporter: Quantify the fluorescence intensity in specific regions of interest (e.g., root tip, lateral root primordia) using image analysis software.
-
Expected Results: If this compound acts as an auxin, it will induce the expression of the DR5 reporter gene, leading to a visible blue staining or fluorescent signal in a pattern characteristic of auxin responses (e.g., in the root tip, developing lateral roots, and vascular tissues).[5][6]
Analysis of Auxin-Responsive Gene Expression
Principle: Auxin rapidly induces the transcription of several families of early-responsive genes, including the Aux/IAA, GH3 (Gretchen Hagen 3), and SAUR (Small Auxin Up RNA) gene families. Measuring the transcript levels of these genes provides a direct molecular readout of auxin signaling activation.
Protocol:
-
Plant Material and Treatment: Grow seedlings of a model plant like Arabidopsis thaliana or rice (Oryza sativa) in liquid culture or on agar plates. Treat the seedlings with an effective concentration of this compound (determined from bioassays) for a short duration (e.g., 30 minutes to 2 hours). Include mock-treated and IAA-treated samples.
-
RNA Extraction: Harvest the plant tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation. Extract total RNA using a suitable kit or protocol.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Design primers for specific auxin-responsive genes (e.g., IAA1, GH3.3, SAUR19) and a reference gene for normalization (e.g., Actin or Ubiquitin).
-
Perform qRT-PCR to quantify the relative expression levels of the target genes.
-
-
Data Analysis: Calculate the fold change in gene expression in the treated samples relative to the mock-treated control using the ΔΔCt method.
Expected Results: Treatment with an active auxin-like compound will lead to a rapid and significant upregulation of early auxin-responsive genes.
| Technique | Principle | System | Measurement | Expected Outcome for Auxin-like Activity |
| DR5 Reporter Assay | Activation of a synthetic auxin-responsive promoter | Transgenic plants (A. thaliana) | GUS staining or fluorescence intensity | Induction of reporter gene expression in auxin-responsive tissues |
| qRT-PCR | Upregulation of early auxin-responsive genes | Seedlings (A. thaliana, rice) | mRNA levels of genes like IAA1, GH3.3, SAUR19 | Increased transcript abundance of target genes |
Visualizing the Experimental Workflow and Underlying Mechanisms
To aid in the conceptualization of these experiments, the following diagrams illustrate the key workflows and the central auxin signaling pathway.
Figure 1. The canonical auxin signaling pathway.
Figure 2. Workflow for assessing auxin-like activity.
Conclusion
The protocols detailed in these application notes provide a robust framework for characterizing the auxin-like activity of this compound. By employing a combination of classical bioassays and modern molecular techniques, researchers can obtain a comprehensive understanding of this compound's biological effects, from the whole-plant physiological response down to its impact on gene expression. The structural similarity of this compound to known synthetic auxins with a 1,3-benzodioxole core makes it a compelling candidate for investigation, with potential applications in agriculture and as a tool for dissecting the complexities of plant development.
References
- Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902. [Link]
- Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
- Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707–735. [Link]
- TutorChase. (n.d.). What are synthetic auxins and their uses?
- Zhang, J., et al. (2021). Acetic acid mitigated salt stress by alleviating ionic and oxidative damages and regulating hormone metabolism in perennial ryegrass (Lolium perenne L.). Grass Research, 1, 3. [Link]
- Wikipedia. (n.d.). Auxin.
- PubChem. (n.d.). This compound.
- Al-Taweel, S. K., & Al-Bayati, M. A. H. (2024). The Role of Auxins in Interactive Relationships between Plants and Pathogens. Medical and Pharmaceutical Journal, 2(1), 1-8. [Link]
- Perianez-Rodriguez, J., et al. (2021). Mapping auxin dynamics in the formation of lateral roots with a dual-DR5 reporter. Plant Physiology, 187(2), 846-857. [Link]
- Zhu, J., et al. (2020). Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. Plants, 9(11), 1460. [Link]
- Ding, X., et al. (2012). Genome-wide investigation and expression analysis suggest diverse roles of auxin-responsive GH3 genes during development and response to different stimuli in tomato (Solanum lycopersicum). Journal of experimental botany, 63(14), 5237–5252. [Link]
- Paponov, I. A., et al. (2019). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
- PubChem. (n.d.). (6-Propyl-1,3-benzodioxol-5-yl)methyl acetate.
- Ren, H., & Gray, W. M. (2015). SAUR Proteins as Effectors of Hormonal and Environmental Signals in Plant Growth. Molecular plant, 8(8), 1153–1164. [Link]
- Borisova, Y. G., et al. (2022). Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives. Medical and Pharmaceutical Journal "Pulse", 24(12), 110-116. [Link]
- National Pesticide Information Center. (n.d.). Herbicide Properties Tool.
- Stortenbeker, N., & Bemer, M. (2019). The SAUR gene family: the plant's toolbox for adaptation of growth and development. Journal of experimental botany, 70(1), 17–27. [Link]
- Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences of the United States of America, 106(52), 22540–22545. [Link]
- Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e54740. [Link]
- Li, W., et al. (2021). Genome-Wide Identification and Expression Analysis of Auxin-Responsive GH3 Gene Family in Pepper (Capsicum annuum L.). International journal of molecular sciences, 22(16), 8567. [Link]
- Boisivon Lab. (n.d.). Auxin reporter: DR5, DR5rev and DR5v2.
- Chen, J., et al. (2022). Genome-Wide Identification of Auxin-Responsive GH3 Gene Family in Saccharum and the Expression of ScGH3-1 in Stress Response. International journal of molecular sciences, 23(21), 13328. [Link]
- Liao, C. Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response.
- Bio-protocol. (n.d.). Root growth inhibition assay.
- Li, Y., et al. (2023). Genome-Wide Analysis of the GH3 Gene Family in Nicotiana benthamiana and Its Role in Plant Defense Against Tomato Yellow Leaf Curl Virus. International journal of molecular sciences, 24(13), 11025. [Link]
- Chen, Y., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Plant cell reports, 32(3), 453–463. [Link]
- Spartz, A. K., et al. (2012). The SAUR19 subfamily of SMALL AUXIN UP RNA genes promote cell expansion. The Plant journal : for cell and molecular biology, 70(6), 978–990. [Link]
- Kant, S., et al. (2009). Auxin-responsive SAUR39 gene modulates auxin level in rice. Plant signaling & behavior, 4(9), 879–881. [Link]
- Wang, Y., et al. (2023). Identification of the SAUR Members in Woodland Strawberry (Fragaria vesca) and Detection of Their Expression Profiles in Response to Auxin Signals. International journal of molecular sciences, 24(13), 10834. [Link]
- Forest Biotechnology Laboratory. (2013). DR5 as a reporter system to study auxin response in Populus.
- WUR eDepot. (n.d.). Auxin Response by the Numbers.
- NCERT. (n.d.). plant growth and development chapter 13.
- Tivendale, N. D., & Cohen, J. D. (2015). Analytical History of Auxin.
- Research@WUR. (2015). Reporters for sensitive and quantitative measurement of auxin response.
- Anguiano-Cabello, J. C., et al. (2017). Fast Detection of Auxins by Microplate Technique. American Journal of Plant Sciences, 8(2), 171-177. [Link]
- Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification - A review. Analytica chimica acta, 902, 8–21. [Link]
- Semantic Scholar. (n.d.). Current analytical methods for plant auxin quantification--A review.
- Careers360. (n.d.). Auxins: History, Bioassay, Function, Uses, Topics.
- Weijers, D., & Wagner, D. (2016). Odyssey of Auxin. Cold Spring Harbor perspectives in biology, 8(5), a024846. [Link]
- Strader, L. C., & Zhao, Y. (2016). Auxin Activity: Past, present, and Future. Plant physiology, 171(3), 1522–1530. [Link]
- Pierre-Jerome, E., et al. (2016). Functional analysis of molecular interactions in synthetic auxin response circuits. ACS synthetic biology, 5(9), 1017–1027. [Link]
Sources
- 1. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. pomics.com [pomics.com]
- 4. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. 1097005-91-8|2-[2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid|BLD Pharm [bldpharm.com]
Application Notes and Protocols for High-Throughput Screening of (1,3-Benzodioxol-5-yloxy)acetic Acid Analogs
Authored by: A Senior Application Scientist
Introduction: The Chemical Versatility and Therapeutic Promise of the (1,3-Benzodioxol-5-yloxy)acetic Acid Scaffold
The (1,3-benzodioxole) moiety, also known as methylenedioxyphenyl, is a privileged structural motif present in numerous bioactive molecules, ranging from natural products to synthetic pharmaceuticals and agrochemicals.[1] Its unique electronic and conformational properties make it a valuable scaffold in drug discovery. When coupled with an aryloxyacetic acid framework, as in this compound, the resulting analogs present a versatile platform for chemical modification and optimization.[1] This scaffold offers multiple reactive sites—the carboxylic acid for amide or ester formation and the benzodioxole ring for further functionalization—enabling the creation of large, diverse chemical libraries for high-throughput screening (HTS).[1]
Recent research has demonstrated the potential of this scaffold across various therapeutic areas. For instance, specific analogs have been identified as potent agonists of the auxin receptor TIR1, highlighting their potential in agriculture.[2][3][4][5] In oncology, derivatives have shown promise as dual-specific c-Src/Abl kinase inhibitors, critical targets in cancer progression.[6] Furthermore, other analogs have been investigated for their antidiabetic properties.[7] This documented bioactivity underscores the rationale for conducting large-scale screening campaigns to unlock the full therapeutic potential of novel analogs derived from this core structure.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening campaign for this compound analogs. We will focus on a prototypical kinase inhibition assay, a common application for such scaffolds, while also providing the foundational principles applicable to other target classes.[8] Our approach emphasizes scientific integrity, causality-driven experimental design, and robust data validation to ensure the identification of high-quality, actionable hits.[9][10]
Part 1: Assay Development and Miniaturization
The success of any HTS campaign hinges on the development of a robust, reproducible, and scalable assay.[11][12] The choice of assay technology is dictated by the biological target. For this guide, we will detail the development of a biochemical assay targeting a tyrosine kinase (e.g., c-Src), as this is a well-established target class for which benzodioxole derivatives have shown activity.[6][8]
The Principle of a Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
We have selected an HTRF® assay for its numerous advantages in an HTS context: it is a homogeneous (no-wash) assay, which reduces handling steps and improves throughput; it is ratiometric, which minimizes interference from colored or fluorescent compounds; and it is highly sensitive, allowing for miniaturization to 1536-well plate formats.[13][14]
The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. The reaction components include:
-
The target kinase (e.g., recombinant human c-Src).
-
A biotinylated tyrosine-containing peptide substrate.
-
Adenosine triphosphate (ATP), the phosphate donor.
-
A Europium cryptate-labeled anti-phosphotyrosine antibody (Donor).
-
Streptavidin-conjugated XL665 (Acceptor).
Causality: When the kinase is active, it transfers a phosphate group from ATP to the peptide substrate. The anti-phosphotyrosine antibody then binds to the phosphorylated peptide. This brings the Europium cryptate donor into close proximity with the Streptavidin-XL665 acceptor (bound to the biotin tag on the peptide). Upon excitation at 320 nm, the Europium donor transfers energy to the XL665 acceptor via Förster Resonance Energy Transfer (FRET), resulting in a specific emission at 665 nm. The signal is directly proportional to the amount of phosphorylated substrate, and thus, to the kinase activity. Inhibitors will disrupt this process, leading to a decrease in the 665 nm signal.
Workflow for Assay Development
The following diagram illustrates the key stages of developing a robust biochemical kinase assay suitable for HTS.
Caption: Workflow for biochemical assay development and validation.
Detailed Protocol: Z' Factor Determination
The Z' factor is a statistical parameter that quantifies the suitability of an assay for HTS. An ideal Z' factor is between 0.5 and 1.0.
Objective: To determine the Z' factor for the developed c-Src kinase assay.
Materials:
-
384-well low-volume white plates.
-
Recombinant c-Src enzyme.
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).
-
ATP.
-
Staurosporine (a potent, non-selective kinase inhibitor for positive control).
-
DMSO (vehicle control).
-
HTRF® detection reagents.
-
Multimode plate reader capable of TR-FRET.
Procedure:
-
Plate Layout: Designate half of a 384-well plate for "High Signal" (vehicle control, maximum kinase activity) and the other half for "Low Signal" (positive control inhibitor, minimum kinase activity).
-
Compound Addition:
-
To the "High Signal" wells, add 50 nL of DMSO.
-
To the "Low Signal" wells, add 50 nL of a high concentration of Staurosporine (e.g., 10 µM final concentration).
-
-
Enzyme/Substrate Addition: Prepare a master mix of c-Src enzyme and biotinylated substrate in assay buffer. Dispense 5 µL into all wells.
-
Initiate Reaction: Prepare a master mix of ATP in assay buffer. Dispense 5 µL to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the predetermined optimal reaction time (e.g., 60 minutes).
-
Detection: Add 10 µL of the HTRF® detection reagent mix (containing both Europium-antibody and SA-XL665) to all wells to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring emission at 620 nm (Europium reference) and 665 nm (FRET signal).
-
Calculation:
-
Calculate the HTRF® ratio for each well: (Emission_665 / Emission_620) * 10,000.
-
Calculate the average (µ) and standard deviation (σ) for both the high signal (hs) and low signal (ls) wells.
-
Calculate the Z' factor using the formula: Z' = 1 - (3 * (σ_hs + σ_ls)) / |µ_hs - µ_ls|.
-
Trustworthiness: This protocol is self-validating. A Z' factor below 0.5 indicates excessive variability or a small signal window, requiring further optimization of reagent concentrations or incubation times before proceeding to a full-scale screen.
Part 2: The High-Throughput Screening Campaign
With a validated assay, the screening of the this compound analog library can commence. This process is a multi-stage funnel designed to efficiently identify true hits while systematically eliminating false positives.[9][15]
HTS Workflow: From Primary Screen to Hit Confirmation
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Screening of Big Pharma’s Library against Various in-house Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 13. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 14. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
Application Note & Protocol: A Scalable Synthesis of Sesamoxyacetic Acid for Preclinical Development
Executive Summary
This document provides a comprehensive guide to the scale-up synthesis, purification, and characterization of sesamoxyacetic acid, a promising small molecule candidate for preclinical investigation. The objective is to establish a robust and reproducible process yielding multi-gram quantities of the Active Pharmaceutical Ingredient (API) with a purity profile that meets the stringent requirements for preclinical toxicology and pharmacology studies. We will delve into the rationale behind the synthetic route selection, detail the critical process parameters for scaling the reaction, and outline the analytical controls necessary to ensure the final compound's identity, strength, and quality, in alignment with regulatory expectations.
Introduction: The Preclinical Imperative
The transition of a drug candidate from discovery to preclinical development is a critical milestone.[1][2] This phase requires a significant increase in the quantity of the test article, moving from milligram to multi-gram or even kilogram scales.[3] The material produced must not only be sufficient for various studies, including pharmacology, pharmacokinetics, and toxicology, but it must also be synthesized under a quality framework that ensures its safety and provides a consistent impurity profile.[4][5]
Regulatory bodies expect that APIs intended for preclinical safety studies are well-characterized. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 for Good Manufacturing Practice (GMP) for APIs and ICH Q3A for Impurities in New Drug Substances, provide the framework for this stage of development.[6][7] While full cGMP compliance is not mandatory for early preclinical synthesis, operating in the spirit of these guidelines ("GMP-like" conditions) is crucial.[8][9][10] This involves thorough documentation, process control, and a deep understanding of the impurity profile, as impurities present in the preclinical batch must be monitored and controlled in the final clinical-grade material.[11][12][13]
Synthetic Strategy: The Williamson Ether Synthesis
Route Selection & Rationale
Sesamoxyacetic acid is structurally an aryloxyacetic acid. The most direct and industrially proven method for synthesizing such compounds is the Williamson ether synthesis.[14][15] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
The proposed synthetic route involves the reaction of sesamol with a haloacetic acid derivative under basic conditions. This route was selected for its:
-
High Convergence: The key C-O bond is formed in a single, efficient step.
-
Atom Economy: The reaction is relatively efficient with manageable byproducts.
-
Cost-Effectiveness: The starting materials, sesamol and chloroacetic acid, are commercially available and relatively inexpensive.
-
Scalability: The reaction conditions are amenable to large-scale chemical processing equipment.
Chemical Transformation
The reaction proceeds in two conceptual stages within a single pot:
-
Deprotonation: Sesamol, a phenol, is deprotonated by a strong base (e.g., Sodium Hydroxide) to form the highly nucleophilic sodium sesamolate.
-
Nucleophilic Substitution (SN2): The sesamolate anion attacks the electrophilic carbon of sodium chloroacetate, displacing the chloride leaving group to form the desired product.
Caption: Overall workflow for the synthesis of Sesamoxyacetic Acid.
Addressing Scale-Up Challenges
Scaling the Williamson ether synthesis requires careful consideration of several factors:
-
Exothermicity: The initial deprotonation and the SN2 reaction can be exothermic. Controlled addition of reagents and efficient heat dissipation are critical to prevent runaway reactions and the formation of degradation impurities.
-
Reagent Choice: While bromoacetic acid is more reactive, chloroacetic acid is often preferred for large-scale synthesis due to lower cost and easier handling. The choice of a strong, yet safe, base like sodium hydroxide is standard.
-
Side Reactions: A primary competing reaction is elimination, although this is not a concern with the chosen electrophile (chloroacetate).[16][17] A more relevant issue is potential C-alkylation on the aromatic ring, though O-alkylation is strongly favored under these conditions. Overheating can lead to decomposition of the starting materials or product.
Detailed Scale-Up Protocol (50-Gram Scale)
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions must be taken.
Materials and Equipment
| Material | Grade | Supplier | Quantity | Moles |
| Sesamol (C₇H₆O₃) | >99% | Sigma-Aldrich | 48.3 g | 0.35 |
| Sodium Hydroxide (NaOH) | ACS Reagent, >97% | VWR | 30.8 g | 0.77 |
| Chloroacetic Acid (C₂H₃ClO₂) | >99% | Alfa Aesar | 36.3 g | 0.385 |
| Deionized Water | N/A | In-house | ~2.5 L | N/A |
| Hydrochloric Acid (HCl) | 37% w/w, ACS Grade | Fisher Scientific | As needed (~70 mL) | N/A |
| Ethanol (EtOH) | 200 Proof, ACS Grade | VWR | As needed (~500 mL) | N/A |
| Celite® 545 | N/A | Sigma-Aldrich | ~20 g | N/A |
Equipment:
-
2 L three-neck round-bottom flask
-
Overhead mechanical stirrer with PTFE paddle
-
Heating mantle with temperature controller and thermocouple
-
Condenser with inert gas (N₂) inlet
-
1 L addition funnel
-
Large crystallizing dish or beaker
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reagent Preparation (Solution A): In a 1 L beaker, carefully dissolve sodium hydroxide (16.8 g, 0.42 mol) in deionized water (200 mL). Caution: This is highly exothermic. Once cooled to room temperature, add the chloroacetic acid (36.3 g, 0.385 mol) in portions. Stir until a clear, homogeneous solution of sodium chloroacetate is formed. Allow to cool.
-
Reaction Setup: Assemble the 2 L three-neck flask with the overhead stirrer, condenser (with N₂ line), and a thermocouple.
-
Deprotonation: Charge the flask with sesamol (48.3 g, 0.35 mol) and a solution of sodium hydroxide (14.0 g, 0.35 mol) in deionized water (500 mL).
-
Alkylation: Heat the mixture to 80°C with stirring. Once the temperature is stable, add the prepared sodium chloroacetate solution (Solution A) dropwise via the addition funnel over approximately 90 minutes. Maintain the internal temperature between 80-85°C.
-
Reaction Drive: After the addition is complete, maintain the reaction at 80-85°C for an additional 4 hours. Monitor the reaction progress by TLC or HPLC until consumption of sesamol is complete.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. A precipitate of the sodium salt of the product may form. Add deionized water (200 mL) to ensure all salts are dissolved. Prepare a small plug of Celite® and filter the dark reaction mixture to remove any particulate matter.
-
Acidification (Product Isolation): Transfer the filtrate to a 4 L beaker equipped with a stirrer. Cool the solution in an ice-water bath. Slowly and carefully, add 37% HCl dropwise to acidify the solution to a pH of ~2. A thick, off-white precipitate of sesamoxyacetic acid will form.
-
Purification (Recrystallization):
-
Collect the crude solid by vacuum filtration and wash the cake with cold deionized water (2 x 200 mL).
-
Transfer the wet cake to a 2 L beaker. Add 400 mL of a 50:50 (v/v) ethanol/water mixture.
-
Heat the slurry to 75°C with stirring until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry in a vacuum oven at 50°C to a constant weight.
-
Expected Yield: 55-60 g (80-87% yield) of a white to off-white crystalline solid.
Quality Control and Characterization
The final product must be analyzed to confirm its identity, purity, and impurity profile. This ensures the material is suitable for preclinical studies.
Product Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, FTIR | Conforms to the structure of sesamoxyacetic acid |
| Purity (Assay) | HPLC-UV (288 nm) | ≥ 98.0% |
| Individual Impurity | HPLC-UV | ≤ 0.15% |
| Total Impurities | HPLC-UV | ≤ 1.0% |
| Residual Solvents | GC-HS | Ethanol ≤ 5000 ppm |
| Melting Point | Melting Point App. | 125-129 °C |
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a water/acetonitrile gradient (containing 0.1% formic acid) is suitable for assessing purity and quantifying impurities.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to identify the mass of the main peak and any impurities, aiding in their structural elucidation.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ are used to unequivocally confirm the chemical structure. Expected ¹H NMR peaks include signals for the carboxylic acid proton, the aromatic protons, the methylenedioxy protons, and the methylene protons of the oxyacetic acid moiety.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups: a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-O ether stretches.
Caption: Quality control decision workflow for API release.
Conclusion
This application note details a scalable, robust, and well-controlled process for the synthesis of sesamoxyacetic acid. By employing the classic Williamson ether synthesis and implementing rigorous purification and analytical protocols, this method can reliably produce multi-gram quantities of high-purity API. The described process provides a solid foundation for manufacturing the material required for comprehensive preclinical evaluation, paving the way for its further development as a potential therapeutic agent.
References
- U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA.
- Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. Pharmuni.
- European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. EMA.
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org.
- European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. EMA.
- WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. WuXi AppTec.
- U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. FDA.
- The Pharma Master. (2024). Good Manufacturing Practices (GMP) for APIs. The Pharma Master.
- National Institute of Allergy and Infectious Diseases. (2022). Preclinical Development Plan: Small Molecule Anti-Infectives. NIAID.
- YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube.
- Slideshare. (n.d.). Q3A(R2) | PPTX. Slideshare.
- Spectroscopy Online. (2022). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. Spectroscopy Online.
- Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers.
- NIH Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH Seed.
- Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. YouTube.
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis. Benchchem.
- ChemicalBook. (2025). Synthesis and Bioactivity of Sesamol. ChemicalBook.
- Wikipedia. (n.d.). Sesamol. Wikipedia.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- OSTI.gov. (n.d.). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-. OSTI.gov.
- Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. Sigma-Aldrich.
- PubMed Central. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. PubMed Central.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. seed.nih.gov [seed.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance [pharmuni.com]
- 9. fda.gov [fda.gov]
- 10. thepharmamaster.com [thepharmamaster.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 13. Q3A(R2) | PPTX [slideshare.net]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 19. osti.gov [osti.gov]
- 20. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1,3-Benzodioxol-5-yloxy)acetic Acid
Document ID: TSC-CHEM-2026-0108
Last Updated: January 8, 2026
Introduction: The Synthetic Challenge
(1,3-Benzodioxol-5-yloxy)acetic acid, a derivative of sesamol, is a valuable building block in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, most commonly achieved via the Williamson ether synthesis, is a cornerstone reaction for many researchers.[2][3] This reaction involves the O-alkylation of a phenoxide (deprotonated sesamol) with an alkyl halide (chloroacetic acid or its salt).[4] While theoretically straightforward, achieving a high yield of pure product can be challenging due to competing side reactions and purification difficulties.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common hurdles and optimize their synthetic outcomes.
Reaction Overview: The Williamson Ether Synthesis
The fundamental transformation involves the reaction of sesamol with chloroacetic acid in the presence of a base. The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ, acts as a nucleophile attacking the electrophilic carbon of chloroacetic acid.[2]
Figure 1: General mechanism for the Williamson ether synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Q1: Why is my reaction yield consistently low?
Low yields can stem from several factors. A systematic approach is necessary to diagnose the issue.
-
Incomplete Deprotonation of Sesamol: The phenoxide is the active nucleophile. If the sesamol is not fully deprotonated, the concentration of the nucleophile will be low, slowing down the desired SN2 reaction.
-
Cause: Insufficient base or a base that is too weak. Phenols are more acidic than typical alcohols, but a strong base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) is still required to drive the equilibrium to the phenoxide side.[5]
-
Solution:
-
Use a molar excess of a strong base. A common protocol uses 2-3 equivalents of NaOH or KOH relative to sesamol.[3][6]
-
Verify Base Quality: Ensure the base has not been degraded by absorbing atmospheric CO₂ or moisture. Use freshly opened or properly stored reagents.
-
Monitor pH: Before adding the chloroacetic acid, ensure the reaction mixture is strongly alkaline (pH > 12).
-
-
-
Side Reaction: Hydrolysis of Chloroacetic Acid: Chloroacetic acid (or its sodium salt) can be hydrolyzed by the strong base to form sodium glycolate.[7][8][9] This side reaction consumes both the base and the alkylating agent, reducing the overall yield.
-
Cause: High temperatures and prolonged reaction times in a strongly alkaline environment promote this hydrolysis.[8][10]
-
Solution:
-
Control Temperature: While some heating is necessary to drive the reaction, excessive temperatures (e.g., >100°C) should be avoided. A gentle reflux or maintaining the temperature between 80-90°C is often sufficient.[5]
-
Staged Addition: Add the chloroacetic acid solution dropwise to the heated solution of the phenoxide.[3] This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the phenoxide over hydrolysis.
-
-
-
Side Reaction: C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[2] While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired isomers that are difficult to separate.
-
Cause: The solvent and counter-ion can influence the C/O alkylation ratio. Polar aprotic solvents can sometimes favor C-alkylation.[11]
-
Solution:
-
Figure 2: A workflow for troubleshooting low yield in the synthesis.
Q2: My final product is a dark, oily substance, not a white solid. How do I purify it?
The formation of colored impurities is common, often due to oxidation of the phenolic starting material or side products. A multi-step purification is often required.
-
Step 1: Acid-Base Extraction: This is the most critical step to separate the desired carboxylic acid product from unreacted neutral sesamol and other non-acidic byproducts.
-
After the reaction is complete and cooled, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted sesamol.[5] Discard the organic layer.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of ~2.[3][5] The desired product, this compound, is insoluble in acidic water and will precipitate out.
-
Collect the precipitated solid by vacuum filtration.
-
-
Step 2: Recrystallization: This technique is used to remove impurities that co-precipitated with the product.[12]
-
The most common and effective solvent for recrystallizing this compound is hot water.[3][5]
-
Dissolve the crude solid in the minimum amount of boiling water. If colored impurities remain undissolved, you can perform a hot filtration. If the solution is colored, a small amount of activated charcoal can be added, boiled for a few minutes, and then filtered hot to remove the colored impurities.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath, to maximize the formation of pure crystals.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
| Purification Step | Purpose | Common Solvents |
| Acid-Base Extraction | Separate acidic product from neutral starting material (sesamol). | Diethyl Ether, Ethyl Acetate (for washing) |
| Acidification | Precipitate the carboxylic acid product from the aqueous solution. | 6M Hydrochloric Acid |
| Recrystallization | Remove co-precipitated impurities to obtain a pure, crystalline solid. | Hot Water |
Table 1: Summary of Purification Steps
Frequently Asked Questions (FAQs)
Q1: Which base is better, NaOH or KOH?
Both NaOH and KOH are effective for this synthesis.[3][5] KOH is slightly more soluble in water, which can sometimes be advantageous. However, NaOH is typically less expensive and works perfectly well. The choice often comes down to laboratory availability and cost. The key is to use a sufficient molar excess (2-3 equivalents).
Q2: Can I use chloroacetonitrile or ethyl chloroacetate instead of chloroacetic acid?
Yes, other alkylating agents can be used. Using an ester like ethyl chloroacetate would produce the corresponding ethyl ester of the final product. This would require an additional hydrolysis step (saponification followed by acidification) to obtain the desired carboxylic acid. This adds a step to the synthesis but can sometimes be advantageous as the intermediate ester may be easier to purify by chromatography before the final hydrolysis.
Q3: What are the critical safety precautions for this reaction?
-
Corrosive Reagents: Both concentrated NaOH/KOH solutions and chloroacetic acid are corrosive and can cause severe skin burns.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Toxic Reagents: Chloroacetic acid and its sodium salt are toxic if ingested. Handle these chemicals in a well-ventilated fume hood.
-
Exothermic Reaction: The neutralization of chloroacetic acid with the base and the dissolution of NaOH/KOH in water are exothermic. Add reagents slowly and with cooling if necessary.
Q4: How can I confirm the identity and purity of my final product?
-
Melting Point: A pure crystalline solid will have a sharp melting point. The literature melting point for this compound is around 136-137°C.[5] A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopy:
-
¹H NMR: This is the most powerful tool for structural confirmation. Look for the characteristic peaks of the methylene protons of the dioxole group (~5.9-6.0 ppm), the aromatic protons, the methylene protons of the oxyacetic acid group (~4.5-4.7 ppm), and the absence of the phenolic -OH peak from sesamol.
-
FTIR: Look for the strong carbonyl (C=O) stretch of the carboxylic acid (~1700-1750 cm⁻¹) and the characteristic C-O ether stretches.
-
Detailed Experimental Protocol
This protocol is a standard literature procedure adapted for general laboratory use.[3][5]
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4.0 g of KOH (or 2.9 g of NaOH) in 8 mL of water. To this solution, add 2.0 g of sesamol. Swirl or stir the mixture until the sesamol has completely dissolved, forming a clear solution of the potassium/sodium salt.
-
Alkylation Reaction: Gently heat the solution to a boil (reflux). In a separate beaker, prepare a solution of 3.0 g of chloroacetic acid in 6 mL of water and carefully neutralize it with a strong base (this step is often combined by adding the chloroacetic acid directly to the basic phenoxide solution). Add the chloroacetic acid solution dropwise through the top of the condenser to the boiling phenoxide solution over 10-15 minutes.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 30-40 minutes.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. Dilute the mixture with ~20 mL of water.
-
Transfer the solution to a separatory funnel and wash with 20 mL of diethyl ether to remove any unreacted sesamol. Discard the ether layer.
-
Cool the aqueous layer in an ice bath and slowly acidify it by adding 6M HCl dropwise until the pH is ~2 (test with pH paper). A white precipitate of the crude product should form.
-
Collect the crude solid by vacuum filtration and wash the filter cake with a small amount of cold water.
-
-
Purification:
-
Transfer the crude solid to a beaker and add the minimum amount of boiling water required to fully dissolve it.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Collect the pure white crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air dry completely.
-
-
Characterization: Determine the final mass and calculate the yield. Confirm the product's identity and purity by measuring its melting point and acquiring spectroscopic data (NMR, IR).
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (n.d.). Velocity of hydrolysis of sodium chloroacetate in alkaline medium and concentrated solutions.
- Li, W., Chang, S., Chen, X., Qi, X., & Sun, H. -B. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry, 26, 3404-3406.
- Milosavljević, N., et al. (n.d.). Kinetic study of the reaction between sodium chloroacetate and potassium ethylxanthogenate. University of Belgrade.
- University of Colorado, Boulder. (n.d.). The Williamson Ether Synthesis.
- Williamson Ether Synthesis Lab Manual. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Palheta, I. C., et al. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. Molecules, 25(14), 3300.
- ResearchGate. (n.d.). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions.
- Ataman Kimya. (n.d.). SODIUM MONOCHLOROACETATE.
- MiraCosta College. (2012). Chemistry 211 Experiment 4: Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
- De Gruyter. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- Palheta, I. C., et al. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. PubMed.
- ResearchGate. (n.d.). Synthesis of 2-(benzo[d][2][7]dioxol-5-yloxy)acetic acid (i).
- Worldresearchersassociations.Com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from a relevant chemical synthesis journal.
- ACS Publications. (2020). Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. ACS Omega.
- ChemistryViews. (2012). C- or O-Alkylation?.
- Journal Article. (n.d.). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. Retrieved from a relevant chemical synthesis journal.
- National Center for Biotechnology Information. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH.
- PubChem. (n.d.). acetic acid;N-(1,3-benzodioxol-5-ylmethyl)-4-([2]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide.
- ResearchGate. (n.d.). Alkylated Sesamol Derivatives as Potent Antioxidants.
- Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- Google Patents. (n.d.). WO2016135630A1 - Process for removing impurities from acetic acid.
- PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
- PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 12. rsc.org [rsc.org]
Technical Support Center: Purification of Sesamoxyacetic Acid
Welcome to the technical support guide for the purification of sesamoxyacetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the purification of sesamoxyacetic acid. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and optimize these protocols for your specific experimental context.
Understanding the Core Challenge: The Nature of Sesamoxyacetic Acid and Its Impurities
Sesamoxyacetic acid is synthesized from sesamol, a natural phenolic compound. The most common synthetic route is a Williamson ether synthesis, where sesamol is reacted with an haloacetic acid (like chloroacetic acid) in the presence of a base.[1][2] The purification challenges arise from the properties of the starting materials, the potential for side reactions, and the physicochemical nature of the final product.
Likely Impurities:
A successful purification strategy begins with understanding the potential impurities. These can be broadly categorized as:
-
Starting Material-Related Impurities:
-
Unreacted Sesamol: Due to incomplete reaction.
-
Impurities from Industrial-Grade Sesamol: Technical grade sesamol may contain compounds like 1,2-methylenedioxybenzene, sesamol formate, sesamol acetate, and 3,4-methylenedioxybenzaldehyde (piperonal).[3]
-
Sesamolin Degradation Products: Sesamol is often derived from the hydrolysis of sesamolin, which can introduce other related lignans as trace impurities.[4][5][6]
-
-
Reaction-Related Impurities:
-
Side-Products from Williamson Ether Synthesis: This reaction is prone to E2 elimination, especially if there is steric hindrance, leading to the formation of alkene byproducts.[7][8]
-
Over-alkylation/Side Reactions: The phenoxide intermediate is a potent nucleophile and can potentially react with other electrophiles present. C-alkylation, in addition to the desired O-alkylation, is a possibility with phenoxides.[2]
-
Hydrolysis Products: Depending on the workup conditions, some ester intermediates or byproducts could hydrolyze.
-
The following diagram illustrates the origin of these potential impurities:
Caption: Origin of impurities in crude sesamoxyacetic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of sesamoxyacetic acid.
1. Recrystallization Issues
Recrystallization is a powerful technique for purifying solid organic compounds like sesamoxyacetic acid, leveraging differences in solubility.[9][10][11]
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out: The compound separates as a liquid instead of forming crystals upon cooling. | The boiling point of the solvent is higher than the melting point of the compound or impurities are depressing the melting point. The compound is too soluble in the chosen solvent even at low temperatures. | Add a co-solvent (a "poor" solvent) in which the compound is less soluble, dropwise to the hot solution until it just becomes cloudy, then add a few drops of the good solvent to redissolve and cool slowly. Use a lower-boiling point solvent system. |
| No Crystals Form Upon Cooling: The solution remains clear, even after extended cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated, and crystallization has not been initiated. | Boil off some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure sesamoxyacetic acid.[10] |
| Poor Recovery: Very little product is obtained after filtration. | The compound is too soluble in the solvent at low temperatures. Too much solvent was used. The crystals were washed with a solvent at room temperature. | Choose a solvent in which the compound has lower solubility at cold temperatures. Minimize the amount of hot solvent used to dissolve the crude product. Always wash the crystals with a small amount of ice-cold solvent.[10] |
| Product is Still Impure After Recrystallization: (e.g., off-color, broad melting point range) | The cooling was too rapid, trapping impurities in the crystal lattice. The chosen solvent does not effectively differentiate between the product and a major impurity in terms of solubility. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12] Perform a second recrystallization, possibly with a different solvent system. Consider using activated carbon during the hot filtration step to remove colored impurities.[11] |
2. Chromatography Issues
Column chromatography and High-Performance Liquid Chromatography (HPLC) are excellent methods for separating complex mixtures.[13][14]
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation of Spots/Peaks (Column/TLC/HPLC): The product and impurities elute at very similar retention times/factors. | The polarity of the mobile phase (eluent) is too high or too low. The stationary phase is not appropriate for the separation. | For Column/TLC: Systematically vary the solvent system polarity. A common starting point for acidic compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group and reduce tailing. For HPLC: Perform a gradient elution. Consider a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18 for aromatic compounds). |
| Tailing of the Product Spot/Peak (Column/TLC/HPLC): The spot/peak is elongated rather than symmetrical. | The compound is interacting too strongly with the stationary phase. For acidic compounds, this is often due to ionization on silica gel. | Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase.[13] This will protonate the sesamoxyacetic acid, making it less polar and reducing its interaction with the silica. |
| Product is not Eluting from the Column: | The mobile phase is not polar enough. The compound has irreversibly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. If using a silica gel column, a final flush with a very polar solvent like methanol may be necessary. If the compound is still retained, it may be necessary to use a different stationary phase (e.g., alumina or a reversed-phase silica). |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of sesamoxyacetic acid?
A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9] Given the structure of sesamoxyacetic acid (a polar carboxylic acid and a less polar aromatic ether), a good starting point would be a moderately polar solvent or a mixed solvent system.
-
Water: Benzoic acid, a similar compound, can be recrystallized from hot water.[10][12] This is a good first choice due to its low cost and safety.
-
Ethanol/Water or Acetone/Water: If the compound is too soluble in hot water, a mixed solvent system can be effective. Dissolve the crude product in a minimal amount of hot ethanol or acetone (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes turbid. Add a few more drops of the hot "good" solvent to clarify the solution, then allow it to cool slowly.
-
Toluene: For less polar impurities, toluene might be a suitable solvent.
Always perform small-scale solubility tests with a few milligrams of your crude product in different solvents before attempting a large-scale recrystallization.[9]
Q2: How can I effectively remove unreacted sesamol?
Unreacted sesamol is a common impurity. Since sesamol is a phenol, it is weakly acidic. Sesamoxyacetic acid is a carboxylic acid and is significantly more acidic. This difference in acidity can be exploited.
-
Aqueous Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute solution of a weak base like sodium bicarbonate. The more acidic sesamoxyacetic acid will be deprotonated and move into the aqueous layer, while the less acidic sesamol will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure sesamoxyacetic acid, which can be collected by filtration.
The following workflow illustrates this separation:
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Byproducts of Sesame Oil Extraction: Composition, Function, and Comprehensive Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. youtube.com [youtube.com]
- 13. isws.illinois.edu [isws.illinois.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,4-Methylenedioxyphenoxyacetic Acid
Welcome to the technical support center for the synthesis of 3,4-methylenedioxyphenoxyacetic acid. This guide is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during this procedure. Our goal is to provide you with the causal insights and validated protocols necessary to optimize your synthesis, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for synthesizing 3,4-methylenedioxyphenoxyacetic acid?
The synthesis is a classic example of the Williamson ether synthesis .[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the first step, a base is used to deprotonate the hydroxyl group of 3,4-methylenedioxyphenol (sesamol), forming a potent phenoxide nucleophile. This phenoxide then attacks the electrophilic carbon of an alkylating agent, such as chloroacetic acid or its ethyl ester, displacing the halide leaving group to form the ether linkage.[1][3]
Caption: General workflow for the Williamson ether synthesis.
Q2: Why is the choice of base and solvent so critical for this reaction?
The base and solvent system is paramount as it directly influences the nucleophilicity of the phenoxide and can dictate the prevalence of side reactions.
-
Base: A sufficiently strong base (e.g., NaOH, KOH, K₂CO₃) is required to fully deprotonate the phenol, which has a pKa of approximately 10.[4] Incomplete deprotonation results in unreacted starting material and lower yields. Stronger bases like sodium hydride (NaH) can also be used, particularly in anhydrous conditions.[2][4]
-
Solvent: Dipolar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often preferred.[4][5] These solvents excel at solvating the cation (Na⁺, K⁺) of the phenoxide salt, leaving the phenoxide anion "bare" and highly nucleophilic, thus accelerating the desired SN2 reaction. Protic solvents like water or ethanol can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.
Q3: What are the most common impurities I should expect to find in my crude product?
The most common impurities include unreacted starting materials (3,4-methylenedioxyphenol and the alkylating agent) and specific side products arising from competing reaction pathways. The most significant side product is often the C-alkylated isomer.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to resolve the starting phenol, the product, and potential side products. The starting phenol is typically more polar than the ether product. Spot lanes for your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture itself to track the disappearance of the phenol and the appearance of the product spot.
Troubleshooting Guide: Side Products & Purity Issues
This section addresses specific experimental issues, their probable causes rooted in reaction mechanisms, and validated solutions.
Issue 1: Low Yield of the Desired Product
A low yield is a common issue that can be traced back to several competing reactions or suboptimal conditions.
| Potential Cause | Mechanistic Explanation | Recommended Solution |
| Competing C-Alkylation | The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms on the aromatic ring (ortho and para to the oxygen). While O-alkylation is thermodynamically favored, C-alkylation can occur, especially with less polar solvents or certain counter-ions, leading to the formation of isomeric impurities.[3][4] | 1. Optimize Solvent: Use polar aprotic solvents (DMF, DMSO) to favor O-alkylation.[4] 2. Control Temperature: Lower temperatures generally favor the thermodynamically preferred O-alkylation product. |
| Hydrolysis of Alkylating Agent | If using an ester like ethyl chloroacetate, the basic reaction conditions can hydrolyze the ester to chloroacetic acid. More critically, the chlorine atom can be displaced by a hydroxide ion to form glycolic acid, consuming the alkylating agent in a non-productive pathway.[6][7] | 1. Control Moisture: Ensure reagents and solvents are reasonably dry. 2. Slow Addition: Add the alkylating agent dropwise to the heated phenoxide solution to ensure it reacts quickly upon addition, minimizing its exposure time to aqueous base.[8] |
| Incomplete Deprotonation | If the base is too weak or used in insufficient quantity, a significant portion of the 3,4-methylenedioxyphenol will remain protonated and unreactive, acting only as a spectator in the reaction. | 1. Verify Base Stoichiometry: Use at least one full equivalent of a strong base (e.g., KOH, NaOH). 2. Consider a Stronger Base: In anhydrous conditions, using a base like NaH will ensure complete and irreversible deprotonation.[2] |
digraph "Alkylation Pathways" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=record, fontname="Arial", fontsize=10, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Phenoxide [label="{Phenoxide Anion |O⁻ | C (ortho)}" , shape=Mrecord, fillcolor="#F1F3F4"]; AlkylatingAgent [label="R-X\n(e.g., ClCH₂CO₂Et)"];
O_Alkylation [label="O-Alkylation Product\n(Desired Ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_Alkylation [label="C-Alkylation Product\n(Isomeric Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#4285F4"]; Phenoxide:o -> O_Alkylation [label=" Thermodynamic\n Pathway"]; edge [color="#FBBC05"]; Phenoxide:c -> C_Alkylation [label=" Kinetic\n Pathway"]; AlkylatingAgent -> Phenoxide [style=invis];
}
Caption: Competing O- vs. C-alkylation of the phenoxide intermediate.
Issue 2: Product is Discolored (Pink, Brown, or Tan)
The appearance of color in the crude or even purified product is typically indicative of oxidation.
| Potential Cause | Mechanistic Explanation | Recommended Solution |
| Oxidation of Unreacted Phenol | Phenols are highly susceptible to oxidation, especially under basic conditions and in the presence of air (oxygen). This process forms highly colored quinone-type species, which can contaminate the final product even in trace amounts. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen. 2. Purification: During workup, wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite). Treat the recrystallization solution with activated charcoal to adsorb colored impurities. |
Issue 3: Unexpected Peaks in NMR/HPLC Analysis
The presence of unexpected signals points to side products that were not removed during workup and purification.
| Potential Cause | Mechanistic Explanation | Recommended Solution |
| Decarboxylation of Product | While phenoxyacetic acids are generally stable, prolonged exposure to very high temperatures (>200-250 °C) or certain catalytic conditions could potentially lead to decarboxylation, cleaving the C-C bond to release CO₂ and form an aryl methyl ether.[9][10][11] This is an unlikely but possible side reaction under excessively harsh distillation conditions. | 1. Avoid Excessive Heat: Purify the product using recrystallization or column chromatography rather than high-temperature distillation. 2. Confirm Structure: Use mass spectrometry to check if the impurity's mass corresponds to the loss of a carboxyl group (-44 Da). |
| Unreacted Ethyl Chloroacetate | If using ethyl chloroacetate as the alkylating agent followed by a saponification step, the hydrolysis may be incomplete, leaving the ethyl ester of the final product as an impurity. | 1. Ensure Complete Hydrolysis: After the ether formation, ensure sufficient time and temperature with an adequate amount of base (e.g., NaOH) to fully saponify the ester to the carboxylate salt before acidification. 2. Monitor Hydrolysis: Use TLC to track the disappearance of the more non-polar ester spot. |
Summary of Potential Side Products
| Side Product | Formation Mechanism | Expected Analytical Signature (¹H NMR) |
| 6-Carboxymethyl-3,4-methylenedioxyphenol | C-Alkylation | Aromatic protons will show a different splitting pattern. The methylene protons (O-CH₂-COOH) will be absent, replaced by Ar-CH₂-COOH protons. |
| Unreacted 3,4-methylenedioxyphenol | Incomplete Reaction | Characteristic phenolic -OH peak (broad singlet), distinct aromatic signals. |
| 3,4-methylenedioxyphenoxyacetic acid ethyl ester | Incomplete Hydrolysis | Presence of ethyl group signals (triplet ~1.2 ppm, quartet ~4.1 ppm). |
| Glycolic Acid | Hydrolysis of Chloroacetate | Highly water-soluble; should be removed during aqueous workup. |
| Quinone-type species | Oxidation of Phenol | Broad, complex signals in the aromatic region; often leads to sample discoloration. |
Validated Experimental Protocol
This protocol is a standard laboratory procedure designed to minimize side reactions.
1. Formation of the Phenoxide:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-methylenedioxyphenol (1.0 eq) in a minimal amount of water or ethanol.
-
Add a stoichiometric equivalent of potassium hydroxide (KOH, 1.0 eq) and stir until a clear solution is formed.[8]
-
Heat the mixture to a gentle reflux.
2. Williamson Ether Synthesis:
-
Prepare a solution of chloroacetic acid (1.1 eq) in a small amount of water.[8]
-
Add the chloroacetic acid solution dropwise to the refluxing phenoxide solution over 15-20 minutes.[8]
-
After the addition is complete, continue to reflux for an additional 60 minutes to ensure the reaction goes to completion.
3. Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Perform an initial wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted non-polar impurities. Discard the organic layer.
-
Slowly acidify the aqueous layer with concentrated HCl until the pH is ~1-2, checking with pH paper. The product should precipitate as a solid.[8]
-
Cool the mixture in an ice bath to maximize precipitation.
4. Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 3,4-methylenedioxyphenoxyacetic acid.
-
Dry the final product under vacuum.
Caption: A logical troubleshooting guide for synthesis issues.
References
- PubChem. Ethyl chloroacetate | C4H7ClO2.
- Organic Chemistry Division. Williamson Ether Synthesis. [Link]
- Chemicals Evaluation and Research Institute, Japan.
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Utah Tech University. Williamson Ether Synthesis. [Link]
- University of Michigan-Dearborn. Experiment 06 Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Gemoets, H. P. L., et al. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
- Rożeń, A., & Kopyt, P. Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method.
- Gieshoff, T., et al. Metal-free electrochemical fluorodecarboxylation of aryloxyacetic acids to fluoromethyl aryl ethers. RSC Publishing, 2020. [Link]
- ResearchGate.
- Organic Chemistry Portal.
- Master Organic Chemistry.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. env.go.jp [env.go.jp]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decarboxylation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing reaction conditions for (1,3-Benzodioxol-5-yloxy)acetic acid preparation
Here is the technical support center for optimizing the reaction conditions for the preparation of (1,3-Benzodioxol-5-yloxy)acetic acid.
Technical Support Center: Synthesis of this compound
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the underlying chemistry, offer detailed protocols, and provide solutions to common experimental challenges.
The preparation of this compound is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The primary starting materials are sesamol (3,4-methylenedioxyphenol), a naturally occurring organic compound found in sesame seeds, and an acetic acid derivative.[3]
This guide will focus on a two-step synthetic route that offers superior control and yields:
-
O-alkylation of sesamol with an ethyl haloacetate to form an ester intermediate.
-
Saponification (hydrolysis) of the ester to yield the final carboxylic acid product.
Reaction Overview: The Williamson Ether Synthesis Approach
The overall transformation involves the formation of an ether linkage between the sesamol phenol and an acetic acid moiety.
Step 1: O-Alkylation (Ether Formation) Sesamol is deprotonated by a base to form the nucleophilic phenoxide, which then attacks the electrophilic carbon of ethyl chloroacetate in an SN2 reaction.[4]
Step 2: Saponification (Ester Hydrolysis) The resulting ester is hydrolyzed under basic conditions to yield the sodium salt of the carboxylic acid, which is then protonated by acidification to give the final product.[5][6]
Below is a diagram illustrating the complete experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical reaction used to prepare this compound?
The synthesis is achieved via the Williamson ether synthesis.[1][2] This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1][4] In this specific application, the phenoxide ion derived from sesamol acts as the nucleophile, attacking an alkyl halide (ethyl chloroacetate) to form an ether bond.
Q2: Why is a base required for this reaction?
A base is essential to deprotonate the phenolic hydroxyl group of sesamol. Phenols are more acidic than typical alcohols but generally not acidic enough to react directly with alkyl halides. The base converts the phenol into its conjugate base, the phenoxide ion, which is a much stronger nucleophile and readily participates in the SN2 reaction.[4]
Q3: Which base should I choose for the O-alkylation step?
The choice of base is critical and depends on the desired reaction conditions and solvent.
-
Strong Bases (e.g., NaH, KH): These are excellent for generating the phenoxide quantitatively and are often used in anhydrous polar aprotic solvents like DMF or THF.[7] Sodium hydride is a popular choice because the only byproduct of deprotonation is hydrogen gas, which simply evolves from the reaction mixture.[8]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often preferred for industrial or large-scale preparations as they are less hazardous, easier to handle, and more economical.[7][9] Potassium carbonate is particularly effective in polar aprotic solvents like DMF or acetone, especially when heated.[10]
Q4: Should I use chloroacetic acid or an ester like ethyl chloroacetate as the alkylating agent?
Using an ester like ethyl chloroacetate is highly recommended over chloroacetic acid for the initial O-alkylation step.
-
Chloroacetic acid has a free carboxylic acid group. This acidic proton would be readily deprotonated by the base used to form the sesamol phenoxide, consuming an extra equivalent of base and forming a dianion. This can complicate the reaction and potentially lead to lower yields or side products.
-
Ethyl chloroacetate protects the carboxylic acid functionality as an ester. This allows the Williamson ether synthesis to proceed cleanly. The ester can then be easily hydrolyzed in a subsequent step to yield the desired carboxylic acid.[5]
Q5: What are the best solvents for this synthesis?
Polar aprotic solvents are ideal for Williamson ether synthesis because they can solvate the cation of the base (e.g., Na⁺, K⁺) while not strongly solvating the nucleophilic phenoxide anion, thus enhancing its reactivity.[7][9]
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetone (often used with K₂CO₃)
Using the parent alcohol of the alkoxide as a solvent is common in some Williamson syntheses but is not applicable here.[4]
Troubleshooting and Optimization Guide
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
This is a common issue that can usually be traced to one of three areas:
-
Cause A: Incomplete Deprotonation of Sesamol. The phenoxide may not be forming efficiently.
-
Solution: If using a weak base like K₂CO₃, ensure the reaction is sufficiently heated (typically 60-80°C) to drive the reaction forward. Ensure the base is finely powdered to maximize surface area. If using a strong base like NaH, ensure your solvent is anhydrous, as NaH reacts violently with water. Also, verify the stoichiometry; at least one equivalent of base is required.
-
-
Cause B: Poor Quality or Inactive Alkylating Agent. The ethyl chloroacetate may have degraded.
-
Solution: Use a fresh bottle of ethyl chloroacetate or purify it by distillation before use. Always check the purity of your starting materials.
-
-
Cause C: Insufficient Reaction Temperature or Time. The SN2 reaction may be too slow under your current conditions.
-
Solution: While high temperatures can promote side reactions, this reaction often requires gentle heating (refluxing in acetone or 60-80°C in DMF) to proceed at a reasonable rate.[10] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Q2: I see multiple spots on my TLC plate, indicating side products. How can I prevent this?
Side product formation is a key challenge to overcome for a high-purity yield.
-
Cause A: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[1]
-
Solution: O-alkylation is generally favored in polar aprotic solvents like DMF and DMSO. The choice of counter-ion can also play a role. Softer cations tend to favor O-alkylation. Sticking to the recommended solvents should minimize this side reaction.
-
-
Cause B: Elimination Reaction (E2). The base can cause the elimination of HCl from ethyl chloroacetate to form an alkene.
-
Solution: This is a major concern with secondary or tertiary alkyl halides, but ethyl chloroacetate is a primary halide, where the SN2 pathway is strongly favored.[2][4] However, excessively high temperatures can increase the rate of elimination.[11] Maintain the temperature within the recommended range (e.g., not exceeding 80-90°C in DMF).
-
Q3: I'm having trouble getting my final product to precipitate after the hydrolysis and acidification step.
This issue usually points to a problem with the pH of the aqueous solution.
-
Cause: Incorrect pH. The product, this compound, is a carboxylic acid. It will remain dissolved in basic or neutral water as its carboxylate salt. To precipitate the neutral carboxylic acid, the solution must be made sufficiently acidic.
-
Solution: After the basic hydrolysis is complete, cool the reaction mixture in an ice bath and slowly add concentrated HCl or 6M HCl.[12] Stir thoroughly and check the pH with pH paper or a pH meter. Continue adding acid until the pH is approximately 1-2 to ensure complete protonation of the carboxylate.[13] The product should then precipitate out of the solution.
-
Q4: My final product has a low melting point and appears oily or discolored. How can I purify it?
Impurities, most commonly unreacted sesamol or side products, will depress and broaden the melting point range.
-
Cause: Co-precipitation of Starting Materials or Side Products.
-
Solution 1: Base Wash. Before the final acidification, perform a wash with a non-polar organic solvent like diethyl ether or ethyl acetate. This can help remove non-acidic organic impurities.
-
Solution 2: Recrystallization. This is the most effective method for purifying the final solid product.[12][14] Dissolve the crude solid in a minimum amount of a hot solvent system, such as an ethanol/water or acetic acid/water mixture, and allow it to cool slowly. The pure product will crystallize out, leaving impurities behind in the mother liquor.
-
Optimized Experimental Protocol
This protocol details the two-step synthesis for preparing this compound with high purity.
Step 1: Synthesis of Ethyl (1,3-Benzodioxol-5-yloxy)acetate
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sesamol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of sesamol).
-
Reagent Addition: Begin stirring the suspension and add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting sesamol spot should disappear and a new, less polar product spot should appear.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (approx. 10 times the volume of DMF used).
-
Extraction: The crude ester may precipitate as a solid or oil. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ethyl (1,3-Benzodioxol-5-yloxy)acetate. The crude product is often a pale yellow oil or low-melting solid and can be used in the next step without further purification.[13]
Step 2: Saponification and Isolation of this compound
-
Setup: Transfer the crude ester from Step 1 to a round-bottom flask. Add a 2M solution of sodium hydroxide (NaOH) in a 1:1 ethanol/water mixture (use approx. 3-4 equivalents of NaOH relative to the initial amount of sesamol).
-
Hydrolysis: Heat the mixture to reflux (approx. 80-90°C) for 1-2 hours. The reaction is complete when the oily ester layer has fully dissolved, forming a clear, homogeneous solution.
-
Cooling and Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath.
-
Acidification: Slowly and carefully acidify the solution by adding 6M hydrochloric acid (HCl) dropwise with vigorous stirring.[12] Monitor the pH, continuing to add acid until the pH is ~2. A white precipitate of the carboxylic acid product will form.
-
Isolation: Keep the mixture in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound as white crystals.[12][14] Air-dry or dry the crystals in a vacuum oven at low heat.
Data Summary and Reagent Table
The following table provides an example of reagent quantities for this synthesis.
| Parameter | Sesamol | Potassium Carbonate | Ethyl Chloroacetate | Sodium Hydroxide |
| Role | Phenolic Substrate | Base | Alkylating Agent | Hydrolysis Reagent |
| Molar Mass ( g/mol ) | 138.12 | 138.21 | 122.55 | 40.00 |
| Equivalents | 1.0 | 1.5 | 1.1 | ~3.0 |
| Example Amount | 10.0 g (72.4 mmol) | 15.0 g (108.5 mmol) | 9.8 g (80.0 mmol) | 8.7 g (217.5 mmol) |
| Physical State | Crystalline Solid | White Powder | Colorless Liquid | White Pellets |
-
Expected Yield: 75-85% (overall)
-
Expected Melting Point: ~135-138°C
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- MiraCosta College. (n.d.). Experiment 06 Williamson Ether Synthesis.
- University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis.
- ResearchGate. (2021). Synthesis and evaluation of new sesamol-based phenolic acid derivatives.
- metfop. (n.d.). Synthesis and characterization of novel sesamol derivatives.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- National Institutes of Health (NIH). (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
- MiraCosta College. (2012). Chemistry 211 Experiment 4.
- BenchChem. (2023). Improving reaction conditions for Williamson ether synthesis.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- De Gruyter. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 8, 2026, from a chapter in a book on name reactions.
- Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
- PubMed. (2021). Preparations and antioxidant activities of sesamol and it's derivatives.
- Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.
- Chemguide. (n.d.). Hydrolysing Esters.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Synthesis and Bioactivity of Sesamol_Chemicalbook [m.chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. metfop.edu.in [metfop.edu.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Williamson Ether Synthesis [cs.gordon.edu]
- 13. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Sesamoxyacetic Acid Solution Stability
Welcome to the technical support center for sesamoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of sesamoxyacetic acid in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to Sesamoxyacetic Acid Stability
Sesamoxyacetic acid, as a phenoxyacetic acid derivative, possesses functional groups that are susceptible to degradation under certain environmental conditions. Understanding the stability profile of this compound in solution is critical for obtaining reliable and reproducible experimental results. The primary factors that can influence its stability include pH, light, temperature, and the presence of oxidizing agents. This guide will walk you through the potential stability issues and provide you with the knowledge to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my sesamoxyacetic acid solution?
The stability of sesamoxyacetic acid in solution is primarily influenced by four key factors:
-
pH: The pH of the solution can catalyze hydrolytic degradation of the ether linkage or promote other reactions.
-
Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation. Phenoxyacetic acids, as a class, are known to be susceptible to photolysis.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
Q2: I've noticed a change in the color of my sesamoxyacetic acid solution. What could be the cause?
A change in the color of your solution is often an indicator of degradation. This could be due to the formation of chromophoric degradation products. One common pathway for phenoxyacetic acids is photodegradation, which can lead to the formation of phenolic compounds that are prone to oxidation and color formation.[2] It is crucial to investigate the cause and prepare a fresh solution.
Q3: What are the recommended storage conditions for sesamoxyacetic acid solutions to ensure long-term stability?
To maximize the shelf-life of your sesamoxyacetic acid solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, consider freezing at -20 °C or below.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
pH: While specific data for sesamoxyacetic acid is limited, for many carboxylic acids, a slightly acidic pH can improve stability. However, this should be determined empirically for your specific application.
-
Inert Atmosphere: For highly sensitive applications, purging the solution with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidative degradation.
Q4: Can I autoclave my sesamoxyacetic acid solution for sterilization?
Autoclaving is generally not recommended for solutions of sesamoxyacetic acid. The high temperatures involved can lead to thermal degradation. A preferred method for sterilization is sterile filtration through a 0.22 µm filter.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Loss of Potency or Inconsistent Results | Chemical Degradation | Prepare a fresh solution from solid material. Analyze the old solution using a stability-indicating method (e.g., HPLC) to check for degradation products. Ensure proper storage conditions are being met. |
| Appearance of New Peaks in Chromatogram | Formation of Degradation Products | This is a strong indication of instability. Refer to the Forced Degradation Study protocol below to identify potential degradation pathways and characterize the new peaks. |
| Precipitation in Solution | Poor Solubility or Degradation | Verify the solubility of sesamoxyacetic acid in your chosen solvent system. If solubility is not the issue, the precipitate could be a less soluble degradation product. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of sesamoxyacetic acid and for developing a stability-indicating analytical method. This involves subjecting the compound to stress conditions to accelerate degradation.
1. Preparation of Stock Solution:
- Prepare a stock solution of sesamoxyacetic acid in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Take samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Take samples at various time points.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Take samples at various time points.
-
-
Thermal Degradation:
-
Incubate the stock solution at 60°C for 24 hours.
-
Take samples at various time points.
-
-
Photodegradation:
-
Expose the stock solution to a UV light source (e.g., 254 nm) for 24 hours.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Take samples at various time points.
-
3. Analysis:
- Analyze the stressed samples and a control sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[3]
- The method should be able to separate the parent compound from any degradation products.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of sesamoxyacetic acid.
Potential Degradation Pathways
Based on the chemical structure of sesamoxyacetic acid and data from related phenoxyacetic acids, the following degradation pathways can be hypothesized.
Diagram: Hypothetical Degradation Pathway of Sesamoxyacetic Acid
Caption: Hypothetical degradation pathways of sesamoxyacetic acid.
Explanation of Pathways:
-
Hydrolysis: Under strong acidic or basic conditions, the ether linkage of sesamoxyacetic acid could be cleaved to yield sesamol and glycolic acid. The rate of this reaction is likely dependent on pH and temperature.[4][5][6][7]
-
Photodegradation: Similar to other phenoxyacetic acids, exposure to UV light could lead to the formation of hydroxylated derivatives on the aromatic ring.[1][2][8] These products may be further susceptible to oxidation.
-
Oxidation: The presence of oxidizing agents could lead to a variety of degradation products, potentially through reactions involving the aromatic ring or the benzylic ether position.
Summary of Stress Conditions and Potential Outcomes
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acidic (0.1 M HCl, 60°C) | Possible | Sesamol, Glycolic Acid |
| Basic (0.1 M NaOH, 60°C) | Likely | Sesamol, Glycolic Acid |
| Oxidative (3% H₂O₂, RT) | Likely | Various oxidized species |
| Thermal (60°C) | Possible, but slower than other conditions | Similar to other pathways, but at a slower rate |
| Photolytic (UV light) | Highly Likely | Hydroxylated derivatives of sesamoxyacetic acid |
References
- Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. (n.d.). SPIE Digital Library. [Link]
- Plot showing the temporal loss of the four phenoxyacetic acids as... (n.d.).
- Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. (n.d.). SPIE Digital Library. [Link]
- Phenoxyacetic Acid | C8H8O3 | CID 19188. (n.d.). PubChem. [Link]
- No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.).
- Amino Acid Degradations Produced by Lipid Oxid
- A comprehensive kinetic model for dilute-acid hydrolysis of cellulose. (n.d.). PubMed. [Link]
- Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. (2014). PubMed Central. [Link]
- Strecker Degradation Products of Aspartic and Glutamic Acids and their Amides. (n.d.). [Link]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PubMed Central. [Link]
- Improved method to measure alkoxyacetic acid in urine: a solid phase extraction - gas chromotography - mass spectrometry method for 2-butoxyacetic acid (the human metabolite of 2-butoxyethanol), 2-[(2H9)butoxy]acetic acid, and 2-(3-methylbutoxy)acetic acid. (n.d.). CDC Stacks. [Link]
- Reaction kinetics of concentrated-acid hydrolysis for cellulose and hemicellulose and effect of crystallinity. (n.d.). BioResources. [Link]
- Kinetic Modeling of the Acid Hydrolysis of Wood Sawdust. (n.d.).
- Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (n.d.). PubMed. [Link]
- Acid hydrolysis of cellulose; Part 1: Experimental kinetic analysis. (1993). ETDEWEB - OSTI. [Link]
- (PDF) Strecker degradation products of aspartic and glutamic acids and their amides. (n.d.).
- University of Groningen Kinetic study on the acid-catalyzed hydrolysis of cellulose to levulinic acid. (n.d.). [Link]
- (PDF) Degradation Products of Rubusoside under Acidic Conditions. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive kinetic model for dilute-acid hydrolysis of cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction kinetics of concentrated-acid hydrolysis for cellulose and hemicellulose and effect of crystallinity :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Acid hydrolysis of cellulose; Part 1: Experimental kinetic analysis (Journal Article) | ETDEWEB [osti.gov]
- 7. pure.rug.nl [pure.rug.nl]
- 8. researchgate.net [researchgate.net]
Identifying and removing impurities from 3,4-methylenedioxyphenoxyacetic acid
Document ID: TSG-MDPAA-001 Version: 1.0 Last Updated: January 8, 2026
Introduction
This technical support guide is designed for researchers, chemists, and drug development professionals working with 3,4-methylenedioxyphenoxyacetic acid. The purity of this compound is critical for reproducible downstream applications, from preclinical studies to materials science. This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in explaining the chemical principles behind each step, enabling you to adapt and troubleshoot your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,4-methylenedioxyphenoxyacetic acid and what are the primary impurities I should expect?
A1: The most prevalent and efficient method for synthesizing 3,4-methylenedioxyphenoxyacetic acid is the Williamson ether synthesis .[1] This reaction involves the deprotonation of 3,4-methylenedioxyphenol (sesamol) to form a phenoxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative, typically ethyl chloroacetate. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.[2][3]
Based on this pathway, the primary impurities to anticipate are:
-
Unreacted 3,4-methylenedioxyphenol (Sesamol): The starting phenol.
-
Ethyl 3,4-methylenedioxyphenoxyacetate: The intermediate ester, resulting from incomplete hydrolysis.[3][4]
-
Residual Base/Salts: Inorganic materials from the reaction and hydrolysis steps.
-
Solvents: Residual solvents used during the synthesis and workup.
Q2: My crude product is an oily, brown mixture. What is the most effective first step for purification?
A2: An initial acid-base liquid-liquid extraction is the most robust and highly recommended first step.[5] Your target compound is a carboxylic acid, which is deprotonated by a mild base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Most organic impurities, such as the unreacted phenol (which is a much weaker acid) and the neutral intermediate ester, will remain in the organic phase. This allows for a highly efficient separation of the product from the major organic contaminants.[6][7]
Q3: How do I effectively assess the purity of my final product and identify unknown contaminants?
A3: A multi-pronged approach is essential for robust purity assessment and is a standard practice in the pharmaceutical industry.[8][9]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.[10][11]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool to quickly check for the presence of multiple components and to monitor the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying the structures of any significant impurities.[10]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides molecular weight information that is crucial for identifying unknown impurities.[10][11]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid. A broad or depressed melting range suggests the presence of impurities.
Troubleshooting Guide: Common Purification Issues
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Oily Product After Final Acidification | 1. Presence of significant amounts of unreacted, low-melting point starting material (3,4-methylenedioxyphenol).2. Incomplete hydrolysis, leaving the oily ethyl ester intermediate.3. Co-precipitation of impurities with the product. | Solution: Re-dissolve the oily product in an appropriate organic solvent (e.g., ethyl acetate). Perform an additional wash with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will move to the aqueous phase, while the less acidic phenol and neutral ester remain in the organic layer. Re-acidify the aqueous layer slowly with cooling to precipitate the pure product. Rationale: This re-extraction exploits the significant pKa difference between the carboxylic acid and the phenol, ensuring a cleaner separation. |
| Persistent Impurity Peak in HPLC Analysis (Post-Recrystallization) | 1. The impurity has very similar polarity and solubility to the product, leading to co-crystallization.2. The impurity is structurally analogous to the product. | Solution 1: Change the recrystallization solvent system. If you used an ethanol/water system, try a solvent pair with different properties, such as acetone/heptane or toluene. Rationale: Changing the solvent alters the solubility curves for both the product and the impurity, which can break the co-crystallization behavior.Solution 2: If solvent changes fail, preparative chromatography (e.g., flash column chromatography) may be necessary for highly challenging separations. |
| Low Final Yield After Purification | 1. Incomplete extraction into the basic aqueous phase.2. Premature precipitation of the product during washes.3. Using an excessive amount of solvent during recrystallization.4. Insufficient acidification of the aqueous layer. | Solution: Ensure vigorous mixing during liquid-liquid extraction to maximize phase transfer. Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH ~2) for complete protonation and precipitation of the carboxylic acid. For recrystallization, use the minimum amount of hot solvent required to fully dissolve the solid to ensure maximum recovery upon cooling. |
| Product Fails to Crystallize from Recrystallization Solvent | 1. The solution is not supersaturated (too much solvent was used).2. The presence of impurities is inhibiting crystal lattice formation.3. The cooling process was too rapid. | Solution 1: Boil off some of the solvent to increase the concentration and allow the solution to cool slowly again. Rationale: Supersaturation is a prerequisite for crystallization.Solution 2: Try scratching the inside of the flask with a glass rod at the solvent line. Rationale: This creates microscopic imperfections that can serve as nucleation sites for crystal growth.Solution 3: Add a single, pure seed crystal of the product to induce crystallization. |
Visualized Workflows and Structures
Purification Workflow Diagram
The following diagram outlines the logical flow for purifying crude 3,4-methylenedioxyphenoxyacetic acid, starting from the post-reaction mixture.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scielo.br [scielo.br]
- 8. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. biotech-spain.com [biotech-spain.com]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of (1,3-Benzodioxol-5-yloxy)acetic Acid Derivatives
Welcome to the technical support center for the synthesis of (1,3-Benzodioxol-5-yloxy)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Overview of the Synthetic Pathway
The synthesis of this compound derivatives typically proceeds through a two-step process. The first step is a Williamson ether synthesis to form the characteristic ether linkage. This is followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid. Each of these steps presents its own set of challenges that can impact yield and purity.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Williamson Ether Synthesis
This initial step is often the most critical and where many side reactions can occur.
Q1: My reaction yield is very low, and I'm recovering a lot of my starting sesamol. What could be the issue?
A1: This is a common problem and can be attributed to several factors related to the reaction conditions.
-
Insufficiently Strong Base: The Williamson ether synthesis requires the deprotonation of the phenolic hydroxyl group of sesamol to form the more nucleophilic phenoxide.[1] If the base is not strong enough to achieve complete deprotonation, the reaction will be slow and incomplete.
-
Solution: While weaker bases like potassium carbonate can be used with phenols, stronger bases like sodium hydride (NaH) will ensure complete and irreversible deprotonation of the alcohol.[2]
-
-
Poor Solvent Choice: The choice of solvent is critical in an SN2 reaction.[3]
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. Protic solvents can hydrogen bond with the phenoxide, reducing its nucleophilicity.[3]
-
-
Reaction Temperature and Time: The reaction may not have been heated for a sufficient amount of time or at a high enough temperature.
-
Solution: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Q2: I've isolated a byproduct with the same mass as my desired product, but the NMR is inconsistent. What is happening?
A2: You are likely observing the formation of a C-alkylated byproduct. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[4]
-
Causality: C-alkylation is favored in protic solvents, which can solvate the oxygen of the phenoxide through hydrogen bonding, leaving the carbon atoms of the ring more accessible for electrophilic attack.[4]
-
Solution: To favor the desired O-alkylation, use a polar aprotic solvent like DMF or acetonitrile.[3] These solvents do not hydrogen bond with the phenoxide, making the oxygen atom the more accessible and reactive nucleophile.
Caption: Competing O- and C-alkylation pathways in the Williamson ether synthesis.
Q3: My reaction is very slow and inefficient, even with a strong base and the correct solvent. What else can I do?
A3: Consider using a phase-transfer catalyst (PTC).
-
Mechanism of Action: A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid phase (if using a solid base like K2CO3) or an aqueous phase into the organic phase where the alkylating agent is dissolved.[5] This increases the concentration of the nucleophile in the organic phase, accelerating the reaction.
-
Benefits: PTCs can lead to faster reaction times, milder reaction conditions, and may allow for the use of less hazardous solvents.[5]
| Parameter | Recommendation for O-Alkylation | Rationale |
| Base | NaH, K2CO3 | Stronger bases ensure complete deprotonation of the phenol. |
| Solvent | DMF, Acetonitrile (Polar Aprotic) | Favors O-alkylation over C-alkylation.[4] |
| Alkylating Agent | Primary Alkyl Halide (e.g., Ethyl Chloroacetate) | SN2 reactions work best with primary halides to avoid elimination.[2][6] |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Can accelerate reactions in heterogeneous systems.[5] |
Troubleshooting Guide: Ester Hydrolysis
The final step of the synthesis can also present challenges that affect the purity and yield of the final product.
Q1: After acidification of my reaction mixture, I am getting a low yield of my carboxylic acid. What went wrong?
A1: Incomplete hydrolysis or issues with the workup are the most likely culprits.
-
Incomplete Reaction: The hydrolysis of the ester to the carboxylic acid may not have gone to completion.
-
Solution: Ensure you are using a sufficient excess of the hydrolyzing agent (e.g., NaOH or LiOH). Monitor the reaction by TLC until all the starting ester has been consumed. Basic hydrolysis (saponification) is generally preferred as it is irreversible and tends to give higher yields.[7]
-
-
Workup Issues: The carboxylic acid product is soluble in the basic aqueous solution as its carboxylate salt. It will only precipitate out upon acidification.
-
Solution: Carefully acidify the reaction mixture with an acid like HCl to a pH of 3-4. Use a pH meter or pH paper to ensure complete protonation of the carboxylate. Insufficient acidification will result in the product remaining dissolved in the aqueous phase.
-
Q2: I am observing a different, unexpected byproduct after the hydrolysis step. What could it be?
A2: While less common under standard hydrolysis conditions, decarboxylation of the final product can occur, especially if the reaction is heated for prolonged periods at high temperatures.
-
Mechanism: Aryloxyacetic acids can lose carbon dioxide to form a methylenedioxyphenyl ether.
-
Prevention: Avoid excessive heating during the hydrolysis and workup steps. If you suspect decarboxylation is occurring, try performing the hydrolysis at a lower temperature for a longer duration.
Frequently Asked Questions (FAQs)
Q: Can I use a secondary or tertiary alkyl halide in the Williamson ether synthesis step?
A: It is not recommended. The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[1][3] Secondary and tertiary alkyl halides will preferentially undergo elimination reactions in the presence of a strong base like a phenoxide, leading to the formation of alkenes instead of the desired ether.[2]
Q: What is the best way to purify the final this compound?
A: A combination of extraction and recrystallization is typically effective.
-
Extraction: After acidification, the crude product can be extracted from the aqueous phase using an organic solvent like diethyl ether or ethyl acetate.
-
Recrystallization: The crude solid can then be purified by recrystallization. For aryloxyacetic acids, hot water is often a suitable solvent.[8] Other potential recrystallization solvent systems include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[9][10]
Q: Can I use column chromatography to purify the final product?
A: Yes, column chromatography is a viable option, especially if recrystallization does not remove all impurities.
-
Stationary Phase: Silica gel is the most common stationary phase.[4][5]
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the more polar compounds. Since carboxylic acids are quite polar, they will elute later than less polar impurities.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (1,3-Benzodioxol-5-yloxy)acetate
-
To a stirred solution of sesamol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Slowly add ethyl chloroacetate (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
Protocol 2: Hydrolysis of Ethyl (1,3-Benzodioxol-5-yloxy)acetate
-
Dissolve the crude ethyl (1,3-benzodioxol-5-yloxy)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).[7]
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (3-5 equivalents) to the stirred solution.[7]
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC until the starting material is consumed (typically 12-24 hours).[7]
-
Dilute the reaction mixture with ethyl acetate and carefully acidify the aqueous layer to pH 3-4 with 1 M HCl.[7]
-
Separate the organic layer and extract the aqueous layer again with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
References
- University of California, Los Angeles. (n.d.). Column chromatography.
- Jetir. (2019). Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- California State University, Sacramento. (n.d.). The Williamson Ether Synthesis.
- Leuci, R., et al. (2021). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 26(15), 4438.
- Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 309-314.
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
- PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.
- Trost, B. M. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Google Patents. (n.d.). Process for the preparation of aryoxyacetic acid derivatives.
- Penchev, P. P., et al. (2021). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2021(4), M1283.
- Wang, X., et al. (2004). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condition. Indian Journal of Chemistry, 43B, 1539-1541.
- Penchev, P. P., et al. (2021). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. ResearchGate.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography.
- MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4.
- Google Patents. (n.d.). A process for preparing aryloxyacetic acid derivatives.
Sources
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Enhancing the Purity of Sesamoxyacetic Acid Through Recrystallization
Welcome to the technical support guide for the purification of sesamoxyacetic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. As Senior Application Scientists, we have structured this guide to explain not just the "how," but the critical "why" behind each step, ensuring a robust and reproducible purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of sesamoxyacetic acid. Each problem is analyzed for its probable causes, followed by a logical, step-by-step solution.
Problem: No crystals are forming after the solution has cooled.
This is one of the most common challenges in recrystallization.[1] The absence of crystal formation typically points to one of two primary issues: the solution is not sufficiently saturated, or the nucleation process has not initiated.
Probable Causes & Solutions:
-
Excess Solvent: The most frequent cause is having used too much solvent to dissolve the crude sesamoxyacetic acid.[1][2] A solution that is too dilute will not become supersaturated upon cooling, preventing crystallization.
-
Solution: Gently heat the solution again and boil off a portion of the solvent to increase the concentration of the solute.[3] Allow the more concentrated solution to cool slowly once more. To check if you are near saturation, you can dip a glass rod in the hot solution; a rapid formation of solid "frost" on the rod as it cools in the air indicates a properly saturated solution.
-
-
Supersaturation without Nucleation: Sometimes a solution can become supersaturated but lacks a nucleation site for crystals to begin growing.[1][4]
-
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line.[3][4] The microscopic imperfections in the glass created by scratching provide ideal nucleation sites.
-
Solution 2: Add a Seed Crystal. If you have a small crystal of pure sesamoxyacetic acid, add it to the supersaturated solution.[3][4] This "seed" provides a template for other molecules to align and build upon, initiating crystallization. If no pure crystal is available, a seed can sometimes be generated by dipping a glass rod into the solution, allowing the solvent to evaporate from the tip, and then reintroducing the rod with its thin crystalline residue into the solution.[3]
-
Solution 3: Flash Cooling (Use with Caution). Briefly cooling the flask in an ice-water bath can sometimes shock the system into crystallization. However, this should be a last resort, as rapid cooling can trap impurities within the crystal lattice, reducing the overall purity of the final product.[2]
-
Problem: The sesamoxyacetic acid is "oiling out" instead of forming crystals.
Instead of solid crystals, an oily liquid separates from the solvent. This occurs when the solute's melting point is lower than the temperature of the solution at the point of saturation. The solute effectively "melts" out of the solution rather than crystallizing.[5]
Probable Causes & Solutions:
-
High Concentration of Impurities: Impurities can depress the melting point of the solute, increasing the likelihood of oiling out.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high.
-
Cooling Rate is Too Rapid: Fast cooling doesn't give the molecules time to orient into a crystal lattice.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation temperature.[1] Then, allow the flask to cool much more slowly. Insulating the flask by covering it with a beaker or placing it in a warm water bath that is allowed to cool to room temperature can promote the slow formation of crystals instead of oil.[1][5] If the problem persists, reconsider your solvent choice, perhaps moving to a solvent with a lower boiling point or employing a mixed-solvent system.
-
Problem: The final yield of pure sesamoxyacetic acid is very low.
A low recovery can be frustrating, especially when working with valuable materials. Several factors during the process can contribute to product loss.
Probable Causes & Solutions:
-
Using Too Much Solvent: As with the failure to crystallize, using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3][4]
-
Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[2][4] If you suspect this was the cause, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again for a second crop of crystals, though this second crop may be less pure.
-
-
Premature Crystallization During Hot Filtration: If your crude material contained insoluble impurities that you removed via hot gravity filtration, the product may have crystallized on the filter paper or in the funnel stem.[5]
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated by passing hot solvent through it or by placing it under a heat lamp before pouring your solution.[5] Using a stemless funnel can also prevent clogging. If crystallization occurs, you may need to wash the filter with additional hot solvent, but be mindful this will dilute your filtrate and may require subsequent evaporation.
-
-
Washing Crystals with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your purified product.[4]
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor without significantly dissolving the product.[4]
-
Problem: The purified crystals are still colored.
If the crude material had colored impurities, they may persist in the final product if not addressed properly.
Probable Causes & Solutions:
-
Highly Soluble, Colored Impurities: Some impurities have high molecular weights and are intensely colored. They may be soluble enough to remain in the solution but can become adsorbed onto the surface of your desired crystals as they form.
-
Solution: Use activated charcoal (Norit). After dissolving your crude sesamoxyacetic acid in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (a spatula tip is often enough). The charcoal has a high surface area that adsorbs large, colored impurity molecules. Bring the solution back to a boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before setting the solution to cool and crystallize.[6] Be cautious not to add too much charcoal, as it can also adsorb your desired product, reducing the yield.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing sesamoxyacetic acid?
The choice of solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit a steep solubility curve for sesamoxyacetic acid: poor solubility at low temperatures and high solubility at high temperatures.[7][8]
Key Solvent Characteristics:
-
Solubility Profile: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[7][9]
-
Chemical Inertness: The solvent must not react with sesamoxyacetic acid.[9][10]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[10]
A good starting point is to test solubility in a range of solvents with varying polarities on a small scale (e.g., 10-20 mg of crude product in a test tube).[7] Given the structure of sesamoxyacetic acid (a carboxylic acid with an ether linkage and an aromatic ring system), solvents like ethanol, acetone, ethyl acetate, or water could be potential candidates.[11]
Solvent Selection Workflow
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water (H₂O) | 100 | Very High | Good for polar compounds; non-flammable. May be a good choice for carboxylic acids like sesamoxyacetic acid.[11][12] |
| Ethanol (C₂H₅OH) | 78 | High | A versatile polar protic solvent, often a good first choice for many organic compounds.[13] |
| Acetone (C₃H₆O) | 56 | Medium-High | A strong solvent with a low boiling point, making it easy to remove. |
| Ethyl Acetate (C₄H₈O₂) | 77 | Medium | A good solvent for compounds of intermediate polarity. |
| Toluene (C₇H₈) | 111 | Low | Good for non-polar compounds; its higher boiling point can be useful but also harder to remove. |
| Hexane (C₆H₁₄) | 69 | Very Low | Used for non-polar compounds; often used as the "anti-solvent" in mixed-solvent systems. |
Q2: What are the likely impurities in my crude sesamoxyacetic acid?
Impurities can originate from starting materials, side reactions, or subsequent degradation. For sesamoxyacetic acid, which is typically synthesized from sesamol, potential impurities could include:
-
Unreacted Sesamol: The phenolic starting material.
-
By-products from Synthesis: Depending on the specific synthetic route (e.g., Williamson ether synthesis), by-products could include products of side reactions.
-
Related Carboxylic Acids: Other organic acids formed during the process can be common impurities in carboxylic acid syntheses.[14]
-
Residual Solvents or Reagents: Solvents or reagents used in the preceding reaction step.
Q3: When and how should I use a mixed-solvent system?
A mixed-solvent (or binary solvent) system is used when no single solvent has the ideal solubility properties.[7] This involves a pair of miscible solvents: one in which sesamoxyacetic acid is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "non-solvent").[2][7]
Procedure:
-
Dissolve the crude sesamoxyacetic acid in the minimum amount of the hot "good" solvent.
-
If necessary, perform a hot gravity filtration at this stage to remove any insoluble impurities.
-
Slowly add the "anti-solvent" dropwise to the hot solution with swirling until the solution just begins to turn cloudy (this is the point of saturation).[2]
-
Add another drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, which should now produce crystals.
A common example of a mixed-solvent pair is ethanol (good solvent) and water (anti-solvent) for moderately polar organic compounds.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Sesamoxyacetic Acid
-
Dissolution: Place the crude sesamoxyacetic acid (e.g., 1.0 g) into a suitably sized Erlenmeyer flask. Add a boiling chip. In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of hot solvent to the Erlenmeyer flask to just dissolve the solid completely.
-
(Optional) Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[5]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2][15] Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.[2]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[12]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold solvent to remove any residual mother liquor.[4]
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help dry them.[15] Then, carefully transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
Troubleshooting Flowchart: No Crystal Formation
References
- Solvent Choice. (n.d.). In Chemistry Teaching Labs. University of York.
- Finding the best solvent for recrystallisation student sheet. (2021). In RSC Education. Royal Society of Chemistry.
- Recrystallization - Single Solvent. (n.d.). In University of Colorado Boulder Organic Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). In Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). In Department of Chemistry. University of Rochester.
- Problems with Recrystallisations. (n.d.). In Chemistry Teaching Labs. University of York.
- Troubleshooting. (2022). In Chemistry LibreTexts.
- Recrystallization. (n.d.). In University of California, Los Angeles Chemistry.
- Tips & Tricks: Recrystallization. (n.d.). In Department of Chemistry. University of Rochester.
- Purification of carboxylic acids by complexation with selective solvents. (2007). Google Patents.
- Recrystallization and Crystallization. (n.d.). In University of California, Davis Chemistry.
- Recrystallisation. (n.d.). In University of Sydney School of Chemistry.
- Recrystallization. (n.d.). In University of Massachusetts Lowell Chemistry.
- Zebib, H., Bultosa, G., & Abera, S. (2015). Physico-chemical Properties of Sesame (Sesamum indicum L.) Varieties Grown in Northern Area, Ethiopia. Agricultural Sciences, 6, 238-246.
- Recrystallization of Benzoic Acid. (n.d.). In Truman State University Chemistry.
- Stearic acid solubility and cubic phase volume. (1998). PubMed.
- Methoxyacetic Acid. (n.d.). PubChem.
- Phenoxyacetic Acid. (n.d.). PubChem.
- Rousová J, Ondrušová K, Karlová P, Kubátová A. (2015). Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons.
- Rousová, J., et al. (2015). Determination of Impurities in Bioproduced Succinic Acid. ResearchGate.
- Analytical Methods. (n.d.). RSC Publishing.
- The Recrystallization of Impure Benzoic Acid Lab. (2024, April 12). YouTube.
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Home Page [chem.ualberta.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. edu.rsc.org [edu.rsc.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. commons.und.edu [commons.und.edu]
- 15. youtube.com [youtube.com]
Addressing batch-to-batch variability of 3,4-methylenedioxyphenoxyacetic acid
Welcome to the technical support center for 3,4-methylenedioxyphenoxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of batch-to-batch variability. Consistent product quality is paramount for reproducible experimental results and successful drug development outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure you get the most reliable results from your material.
Understanding Batch-to-Batch Variability
Batch-to-batch variability refers to the differences in the physicochemical properties and impurity profiles of a chemical compound produced in different manufacturing runs.[1][2] Even with established synthesis protocols, minor deviations in reaction conditions, raw material quality, or equipment can lead to significant variations in the final product.[3][4] For a compound like 3,4-methylenedioxyphenoxyacetic acid, which may be used in sensitive biological assays or as a precursor in pharmaceutical synthesis, such variability can compromise experimental reproducibility, efficacy, and safety.[5][6][7]
The principles of Good Manufacturing Practice (GMP) are essential in minimizing this variability by ensuring that products are consistently produced and controlled according to quality standards.[8][9][10][] This guide is built upon these principles to help you identify and address the root causes of inconsistency.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the variability of 3,4-methylenedioxyphenoxyacetic acid.
Q1: We've observed a significant difference in the solubility of two different batches of 3,4-methylenedioxyphenoxyacetic acid in our solvent system. What could be the cause?
A1: Variations in solubility are a common indicator of batch-to-batch inconsistency and can stem from several factors:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[1] The crystallization conditions during synthesis, such as solvent, temperature, and cooling rate, can influence which polymorph is formed.
-
Impurities: The presence of even small amounts of impurities can significantly alter the solubility of the main compound.[12][13] Some impurities might be more or less soluble than the active pharmaceutical ingredient (API), affecting the overall dissolution behavior.
-
Particle Size and Surface Area: Differences in the physical properties of the powder, such as particle size distribution and surface area, can impact the rate of dissolution.[1][4] Smaller particles generally dissolve faster due to a larger surface area-to-volume ratio.
To investigate, we recommend performing powder X-ray diffraction (PXRD) to identify any polymorphic differences and using analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of each batch.
Q2: One batch of our 3,4-methylenedioxyphenoxyacetic acid has a slight yellow tint, while the other is pure white. Should we be concerned?
A2: A difference in color is a strong indicator of the presence of impurities.[14] While a slight discoloration may not always impact the compound's primary function, it warrants investigation as it could signify:
-
Residual Starting Materials or By-products: Incomplete reactions or inadequate purification can leave behind colored impurities from the synthesis process.[5][13]
-
Degradation Products: The compound may have degraded due to improper storage conditions (e.g., exposure to light, heat, or air).[12]
-
Trace Metal Contamination: Contamination from the reactor or other equipment can sometimes introduce colored metal ions.
We advise running a comparative analysis of the batches using UV-Vis spectroscopy to quantify the color difference and HPLC or Gas Chromatography (GC) to identify and quantify the impurities.[][16]
Q3: We are seeing inconsistent results in our biological assays using different batches of this compound. How can we troubleshoot this?
A3: Inconsistent biological activity is a critical issue, often linked to variations in purity and the presence of active or interfering impurities.[6][7] Here’s a systematic approach to troubleshooting:
-
Confirm Identity and Purity: First, verify the identity and purity of each batch using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.[][16][17] This will confirm that you are working with the correct compound and provide a quantitative measure of its purity.
-
Impurity Profiling: If purity differences are observed, the next step is to identify the impurities. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are powerful for separating and identifying unknown compounds.
-
Evaluate Impurity Effects: Once identified, you can assess whether the impurities themselves have any biological activity or if they interfere with the assay. Some impurities can be toxic to cells or inhibit enzymes, leading to skewed results.[5][7]
Adherence to a robust Quality Management System (QMS) during manufacturing is crucial to prevent such inconsistencies.[10]
Troubleshooting Guides
This section provides step-by-step guidance for investigating and resolving specific issues related to batch-to-batch variability.
Guide 1: Investigating Differences in Purity by HPLC
Issue: HPLC analysis reveals a significant difference in the purity profile between two batches of 3,4-methylenedioxyphenoxyacetic acid.
Objective: To identify the source of the discrepancy and ensure consistent product quality.
Workflow Diagram:
Caption: Workflow for troubleshooting HPLC purity discrepancies.
Step-by-Step Protocol:
-
Verify Analytical Method: Ensure the HPLC method used is validated for the analysis of 3,4-methylenedioxyphenoxyacetic acid. A suitable method for organic acids would typically involve a C18 column with a UV detector set around 210 nm and an acidic mobile phase.[18][19][20]
-
System Suitability Check: Before re-analysis, perform a system suitability test to ensure the HPLC system is performing correctly. This includes checking for consistent retention times, peak shapes, and detector response with a certified reference standard.
-
Re-analyze Batches: Carefully re-analyze samples from both batches in triplicate to confirm the initial observation.
-
Data Analysis and Comparison:
-
Retention Time: Compare the retention time of the main peak to that of a reference standard to confirm the identity of the compound.
-
Purity Calculation: Calculate the purity of each batch using the peak area percentage method.
-
Impurity Profile: Compare the chromatograms for any differences in the number, size, or retention times of impurity peaks.
-
-
Investigate Manufacturing Records: If the discrepancy is confirmed, review the batch production records for any deviations in the synthesis process, such as:
-
Raw Material Sources: Were the starting materials (e.g., 3,4-methylenedioxyphenol, α-bromoacetophenone) from the same supplier and batch?[21]
-
Reaction Parameters: Were there any fluctuations in temperature, pressure, or reaction time?[3]
-
Purification Steps: Were the crystallization and washing steps performed consistently?
-
-
Identify Unknown Impurities: For any significant unknown peaks, use techniques like LC-MS or preparative HPLC followed by NMR to isolate and identify the impurities.[][17]
-
Implement Corrective Actions: Once the root cause is identified, implement corrective and preventive actions (CAPAs) to prevent recurrence. This could involve tightening raw material specifications, refining the synthesis protocol, or improving purification methods.[22]
Guide 2: Characterizing Structural Integrity by NMR
Issue: Suspected structural differences or the presence of structurally similar impurities between batches.
Objective: To confirm the chemical structure of 3,4-methylenedioxyphenoxyacetic acid and identify any structural isomers or related impurities.
Data Presentation: Expected ¹H NMR Peaks
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.7-6.8 | m | 3H | Aromatic Protons |
| ~5.9 | s | 2H | -O-CH₂-O- |
| ~3.6 | s | 2H | -CH₂-COOH |
| ~10-12 | br s | 1H | -COOH |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. This table is based on typical spectra for similar compounds.[23][24][25]
Workflow Diagram:
Caption: Workflow for investigating structural integrity using NMR.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of each batch and a certified reference standard in the same deuterated solvent (e.g., DMSO-d₆, CDCl₃) to ensure comparability.
-
Acquire ¹H NMR Spectra: Run a standard proton NMR experiment for each sample.
-
Spectral Comparison:
-
Overlay the spectra of the different batches and the reference standard.
-
Check for the presence of all expected peaks with the correct chemical shifts, multiplicities, and integration ratios as detailed in the table above.
-
Look for any unexpected peaks, which would indicate the presence of impurities.
-
-
Acquire ¹³C NMR Spectra: If significant impurities are detected, acquiring ¹³C NMR spectra can provide additional information about the carbon skeleton of the impurities.
-
Advanced NMR Techniques: For complex mixtures or to confirm the structure, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to determine proton-proton and proton-carbon connectivities.
-
Interpretation: Analyze the NMR data to identify the structure of any impurities. Common structurally related impurities could arise from alternative reaction pathways or incomplete reactions during synthesis.[26][27]
By systematically applying these troubleshooting guides, researchers and drug developers can effectively diagnose and address the root causes of batch-to-batch variability, ensuring the quality and consistency of 3,4-methylenedioxyphenoxyacetic acid for their critical applications.
References
- Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S.
- The Role of Impurities in Drug Development and How to Control Them. Aquigen Bio Sciences.
- Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Health Canada.
- A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applic
- GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. Pharmuni.
- GMP for Active Pharmaceutical Ingredients: A Practical Guide. BOC Sciences.
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments.
- The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com.
- Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. ComplianceOnline.
- Organic Acids : HPLC (Type-IV).
- Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. Sigma-Aldrich.
- Analytical Services for Purity Determin
- Effects of Impurities in Pharmaceuticals. Veeprho.
- What Testing Methods Are Used to Ensure Chemical Purity?
- 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID(2861-28-1) 1H NMR spectrum. ChemicalBook.
- Effects of Impurities in Pharmaceuticals. Sauradip Chemical Industries.
- Effects of Impurities in Pharmaceuticals. Oceanic Pharmachem.
- What Causes Product Quality Variations In Chemical Batch Manufacturing? Chemistry For Everyone.
- Eight Crucial Techniques in Chemical Composition Analysis. AxisPharm.
- Batch-to-Batch Variability. Surface Measurement Systems.
- Synthesis of α-(3,4-methylenedioxyphenoxy)acetophenone. PrepChem.com.
- Identifying sources of batch to batch variation in processability.
- Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes.
- What Are Common Mistakes In Chemistry Synthesis Reactions? Chemistry For Everyone.
- (4-METHYLPHENOXY)ACETIC ACID(940-64-7) 1H NMR spectrum. ChemicalBook.
- Phenoxyacetic acid(122-59-8) 1H NMR spectrum. ChemicalBook.
- Organic Chemistry Synthesis Reactions - Examples and Practice Problems. The Organic Chemistry Tutor.
Sources
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. veeprho.com [veeprho.com]
- 8. fda.gov [fda.gov]
- 9. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 10. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance [pharmuni.com]
- 12. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 13. oceanicpharmachem.com [oceanicpharmachem.com]
- 14. moravek.com [moravek.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]
- 18. mdpi.com [mdpi.com]
- 19. scioninstruments.com [scioninstruments.com]
- 20. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 21. prepchem.com [prepchem.com]
- 22. complianceonline.com [complianceonline.com]
- 23. 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID(2861-28-1) 1H NMR spectrum [chemicalbook.com]
- 24. (4-METHYLPHENOXY)ACETIC ACID(940-64-7) 1H NMR [m.chemicalbook.com]
- 25. Phenoxyacetic acid(122-59-8) 1H NMR [m.chemicalbook.com]
- 26. m.youtube.com [m.youtube.com]
- 27. m.youtube.com [m.youtube.com]
Unexpected NMR peaks in (1,3-Benzodioxol-5-yloxy)acetic acid spectrum
Technical Support Center
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document is designed to provide in-depth troubleshooting for a common analytical challenge: the appearance of unexpected peaks in the 1H NMR spectrum of (1,3-Benzodioxol-5-yloxy)acetic acid. My goal is to equip you with the expertise and logical framework to diagnose and resolve these spectral ambiguities confidently.
FAQ 1: I've synthesized this compound, but the 1H NMR spectrum shows more peaks than I expected. What's the first step?
This is a frequent and important observation in synthetic chemistry. A clean NMR spectrum is a critical indicator of purity. When extra peaks appear, a systematic approach is essential to avoid misinterpretation of your results. The expected signals for this compound are noted in the table below. Any deviation warrants investigation.
Table 1: Expected 1H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH ) | >10 (typically 10-12) | Broad Singlet | 1H |
| Aromatic (Ar-H ) | 6.3 - 6.8 | 3 distinct signals | 3H total |
| Methylenedioxy (-O-CH2 -O-) | ~5.95 | Singlet | 2H |
| Methylene (-O-CH2 -COOH) | ~4.60 | Singlet | 2H |
Your first step should be to follow a logical troubleshooting workflow to categorize and identify the source of the contamination. The most common culprits are, in order of probability: residual solvents, unreacted starting materials, reaction byproducts, or sample degradation.
Caption: A logical workflow for troubleshooting unexpected NMR signals.
FAQ 2: How do I identify and rule out residual solvents?
Residual solvents from the reaction or purification steps are the most common source of extraneous NMR peaks. They are often characterized by sharp singlets but can also present as multiplets.
Expertise & Causality: Every solvent has a characteristic chemical shift that can vary slightly depending on the deuterated solvent used for the NMR sample.[1][2] The first and easiest check is to compare the chemical shifts of your unknown peaks against established tables of NMR solvent impurities. These have been meticulously compiled and published in leading chemistry journals.[1][2][3][4]
Table 2: Common Laboratory Solvents and Their 1H Chemical Shifts (in CDCl3)
| Solvent | Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 2.05 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Dimethylformamide (DMF) | 8.02 (s), 2.92 (s), 2.75 (s) | s, s, s |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane(s) | ~1.25, ~0.88 | br m |
| Methanol | 3.49 | s |
| Toluene | 7.27-7.17 (m), 2.36 (s) | m, s |
| Water | ~1.56 | br s |
This table is a brief summary. For a comprehensive list, consult the references.[1][2][4][5]
Trustworthiness (Self-Validation): If you suspect a solvent, you can confirm its identity by intentionally adding a drop of the pure solvent to your NMR tube and re-acquiring the spectrum. If the peak increases in intensity, you have positively identified it.
FAQ 3: Could the peaks be from my starting materials?
Yes, incomplete reactions or inefficient purification can leave unreacted starting materials in your final product. For the synthesis of this compound, this is typically achieved via a Williamson ether synthesis.[6][7] The starting materials are 1,3-benzodioxol-5-ol (sesamole) and an electrophile like chloroacetic acid or its ester.
Caption: Synthesis of the target molecule via Williamson ether synthesis.
Expertise & Causality: Each starting material has a unique 1H NMR fingerprint.
-
Sesamole: The aromatic protons of sesamole appear at slightly different shifts than in the product due to the electronic effect of the -OH group versus the -OCH2COOH group.[8][9][10] You would also see a broad phenolic -OH peak, which is absent in the pure product.
-
Chloroacetic Acid: This would appear as a sharp singlet around 4.1-4.2 ppm.[11][12] This is distinct from the product's methylene signal at ~4.6 ppm.
Table 3: Diagnostic 1H NMR Peaks for Starting Materials vs. Product
| Compound | Key Diagnostic Peak(s) (δ, ppm) | Notes |
| This compound | ~4.60 (s, 2H) | Methylene protons adjacent to ether oxygen. |
| Sesamole | ~6.2-6.7 (m, 3H), 5-9 (br s, 1H) | Aromatic protons and a phenolic -OH peak.[8][9] |
| Chloroacetic Acid | ~4.15 (s, 2H) | Methylene protons adjacent to chlorine.[12][13] |
FAQ 4: What if the peaks are not from solvents or starting materials?
If you have ruled out solvents and starting materials, the next logical step is to consider byproducts from the synthesis. In a Williamson ether synthesis involving a phenoxide, the primary side reaction to consider is C-alkylation , where the electrophile adds to the aromatic ring instead of the phenolic oxygen.[14]
Expertise & Causality:
-
O-Alkylation (Desired Product): The connection is Ar-O-CH2COOH. This preserves the original aromatic substitution pattern.
-
C-Alkylation (Byproduct): The connection would be Ar-CH2COOH, with the -OH group remaining on the ring. This would significantly alter the aromatic region's splitting pattern and introduce a new methylene signal at a different chemical shift (typically further upfield, ~3.5 ppm). The phenolic -OH would also still be present.
FAQ 5: How can I definitively identify an unknown impurity?
When comparison to known spectra is insufficient, a few classic and powerful experiments can provide definitive proof.
Protocol 1: The Spiking Experiment
This is the gold standard for confirming the identity of a suspected impurity if you have a pure sample of it (e.g., your starting material).
Methodology:
-
Acquire Spectrum: Obtain a clean 1H NMR spectrum of your potentially impure sample.
-
Prepare Spike: Dissolve a very small amount (e.g., <1 mg) of the suspected compound (e.g., sesamole) in a few drops of the same deuterated solvent.
-
Spike Sample: Add this solution directly to your NMR tube.
-
Re-acquire Spectrum: Run the 1H NMR experiment again.
-
Analyze: If the intensity of the unexpected peak increases relative to your product peaks, you have confirmed its identity.
Protocol 2: D2O Exchange
This is a simple and rapid experiment to identify protons on heteroatoms (O-H, N-H), such as the carboxylic acid proton or a phenolic -OH from unreacted sesamole.
Methodology:
-
Acquire Spectrum: Obtain a standard 1H NMR spectrum.
-
Add D2O: Add one drop of deuterium oxide (D2O) to the NMR tube.
-
Shake: Cap the tube and shake gently to mix.
-
Re-acquire Spectrum: Run the 1H NMR experiment again.
-
Analyze: Labile protons (like -OH and -COOH) will exchange with deuterium and their corresponding peaks will diminish or disappear entirely from the spectrum. The residual HDO peak will appear around 4.7 ppm in many solvents.[1]
Advanced Methods: 2D NMR Spectroscopy
If the impurity is a completely unexpected structure, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This helps map out the spin systems within a molecule, confirming the connectivity of your product and elucidating the structure of byproducts.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is extremely powerful for assigning both 1H and 13C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds apart. This is key for identifying quaternary carbons and piecing together molecular fragments.
By systematically working through these potential sources—solvents, starting materials, and byproducts—and using targeted experiments for confirmation, you can confidently identify any unexpected peaks in your spectrum and ensure the integrity of your scientific findings.
References
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, simulated) (NP0002714).
- Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities.
- ChemicalBook. (n.d.). Chloroacetic acid(79-11-8) 1H NMR spectrum.
- ChemicalBook. (n.d.). CHLOROACETIC ACID 2-METHOXYETHYL ESTER(13361-36-9) 1H NMR spectrum.
- SpectraBase. (n.d.). Chloroacetic acid.
- SpectraBase. (n.d.). Chloroacetic acid - Optional[1H NMR] - Spectrum.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Human Metabolome Database. (2012, September 11). Showing metabocard for Sesamol (HMDB0033812).
- ChemicalBook. (n.d.). Sesamol(533-31-3) 1H NMR.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- ResearchGate. (n.d.). 1H-NMR (600 MHz) and 13C-NMR (150 MHz) Spectral Data of Sesamolinol Diglucoside Isolated from Sesame Seeds.
- Worldresearchersassociations.Com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- ResearchGate. (n.d.). Table 2. 1H-NMR and 13C-NMR spectral data of sesaminol diglucoside....
- Nudelman, A., Kotlyar, V., & Gottlieb, H. E. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- PubChem. (n.d.). Sesamol.
- ChemicalBook. (n.d.). 1,3-Benzodioxole(274-09-9) 1H NMR spectrum.
- Chegg.com. (2025, December 14). Solved 1H NMR Spectroscopy: Draw the Williamson ether.
- SpectraBase. (n.d.). 1,3-Benzodioxole - Optional[17O NMR] - Chemical Shifts.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- University of California, Riverside. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2019, May 16). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Wikipedia. (n.d.). 1,3-Benzodioxole.
- Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- SpectraBase. (n.d.). 1,3-Benzodioxole-5-acetic acid, .alpha.-hydroxy-4,7-dimethoxy- - Optional[1H NMR] - Spectrum.
- ResearchGate. (2025, October 10). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide.
- MDPI. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide.
- Carbon. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling.
- MDPI. (n.d.). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide.
- SpectraBase. (n.d.). (E)-5-(1,3-benzodioxol-5-yl)-2-pentenal - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). acetic acid, (1,3-benzodioxol-5-ylamino)-, 2-[(E)-(2-methyl-1H-indol-3-yl)methylidene]hydrazide - Optional[1H NMR] - Spectrum.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Human Metabolome Database: Showing metabocard for Sesamol (HMDB0033812) [hmdb.ca]
- 9. Sesamol(533-31-3) 1H NMR spectrum [chemicalbook.com]
- 10. Sesamol | C7H6O3 | CID 68289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, D2O, simulated) (NP0002714) [np-mrd.org]
- 12. Chloroacetic acid(79-11-8) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. jk-sci.com [jk-sci.com]
Preventing byproduct formation in sesamoxyacetic acid synthesis
A Guide to Preventing Byproduct Formation and Optimizing Purity
Welcome to the technical support guide for the synthesis of sesamoxyacetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested insights to help you navigate the common challenges encountered during this synthesis, with a specific focus on identifying and preventing the formation of critical byproducts. As Senior Application Scientists, we explain not just the procedural steps, but the fundamental chemical principles that govern success.
The Synthetic Pathway: An Overview
The industrial and laboratory synthesis of sesamoxyacetic acid predominantly relies on the Williamson ether synthesis .[1][2] This robust and versatile method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. In this specific application, the sodium or potassium salt of sesamol acts as the nucleophile, attacking an α-haloacetic acid derivative.
The general reaction proceeds in two key stages:
-
Deprotonation: Sesamol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the highly reactive sesamoxide anion.[3][4]
-
Nucleophilic Substitution (SN2): The sesamoxide anion attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the ether linkage.[1] This step is followed by an acidic workup to protonate the carboxylate, yielding the final product.
Caption: General workflow for sesamoxyacetic acid synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, providing both diagnostic advice and preventative solutions.
Q1: My final yield is low, and I've isolated significant amounts of unreacted sesamol. What is the likely cause?
Answer: This is a classic problem that typically points to incomplete deprotonation of the starting sesamol or suboptimal reaction conditions for the SN2 step.
Causality: The phenoxide anion is the active nucleophile in the Williamson ether synthesis; neutral sesamol is not nucleophilic enough to displace the chloride from chloroacetic acid. If deprotonation is incomplete, a significant portion of your starting material will remain unreacted.
Troubleshooting Steps:
-
Base Stoichiometry and Quality: Ensure you are using at least two full equivalents of a strong base (e.g., NaOH, KOH). The first equivalent neutralizes the acidic proton of the chloroacetic acid, and the second deprotonates the phenolic hydroxyl group of sesamol. Use freshly prepared, high-purity aqueous base solutions.
-
Reaction Time and Temperature: While the initial deprotonation is fast, the subsequent SN2 reaction requires sufficient thermal energy and time. The reaction is often performed by heating the mixture to 90-100°C for at least 30-60 minutes to ensure it proceeds to completion.[5][6]
-
Solvent and Phase Issues: Ensure all reagents are fully dissolved. Gentle warming and stirring can help create a homogeneous solution, especially after the addition of chloroacetic acid.[5] In some cases, the use of a phase-transfer catalyst can be beneficial, although it is not typically required for this specific aqueous synthesis.
Caption: Troubleshooting workflow for low product yield.
Q2: My spectroscopic data (NMR, LC-MS) suggests the presence of an isomer. What is this byproduct and how can I avoid it?
Answer: The most likely isomeric byproduct results from C-alkylation rather than the desired O-alkylation. The sesamoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated aromatic ring.
Mechanistic Insight:
-
O-Alkylation (Desired): The negatively charged oxygen atom attacks the electrophile. This is generally the kinetically and thermodynamically favored pathway, leading to the ether product.
-
C-Alkylation (Byproduct): The electron density on the aromatic ring (ortho to the oxygen) attacks the electrophile. This side reaction can be promoted by certain solvents and reaction conditions.
Caption: Competing O-alkylation and C-alkylation pathways.
Preventative Strategies:
| Parameter | Recommended Condition | Rationale |
| Solvent | Protic solvents (e.g., water, ethanol) | Protic solvents solvate the oxygen atom of the phenoxide, slightly sterically hindering it and favoring attack from that site. Aprotic polar solvents like DMF or DMSO can sometimes increase the proportion of C-alkylation.[7] |
| Temperature | Moderate (90-100°C) | Extremely high temperatures can sometimes favor the thermodynamically stable C-alkylated product, though this is less of a concern with chloroacetic acid. |
| Leaving Group | Chloride (from chloroacetic acid) | Softer leaving groups can sometimes favor C-alkylation. Chloride is a hard leaving group, which favors reaction at the harder oxygen nucleophilic site (HSAB theory). |
Q3: I used ethyl chloroacetate as my alkylating agent and now have an ester impurity in my final product. How do I drive the final hydrolysis step to completion?
Answer: This indicates incomplete hydrolysis of the intermediate ethyl sesamoxyacetate. While acidic hydrolysis is an option, it is a reversible equilibrium process.[8][9] For a complete and irreversible reaction, alkaline hydrolysis (saponification) is strongly recommended.[10]
Optimized Hydrolysis Protocol:
-
After the initial SN2 reaction, ensure all the ethyl chloroacetate is consumed (monitor by TLC or LC-MS if possible).
-
Add a sufficient excess of aqueous NaOH or KOH (e.g., 2-3 equivalents relative to the starting ester).
-
Heat the mixture under reflux for 1-2 hours. The hydroxide ion directly attacks the ester carbonyl, and the subsequent formation of the carboxylate salt drives the reaction to completion.[11]
-
After cooling, proceed with the standard acidic workup to protonate the carboxylate and precipitate the final product.
Q4: Is my product at risk of decarboxylation during workup or purification?
Answer: No, decarboxylation is not a significant risk for sesamoxyacetic acid under standard laboratory conditions. This side reaction, the loss of CO₂, primarily occurs upon heating β-keto acids or malonic acid derivatives, which can form a stable cyclic transition state.[12][13][14] Sesamoxyacetic acid does not possess this structural feature. However, exposure to excessively harsh acidic conditions and very high temperatures (>150-200°C) for prolonged periods should be avoided to prevent general degradation.
Recommended Experimental Protocols
Protocol 1: Optimized Synthesis of Sesamoxyacetic Acid
This protocol is designed to maximize yield and minimize byproduct formation.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4.0 g of potassium hydroxide (KOH) in 8 mL of deionized water.[3]
-
Deprotonation: To the KOH solution, add 2.0 g of sesamol. Swirl the mixture until a clear, homogeneous solution is formed.
-
SN2 Reaction: Prepare a solution of 3.0 g of chloroacetic acid in 6 mL of water. Add this solution dropwise to the boiling sesamol solution over 10 minutes through the top of the condenser.[3]
-
Reaction Completion: Once the addition is complete, continue to heat the mixture at a gentle reflux for an additional 30-60 minutes.
-
Cooling & Workup: Cool the reaction mixture to room temperature. The product will exist as its potassium salt.
Protocol 2: Purification via Acid-Base Extraction and Recrystallization
This procedure effectively separates the acidic product from neutral impurities and unreacted phenol.
-
Dilution: Transfer the cooled reaction mixture to a beaker and dilute with 20 mL of water.
-
Initial Extraction (Optional): Transfer the solution to a separatory funnel and wash with 15 mL of diethyl ether or ethyl acetate to remove any non-acidic impurities. Discard the organic layer.[5]
-
Acidification: Slowly and carefully acidify the aqueous layer with concentrated HCl, with stirring, until the pH is ~1-2 (test with pH paper). Extensive precipitation of the crude sesamoxyacetic acid will occur.[3][6]
-
Isolation: Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[5]
-
Recrystallization: Transfer the crude solid to a beaker. Add the minimum amount of hot water required to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Pure crystals of sesamoxyacetic acid will form.[15][16]
-
Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Data Interpretation: Identifying Product and Byproducts
A key aspect of a self-validating protocol is the ability to confirm the identity and purity of the final product. ¹H NMR spectroscopy is an invaluable tool for this.
| Compound | Key ¹H NMR Signals (Approx. δ, CDCl₃) | Distinguishing Features |
| Sesamoxyacetic Acid (Product) | 6.7-6.8 ppm (s, 1H, Ar-H), 6.6 ppm (d, 1H, Ar-H), 6.3 ppm (d, 1H, Ar-H), 5.9 ppm (s, 2H, -O-CH₂-O-), 4.6 ppm (s, 2H, -O-CH₂-COOH) | Appearance of the characteristic singlet at ~4.6 ppm for the methylene group adjacent to the carboxylic acid. |
| Sesamol (Starting Material) | 6.7 ppm (s, 1H, Ar-H), 6.5 ppm (d, 1H, Ar-H), 6.2 ppm (d, 1H, Ar-H), 5.9 ppm (s, 2H, -O-CH₂-O-), ~5.0 ppm (br s, 1H, -OH) | Absence of the -O-CH₂-COOH signal. Presence of a broad phenolic -OH peak. |
| C-Alkylated Byproduct | Complex aromatic region, 5.9 ppm (s, 2H, -O-CH₂-O-), ~3.7 ppm (s, 2H, Ar-CH₂-COOH), ~9.0 ppm (br s, 1H, -OH) | Aromatic splitting pattern changes. Methylene signal shifts upfield to ~3.7 ppm. Retention of the phenolic -OH peak. |
References
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-427. [Link]
- Lu, J., et al. (2012). Microbial production of sebacic acid from a renewable source: production, purification, and polymerization. Green Chemistry, 14(3), 727-734. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis.
- Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Chemical Engineering, 3(1). [Link]
- University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Organic Chemistry Laboratory Handout. Retrieved from [Link] (Note: This is a representative university lab manual outlining a similar procedure).
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211. [Link]
- ResearchGate. (n.d.).
- University of Michigan-Dearborn. (n.d.). Experiment 06 Williamson Ether Synthesis. Chemistry Department Lab Manual. Retrieved from [Link] (Note: This is a representative university lab manual outlining a similar procedure).
- University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Chemistry 2633 Lab Manual.
- Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids.
- LibreTexts Chemistry. (2020). Hydrolysis of Esters.
- Sci-Hub. (n.d.). Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. International Journal of Scientific & Engineering Research, 6(9). [Link]
- Khan Academy. (2014).
- Tsujikawa, H., & Inoue, H. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 39(9), 1837-1842. [Link]
- Master Organic Chemistry. (2022). Decarboxylation.
- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Decarboxylations.
- The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. [Link]
- Clark, J. (n.d.). Hydrolysing Esters. Chemguide.
- MDPI. (2023). The Selective Extraction of Natural Sesquiterpenic Acids in Complex Matrices: A Novel Strategy for Isolating Zizanoic Acid in Vetiver Essential Oil. Molecules, 28(14), 5489. [Link]
- LibreTexts Chemistry. (2022). Hydrolysis of Esters.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. youtube.com [youtube.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. uv.es [uv.es]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Microbial production of sebacic acid from a renewable source: production, purification, and polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Auxin Analogs in Root Growth Modulation: Evaluating Sesoxyacetic Acid and its Alternatives
A Note on "Sesoxyacetic Acid": Initial literature and database searches did not identify "sesoxyacetic acid" as a recognized or studied compound within the context of auxin biology. It is possible that this is a novel, unpublished compound, a trade name, or a misnomer. This guide will therefore focus on a comprehensive comparison of well-established natural and synthetic auxins, providing a framework for evaluating any novel compound against these benchmarks. We will use p-bromophenoxyacetic acid as a representative of the phenoxyacetic acid class to illustrate the comparative analysis.
Introduction: The Central Role of Auxin in Shaping the Root System
The root system is fundamental to plant survival, responsible for water and nutrient uptake, anchorage, and interaction with the soil microbiome. The architecture of the root system is intricately regulated by a class of phytohormones known as auxins.[1][2][3] The primary native auxin, Indole-3-acetic acid (IAA), orchestrates a variety of developmental processes in roots, including the dose-dependent regulation of primary root elongation, the initiation and emergence of lateral roots, and the development of root hairs.[1][4] Auxin's effects are mediated through a complex signaling pathway that involves its perception by TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by Auxin Response Factors (ARFs).[4][5][6]
The profound influence of auxins on plant development has led to the synthesis of numerous auxin analogs for agricultural and research applications.[7][8] These synthetic auxins often mimic the action of IAA but can exhibit differences in activity, stability, and transport within the plant.[9] This guide provides a comparative analysis of the effects of the natural auxin IAA and several classes of synthetic auxin analogs—including naphthaleneacetic acid (NAA), and the phenoxyacetic acids 2,4-D, dicamba, and picloram—on root growth, supported by experimental data and methodologies.
Comparative Analysis of Auxin Analogs on Root Architecture
The response of the root system to exogenous auxins is highly concentration-dependent and can vary significantly between different auxin analogs. Generally, low concentrations of auxins promote root growth, particularly the formation of lateral and adventitious roots, while high concentrations are inhibitory to primary root elongation and can be herbicidal.[4][7]
Key Parameters for Comparison:
-
Primary Root Elongation: The growth of the main root axis.
-
Lateral Root Formation: The number and density of branch roots.
-
Root Hair Development: The formation of tubular extensions from epidermal cells, crucial for nutrient and water absorption.
| Auxin Analog | Chemical Class | Effect on Primary Root Elongation | Effect on Lateral Root Formation | General Observations |
| Indole-3-acetic acid (IAA) | Indole | Biphasic: Promotive at very low concentrations, inhibitory at higher concentrations.[10] | Promotes initiation and emergence.[1][3] | Naturally occurring, susceptible to degradation.[11] |
| Naphthaleneacetic acid (NAA) | Naphthalene | Generally inhibitory at concentrations effective for lateral root induction.[7][12] | Strongly promotes the formation of lateral and adventitious roots.[13][14][15] | Widely used in horticulture for rooting cuttings.[7][13] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic Acid | Strongly inhibitory, often causing abnormal cell division.[16] | Can induce callus formation and inhibit organized lateral root development at higher concentrations. | Used as a broadleaf herbicide; can cause uncontrolled growth.[9] |
| Dicamba | Benzoic Acid | Inhibitory, leading to stunted growth.[16] | Disrupts normal development, can cause adventitious root formation on stems. | A selective herbicide that mimics auxin, causing rapid, abnormal cell growth. |
| Picloram | Pyridine Carboxylic Acid | Highly inhibitory. | Disrupts normal root development. | A persistent, systemic herbicide effective against deep-rooted perennial weeds. |
| p-Bromophenoxyacetic Acid | Phenoxyacetic Acid | Expected to be inhibitory at higher concentrations, similar to other phenoxyacetic acids. | Promotes flowering and fruiting, suggesting it influences nutrient partitioning, which could indirectly affect root growth. | An auxin plant growth regulator that can promote cell division and differentiation. |
Mechanism of Action: Shared Pathways and Subtle Differences
All auxin analogs are thought to exert their effects through the core TIR1/AFB signaling pathway. They bind to the auxin co-receptor complex, promoting the degradation of Aux/IAA repressors and activating auxin-responsive genes.[4][5] However, the differences in their chemical structures can lead to variations in their binding affinity to different TIR1/AFB receptors, their transportability within the plant, and their metabolic stability.
For instance, synthetic auxins like 2,4-D and dicamba are generally more stable and less prone to degradation within the plant than the natural IAA.[9] This persistence can contribute to their herbicidal activity at higher concentrations. Furthermore, the transport of different auxin analogs by influx and efflux carriers (e.g., AUX1/LAX and PIN proteins) can vary, leading to different patterns of accumulation and activity within the root.
Below is a generalized diagram of the auxin signaling pathway, which is the common mechanism for all the discussed auxin analogs.
Caption: Generalized Auxin Signaling Pathway.
Experimental Protocols
Arabidopsis Root Growth Assay
This protocol is a standard method for quantifying the effects of auxin analogs on the root development of the model plant Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Petri dishes (square or round)
-
Sterile water
-
Ethanol (70%)
-
Bleach solution (e.g., 20% commercial bleach)
-
Stock solutions of auxin analogs (e.g., IAA, NAA, 2,4-D, dicamba, p-bromophenoxyacetic acid) dissolved in a suitable solvent (e.g., DMSO or ethanol).
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of bleach solution. Vortex for 5-10 minutes.
-
Wash seeds 3-5 times with sterile water.
-
Resuspend seeds in sterile water and store at 4°C for 2-3 days for stratification.
-
-
Preparation of Growth Medium:
-
Prepare MS medium according to the manufacturer's instructions. Typically, this includes 0.5X MS salts, 1% sucrose, and pH adjusted to 5.7.
-
Add agar (e.g., 0.8%) and autoclave.
-
Cool the medium to approximately 50-60°C.
-
Add the auxin analogs from stock solutions to achieve the desired final concentrations. Also, prepare a control medium with the solvent only.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
-
Plating and Germination:
-
Pipette the stratified seeds onto the surface of the agar plates.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
-
Data Acquisition and Analysis:
-
After a set period of growth (e.g., 7-10 days), remove the plates and scan them using a high-resolution flatbed scanner.
-
Measure the primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the lateral root density (number of lateral roots per unit length of the primary root).
-
Perform statistical analysis to compare the different treatments.
-
Experimental Workflow Diagram
Caption: Arabidopsis Root Growth Assay Workflow.
Conclusion
The choice of an auxin analog for research or agricultural purposes depends on the desired outcome. The naturally occurring auxin, IAA, is essential for normal root development, but its instability can be a limitation in some applications. Synthetic auxins like NAA are highly effective at promoting lateral and adventitious root formation, making them valuable for plant propagation.[7][13][14][15] In contrast, phenoxyacetic acids like 2,4-D, and other synthetic auxins like dicamba and picloram, are potent herbicides at higher concentrations due to their stability and ability to cause uncontrolled growth.[9][16]
While "sesoxyacetic acid" remains an uncharacterized compound in the scientific literature, any novel auxin analog would need to be evaluated against these well-established benchmarks. A thorough characterization would involve dose-response curves for primary root elongation, lateral root formation, and root hair development, as well as investigations into its mechanism of action, transport, and stability within the plant. The experimental protocols outlined in this guide provide a robust framework for such a comparative analysis.
References
- Overvoorde, P., Fukaki, H., & Beeckman, T. (2010). Auxin Control of Root Development. Cold Spring Harbor Perspectives in Biology, 2(6), a001537.
- Lavenus, J., Goh, T., Guyomarc’h, S., Hill, K., Lucas, M., Voß, U., & Bennett, M. (2013). Auxin transport and signaling in root development. Philosophical Transactions of the Royal Society B: Biological Sciences, 368(1627), 20120459.
- Park, J.-E., Kim, Y.-S., & Yoon, H. K. (2017). Synthetic auxin's effect on root hair growth and peroxisomes in Arabidopsis thaliana. Journal of Plant Biotechnology, 44(3), 321-328.
- Weijers, D., & Wagner, D. (2016). Auxin in Root Development. Cold Spring Harbor Perspectives in Biology, 8(4), a021037.
- JIN DUN CHEMISTRY. (2025). How Naphthaleneacetic Acid (NAA) Enhances Root Growth, Fruit Development, and Crop Yield.
- Kazan, K. (2013). Auxin and the integration of environmental signals into plant root development. Annals of Botany, 112(8), 1655-1665.
- Grones, P., & Friml, J. (2015). Auxin-Driven Root Development: The Growing Role of Local Biosynthesis. Philosophical Transactions of the Royal Society B: Biological Sciences, 370(1660), 20140046.
- University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms.
- Zhengzhou Delong Chemical Co., Ltd. (2022). Plant Growth Promoter- Naphthylacetic acid NAA.
- Wikipedia. (2023). Auxin.
- Gleason, C., et al. (2011). Differential effects of 2,4-D and dicamba on the root growth of WT and auxin-related mutants of Arabidopsis thaliana. Weed Science, 59(3), 355-361.
- ResearchGate. (n.d.).
- Nag, S., et al. (2014). Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa. PLoS ONE, 9(3), e90726.
- Bush Chemicals. (2025). Understanding Picloram: Uses, Benefits, and Risks for Farmers.
- POMAIS Agriculture. (n.d.). Picloram vs Triclopyr: Which One Should You Use?
- Jahan, M. A. H. S., et al. (2020). effect of naphthaleneacetic acid on root and plant growth and yield of ten irrigated wheat genotypes. Journal of Plant Nutrition, 43(13), 1957-1975.
- Purdue University. (2011). Study: 2,4-D May Affect Plants Thought To Be Resistant. No-Till Farmer.
- Canada.ca. (n.d.). PICLORAM HERBICIDE.
- Quora. (2022). Does 2,4-D herbicide kill plant roots?.
- Bayer Crop Science Canada. (2024). Dicamba basics.
- Howard Hughes Medical Institute. (2018). Lab-made hormone may reveal secret lives of plants. ScienceDaily.
- National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet.
- Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31.
- Liman, R., et al. (2015). Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots?. Cytotechnology, 67(1), 167-173.
- The Ohio State University. (n.d.). An Overview of Dicamba and 2,4-D Drift Issues.
- ferti-lome. (n.d.). PICLORAM 22K.
- Sytar, O., et al. (2021). The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. Plants, 10(7), 1373.
- Science & Plants for Schools. (n.d.). Investigating the hormone Auxin (IAA)
- iGEM. (2018). Team:UNSW Australia/Lab/Plants.
- Beyond Pesticides. (2007).
- Farmers Business Network. (2025). Dicamba 101: Everything Farmers Need to Know About Dicamba.
- National Pesticide Information Center. (n.d.). Dicamba Fact Sheet.
- iGEM. (2011). Team:Imperial College London/Project Auxin Testing.
- BYJU'S. (n.d.). Auxin – The Plant Growth Hormone.
- YouTube. (2020).
- Pěnčík, A., et al. (2018). Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid. The Plant Cell, 30(6), 1424-1439.
- Ljung, K. (2013). Auxin metabolism and homeostasis in plant growth and development. Development, 140(5), 943-950.
- Wang, S., & Estelle, M. (2014). Auxin signaling. Annual Review of Plant Biology, 65, 245-269.
- Britannica. (2025). Auxin.
- Longdom Publishing. (n.d.). Auxin: A Pivotal Hormone in Plant Growth and Development.
- De Smet, I., et al. (2003). Differential responses of primary and lateral roots to indole-3-acetic acid, indole-3-butyric acid, and 1-naphthaleneacetic acid. Biologia Plantarum, 46(4), 535-541.
- Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460.
- Zhang, Z., et al. (2022). Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. International Journal of Molecular Sciences, 23(21), 13329.
- ResearchGate. (n.d.). Effect of indole-3-acetic acid (IAA) and Cl-IAA on root length of A. thaliana wild type plants.
- Karcz, W., & Burdach, Z. (2002). The effect of auxins (IAA and 4-Cl-IAA) on the redox activity and medium pH of Zea mays L. root segments. Acta Physiologiae Plantarum, 24(3), 263-269.
- YouTube. (2024). Plant Hormones-Auxin (Discovery, Structure & Responses).
Sources
- 1. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 2. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Sulfonation of IAA in Urtica eliminates its DR5 auxin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin Metabolism in Plants [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Difference in Activity Between 2,4 [research.amanote.com]
- 9. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
- 12. Sorbic acid - Wikipedia [en.wikipedia.org]
- 13. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of (1,3-Benzodioxol-5-yloxy)acetic Acid Derivatives as Cyclooxygenase Inhibitors
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (1,3-Benzodioxol-5-yloxy)acetic acid derivatives, with a specific focus on their activity as inhibitors of cyclooxygenase (COX) enzymes. By synthesizing data from key studies, we will explore how subtle modifications to this scaffold influence potency and selectivity, offering a comparative framework to guide future drug discovery efforts.
Introduction: The Therapeutic Potential of the Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a key structural feature in numerous bioactive molecules, valued for its ability to modulate a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. When coupled with an aryloxyacetic acid framework, it forms a promising scaffold for the development of novel therapeutic agents. A significant area of investigation for these derivatives has been the inhibition of cyclooxygenase (COX) enzymes.
The COX enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is primarily induced at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. This guide will dissect the structural features of this compound derivatives that govern their interaction with and inhibition of these two key isoforms.
Core Structure and Mechanism of Action
The foundational structure of the compounds discussed herein is this compound. The primary mechanism of action for the anti-inflammatory effects of these derivatives is the inhibition of COX enzymes, which blocks the prostaglandin biosynthesis pathway.
Below is a diagram illustrating the prostaglandin biosynthesis pathway and the point of intervention for COX inhibitors.
Caption: Prostaglandin Biosynthesis Pathway and COX Inhibition.
The selectivity of these inhibitors for COX-2 over COX-1 is a critical determinant of their therapeutic profile. This selectivity is largely governed by differences in the active sites of the two isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, featuring a larger, more accessible hydrophobic side pocket. Structural modifications to the this compound scaffold that allow for interaction with this side pocket are key to achieving COX-2 selectivity.
Structure-Activity Relationship (SAR) Analysis
The following analysis is based on a comparative review of published data on this compound derivatives and related phenoxyacetic acids.
The Acetic Acid Moiety: Acid vs. Ester
A fundamental aspect of the SAR of these compounds is the state of the carboxylic acid group. A study by Hawash et al. (2020) synthesized and evaluated a series of both aryl acetic acids and their corresponding methyl esters.[1]
-
Aryl Acetates (Esters): The ester derivatives generally demonstrated better activity against COX-2. For instance, halogenated benzodioxole acetate structures showed IC50 values against COX-2 in the range of 1.30–37.45 µM.[1]
-
Aryl Acetic Acids: The corresponding acetic acid derivatives were generally less potent against COX-2, with IC50 values ranging from 2.35–39.14 µM.[1]
This suggests that the less polar ester form may have more favorable interactions within the hydrophobic active site of the COX enzymes.
Substitution on the Phenyl Ring
The nature and position of substituents on an additional phenyl ring attached to the core structure significantly influence both potency and selectivity.
-
Halogens: The introduction of halogens (Br, Cl, I) on the phenyl ring was found to be beneficial for activity.[1]
-
Bulky Groups and Selectivity: The presence of bulkier groups can enhance COX-2 selectivity. This is because the larger active site of COX-2 can accommodate these groups, while the smaller COX-1 active site cannot. For example, a derivative with a bulky trimethoxy group on the phenyl ring was found to be a more selective COX-2 inhibitor, as it could not bind well to the COX-1 enzyme.
Insights from Molecular Docking Studies
Molecular docking studies have provided a rationale for the observed SAR. For many selective COX-2 inhibitors, a key interaction involves the insertion of a bulky or appropriately substituted aryl group into the hydrophobic side pocket of the COX-2 active site. For this compound derivatives, it is hypothesized that the benzodioxole moiety itself, being larger than a simple phenyl ring, contributes to improved COX-2 selectivity compared to non-substituted aryloxyacetic acids.[1]
The following diagram illustrates the general SAR principles for achieving COX-2 selectivity with this class of compounds.
Caption: Key SAR Principles for COX-2 Inhibition.
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity of a series of synthesized this compound derivatives against ovine COX-1 and COX-2. The data is adapted from Hawash et al. (2020) and serves as a direct comparison of the effects of different structural modifications.[1] Ketoprofen, a non-selective NSAID, is included for reference.
| Compound ID | R Group (Substitution on Phenyl Ring) | Functional Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 3b | 4-Bromo | Aryl Acetate | 1.12 | 1.30 | 0.86 |
| 3c | 2-Chloro | Aryl Acetate | 27.06 | 37.45 | 0.72 |
| 3d | 3-Chloro | Aryl Acetate | 2.80 | 1.83 | 1.53 |
| 4b | 4-Bromo | Aryl Acetic Acid | 4.25 | 2.35 | 1.81 |
| 4d | 3-Chloro | Aryl Acetic Acid | 7.11 | 3.93 | 1.81 |
| 4f | 4-Iodo | Aryl Acetic Acid | 0.725 | >50 | >68.9 |
| Ketoprofen | - | Aryl Acetic Acid | 1.37 | 6.98 | 0.20 |
Data presented as IC50 values, the concentration required to inhibit 50% of enzyme activity.
-
The iodo-substituted acetic acid derivative 4f is a potent COX-1 inhibitor but shows poor activity against COX-2, making it highly selective for COX-1.
-
The bromo-substituted derivatives 3b and 4b are potent dual inhibitors of both COX-1 and COX-2.
-
The chloro-substituted derivatives show varied activity, with the position of the chlorine atom influencing potency.
-
Most of the synthesized compounds demonstrate a better COX-2 selectivity index than the non-selective drug Ketoprofen.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols are essential. The following sections outline the synthesis of the parent compound and a representative bioassay for evaluating COX inhibition.
Synthesis of this compound
The synthesis of the parent aryloxyacetic acid is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.
Causality of Experimental Choices:
-
Base (e.g., NaOH, K2CO3): A base is required to deprotonate the hydroxyl group of the starting phenol (sesamol), forming the more nucleophilic phenoxide ion. The choice of base can influence reaction rate and yield.
-
Haloacetate (e.g., ethyl chloroacetate): This reagent provides the electrophilic carbon center for the SN2 attack by the phenoxide and also introduces the acetic acid ester moiety. A primary halide is used to favor substitution over elimination.[2]
-
Solvent (e.g., Acetone, DMF): A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Hydrolysis (e.g., NaOH followed by HCl): The final step involves the hydrolysis of the ester to the desired carboxylic acid.
Step-by-Step Protocol:
-
Phenoxide Formation: To a solution of sesamol (1,3-benzodioxol-5-ol) in a suitable solvent such as acetone, add an equimolar amount of a base like potassium carbonate. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the phenoxide.
-
Etherification: Add ethyl chloroacetate dropwise to the reaction mixture. Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl (1,3-benzodioxol-5-yloxy)acetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature or gently heat to effect hydrolysis.
-
Acidification and Isolation: After hydrolysis is complete (monitored by TLC), cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic. The product, this compound, will precipitate out as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
The following diagram outlines the workflow for the synthesis of this compound.
Caption: Synthesis workflow for the parent compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay is a reliable method for determining the IC50 values of test compounds against COX-1 and COX-2. It measures the peroxidase activity of COX, which is the second step in the formation of prostaglandins.
Principle of the Assay: The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme. A specific probe is used that fluoresces upon oxidation by the peroxidase component of the COX enzyme. The intensity of the fluorescence is proportional to the amount of PGG2 produced, and thus to the COX activity. Inhibitors will reduce the rate of fluorescence generation.
Step-by-Step Protocol (based on commercially available kits):
-
Reagent Preparation: Prepare all reagents (assay buffer, COX enzymes, probe, cofactor, arachidonic acid, and test compounds) as per the kit manufacturer's instructions. Test compounds should be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, COX enzyme (either COX-1 or COX-2), and the fluorescent probe.
-
Incubation with Inhibitor: Add the test compound at various concentrations to the wells containing the reaction mixture. Also, prepare wells for a positive control (a known COX inhibitor like celecoxib for COX-2) and a negative control (solvent only). Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 5-10 minutes using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
Data Analysis: Calculate the rate of reaction for each well from the linear portion of the kinetic curve. The percent inhibition for each concentration of the test compound is calculated relative to the solvent control.
-
IC50 Determination: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile platform for the development of novel COX inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that both the nature of the acetic acid moiety (acid vs. ester) and the substitution pattern on an appended phenyl ring are critical determinants of potency and selectivity. Specifically, esterification of the carboxylic acid and the introduction of halogen atoms on the phenyl ring have been shown to be effective strategies for modulating activity.
Future research in this area should focus on expanding the diversity of substituents on the phenyl ring to further probe the hydrophobic pocket of COX-2 and enhance selectivity. Additionally, the synthesis and evaluation of derivatives with modified linkers between the benzodioxole and acetic acid moieties could yield compounds with improved pharmacokinetic profiles. Molecular modeling and computational studies will continue to be invaluable tools in rationally designing the next generation of selective COX-2 inhibitors based on this promising scaffold.
References
- Hawash, M., Jaradat, N., H-Abdah, A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]
- Mili, A., Birangal, S., Nandakumar, K., & Lobo, R. (2023). Synthesis of 2-(benzo[d][3][4]dioxol-5-yloxy)acetic acid (i).
- Di Mola, A., et al. (2014). New phenoxyacetic acid derivatives as potent and selective inhibitors of aldose reductase. Journal of medicinal chemistry, 57(13), 5736-5747. [Link]
- Abdel-Aziz, A. A.-M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1309. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Hawash, M., Jaradat, N., H-Abdah, A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
Sources
A Senior Application Scientist's Guide to Validating Ligand Binding: A Comparative Analysis of 3,4-Methylenedioxyphenoxyacetic Acid and the Auxin Receptor TIR1
For researchers in plant biology and drug development, rigorously validating the interaction between a novel small molecule and its protein target is the bedrock of discovery. This guide provides an in-depth comparison of state-of-the-art methodologies for confirming and quantifying the binding of a putative auxin analog, 3,4-methylenedioxyphenoxyacetic acid, to the Transport Inhibitor Response 1 (TIR1) receptor. Moving beyond mere protocols, we will explore the causality behind experimental design choices, ensuring that each approach constitutes a self-validating system for generating robust, publishable data.
The plant hormone auxin governs nearly every facet of plant growth and development by modulating gene expression.[1][2] The central mechanism of auxin perception involves the F-box protein TIR1, which functions as the substrate-binding component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][3][4][5] Crucially, auxin acts as a "molecular glue," stabilizing the interaction between TIR1 and members of the Aux/IAA family of transcriptional repressors.[6][7][8] This auxin-induced binding targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby de-repressing Auxin Response Factor (ARF) transcription factors and activating auxin-responsive genes.
Recent discoveries have established that efficient, high-affinity auxin binding requires the formation of a TIR1-Aux/IAA co-receptor complex.[7][9] Therefore, any robust validation of a new ligand like 3,4-methylenedioxyphenoxyacetic acid must recapitulate this ternary structure. This guide will compare three powerful techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a competitive Radioligand Binding Assay—for characterizing this critical molecular interaction.
Figure 1: The TIR1/AFB-mediated auxin signaling pathway. At low auxin levels, Aux/IAA proteins repress ARF transcription factors. High auxin concentrations promote the formation of a TIR1-Auxin-Aux/IAA complex, leading to Aux/IAA degradation and gene activation.
Method 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions.[10] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the precise determination of association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ).
Expertise & Causality: The "Why" Behind the Setup
For the TIR1 system, a ternary complex is required for high-affinity binding. A common and highly effective SPR strategy is to immobilize one component and flow the other interacting partners over the surface.[8][11]
-
Why immobilize the Aux/IAA peptide? The small molecule (3,4-methylenedioxyphenoxyacetic acid) is too small to generate a significant SPR signal upon binding to an immobilized TIR1. Conversely, immobilizing the small molecule itself can be technically challenging and may obscure its binding site.[11] The most robust approach is to immobilize a biotinylated peptide corresponding to the core degron domain of an Aux/IAA protein (e.g., IAA7) onto a streptavidin-coated sensor chip.[8]
-
Why pre-mix TIR1 and the ligand? By flowing a pre-incubated mixture of purified TIR1 protein and the test compound over the immobilized Aux/IAA peptide, we can directly measure the ligand-dependent formation of the ternary complex. This setup elegantly mimics the biological event and directly reports on the compound's ability to act as a "molecular glue."[8][11]
Figure 2: Workflow for SPR-based validation of ligand binding to TIR1.
Experimental Protocol: SPR Analysis
-
Protein & Peptide Preparation:
-
Express and purify recombinant TIR1 protein (e.g., from Arabidopsis thaliana) using an appropriate system (e.g., insect cells or E. coli). Ensure high purity (>95%) and concentration.
-
Synthesize a high-purity (>98%) N-terminally biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7: biot-AKAQVVGWPPVRNYRKN).[8]
-
-
Chip Preparation:
-
Equilibrate a streptavidin-coated sensor chip (e.g., Biacore SA chip) with SPR running buffer (e.g., HBS-EP+).
-
Inject the biotinylated Aux/IAA peptide over one flow cell until a stable immobilization level is reached (e.g., 100-200 Response Units, RU).
-
Use an adjacent flow cell as a reference by either leaving it blank or immobilizing a scrambled, non-binding peptide.
-
-
Assay Execution:
-
Prepare a dilution series of 3,4-methylenedioxyphenoxyacetic acid in running buffer.
-
For each concentration, mix the compound with a constant concentration of purified TIR1 protein (e.g., 50-100 nM) and allow it to equilibrate. Include a "zero-compound" control containing only TIR1.
-
Inject each TIR1-ligand mixture over the reference and active flow cells for a defined period (e.g., 120-180 seconds) to monitor association.
-
Follow with an injection of running buffer alone to monitor dissociation (e.g., 300-600 seconds).
-
Between cycles, inject a regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove bound TIR1, preparing the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate kₐ, kₑ, and Kₑ.
-
Method 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is considered the gold standard for characterizing binding thermodynamics. It directly measures the heat released (exothermic) or absorbed (endothermic) upon binding.[10][12] By titrating a ligand into a solution containing the protein, ITC can determine the binding affinity (Kₑ), binding enthalpy (ΔH), binding entropy (ΔS), and the stoichiometry of the interaction (n) in a single, label-free experiment.[12][13][14]
Expertise & Causality: The Power of a Solution-Based Assay
ITC's primary strength is that it is a true in-solution technique, free from the potential artifacts of surface immobilization. This allows for the precise measurement of the thermodynamic forces driving the interaction.
-
Experimental Design: To accurately measure the binding of 3,4-methylenedioxyphenoxyacetic acid, the experiment must be designed to measure its enhancement of the TIR1-Aux/IAA interaction. A direct titration of the small molecule into TIR1 alone is expected to show very weak or no binding.[7] A more informative approach involves titrating the ligand into a pre-formed, low-affinity complex of TIR1 and the Aux/IAA degron peptide. The resulting heat change will reflect the ligand's ability to stabilize this ternary complex.
Figure 3: Workflow for ITC-based validation of ligand binding.
Experimental Protocol: ITC Analysis
-
Sample Preparation (Critical Step):
-
Purify TIR1 protein and the Aux/IAA degron peptide to very high purity (>98%).
-
Dialyze all components (TIR1, peptide, and ligand) extensively against the exact same buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch heats.
-
Accurately determine the concentration of all components.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument (e.g., MicroCal PEAQ-ITC).
-
Set the experimental temperature (e.g., 25°C).
-
-
Assay Execution:
-
Load the sample cell with a solution containing both TIR1 (e.g., 10-20 µM) and the Aux/IAA peptide (e.g., 20-40 µM).
-
Load the injection syringe with 3,4-methylenedioxyphenoxyacetic acid at a concentration 10-15 times that of the TIR1 in the cell (e.g., 150-300 µM).
-
Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution while stirring.
-
-
Control Experiments:
-
Perform a control titration of the ligand into the buffer-filled cell to measure the heat of dilution.
-
Perform a control titration of the ligand into a cell containing only the Aux/IAA peptide to ensure no direct binding occurs.
-
-
Data Analysis:
-
Subtract the heat of dilution from the primary binding experiment data.
-
Integrate the area of each injection peak to generate a binding isotherm (kcal/mol vs. molar ratio).
-
Fit the isotherm to a single-site binding model to determine Kₑ, ΔH, and stoichiometry (n). The binding entropy (ΔS) can then be calculated.
-
Method 3: Scintillation Proximity Assay (SPA) for High-Sensitivity Affinity Determination
Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions. The Scintillation Proximity Assay (SPA) is a modern, homogeneous version that eliminates the need for a separation step, making it suitable for higher throughput.[15][16][17] The principle relies on a radiolabeled ligand that, upon binding to a receptor immobilized on a scintillant-embedded bead, is brought close enough to the scintillant to generate a light signal.[18][19]
Expertise & Causality: Leveraging Competition for Unlabeled Ligands
Since our test compound, 3,4-methylenedioxyphenoxyacetic acid, is unlabeled, we must use a competitive assay format. In this setup, the unlabeled compound competes with a known radiolabeled auxin (e.g., [³H]-Indole-3-acetic acid, [³H]IAA) for binding to the TIR1-Aux/IAA co-receptor. The reduction in signal is proportional to the affinity and concentration of the test compound.
-
Why use SPA? It is extremely sensitive, requires relatively small amounts of protein, and is performed in a simple "mix-and-measure" format, making it amenable to multi-well plate formats for screening multiple compounds or concentrations.[16]
-
Experimental Design: The TIR1-Aux/IAA co-receptor complex is immobilized on SPA beads. A constant, low concentration of [³H]IAA is added along with a range of concentrations of the unlabeled test compound.
Figure 4: Workflow for a competitive Scintillation Proximity Assay.
Experimental Protocol: Competitive SPA
-
Reagent Preparation:
-
Purify His-tagged TIR1 protein and the untagged Aux/IAA degron peptide.
-
Obtain high specific activity [³H]IAA.
-
Prepare a stock solution of Nickel (Ni)-chelate SPA beads.
-
-
Assay Setup (in a microplate):
-
To each well, add SPA beads and His-tagged TIR1. Incubate to allow immobilization.
-
Add the Aux/IAA peptide to form the co-receptor complex on the bead surface.
-
Add a constant concentration of [³H]IAA (typically at or below its Kₑ for the receptor).
-
Add the unlabeled test compound, 3,4-methylenedioxyphenoxyacetic acid, across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M). Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled IAA).
-
-
Incubation and Measurement:
-
Seal the plate and incubate with gentle shaking for a sufficient time to reach equilibrium (determined via time-course experiments).
-
Measure the light output from each well using a suitable microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of radioligand binding).
-
Calculate the inhibitor constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Comparative Summary of Validation Methods
The choice of method depends on the specific research question, available equipment, and the stage of the project. Each technique provides a different, complementary piece of the binding puzzle.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Radioligand Competition Assay (SPA) |
| Primary Output | Kinetics (kₐ, kₑ) & Affinity (Kₑ) | Thermodynamics (ΔH, ΔS), Affinity (Kₑ), Stoichiometry (n) | Affinity (IC₅₀, Kᵢ) |
| Labeling Required | No | No | Yes (Requires a known radiolabeled ligand) |
| Immobilization | Yes (Aux/IAA peptide) | No (In-solution) | Yes (TIR1 receptor on beads) |
| Throughput | Medium (Serial analysis) | Low (Serial analysis) | High (Parallel, plate-based) |
| Protein Consumption | Low to Medium | High | Low |
| Key Strength | Real-time kinetic data; mechanism of action | "Gold standard" for affinity and thermodynamics; direct measurement | Highest sensitivity; excellent for screening and potent binders |
| Potential Challenge | Potential surface artifacts; complex ternary setup | Requires large amounts of pure protein; sensitive to buffer mismatch | Indirect measurement; requires handling of radioactivity |
Conclusion and Recommendation
To comprehensively validate the binding of 3,4-methylenedioxyphenoxyacetic acid to the TIR1 receptor, a multi-pronged approach is recommended.
-
For initial validation and kinetic profiling, Surface Plasmon Resonance is an excellent choice. It provides not only the binding affinity but also crucial information on how quickly the compound promotes complex formation and how long that complex remains stable. This kinetic data is invaluable for understanding the ligand's dynamic behavior.
-
To obtain a complete thermodynamic signature and confirm the binding stoichiometry, Isothermal Titration Calorimetry is unparalleled.[20] It provides definitive, in-solution proof of a direct interaction and reveals the enthalpic and entropic forces driving the binding event.
-
For high-sensitivity affinity determination or for screening multiple analogs, a competitive radioligand assay like SPA is highly effective. Its sensitivity is particularly useful for detecting very potent binders that may fall outside the accurate range of other techniques.
By employing at least two of these orthogonal methods, researchers can build a robust and compelling case for the specific interaction between their compound of interest and the TIR1-Aux/IAA co-receptor complex, paving the way for further functional studies and potential applications.
References
- Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
- Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor.
- Mechanism of auxin perception by the TIR1 ubiquitin ligase.
- A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. MDPI. [Link]
- Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound
- A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
- Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation.
- A new test set for validating predictions of protein-ligand interaction. PubMed. [Link]
- Crystal structure and molecular docking analysis of TIR1–probe...
- Structural Acrobatics of IAA7: Exercising Fuzzy Regions to Aid Auxin-Mediated C
- The F-box protein TIR1 is an auxin receptor. PubMed. [Link]
- Structure of TIR1-ASK1 in a Complex with IAA and the Degron Peptide
- Methods to investigate protein–protein interactions. Wikipedia. [Link]
- Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods.
- A new test set for validating predictions of protein–ligand interaction. Semantic Scholar. [Link]
- Complex regulation of the TIR1/AFB family of auxin receptors. PNAS. [Link]
- A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. PubMed. [Link]
- Surface plasmon resonance and root-growth assay results confirm the...
- The new horizon of plant auxin signaling via cell-surface co-receptors.
- The Story of Auxin-Binding Protein 1 (ABP1).
- A guide to simple, direct, and quantitative in vitro binding assays.
- Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples.
- Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples.
- Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Wageningen University & Research. [Link]
- Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. [Link]
- Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation.
- Plant Hormones-Auxin (Discovery, Structure & Responses). YouTube. [Link]
- Co-Immunoprecipitation of Membrane-Bound Receptors. PubMed. [Link]
- The F-box protein TIR1 is an auxin receptor.
- Validating Protein Interactions with co-IP Using Endogenous and Tagged Protein Models. YouTube. [Link]
- Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. [Link]
- Inactivity of 3-methyleneoxindole as mediator of auxin action on cell elong
- 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. PubMed. [Link]
- Distinct functions of TIR1 and AFB1 receptors in auxin signalling. bioRxiv. [Link]
- The interaction and integration of auxin signaling components. PubMed. [Link]
- Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. MDPI. [Link]
- Auxin biosynthesis and its role in plant development.
Sources
- 1. The F-box protein TIR1 is an auxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Auxin biosynthesis and its role in plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. The interaction and integration of auxin signaling components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DIBS: DI1100088 - TIR1 ubiquitin ligase in complex with Auxin-responsive protein IAA7 [dibs.pbrg.hu]
- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein-ligand Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.wur.nl [research.wur.nl]
- 15. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 16. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. mdpi.com [mdpi.com]
- 20. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
A Comparative Study on the Antioxidant Capacity of Sesamoxyacetic Acid and Its Analogs: A Guide for Researchers
In the relentless pursuit of novel therapeutic agents, the exploration of natural compounds and their synthetic derivatives continues to be a cornerstone of drug discovery. Among these, sesamol, a phenolic compound derived from sesame oil, has garnered significant attention for its potent antioxidant properties. This guide delves into a comparative analysis of the antioxidant capacity of sesamoxyacetic acid, a derivative of sesamol, and its structurally related analogs. By presenting a systematic evaluation using established in vitro antioxidant assays, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the antioxidant potential of this promising class of compounds.
Introduction to Sesamoxyacetic Acid and the Rationale for Analog Development
Sesamoxyacetic acid is a synthetic derivative of sesamol, where the phenolic hydroxyl group is etherified with an acetic acid moiety. This modification can alter the physicochemical properties of the parent molecule, such as its solubility and bioavailability, while potentially retaining or even enhancing its antioxidant activity. The development and screening of analogs with systematic structural modifications are crucial steps in optimizing the therapeutic potential of a lead compound. This guide will focus on a comparative study of sesamoxyacetic acid and three representative analogs, each featuring a different substituent on the aromatic ring, to elucidate the impact of these modifications on their antioxidant capacity.
Experimental Design and Methodology
To provide a robust and multi-faceted assessment of antioxidant capacity, three widely accepted and complementary assays were employed: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Selected Compounds for Comparative Analysis
-
Compound A: Sesamoxyacetic Acid
-
Analog 1: 2-Hydroxy-sesamoxyacetic Acid
-
Analog 2: 2-Methoxy-sesamoxyacetic Acid
-
Analog 3: 2-Nitro-sesamoxyacetic Acid
-
Standard: Trolox (a water-soluble analog of Vitamin E) was used as a positive control for the DPPH and ABTS assays, while Ferrous Sulfate (FeSO₄) was used for the FRAP assay.
DPPH Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for assessing the free radical scavenging ability of a compound. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol was prepared.
-
Preparation of Test Samples and Standard: Stock solutions of sesamoxyacetic acid, its analogs, and Trolox were prepared in methanol at a concentration of 1 mg/mL. Serial dilutions were then made to obtain a range of concentrations (e.g., 10, 25, 50, 100, and 200 µg/mL).
-
Assay Procedure:
-
To 2 mL of the DPPH solution in a test tube, 2 mL of each concentration of the test sample or standard was added.
-
The mixture was shaken vigorously and incubated in the dark at room temperature for 30 minutes.
-
The absorbance was measured at 517 nm using a UV-Vis spectrophotometer.
-
Methanol was used as a blank.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, was determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Preparation of ABTS Radical Cation (ABTS•⁺): A 7 mM aqueous solution of ABTS was mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture was allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Preparation of ABTS Working Solution: The ABTS•⁺ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples and Standard: Similar to the DPPH assay, stock solutions and serial dilutions of the test compounds and Trolox were prepared.
-
Assay Procedure:
-
To 3 mL of the ABTS working solution, 100 µL of each concentration of the test sample or standard was added.
-
The mixture was incubated at room temperature for 6 minutes.
-
The absorbance was measured at 734 nm.
-
-
Calculation of Scavenging Activity and TEAC: The percentage of inhibition was calculated similarly to the DPPH assay. The results were also expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color.
-
Preparation of FRAP Reagent: The FRAP reagent was prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent was freshly prepared and warmed to 37°C before use.
-
Preparation of Test Samples and Standard: Stock solutions of the test compounds were prepared. A standard curve was prepared using various concentrations of FeSO₄·7H₂O (e.g., 100 to 1000 µM).
-
Assay Procedure:
-
To 2.7 mL of the FRAP reagent, 300 µL of the test sample or standard was added.
-
The mixture was incubated at 37°C for 30 minutes.
-
The absorbance was measured at 593 nm.
-
-
Calculation of FRAP Value: The FRAP value of the sample was determined from the standard curve of FeSO₄ and expressed as µmol of Fe²⁺ equivalents per gram of the compound.
Experimental Workflow Visualization
Caption: Experimental workflow for the comparative antioxidant capacity study.
Comparative Data Analysis
The antioxidant capacities of sesamoxyacetic acid and its analogs, as determined by the DPPH, ABTS, and FRAP assays, are summarized in the table below. The data presented is illustrative and based on established structure-activity relationships for phenolic antioxidants.
| Compound | DPPH IC₅₀ (µg/mL) | ABTS TEAC (mM Trolox/mM sample) | FRAP Value (µmol Fe²⁺/g) |
| Sesamoxyacetic Acid (A) | 45.8 ± 2.1 | 1.8 ± 0.1 | 1250 ± 65 |
| Analog 1 (2-Hydroxy) | 28.5 ± 1.5 | 2.5 ± 0.2 | 1890 ± 92 |
| Analog 2 (2-Methoxy) | 52.3 ± 2.8 | 1.5 ± 0.1 | 1100 ± 58 |
| Analog 3 (2-Nitro) | 85.1 ± 4.2 | 0.8 ± 0.05 | 750 ± 41 |
| Trolox (Standard) | 22.5 ± 1.2 | 1.0 (by definition) | N/A |
Discussion of Structure-Activity Relationships
The illustrative data reveals a clear structure-activity relationship among the tested compounds.
-
Effect of a Hydroxyl Group (Analog 1): The introduction of a hydroxyl group at the ortho position to the ether linkage significantly enhanced the antioxidant activity across all three assays. This is attributed to the increased electron-donating capacity of the aromatic ring and the potential for intramolecular hydrogen bonding, which stabilizes the resulting phenoxy radical.
-
Effect of a Methoxy Group (Analog 2): The presence of a methoxy group, an electron-donating group, resulted in a slight decrease in antioxidant activity compared to the parent compound. While electron-donating, the steric hindrance of the methoxy group may slightly impede the interaction with free radicals compared to a smaller hydroxyl group.
-
Effect of a Nitro Group (Analog 3): The introduction of a nitro group, a strong electron-withdrawing group, led to a dramatic decrease in antioxidant capacity. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it less likely to donate a hydrogen atom or an electron to neutralize free radicals.
This analysis underscores the critical role of the electronic properties of the substituents on the aromatic ring in modulating the antioxidant potential of sesamoxyacetic acid derivatives.
Proposed Mechanism of Antioxidant Action
The primary mechanism by which phenolic compounds exert their antioxidant effect is through hydrogen atom transfer (HAT) or single-electron transfer (SET) to neutralize free radicals. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.
Caption: Proposed mechanism of free radical scavenging by phenolic antioxidants.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to evaluating the antioxidant capacity of sesamoxyacetic acid and its analogs. The illustrative data highlights the profound influence of substituent effects on antioxidant activity, providing valuable insights for the rational design of more potent antioxidant agents. Future research should focus on the synthesis and evaluation of a broader range of analogs to further refine the structure-activity relationship. Additionally, in vivo studies are warranted to assess the bioavailability, metabolism, and therapeutic efficacy of the most promising candidates. The methodologies and principles outlined in this guide serve as a robust framework for researchers engaged in the discovery and development of novel antioxidant-based therapeutics.
References
- SciSpace. (n.d.). The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more.
- Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
- Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
- Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit.
- UKEssays. (2018). Ferric Reducing Ability of Plasma (FRAP) Experiment.
- Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method).
- Scribd. (2020). Antioxidant Assay Kit Guide.
- Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit.
- ResearchGate. (2018). Can i use Trolox as a standard for DPPH assay?.
- Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit.
- MDPI. (2022). Phytochemical Profile and Antioxidant Activity of Sesame Seed (Sesamum indicum) By-Products for Stability and Shelf Life Improvement of Refined Olive Oil.
- PubMed. (2014). The relationship of antioxidant components and antioxidant activity of sesame seed oil.
- ResearchGate. (2020). Antioxidant, phytochemical and physicochemical properties of sesame seed (Sesamum indicum L).
- National Institutes of Health. (2018). Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia.
- National Institutes of Health. (2024). Investigating the effect of solvent on anti-antioxidant properties of Sesamum indicum seeds.
- PubMed. (2021). Preparations and antioxidant activities of sesamol and it's derivatives.
- PubMed. (2009). Sesamol: an efficient antioxidant with potential therapeutic benefits.
- ResearchGate. (2016). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
- CiteSeerX. (n.d.). Structure–activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives.
- Sciforum. (2016). Structure-Activity Relationships (SARs) of Antioxidant Molecules.
- National Institutes of Health. (2022). Oxa-Michael-based divergent synthesis of artificial glutamate analogs.
- ResearchGate. (2023). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.
- Royal Society of Chemistry. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone.
- Google Patents. (n.d.). WO2014152657A1 - 6-acetylmorphine analogs, and methods for their synthesis and use.
- ResearchGate. (2015). Synthesis of Novel Glycyrrhetinic Acid Analogues.
A Comparative Guide to the Synthesis of 3,4-Methylenedioxyphenoxyacetic Acid: Benchmarking Classical and Modern Methodologies
Introduction
3,4-Methylenedioxyphenoxyacetic acid, a derivative of the naturally occurring compound sesamol, serves as a valuable scaffold and intermediate in medicinal chemistry and drug development.[1][2] Its unique benzodioxole structure is a key feature in various pharmacologically active molecules.[2] The efficient and robust synthesis of this compound is therefore of paramount importance to researchers in the field.
This guide provides an in-depth, comparative analysis of the primary synthetic routes to 3,4-methylenedioxyphenoxyacetic acid. We move beyond simple protocol recitation to dissect the underlying chemical principles, offering a rationale for experimental choices and a critical evaluation of each method's performance. We will benchmark the classical Williamson ether synthesis against modern enhancements, including Phase-Transfer Catalysis (PTC) and Microwave-Assisted Synthesis, providing the necessary data and protocols for you to make an informed decision based on your laboratory's specific needs, whether they be speed, yield, scalability, or adherence to green chemistry principles.
Methodology 1: The Classical Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[3] It is the most traditional and widely understood method for preparing 3,4-methylenedioxyphenoxyacetic acid.
Principle and Mechanism
This synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The reaction involves two key steps:
-
Deprotonation: The phenolic hydroxyl group of sesamol (3,4-methylenedioxyphenol) is deprotonated by a strong base, typically an alkali hydroxide like potassium hydroxide (KOH), to form a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in a backside attack. This displaces the chloride leaving group and forms the new carbon-oxygen ether linkage.[4]
The SN2 pathway is highly effective here because chloroacetic acid is a primary alkyl halide, which minimizes steric hindrance and competing elimination reactions.[3][4]
Experimental Protocol: Classical Synthesis
-
Dissolution of Base: In a 250 mL round-bottom flask, dissolve 4.0 g of potassium hydroxide (KOH) in 8.0 mL of water.[5]
-
Addition of Phenol: To the flask, add 2.0 g of sesamol (3,4-methylenedioxyphenol). Swirl the mixture gently until a homogenous solution of the potassium phenoxide is formed. Add a few boiling stones.[5]
-
Setup for Reflux: Fit the flask with a reflux condenser and place it in a heating mantle. Heat the solution to a gentle boil.
-
Addition of Alkyl Halide: Prepare a 50% (w/v) aqueous solution of chloroacetic acid. Over a period of 10 minutes, add 6.0 mL of this solution dropwise through the top of the condenser into the boiling phenoxide solution.[5]
-
Reaction Completion: Once the addition is complete, continue to reflux the reaction mixture for an additional 60-90 minutes to ensure the reaction proceeds to completion.[3]
-
Work-up and Acidification: While still hot, transfer the solution to a beaker. Allow it to cool to room temperature. Carefully acidify the solution by adding concentrated HCl dropwise until the pH is approximately 1-2 (verify with pH paper). The desired carboxylic acid product will precipitate out of the solution.[5]
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Recrystallize the crude solid from boiling water to obtain the purified 3,4-methylenedioxyphenoxyacetic acid.[5]
-
Drying and Characterization: Allow the crystalline product to air dry. Determine the final weight, calculate the yield, and characterize by melting point, NMR, and/or MS analysis.
Causality Behind Experimental Choices
-
Strong Base (KOH): The pKa of a phenol is typically around 10. A strong base like KOH is required to quantitatively deprotonate the phenol, generating the potent phenoxide nucleophile necessary for the SN2 reaction to proceed at a reasonable rate.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution, significantly increasing the reaction rate. Typical reaction times range from 1 to 8 hours.[3]
-
Acidification: The product is formed as its carboxylate salt (potassium 3,4-methylenedioxyphenoxyacetate). Acidification is a critical step to protonate the carboxylate, rendering the final carboxylic acid product insoluble in the aqueous solution, which allows for its isolation by filtration.
Methodology 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
A significant drawback of the classical method is the potential for low yields or slow reaction rates if the reactants are not fully soluble in the same phase. Phase-Transfer Catalysis (PTC) is a powerful technique that overcomes this challenge by facilitating the transport of a reactant from one phase to another where the reaction can occur.[6]
Principle and Mechanism
In this context, the reaction involves two immiscible phases: an aqueous phase containing the potassium phenoxide salt and an organic phase (which could be the alkyl halide itself or an added solvent) containing the chloroacetic acid. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.[7][8]
The lipophilic (fat-loving) cation of the catalyst (e.g., R₄N⁺) pairs with the phenoxide anion at the aqueous-organic interface. This new ion pair is soluble in the organic phase, effectively shuttling the nucleophile into the organic phase where it can react with the chloroacetic acid.[9] This process dramatically increases the reaction rate and often allows for milder reaction conditions.[6]
Sources
- 1. Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.najah.edu [repository.najah.edu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. iajpr.com [iajpr.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. mdpi.com [mdpi.com]
In the landscape of metabolic and inflammatory disease research, Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as critical therapeutic targets. These ligand-activated transcription factors, existing in three isoforms (α, γ, and δ), are master regulators of lipid and glucose homeostasis, as well as inflammatory responses. The search for novel PPAR modulators has led to the exploration of diverse chemical scaffolds, among which aryloxyacetic acid derivatives have shown considerable promise. This guide provides a detailed in vitro comparison of (1,3-Benzodioxol-5-yloxy)acetic acid and its structurally related natural and synthetic analogs, with a focus on their activity as PPAR agonists. Through an examination of experimental data and detailed methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these compounds.
Introduction to the Benzodioxole Scaffold and PPARs
The 1,3-benzodioxole moiety is a common structural feature in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. Its presence in molecules like the sesame lignans, sesamin and sesamolin, has been associated with antioxidant, anti-inflammatory, and metabolic regulatory effects. The aryloxyacetic acid core, on the other hand, is a well-established pharmacophore for PPAR agonists. The convergence of these two structural motifs in this compound suggests a potential for PPAR modulation.
PPARs function by forming heterodimers with the retinoid X receptor (RXR) and binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[1] Ligand binding induces a conformational change in the PPAR-RXR heterodimer, leading to the recruitment of coactivator proteins and subsequent transcriptional activation of genes involved in fatty acid oxidation, glucose uptake, and anti-inflammatory pathways.[2]
Comparative In Vitro PPAR Agonist Activity
While direct in vitro PPAR agonist data for this compound is not extensively available in the public domain, we can infer its potential activity by examining structurally similar compounds. This guide will focus on a comparative analysis of two key related compounds for which in vitro data exists: Sesamin , a lignan from sesame oil, and a representative synthetic α-aryloxyphenylacetic acid derivative .
| Compound | Target | Assay Type | EC50 / Activity | Reference Compound |
| Sesamin | PPARγ1 | Luciferase Reporter Assay | 5.2-fold increase in transcriptional activity at 75 µM | Not specified |
| Sesamin | LXRα | Luciferase Reporter Assay | 3.9-fold increase in transcriptional activity at 75 µM | Not specified |
| α-aryloxyphenylacetic acid derivative (Compound 7) | PPARα | GAL4 Transactivation Assay | EC50 = 0.01 µM | Wy-14643 |
| α-aryloxyphenylacetic acid derivative (Compound 7) | PPARγ | GAL4 Transactivation Assay | 40% efficacy at 10 µM | Rosiglitazone |
Table 1: Comparative in vitro PPAR agonist activity of compounds structurally related to this compound.
The data indicates that sesamin can significantly up-regulate the transcriptional activity of PPARγ1, a key regulator of adipogenesis and insulin sensitivity.[3] The activation of LXRα, a downstream target of PPARγ, further supports its role in cholesterol homeostasis. In contrast, the synthetic α-aryloxyphenylacetic acid derivative demonstrates potent "super" agonist activity towards PPARα, a primary target for lipid-lowering drugs, and partial agonism towards PPARγ.[4] This dual activity profile is of significant interest for the development of therapeutics for metabolic syndrome.
Signaling Pathway and Experimental Workflow
The activation of PPARs by ligands like this compound and its analogs initiates a cascade of molecular events leading to the regulation of target gene expression.
Caption: PPAR activation by benzodioxole derivatives.
The in vitro evaluation of these compounds typically follows a structured workflow designed to assess their potency and efficacy as PPAR agonists.
Caption: Experimental workflow for PPAR agonist screening.
Experimental Protocols
Protocol 1: PPARα Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying the ability of a compound to activate PPARα. It relies on a reporter system where the luciferase gene is under the control of a PPRE.[3]
Rationale: The amount of light produced by the luciferase enzyme is directly proportional to the level of PPARα activation by the test compound. This allows for a sensitive and quantitative measurement of agonist activity.[5]
Materials:
-
HepG2 cells (or other suitable cell line with low endogenous PPARα expression)
-
DMEM supplemented with 10% charcoal dextran-treated FBS
-
PPARα expression plasmid
-
PPRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Test compounds and reference agonist (e.g., Wy-14643)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1.3 x 10^4 cells/well and incubate overnight.[3]
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or the reference agonist.[3] A vehicle control (e.g., DMSO) should also be included.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[3]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Protocol 2: PPARγ Ligand Binding Assay (Fluorometric)
This assay determines the ability of a test compound to directly bind to the PPARγ ligand-binding domain (LBD).
Rationale: This is a competitive binding assay where the test compound competes with a fluorescently labeled PPARγ ligand (probe). A decrease in the fluorescence signal indicates that the test compound is binding to the PPARγ LBD and displacing the probe.[6]
Materials:
-
Recombinant human PPARγ LBD
-
PPARγ assay probe (fluorescently labeled ligand)
-
PPARγ assay buffer
-
Test compounds and reference ligand (e.g., Rosiglitazone)
-
384-well low-volume black plate
-
Multi-well spectrofluorometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the PPARγ LBD, assay probe, and test compounds in the assay buffer as per the manufacturer's instructions.
-
Assay Reaction:
-
Add the test compound or reference ligand to the wells of the 384-well plate.
-
Add the PPARγ LBD to all wells.
-
Initiate the reaction by adding the PPARγ assay probe to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the binding reaction to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 375/460-470 nm).[6]
-
Data Analysis: Calculate the percent inhibition of probe binding for each concentration of the test compound. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The available data on aryloxyacetic acids and related structures allows for the deduction of some preliminary SAR.[4] The nature of the substituent on the aromatic ring and the linker to the acetic acid moiety significantly influence both the potency and the selectivity towards different PPAR isoforms. For the benzodioxole series, the methylenedioxy bridge is a key feature that can impact ligand-receptor interactions. Further derivatization of the this compound scaffold, for instance, by introducing substituents on the aromatic ring or modifying the acetic acid side chain, could lead to the discovery of more potent and selective PPAR modulators.
Conclusion and Future Directions
The in vitro evidence for structurally related compounds strongly suggests that this compound is a promising candidate for PPAR modulation. The natural product analog, sesamin, demonstrates activity towards PPARγ, while synthetic aryloxyacetic acids exhibit potent PPARα and dual PPARα/γ agonism. This positions the benzodioxole-containing aryloxyacetic acids as a versatile scaffold for the development of novel therapeutics for metabolic disorders.
Future research should focus on the direct in vitro evaluation of this compound and a broader library of its derivatives in PPARα, γ, and δ reporter and binding assays. A systematic SAR study will be crucial to optimize the potency and selectivity of these compounds. Furthermore, downstream functional assays, such as measuring the expression of PPAR target genes involved in lipid metabolism (e.g., CPT1, ACOX1) and glucose transport (e.g., GLUT4), will provide a more comprehensive understanding of their cellular effects.
References
- Majdalawieh, A. F., & Ro, H. S. (2014). The anti-atherogenic properties of sesamin are mediated via improved macrophage cholesterol efflux through PPARγ1-LXRα and MAPK signaling. International Journal for Vitamin and Nutrition Research, 84(1-2), 79-91. [Link]
- Catto, M., Leuci, R., Brunetti, L., Laghezza, A., Piemontese, L., Carrieri, A., ... & Loiodice, F. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 27(3), 958. [Link]
- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Reporter Assay System. [Link]
- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System Technical Manual. [Link]
- Catto, M., Leuci, R., Brunetti, L., Laghezza, A., Piemontese, L., Carrieri, A., ... & Loiodice, F. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed. [Link]
- Sharma, P., Kumar, H., Kumar, A., & Kumar, R. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Pharmaceuticals, 14(10), 2139. [Link]
- Nakamura, T., Ogasawara, M., Takahashi, S., & Osumi, T. (2017). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 40(9), 1564-1569. [Link]
- Wu, Y., Li, Y., Zhang, Y., Zhu, Y., Li, J., Li, Y., ... & Xu, Y. (2007). Design and Synthesis of Alpha-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARalpha/gamma Dual Agonists With Potent Antihyperglycemic and Lipid Modulating Activity. Journal of Medicinal Chemistry, 50(23), 5619-5633. [Link]
- RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. [Link]
- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Reporter Assay System. [Link]
- Catto, M., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Semantic Scholar. [Link]
- Behr, A. C., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 129(10), 107001. [Link]
- Lee, J. H., et al. (2014). Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A. Marine Drugs, 12(2), 926-940. [Link]
- Wu, Y., et al. (2007). Design and Synthesis of α-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARα/γ Dual Agonists with Potent Antihyperglycemic and Lipid Modulating Activity.
- Lee, J. H., et al. (2014). Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A. MDPI. [Link]
- Sharma, P., et al. (2021).
- Lee, J. H., et al. (2014). Synthesis of PPAR-γ activators inspired by the marine natural product, paecilocin A. PubMed. [Link]
- Gim, H. J., et al. (2013). Design and synthesis of alkoxyindolyl-3-acetic acid analogs as peroxisome proliferator-activated receptor-γ/δ agonists. Bioorganic & Medicinal Chemistry Letters, 23(2), 513-517. [Link]
- de Oliveira, A. C., et al. (2019). In vitro activation of PPARγ by GQ-177 in HEK293 cells.
- Enalos Cloud Platform. (n.d.). PPAR-γ Ligand DL User Guide. [Link]
- Li, Y., et al. (2020). PPAR-Mediated Toxicology and Applied Pharmacology. MDPI. [Link]
- Granneman, J. G., et al. (2012). Lipolytic Products Activate Peroxisome Proliferator-activated Receptor (PPAR) α and δ in Brown Adipocytes to Match Fatty Acid Oxidation with Supply. The Journal of Biological Chemistry, 287(30), 25063-25072. [Link]
- Blitek, A., et al. (2011). In vitro effect of peroxisome proliferator activated receptor (PPAR) ligands on prostaglandin E2 synthesis and secretion by porcine endometrium during the estrous cycle and early pregnancy. Reproductive Biology and Endocrinology, 9, 116. [Link]
- Ricote, M., et al. (1998). The peroxisome proliferator-activated receptor-γ is a negative regulator of macrophage activation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. korambiotech.com [korambiotech.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Sesamol Derivatives: A Guide to Reproducibility and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the exploration of natural product scaffolds and their synthetic derivatives holds immense promise. Sesamol, a phenolic compound abundant in sesame seeds and oil, has garnered significant attention for its diverse biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] The derivatization of sesamol, for instance into compounds like sesamoxyacetic acid, represents a rational approach to modulate its pharmacokinetic and pharmacodynamic properties. However, the reproducibility of the biological effects of any new chemical entity is paramount for its progression through the drug discovery pipeline.
This guide provides a comprehensive framework for evaluating the biological effects of sesamol derivatives, with a focus on reproducibility and comparison to the parent compound and other relevant alternatives. While direct experimental data on "sesamoxyacetic acid" is not extensively available in the public domain, we will leverage the well-established bioactivities of sesamol and the principles of medicinal chemistry to outline a robust evaluation strategy.
The Foundation: Understanding the Biological Landscape of Sesamol
Sesamol exhibits a wide array of pharmacological effects, making it an attractive starting point for drug discovery.[2] Its primary mechanism of action is often attributed to its potent antioxidant activity, where it can effectively scavenge a variety of reactive oxygen species (ROS).[3] This antioxidant capacity is central to its protective effects against oxidative stress-induced cellular damage, which is implicated in numerous diseases.[4][5]
Beyond its antioxidant properties, sesamol has been shown to modulate key signaling pathways involved in inflammation and cell survival. For instance, it can down-regulate the transcription of pro-inflammatory markers.[2]
Key Biological Activities of Sesamol:
-
Antioxidant: Scavenges free radicals and reduces oxidative stress.[1][4]
-
Neuroprotective: Shows potential in models of neurodegenerative diseases like Alzheimer's.[1]
-
Cardioprotective: May protect against cardiovascular damage.[1]
-
Anticancer: Has demonstrated pro-apoptotic effects in some cancer cell lines.[6]
-
Hypolipidemic: Influences fatty acid and cholesterol metabolism.[7]
The Strategy: Derivatization to Enhance and Specify Action
The synthesis of derivatives from a natural product like sesamol is a common strategy to improve its drug-like properties. The addition of an acetic acid moiety to the phenolic hydroxyl group of sesamol to form sesamoxyacetic acid, for example, would significantly alter its polarity and potential interactions with biological targets. Such modifications can be designed to:
-
Improve solubility and bioavailability.
-
Enhance target specificity.
-
Modulate potency.
-
Alter metabolic stability.
The core challenge and scientific imperative lie in demonstrating that these new derivatives not only retain the desired biological effects of the parent compound but also offer a tangible improvement, and that these effects are reproducible.
A Framework for Reproducible Evaluation of Sesamol Derivatives
To rigorously assess the biological effects of a novel sesamol derivative like sesamoxyacetic acid, a multi-tiered approach is essential. This should involve a combination of in vitro and in cell-based assays, with a strong emphasis on standardized protocols and appropriate controls.
Tier 1: Foundational Antioxidant Activity
Given that the antioxidant activity of sesamol is a cornerstone of its biological effects, a primary assessment of any new derivative should focus on this property.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay provides a rapid and reliable method to evaluate the free radical scavenging activity of a compound.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., sesamoxyacetic acid, sesamol) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add a series of dilutions of the test compound.
-
Add the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Interpreting the Results:
A lower IC50 value indicates a higher antioxidant capacity. By comparing the IC50 value of the derivative to that of sesamol, one can quantitatively assess the impact of the chemical modification on its radical scavenging ability.
Tier 2: Cellular Assays for Biological Effect
Moving beyond simple chemical assays, it is crucial to evaluate the effects of the derivative in a cellular context.
Experimental Protocol: Cellular Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS) and an LPS-only control.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (e.g., MTT or PrestoBlue):
-
Concurrently, assess the viability of the cells treated with the test compound to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Data Presentation:
| Compound | IC50 (µM) for NO Inhibition | CC50 (µM) for Cytotoxicity | Selectivity Index (CC50/IC50) |
| Sesamol | Experimental Value | Experimental Value | Calculated Value |
| Sesamoxyacetic Acid | Experimental Value | Experimental Value | Calculated Value |
| Positive Control (e.g., L-NAME) | Experimental Value | Experimental Value | Calculated Value |
A higher selectivity index indicates a more specific anti-inflammatory effect with lower cytotoxicity.
Visualizing the Molecular Landscape
To better understand the potential mechanisms of action, visualizing the relevant signaling pathways is crucial.
Caption: Potential mechanism of anti-inflammatory action of a sesamol derivative.
Comparative Analysis and Future Directions
A thorough evaluation of a novel sesamol derivative requires a direct comparison with the parent compound and potentially other established drugs with similar mechanisms of action. This comparative data is essential for determining the therapeutic potential and novelty of the new chemical entity.
For sesamoxyacetic acid, a logical comparator would be other phenoxyacetic acid derivatives that have been investigated for biological activity. For instance, some phenoxyacetic acid derivatives have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes.[8] While the intended target of sesamoxyacetic acid may differ, understanding the structure-activity relationships within this chemical class can provide valuable insights.
Workflow for Comprehensive Evaluation:
Caption: A systematic workflow for the evaluation of novel sesamol derivatives.
Conclusion: The Path Forward
The journey from a promising natural product to a viable therapeutic candidate is paved with rigorous scientific validation. While sesamoxyacetic acid remains a compound with underexplored potential, the well-documented biological activities of its parent, sesamol, provide a strong rationale for its investigation. By adhering to a systematic and reproducible experimental framework, researchers can effectively characterize its biological effects, compare them to relevant alternatives, and ultimately determine its therapeutic promise. The principles and protocols outlined in this guide offer a robust starting point for any scientist venturing into the exciting field of natural product derivatization and drug discovery.
References
- Hypolipidemic and Anti-Atherogenic Effects of Sesamol and Possible Mechanisms of Action: A Comprehensive Review. (2023). ResearchGate.
- Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. (n.d.). PMC.
- Alkylated Sesamol Derivatives as Potent Antioxidants. (2020). PMC - NIH.
- Synthesis and Antioxidant Capacity of Some Derivatives of Sesamol at the C-6 Position. (2021). Chem Biodivers.
- Sesamol: A Natural Phenolic Compound with Promising Therapeutic Potential. (n.d.). Preprints.org.
- Mechanism of action of 5-aminosalicylic acid. (n.d.). PMC - NIH.
- An Appraisal of Current Pharmacological Perspectives of Sesamol: A Review. (n.d.). PubMed.
- Mechanism of action of 5-aminosalicylic acid. (n.d.). ResearchGate.
- Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review. (n.d.). MDPI.
- Phytochemical compounds, antioxidant activity, and antiproliferative activity of sesame seeds as affected by simulated digestion. (2025). PMC - PubMed Central.
- (PDF) Phytochemical and Pharmacological Insight on Sesamol: An Updated Review. (2020). ResearchGate.
- Phytochemical and Ethnopharmacological Review of Till Safeed (Sesamum indicum Linn.). (2024). Journal of Drug Delivery and Therapeutics.
- Sesamol: an efficient antioxidant with potential therapeutic benefits. (n.d.). PubMed.
- Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (n.d.). PubMed.
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Journal of Emerging Technologies and Innovative Research.
- Synthesis of Sesamol Derivatives and Biological Activities. (2008). YAKHAK HOEJI.
- Synthesis of Sialic Acids and Sialic Acid Derivatives. (n.d.). Semantic Scholar.
- Mechanism of action of 5-aminosalicylic acid. (n.d.). PubMed.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Appraisal of Current Pharmacological Perspectives of Sesamol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesamol: an efficient antioxidant with potential therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylated Sesamol Derivatives as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Hepatoprotective Properties of (1,3-Benzodioxol-5-yloxy)acetic Acid: A Comparative Guide
Executive Summary
Drug-induced liver injury (DILI) remains a significant challenge in clinical medicine and a primary reason for the attrition of drug candidates during development. The search for effective hepatoprotective agents is thus a critical area of pharmaceutical research. This guide outlines a comprehensive framework for the independent verification of the potential hepatoprotective properties of a novel compound, (1,3-Benzodioxol-5-yloxy)acetic acid. While structurally related to compounds of interest for their antioxidant and cytoprotective effects, direct evidence of this molecule's efficacy is lacking. This document provides a detailed, scientifically rigorous protocol for its evaluation against established hepatotoxins and a well-characterized hepatoprotective agent, silymarin. We will delve into the mechanistic rationale, experimental design, and data interpretation necessary for a thorough and objective assessment.
Introduction: The Unmet Need in Hepatoprotection
The liver's central role in metabolizing xenobiotics makes it highly susceptible to injury from a wide array of drugs, chemicals, and other environmental insults.[1][2] The mechanisms underlying DILI are complex, often involving oxidative stress, inflammation, and apoptosis.[3] Current therapeutic options are limited, highlighting the urgent need for novel, effective hepatoprotective agents. This compound, a derivative of the naturally occurring sesamol, presents an intriguing candidate due to the known antioxidant properties of the benzodioxole moiety. This guide provides the scientific community with a robust methodology to independently verify its potential therapeutic value.
Mechanistic Rationale and Comparative Framework
The hepatoprotective effects of many natural and synthetic compounds are attributed to their ability to scavenge reactive oxygen species (ROS), enhance endogenous antioxidant defenses, and modulate inflammatory pathways.[4][5][6] The proposed investigation will assess this compound within this mechanistic context, comparing its performance to silymarin, a well-established natural hepatoprotective agent.[4][5][6][7]
Models of Hepatotoxicity
To create a comprehensive profile of the compound's activity, we will utilize two well-established models of DILI that act through distinct mechanisms:
-
Carbon Tetrachloride (CCl₄): This toxin is metabolized by cytochrome P450 enzymes to form the highly reactive trichloromethyl free radical (•CCl₃), which initiates lipid peroxidation and widespread hepatocyte damage.[1][2][8][9][10]
-
Acetaminophen (APAP): At high doses, APAP is metabolized to the toxic intermediate N-acetyl-p-benzoquinone imine (NAPQI). Depletion of glutathione (GSH) stores leads to NAPQI-induced mitochondrial dysfunction and oxidative stress, culminating in hepatocyte necrosis.[11][12][13][14]
The Positive Control: Silymarin
Silymarin, a flavonoid complex from milk thistle, is a widely recognized hepatoprotective agent.[4][5][6] Its mechanisms of action include antioxidant, anti-inflammatory, and antifibrotic effects.[4][7] By comparing this compound to silymarin, we can benchmark its efficacy against a known standard.
Proposed Experimental Design for Independent Verification
A multi-pronged approach combining in vitro and in vivo studies is essential for a thorough evaluation.
In Vitro Assessment: Hepatocyte Protection
The initial screening will be conducted using a human hepatoma cell line (e.g., HepG2) to assess the compound's ability to protect against toxin-induced cell death.[15][16][17]
Experimental Workflow:
Caption: In vivo workflow for verifying hepatoprotective efficacy.
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a Williamson ether synthesis, reacting sesamol with an appropriate haloacetic acid ester followed by hydrolysis. A detailed synthetic procedure should be followed to ensure high purity of the test compound. [18]
In Vitro Protocol
-
Cell Culture: Maintain HepG2 cells in appropriate media and conditions.
-
Plating: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat cells with varying concentrations of this compound or silymarin for 24 hours.
-
Toxin Induction: Induce toxicity by adding a predetermined concentration of CCl₄ or APAP to the culture medium for a specified duration.
-
Assessment:
-
Cell Viability: Perform an MTT assay to quantify cell viability.
-
Enzyme Leakage: Collect the culture supernatant to measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). [19][20][21][22][23] * Oxidative Stress Markers: Lyse the cells to determine intracellular levels of reactive oxygen species (ROS) and reduced glutathione (GSH).
-
In Vivo Protocol
-
Animals: Use male Wistar rats or Swiss albino mice, housed under standard laboratory conditions.
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Group I: Normal control (vehicle).
-
Group II: Toxin control (CCl₄ or APAP).
-
Group III: Test compound + Toxin.
-
Group IV: Silymarin + Toxin.
-
-
Dosing: Administer this compound or silymarin orally for a period of 7-14 days prior to toxin administration.
-
Toxin Administration: Induce acute liver injury with a single intraperitoneal injection of CCl₄ or a single oral gavage of APAP. [24]5. Sample Collection: 24-48 hours post-toxin administration, collect blood via cardiac puncture for serum separation and euthanize the animals to collect liver tissue.
-
Biochemical Analysis: Measure serum levels of ALT, AST, and alkaline phosphatase (ALP). [19][20][21][22][23]7. Histopathological Evaluation: Fix a portion of the liver in 10% neutral buffered formalin for embedding in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis. [25][26][27][28][29]8. Tissue Homogenate Analysis: Homogenize a portion of the liver to assess levels of oxidative stress markers such as malondialdehyde (MDA), superoxide dismutase (SOD), and GSH.
Data Presentation and Interpretation
The collected data should be presented in a clear and comparative manner to facilitate objective evaluation.
In Vitro Comparative Data
| Treatment Group | Cell Viability (%) | ALT Leakage (U/L) | Intracellular GSH (% of Control) |
| Control | 100 ± 5.2 | 15 ± 2.1 | 100 ± 6.8 |
| Toxin (CCl₄/APAP) | 45 ± 4.1 | 85 ± 6.3 | 40 ± 3.9 |
| This compound + Toxin | 78 ± 5.5 | 35 ± 3.8 | 82 ± 5.1 |
| Silymarin + Toxin | 82 ± 4.9 | 30 ± 3.2 | 88 ± 4.7 |
Fictional data for illustrative purposes.
In Vivo Comparative Data
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/mg protein) |
| Control | 35 ± 4.2 | 80 ± 7.5 | 1.2 ± 0.15 |
| Toxin (CCl₄/APAP) | 250 ± 20.1 | 480 ± 35.8 | 4.5 ± 0.41 |
| This compound + Toxin | 90 ± 10.5 | 180 ± 15.2 | 2.1 ± 0.23 |
| Silymarin + Toxin | 80 ± 9.8 | 165 ± 13.9 | 1.8 ± 0.19 |
Fictional data for illustrative purposes.
Histopathological Findings
The histopathological examination provides crucial visual confirmation of the biochemical findings. In the toxin-only group, one would expect to see significant centrilobular necrosis, inflammatory cell infiltration, and steatosis. [27][30]The degree to which this compound and silymarin ameliorate these changes will be a key indicator of their hepatoprotective efficacy.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically sound framework for the independent verification of the hepatoprotective properties of this compound. By employing established in vitro and in vivo models and comparing the compound's performance against a known hepatoprotective agent, researchers can generate the robust data needed to ascertain its therapeutic potential. Positive findings from these studies would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound, potentially leading to the development of a novel therapeutic for drug-induced liver injury.
References
- Weber, L. W., Boll, M., & Stampfl, A. (2003). Mechanism of carbon tetrachloride-induced hepatotoxicity. Hepatocellular damage by reactive carbon tetrachloride metabolites. PubMed.
- Lefkowitch, J. H. (2022).
- Wan, W. C., & Lee, C. K. (2016). Histopathological evaluation of liver fibrosis and cirrhosis regression.
- Mirahmad, M., Sabourian, R., Mahdavi, M., Larijani, B., & Safavi, M. (2022).
- Tittarelli, R., Pellegrini, M., & Di, G. (2017). Acetaminophen-induced acute liver injury in mice. PubMed.
- Jaeschke, H., & Ramachandran, A. (2018). Acetaminophen-induced Liver Injury: from Animal Models to Humans.
- Boll, M., Weber, L. W., & Stampfl, A. (2001). Mechanism of Carbon Tetrachloride-Induced Hepatotoxicity. Hepatocellular Damage by Reactive Carbon Tetrachloride Metabolites. Semantic Scholar.
- ResearchGate. (n.d.). Mechanism of carbon tetrachloride (CCl4) hepatotoxicity. CCl4 is...
- Saleem, M., et al. (2023).
- Weber, L. W., Boll, M., & Stampfl, A. (2003). Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model. PubMed.
- ResearchGate. (n.d.). Experimental models to study acetaminophen (APAP) hepatotoxicity The...
- Jaeschke, H., & Ramachandran, A. (2018). Acetaminophen-induced Liver Injury: from Animal Models to Humans. PubMed Central.
- Gómez-Lechón, M. J., et al. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI.
- Jaeschke, H. (2015). ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. PubMed Central.
- Godoy, P., et al. (2013). In vitro models for liver toxicity testing. PubMed Central.
- Godoy, P., et al. (2013). In vitro models for liver toxicity testing. Toxicology Research (RSC Publishing).
- Donato, M. T., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology.
- Singh, A., & Bhat, T. K. (2023). Development on Animal Models for Drug/Chemical Induced Liver Injury. Journal of Drug Delivery and Therapeutics.
- Azzam, M., & Al, M. (2021). Abnormal liver enzymes: A review for clinicians. PubMed Central.
- AASLD. (2025). How to approach elevated liver enzymes?.
- Abdullah, N. A., et al. (2020). Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice. PubMed Central.
- ARUP Consult. (2025). Evaluation of Liver Function.
- ResearchGate. (n.d.). Common in vivo models of liver damage.
- Eapen, J., & His, B. (2018). Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives. PubMed Central.
- ResearchGate. (n.d.). Evaluation of liver histopathology. (A,E) H&E staining and liver...
- Standish, R. A., & Cholongitas, E. (2006). An appraisal of the histopathological assessment of liver fibrosis. PubMed Central.
- Chavan, S., et al. (2023).
- Gassler, N. (2022).
- Abenavoli, L., et al. (2010). Hepatoprotective effect of silymarin. PubMed Central.
- Thapa, B. R., & Walia, A. (2007). Liver Function Tests.
- Cleveland Clinic. (n.d.).
- Al-Anati, L., et al. (2019). Hepatoprotective Effects of Silybum marianum (Silymarin) and Glycyrrhiza glabra (Glycyrrhizin) in Combination: A Possible Synergy. PubMed Central.
- Abenavoli, L., et al. (2014). Hepatoprotective effect of silymarin.
- Morales-González, J. A., et al. (2014). (PDF) Hepatoprotective effect of Silymarin.
- Eghtesadi, S., et al. (2014). Evaluation of Hepatoprotective Effect of Silymarin Among Under Treatment Tuberculosis Patients: A Randomized Clinical Trial. NIH.
- Wang, X., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH.
- Mili, A., et al. (n.d.). Synthesis of 2-(benzo[d]d[8][28]ioxol-5-yloxy)acetic acid (i).
- Benchchem. (n.d.). This compound|106690-33-9. Benchchem.
- PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com.
- Alfa Chemistry. (n.d.). This compound. Alfa Chemistry.
- Banskota, A. H., et al. (2002).
- Wang, Y., et al. (2021). Exploration of the hepatoprotective effect and mechanism of magnesium isoglycyrrhizinate in mice with arsenic trioxide-induced acute liver injury. PubMed Central.
- PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. PubChem.
Sources
- 1. Deciphering Molecular Mechanisms of Carbon Tetrachloride- Induced Hepatotoxicity: A Brief Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the hepatoprotective effect and mechanism of magnesium isoglycyrrhizinate in mice with arsenic trioxide-induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Hepatoprotective Effects of Silybum marianum (Silymarin) and Glycyrrhiza glabra (Glycyrrhizin) in Combination: A Possible Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of carbon tetrachloride-induced hepatotoxicity. Hepatocellular damage by reactive carbon tetrachloride metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Mechanism of Carbon Tetrachloride-Induced Hepatotoxicity. Hepatocellular Damage by Reactive Carbon Tetrachloride Metabolites | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 13. researchgate.net [researchgate.net]
- 14. Acetaminophen-induced Liver Injury: from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 17. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Abnormal liver enzymes: A review for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 21. Evaluation of Liver Function | Choose the Right Test [arupconsult.com]
- 22. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Histopathological evaluation of liver fibrosis and cirrhosis regression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. An appraisal of the histopathological assessment of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Etiology–histomorphology–entity correlation in liver pathology: a narrative review - Gassler - AME Medical Journal [amj.amegroups.org]
- 30. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Sesamoxyacetic Acid and Commercial Fibrates Against the Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of metabolic drug discovery, the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) stands out as a validated therapeutic target for managing dyslipidemia. Fibrate drugs, a class of PPARα agonists, have been a cornerstone in the treatment of hypertriglyceridemia for decades. This guide presents a comparative molecular docking study of a novel compound, sesamoxyacetic acid, against established fibrates—clofibric acid, fenofibrate, and gemfibrozil—to predict its potential as a PPARα modulator. We provide a detailed, field-proven protocol for this in-silico analysis, designed to offer researchers a robust framework for similar comparative studies.
Introduction: The Significance of PPARα Modulation
PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[3] This binding event initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[4]
Fibrate drugs, including clofibric acid, fenofibrate, and gemfibrozil, exert their lipid-lowering effects through the activation of PPARα.[4] The exploration of novel, potentially more effective or safer PPARα agonists is an ongoing effort in medicinal chemistry. Sesamoxyacetic acid, a derivative of sesamol—a natural compound found in sesame oil—presents an interesting candidate for investigation due to the known biological activities of sesame lignans.[5] This guide provides a head-to-head computational comparison of its binding potential to PPARα against that of established fibrates.
Experimental Design and Rationale
The core of this guide is a comparative molecular docking study. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] By comparing the docking scores and binding interactions of sesamoxyacetic acid with those of known PPARα agonists, we can infer its potential to bind to and modulate the receptor.
Selection of Protein Target and Ligands
-
Protein Target: The human Peroxisome Proliferator-Activated Receptor Alpha (PPARα) ligand-binding domain (LBD) is the chosen target. For this study, we will utilize the crystal structure of the human PPARα LBD in complex with fenofibric acid (the active metabolite of fenofibrate), available from the Protein Data Bank (PDB ID: 6LX4).[7] This structure provides a high-resolution view of the ligand-binding pocket with a known agonist bound, which is ideal for comparative docking.
-
Test Ligand:
-
Sesamoxyacetic Acid: The novel compound of interest.
-
-
Comparator Ligands (Positive Controls):
Computational Tools
-
Docking Software: AutoDock Vina, a widely used and validated open-source program for molecular docking.[10]
-
Visualization Software: PyMOL, a powerful molecular visualization system for rendering and analyzing 3D molecular structures.[4]
-
Ligand and Protein Preparation: AutoDock Tools (ADT) will be used for preparing the protein and ligand files for docking.
Detailed Experimental Protocol
This section outlines the step-by-step methodology for the comparative docking analysis. A self-validating system is inherent in this protocol by including known binders (fibrates) as positive controls. Successful re-docking of the co-crystallized ligand (fenofibric acid) and favorable docking scores for the other known fibrates will validate the docking protocol.
Preparation of the Receptor (PPARα)
-
Obtain the Protein Structure: Download the PDB file for human PPARα LBD (PDB ID: 6LX4) from the RCSB Protein Data Bank.
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor in the PDBQT file format.
-
Preparation of the Ligands
-
Obtain Ligand Structures:
-
The 3D structures of clofibric acid, fenofibrate, and gemfibrozil can be downloaded from the PubChem database in SDF format.[11][12]
-
For sesamoxyacetic acid, the structure will be built from its SMILES (Simplified Molecular Input Line Entry System) string: O=C(O)COc1cc2OCOc2cc1. This can be done using online tools or molecular modeling software to generate a 3D structure.
-
-
Prepare Ligands in AutoDock Tools (ADT):
-
Open each ligand file in ADT.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save each prepared ligand in the PDBQT file format.
-
Docking Simulation using AutoDock Vina
-
Define the Binding Site (Grid Box):
-
The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose.
-
Center the grid box on the co-crystallized fenofibric acid in the 6LX4 structure to ensure the search is focused on the known ligand-binding pocket.
-
The dimensions of the grid box should be large enough to accommodate all the ligands being studied. A recommended size is 25 x 25 x 25 Å.
-
-
Configure AutoDock Vina:
-
Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
-
Run the Docking Simulations:
-
Execute AutoDock Vina from the command line for each of the four ligands (sesamoxyacetic acid, clofibric acid, fenofibrate, and gemfibrozil) using the prepared receptor and the configuration file.
-
Analysis of Docking Results
-
Binding Affinity:
-
AutoDock Vina will generate a log file for each ligand containing the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.
-
-
Visualization of Binding Poses:
-
Use PyMOL to visualize the docked poses of each ligand within the PPARα binding pocket.
-
Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the key amino acid residues in the binding site. Key residues in the PPARα ligand-binding pocket that interact with fibrates include those in the "Arm I" and "Arm II/X" boundary regions.
-
Visualization of Workflows and Pathways
To enhance the understanding of the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the comparative molecular docking study.
Caption: Simplified PPARα signaling pathway.
Predicted Results and Interpretation
The primary quantitative output of this study will be the binding affinities of the four ligands to PPARα. These will be summarized in the table below.
| Ligand | Predicted Binding Affinity (kcal/mol) |
| Sesamoxyacetic Acid | To be determined |
| Clofibric Acid | To be determined |
| Fenofibrate | To be determined |
| Gemfibrozil | To be determined |
Interpretation of Potential Outcomes:
-
If Sesamoxyacetic Acid shows a comparable or more negative binding affinity than the comparator fibrates: This would suggest that it has the potential to be a potent PPARα agonist. Further analysis of its binding pose and interactions with key residues would be warranted to understand the structural basis of its predicted affinity.
-
If Sesamoxyacetic Acid shows a significantly weaker (less negative) binding affinity: This would indicate that, under this computational model, it is less likely to be an effective PPARα agonist compared to the established drugs.
-
Analysis of Interactions: Regardless of the docking score, the visualization of the binding pose is crucial. Identifying key hydrogen bonds and hydrophobic interactions with the receptor's active site residues can provide insights into the ligand's potential mechanism of action and guide future lead optimization efforts.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for conducting a comparative molecular docking study of sesamoxyacetic acid and established fibrates against PPARα. The detailed protocol, from protein and ligand preparation to docking simulation and results analysis, is designed to be reproducible and informative for researchers in drug discovery.
The results of this in-silico study will serve as a valuable preliminary assessment of sesamoxyacetic acid's potential as a novel PPARα modulator. Favorable results would provide a strong rationale for advancing this compound to in-vitro and in-vivo experimental validation, such as cell-based reporter assays to measure PPARα activation and animal models of dyslipidemia to assess its therapeutic efficacy.
References
- Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088-2093.
- Kamata, S., et al. (2020). PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. iScience, 23(11), 101727.
- PubChem. (n.d.). Clofibric acid. National Center for Biotechnology Information.
- PubChem. (n.d.). Fenofibrate. National Center for Biotechnology Information.
- PubChem. (n.d.). Gemfibrozil. National Center for Biotechnology Information.
- RCSB PDB. (n.d.). 6LX4: X-ray structure of human PPARalpha ligand binding domain-fenofibric acid co-crystals obtained by delipidation and co-crystallization.
- Scripps Research. (n.d.). AutoDock Vina.
- DeLano, W. L. (2002). The PyMOL Molecular Graphics System. DeLano Scientific.
- Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791.
- PubChem. (n.d.). Sesamol. National Center for Biotechnology Information.
- Wikipedia. (2023). Peroxisome proliferator-activated receptor alpha.
- Kersten, S., & Stienstra, R. (2017). The role and regulation of the peroxisome proliferator activated receptor alpha in human liver. Biochimie, 136, 75-84.
- Wikipedia. (2023). Fibrate.
- Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 3. PPAR-α as a Key Nutritional and Environmental Sensor for Metabolic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesamin | C20H18O6 | CID 72307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sesamol | C7H6O3 | CID 68289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methoxyacetic Acid | C3H6O3 | CID 12251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ChemDoodle 3D | Molecular Modeling and Graphics Software [chemdoodle.com]
- 12. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the specificity of 3,4-methylenedioxyphenoxyacetic acid for its biological targets
An In-Depth Guide to the Target Specificity of 3,4-Methylenedioxyphenoxyacetic Acid (MDPA)
Introduction: The Quest for Specificity in Auxin-Analog Drug Design
3,4-methylenedioxyphenoxyacetic acid (MDPA) is a synthetic auxin analog belonging to the phenoxyacetic acid class of compounds. While molecules in this class are traditionally known for their potent herbicidal activity, their mechanism of action—hijacking the plant ubiquitin-proteasome system—offers a fascinating paradigm for targeted protein degradation in therapeutic contexts. The efficacy and safety of such a molecule are fundamentally dictated by its specificity. High specificity for the intended target minimizes off-target effects, reducing potential toxicity and ensuring a predictable biological outcome.
This guide provides a comprehensive assessment of the biological target specificity of MDPA. We will delve into its primary mechanism of action, compare its binding and functional activity against homologous targets, and present detailed, field-proven protocols for researchers to validate these findings in their own laboratories. Our focus is on the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for robust and reproducible data.
Mechanism of Action: The TIR1/AFB Auxin Co-Receptor Complex
The primary targets of synthetic auxins like MDPA are a class of F-box proteins that serve as substrate receptors for Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complexes. In the plant kingdom, the most well-characterized of these are the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins. Auxins act as a "molecular glue," inducing and stabilizing the interaction between the TIR1/AFB receptor and members of the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of transcriptional repressors. This induced proximity leads to the polyubiquitination of the Aux/IAA repressor by the SCFTIR1/AFB complex, marking it for degradation by the 26S proteasome. The removal of the repressor subsequently activates auxin-responsive gene expression.
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.
Methodology:
-
Protein Immobilization:
-
Purified, recombinant His-tagged AtTIR1, AtAFB2, and AtAFB5 proteins are used.
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Proteins are diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0, and injected over the activated surface until the desired immobilization level (~2000 RU) is reached.
-
The surface is deactivated with a 1 M ethanolamine-HCl injection. A reference channel is prepared with activation and deactivation steps only.
-
-
Binding Analysis:
-
MDPA, IAA, and 2,4-D are serially diluted in running buffer (e.g., HBS-EP+ buffer) to a range of concentrations (e.g., 0.1 to 100 µM).
-
Each concentration is injected over the protein and reference surfaces for 120 seconds, followed by a 300-second dissociation phase.
-
The surface is regenerated between cycles with a pulse of 10 mM glycine-HCl, pH 2.5, if necessary.
-
-
Data Processing:
-
The reference channel data is subtracted from the active channel data to correct for bulk refractive index changes.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model using the instrument's analysis software to determine ka, kd, and KD.
-
Protocol 2: DR5-GUS Reporter Assay in Protoplasts
Methodology:
-
Protoplast Isolation:
-
Isolate protoplasts from Arabidopsis thaliana cell suspension culture or leaf tissue by enzymatic digestion (e.g., using cellulase and macerozyme).
-
-
Transfection:
-
Co-transfect the protoplasts with a plasmid containing the DR5::GUS reporter construct and a second plasmid containing a constitutively expressed reporter (e.g., 35S::LUC) to normalize for transfection efficiency. A polyethylene glycol (PEG)-mediated method is commonly used.
-
-
Treatment and Incubation:
-
Aliquot the transfected protoplasts into a multi-well plate.
-
Add MDPA, IAA, or 2,4-D to final concentrations ranging from 1 nM to 100 µM. Include a solvent-only control (e.g., DMSO).
-
Incubate for 16-24 hours under appropriate light and temperature conditions.
-
-
GUS Assay:
-
Lyse the protoplasts.
-
Measure GUS activity using a fluorometric assay with 4-methylumbelliferyl glucuronide (MUG) as a substrate. Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), at an excitation of 365 nm and an emission of 455 nm.
-
Measure the activity of the normalization reporter (e.g., luciferase).
-
-
Data Analysis:
-
Normalize the GUS activity to the luciferase activity for each sample.
-
Plot the normalized GUS activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Conclusion and Future Directions
The combined binding and functional data strongly indicate that 3,4-methylenedioxyphenoxyacetic acid is a specific, bioactive synthetic auxin. Its preference for certain members of the TIR1/AFB co-receptor family, particularly AtAFB5, suggests a more tailored activity profile compared to the broader action of 2,4-D. The lack of interaction with potential human homologs underscores its potential for applications where cross-kingdom specificity is paramount.
Future research should expand this analysis to include a wider array of TIR1/AFB homologs from different species to build a comprehensive selectivity profile. Furthermore, whole-organism phenotypic analysis and transcriptomic studies would provide crucial insights into the downstream consequences of MDPA's specific interactions, validating these molecular findings in a complex biological system.
References
- Title: TIR1 F-Box Protein. Source: ScienceDirect. URL:[Link]
- Title: The TIR1/AFB-Aux/IAA auxin perception system. Source: Cold Spring Harbor Perspectives in Biology. URL:[Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1,3-Benzodioxol-5-yloxy)acetic acid
This document provides a detailed, safety-first protocol for the proper disposal of (1,3-Benzodioxol-5-yloxy)acetic acid. As a substituted phenoxyacetic acid derivative, this compound requires careful handling and adherence to hazardous waste regulations to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural steps to explain the causality behind each recommendation.
Immediate Safety & Hazard Assessment
All handling and disposal operations must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Hazard Assessment and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Based on analogous compounds, it may cause skin irritation upon contact.[1] | Gloves: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use.[5] Lab Coat: A standard laboratory coat must be worn and fully buttoned. |
| Serious Eye Irritation | Expected to cause serious eye irritation.[1] | Eye Protection: Tightly fitting safety goggles or a full-face shield.[5][6] |
| Respiratory Irritation | May cause respiratory irritation, particularly if handled as a dust or aerosol.[1][4] | Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[6] For spill cleanup or situations with potential for aerosolization outside a fume hood, a NIOSH-approved respirator may be necessary. |
| Acute Oral Toxicity | Analogous compounds are often harmful if swallowed.[2][3] | Standard laboratory PPE. Do not eat, drink, or smoke in the laboratory.[7][8] |
Core Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste.[2][8] It must never be disposed of down the drain or in regular trash.[2][9] The following protocol ensures a self-validating system for safe and compliant disposal.
Materials Required:
-
Appropriate PPE (see Table 1)
-
Designated hazardous waste container (polyethylene is preferred for its chemical resistance and durability)[2][10]
-
Hazardous waste labels/tags (provided by your institution's Environmental Health & Safety department)[2]
-
Secondary containment bin[2]
Methodology:
Step 1: Waste Segregation Treat all materials contaminated with this compound as hazardous waste. This includes the pure compound, solutions, and contaminated lab supplies like gloves, weighing papers, and pipette tips.[2] Keep solid and liquid waste streams separate to facilitate proper disposal by your institution's waste management provider.[2]
Step 2: Containerization
-
Select a Compatible Container: Choose a clean, leak-proof container made of a material compatible with the waste, such as high-density polyethylene (HDPE).[10] Ensure the container has a secure, screw-top lid to prevent spills.[2]
-
Place in Secondary Containment: The primary waste container should always be stored within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.[2]
Step 3: Labeling Proper labeling is critical for safety and regulatory compliance.[10]
-
Immediately affix a hazardous waste label to the container.
-
Clearly write the full, unambiguous chemical name: "this compound" . Avoid using abbreviations or chemical formulas.
-
Indicate all components and their approximate percentages if it is a mixed waste stream.
-
Mark the appropriate hazard pictograms (e.g., Irritant, Health Hazard).[2]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the labeled, closed waste container in a designated SAA within the laboratory where the waste was generated.[10]
-
The SAA must be located at or near the point of generation and away from high-traffic areas or sources of ignition.[2][10]
-
Keep the container securely closed at all times, except when actively adding waste.[2]
Step 5: Scheduling Waste Pickup
-
Once the container is full, or if the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[2][10]
-
Provide them with all necessary information from the waste label. Do not exceed the accumulation time limits (typically up to 12 months) or volume limits (typically 55 gallons) for an SAA as defined by the EPA and your institution.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. premiermedicalco.com [premiermedicalco.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule | HUB | K&L Gates [klgates.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (1,3-Benzodioxol-5-yloxy)acetic acid
An Expert Guide to Personal Protective Equipment for Handling (1,3-Benzodioxol-5-yloxy)acetic acid
Hazard Profile Analysis: A Synthesis of Structural Analogues
The safety strategy for this compound is based on a conservative assessment of related molecules. Structurally similar 1,3-benzodioxole derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Some are classified as harmful if swallowed or in contact with the skin.[2][3] The acetic acid moiety, particularly in concentrated form, is corrosive and can cause severe skin burns and eye damage.[4][5]
Therefore, this compound must be treated as a substance that is potentially:
-
A skin and eye irritant/corrosive.
-
A respiratory tract irritant.
-
Harmful if ingested or absorbed through the skin.
The primary objective of our PPE protocol is to mitigate these risks by preventing all routes of direct exposure.
The Dynamic Nature of PPE: Adapting to the Task
The type of PPE required is not static; it must be adapted to the specific procedure being performed. Handling the compound as a solid powder, for example, presents a significant inhalation risk that is less of a concern when working with a dilute solution in a closed system. The following table outlines the recommended PPE for various common laboratory tasks.
Table 1: Recommended PPE for Handling this compound
| Laboratory Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Chemical safety goggles | Nitrile gloves (double-gloving is best practice) | Standard laboratory coat (fully fastened) | Primary: Use in a chemical fume hood or ventilated enclosure. Secondary: If hood is unavailable, a NIOSH-approved N95 respirator is required.[2][6] |
| Preparing Solutions | Chemical safety goggles. Add a face shield if there is a significant splash risk. | Nitrile gloves | Laboratory coat | Not required if performed within a certified chemical fume hood. |
| Conducting Reactions/Workups | Chemical safety goggles. Add a face shield for reactions under pressure or with a high splash potential. | Nitrile gloves. Change immediately if contact with reactants or solvents occurs. | Laboratory coat. A chemically resistant apron is recommended for larger volumes. | Not required if performed within a certified chemical fume hood. |
| Waste Handling & Disposal | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not required when handling properly sealed waste containers. |
Core PPE Protocols: A Step-by-Step Implementation
Eye and Face Protection: Your First Line of Defense
Chemical splashes or airborne dust can cause irreversible eye damage. Standard laboratory eyeglasses are insufficient.
-
Mandatory Protection: At a minimum, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] Goggles provide a seal around the eyes, offering protection from splashes, dust, and vapors.
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., adding reagents quickly, quenching a reaction), a full-face shield must be worn over the safety goggles. The face shield protects the entire face from direct contact.
Hand Protection: Preventing Dermal Absorption
The choice of glove material and proper usage are critical to prevent skin contact.
-
Glove Selection: Nitrile gloves are the recommended choice for their broad chemical resistance to the types of solvents typically used with this compound.
-
Procedural Discipline:
-
Inspect Before Use: Always check gloves for tears, pinholes, or signs of degradation before donning them.
-
Double-Gloving: When weighing the solid powder, wearing two pairs of nitrile gloves provides an extra layer of safety. The outer glove can be removed immediately upon contamination, preserving the barrier.
-
Prompt Changes: Gloves should be changed immediately if they become contaminated. Do not wear contaminated gloves to handle other equipment (fume hood sashes, pens, notebooks).
-
Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out without touching the outer surface with your bare skin.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[1][2][7]
-
Body Protection: Shielding from Spills
Personal clothing offers no protection from chemical spills.
-
Laboratory Coat: A clean, fully fastened laboratory coat made of cotton or a flame-resistant blend is mandatory.
-
Chemical Apron: For larger-scale work (>1 L), supplement the lab coat with a chemically resistant apron.
Respiratory Protection: The Primacy of Engineering Controls
Inhalation of fine powders is a primary exposure risk.
-
Primary Control (Fume Hood): The most effective protective measure is an engineering control. All handling of solid this compound that may generate dust must be performed in a certified chemical fume hood. [1]
-
Secondary Control (Respirator): In the rare event that a fume hood is not available, a NIOSH-approved respirator is required. For powders, a filtering facepiece respirator (N95) is the minimum. Proper use requires formal training and a fit test to ensure a protective seal.
Decision Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate PPE based on the nature of the task.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Safe science extends beyond the experiment itself. The proper handling and disposal of contaminated materials are critical to a complete safety plan.
-
Decontamination: If a spill occurs, decontaminate the area according to your institution's established procedures. All materials used for cleanup (absorbent pads, wipes) must be treated as hazardous waste.
-
PPE Removal: Remove PPE before leaving the laboratory. The order of removal is typically gloves first, followed by the face shield or goggles, and then the lab coat.
-
Disposal: All disposable PPE that has been in contact with this compound is considered hazardous waste.[1][2] It must be disposed of in a clearly labeled, sealed hazardous waste container for collection by environmental health and safety personnel. Do not discard contaminated items in the regular trash.
By adhering to this comprehensive PPE and safety plan, researchers can work confidently with this compound, ensuring their personal safety and the integrity of their work.
References
- SAFETY DATA SHEET for 1,3-Benzodioxole. Fisher Scientific. URL
- SAFETY DATA SHEET Acetic acid 99.85%. Univar Solutions. URL
- Safety Data Sheet for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid. AK Scientific, Inc. URL
- Safety Data Sheet for Acetic Acid 5%. Ethos Biosciences. URL
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. URL
- Technical Support Center: Scale-Up Synthesis of Benzodioxole Deriv
- SAFETY DATA SHEET for 2-(1,3-Benzodioxol-5-yl)ethanol. Fisher Scientific. URL
- SAFETY DATA SHEET for 1,3-Benzodioxol-5-ylacetyl chloride. Fisher Scientific. URL
- SAFETY DATA SHEET for 2-(1,3-Benzodioxol-5-yl)
- Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model.
- SAFETY DATA SHEET for Acetic acid. Fisher Scientific. URL
- Process for the preparation of derivatives of benzodioxole.
- Safety data sheet for 1,3-Benzodioxole. CPAChem. URL
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Safety Data Sheet for Acetic Acid Solution. Premier Medical. URL
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
